molecular formula C7H8FNO2S B1333029 4-Fluoro-3-methylbenzenesulfonamide CAS No. 379254-40-7

4-Fluoro-3-methylbenzenesulfonamide

Cat. No.: B1333029
CAS No.: 379254-40-7
M. Wt: 189.21 g/mol
InChI Key: JHMOSJURBNPIDS-UHFFFAOYSA-N
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Description

4-Fluoro-3-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C7H8FNO2S and its molecular weight is 189.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-fluoro-3-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO2S/c1-5-4-6(12(9,10)11)2-3-7(5)8/h2-4H,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHMOSJURBNPIDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10368421
Record name 4-fluoro-3-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

379254-40-7
Record name 4-fluoro-3-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10368421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-Fluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Fluorinated Benzenesulfonamides in Modern Chemistry

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science. The unique physicochemical properties of the fluorine atom—its high electronegativity, small van der Waals radius, and the strength of the C-F bond—can profoundly influence a molecule's lipophilicity, metabolic stability, binding affinity, and pKa. When integrated into privileged structures like the benzenesulfonamide core, these effects are amplified, creating a versatile class of compounds with broad-ranging applications.

This technical guide provides a comprehensive overview of 4-Fluoro-3-methylbenzenesulfonamide, a key building block in this chemical class. We will delve into its chemical identity, synthesis, physicochemical properties, and its current and potential applications, with a particular focus on its relevance to drug discovery and development. This document is intended to serve as a practical resource for researchers, offering both foundational knowledge and actionable insights.

Core Compound Identification and Properties

A precise understanding of a compound's identity and properties is the foundation of any successful research endeavor. This section provides the essential data for this compound.

Chemical Identity
  • Systematic Name: this compound

  • CAS Number: 379254-40-7[1][2]

  • Molecular Formula: C₇H₈FNO₂S[1]

  • Molecular Weight: 189.21 g/mol [1]

  • Synonyms: Benzenesulfonamide, 4-fluoro-3-methyl- (9CI)[1][2]

Physicochemical Data

Quantitative data for this compound is not extensively published in readily accessible literature. However, based on the properties of its key precursor and related analogs, the following estimations can be made.

PropertyValueRemarks
Appearance Predicted to be a white to off-white solid.Based on the typical appearance of sulfonamides and the solid form of its sulfonyl chloride precursor.
Melting Point Not explicitly reported. The precursor, 4-Fluoro-3-methylbenzenesulfonyl chloride, has a melting point of 35-40 °C.The melting point of the sulfonamide is expected to be significantly higher than its sulfonyl chloride precursor due to hydrogen bonding capabilities of the -NH₂ group.
Solubility Expected to be sparingly soluble in water, with good solubility in polar organic solvents such as methanol, ethanol, acetone, and dimethyl sulfoxide (DMSO).The sulfonamide group provides some polarity, but the aromatic ring limits aqueous solubility.
Spectroscopic Data 1H NMR, 13C NMR, and Mass Spectrometry data are commercially available for reference.[3] A detailed analysis is provided in Section 4.Spectroscopic analysis is critical for confirming the identity and purity of the synthesized compound. The anticipated spectra would show characteristic signals for the aromatic protons, the methyl group, and the sulfonamide protons, with splitting patterns influenced by the fluorine atom.

Synthesis and Mechanistic Considerations

The synthesis of this compound is a multi-step process that relies on established and robust chemical transformations. The most logical and commonly employed synthetic route starts from 2-fluorotoluene and proceeds through a key sulfonyl chloride intermediate.

Synthetic Workflow

The overall synthesis can be visualized as a two-stage process: the formation of the sulfonyl chloride, followed by amidation.

G A 2-Fluorotoluene C 4-Fluoro-3-methylbenzenesulfonyl chloride (CAS: 629672-19-1) A->C Chlorosulfonation B Chlorosulfonic Acid (ClSO₃H) E This compound (CAS: 379254-40-7) C->E Amidation D Ammonia Source (e.g., NH₄OH, NH₃ gas)

Caption: Synthetic workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

Part A: Synthesis of 4-Fluoro-3-methylbenzenesulfonyl chloride (CAS: 629672-19-1)

This electrophilic aromatic substitution reaction is a standard method for introducing a sulfonyl chloride group onto an activated aromatic ring. The fluorine atom is an ortho, para-director, and while the methyl group is also an ortho, para-director, the para-position relative to the fluorine atom is sterically favored and electronically activated, leading to the desired regioselectivity.

  • Reaction Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize the HCl gas byproduct).

  • Reagent Addition: Charge the flask with an excess of chlorosulfonic acid (typically 3-5 equivalents) and cool it in an ice bath to 0-5 °C.

  • Substrate Introduction: Add 2-fluorotoluene (1 equivalent) dropwise via the dropping funnel to the cooled chlorosulfonic acid, ensuring the internal temperature does not exceed 10 °C. The slow addition is crucial to control the exothermic reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitoring by TLC or GC-MS is recommended).

  • Work-up: Carefully and slowly pour the reaction mixture onto crushed ice. This will quench the excess chlorosulfonic acid and precipitate the sulfonyl chloride product.

  • Isolation and Purification: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold water to remove residual acid. The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to yield 4-Fluoro-3-methylbenzenesulfonyl chloride as a solid.

Part B: Synthesis of this compound (CAS: 379254-40-7)

This step involves the nucleophilic substitution of the chloride on the sulfonyl chloride by ammonia.

  • Reaction Setup: Dissolve the 4-Fluoro-3-methylbenzenesulfonyl chloride (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or acetone in a round-bottom flask equipped with a magnetic stirrer.

  • Nucleophile Addition: Cool the solution in an ice bath and add an excess of an ammonia source. Aqueous ammonium hydroxide (2-3 equivalents) is commonly used and can be added dropwise. Alternatively, ammonia gas can be bubbled through the solution.

  • Reaction Progression: Stir the reaction mixture at room temperature for 1-2 hours. The reaction progress can be monitored by TLC.

  • Work-up: If an aqueous base was used, the product may precipitate. If not, the solvent can be removed under reduced pressure. The residue can then be partitioned between ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • Isolation and Purification: The crude solid can be purified by recrystallization or column chromatography to yield pure this compound.

Applications in Research and Drug Discovery

The benzenesulfonamide moiety is a well-established pharmacophore found in a wide range of clinically approved drugs, including diuretics, anticonvulsants, and antibiotics. The introduction of a fluorine atom and a methyl group at the 4- and 3-positions, respectively, fine-tunes the electronic and steric properties of the scaffold, making this compound a valuable intermediate for synthesizing novel therapeutic agents.

Role as a Pharmaceutical Intermediate

The primary application of this compound is as a building block in the synthesis of more complex molecules. The sulfonamide nitrogen can be further functionalized, and the aromatic ring can participate in various coupling reactions, allowing for the construction of diverse chemical libraries for high-throughput screening. The presence of fluorine is particularly advantageous, as it can enhance metabolic stability and improve the pharmacokinetic profile of the final drug candidate.[4]

Potential Therapeutic Areas

While specific biological activity data for this compound itself is not widely reported, the broader class of substituted benzenesulfonamides has shown promise in several therapeutic areas:

  • Anti-inflammatory and Analgesic Agents: Many sulfonamide derivatives exhibit anti-inflammatory properties. A structurally related compound, 4-Fluoro-N-(4-sulfamoylbenzyl) Benzene Sulfonamide, has demonstrated significant analgesic and antiallodynic effects in murine models of pain, suggesting the potential for this scaffold in pain management research.[5]

  • Antimicrobial Agents: The sulfonamide core is famous for its role in the sulfa drugs, the first class of effective antibacterial agents. Research continues into novel sulfonamide derivatives to combat antibiotic resistance. Studies on new benzenesulfonamide derivatives have shown activity against various bacterial and fungal strains, including E. coli, S. aureus, and C. albicans.[2][6][7]

  • Anticancer and Enzyme Inhibition: Certain sulfonamides are known to be potent inhibitors of carbonic anhydrase, an enzyme family implicated in the growth and proliferation of some cancers. The specific substitution pattern of this compound could be explored for designing selective enzyme inhibitors.

  • Antiviral Research: Benzenesulfonamide derivatives have been investigated as inhibitors of viral proteins. For example, some have been designed as potent inhibitors of the influenza hemagglutinin protein, which is crucial for viral entry into host cells.[8]

The logical pathway for its application in drug discovery is illustrated below.

G A This compound (Core Scaffold) B Further Chemical Modification (e.g., N-alkylation, coupling reactions) A->B Synthetic Diversification C Library of Novel Derivatives B->C D High-Throughput Screening C->D Biological Assays E Hit Identification D->E F Lead Optimization (SAR Studies) E->F G Preclinical Candidate F->G Improved Potency & PK/PD

Caption: Drug discovery workflow utilizing this compound.

Spectroscopic Characterization

Authenticating the structure of this compound is unequivocally achieved through a combination of spectroscopic methods. While specific spectra are proprietary to commercial suppliers, the expected features can be predicted.

  • 1H NMR: The proton NMR spectrum should display distinct signals corresponding to the different types of protons in the molecule. The two protons of the sulfonamide group (-SO₂NH₂) would likely appear as a broad singlet. The aromatic region would show complex splitting patterns for the three protons on the benzene ring, with couplings to each other and to the fluorine atom. The methyl group (-CH₃) would appear as a singlet in the aliphatic region.

  • 13C NMR: The carbon NMR spectrum would show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbon atom attached to the fluorine atom would exhibit a large one-bond coupling constant (¹JC-F), which is a characteristic feature. The other aromatic carbons would also show smaller couplings to the fluorine atom.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (189.21). The fragmentation pattern would likely involve the loss of SO₂ and NH₂ groups.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the N-H stretching of the sulfonamide group (typically two bands in the range of 3200-3400 cm⁻¹), the S=O stretching (asymmetric and symmetric stretching bands around 1350 and 1160 cm⁻¹, respectively), and C-F stretching vibrations.

Safety, Handling, and Storage

Proper handling and storage of all chemicals are paramount for laboratory safety. The following guidelines are based on the known hazards of the precursor and related sulfonamides.

Hazard Identification

The precursor, 4-Fluoro-3-methylbenzenesulfonyl chloride, is classified as a corrosive substance that causes severe skin burns and eye damage. While the final sulfonamide is expected to be less acutely hazardous, it should still be handled with care.

  • Potential Hazards:

    • May cause skin irritation.

    • May cause serious eye irritation.

    • May be harmful if swallowed or inhaled.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when dealing with fine powders to avoid inhalation.

  • Spill Response: In case of a spill, avoid generating dust. Carefully sweep up the solid material and place it in a sealed container for disposal.

Storage
  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Conclusion and Future Outlook

This compound is a strategically designed chemical intermediate that combines the privileged benzenesulfonamide scaffold with the unique properties of fluorine. Its straightforward synthesis from readily available starting materials makes it an accessible and valuable tool for chemists in both academic and industrial settings. While its primary role is as a building block for the synthesis of more complex molecules, the known biological activities of related compounds suggest that derivatives of this compound could hold significant promise in the development of new therapeutics, particularly in the areas of pain management, infectious diseases, and oncology. As the demand for novel, effective, and safe drugs continues to grow, the importance of versatile and intelligently designed intermediates like this compound will undoubtedly increase.

References

An In-depth Technical Guide to the Physical Properties of 4-Fluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

4-Fluoro-3-methylbenzenesulfonamide is a substituted aromatic sulfonamide of increasing interest within the fields of medicinal chemistry and drug development. Its structural motifs, including the fluorine atom and the sulfonamide group, are prevalent in a wide array of therapeutic agents due to their ability to modulate pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive overview of the known physical and chemical characteristics of this compound, offering a foundational resource for researchers engaged in its synthesis, characterization, and application. Where experimental data is not publicly available, this guide outlines the established methodologies for its determination, ensuring a robust framework for scientific inquiry.

Chemical Identity and Molecular Structure

At the core of understanding the physical properties of any compound is a precise knowledge of its chemical identity.

IdentifierValueSource
Chemical Name This compoundKey Organics
CAS Number 379254-40-7Key Organics
Molecular Formula C₇H₈FNO₂S-
Molecular Weight 189.21 g/mol -
Canonical SMILES CC1=CC(=C(C=C1)F)S(=O)(=O)N-
InChI Key Not available-

Molecular Structure:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the available and predicted physicochemical properties is presented below. It is important to note that experimentally determined values for several of these properties are not widely published.

PropertyValueMethod/Source
Melting Point Not availableExperimental determination required
Boiling Point Not availableExperimental determination required
Appearance White to off-white solid (predicted)General observation for similar compounds
Solubility Miscible in Dimethyl Sulfoxide (DMSO)[1][2][3]. Expected to be soluble in other polar organic solvents like ethanol and methanol. Limited solubility in water is predicted.[1][2][3]
pKa Not availablePrediction or experimental titration required

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for confirming the carbon-hydrogen framework of the molecule.

  • ¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the amine protons of the sulfonamide group. The aromatic protons will show complex splitting patterns due to both proton-proton and proton-fluorine coupling.

  • ¹³C NMR: The carbon NMR spectrum will provide signals for each of the seven unique carbon atoms in the molecule[5][6][7]. The carbon attached to the fluorine atom will show a characteristic large coupling constant (¹JCF).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected vibrational frequencies include:

Functional GroupExpected Wavenumber (cm⁻¹)
N-H Stretch (sulfonamide)3300-3400
C-H Stretch (aromatic)3000-3100
C-H Stretch (aliphatic)2850-3000
S=O Stretch (sulfonamide)1300-1350 and 1150-1180
C-F Stretch1000-1400

These expected values are based on the typical vibrational frequencies of the functional groups present in the molecule[8][9].

Experimental Protocols

For researchers needing to determine the physical properties of newly synthesized batches of this compound, the following standard experimental protocols are recommended.

Melting Point Determination

The melting point is a crucial indicator of purity.

Methodology:

  • A small, dry sample of the crystalline solid is packed into a capillary tube.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.

Melting_Point_Determination cluster_0 Sample Preparation cluster_1 Measurement cluster_2 Data Recording Prep1 Dry Crystalline Sample Prep2 Pack into Capillary Tube Prep1->Prep2 Meas1 Place in Melting Point Apparatus Prep2->Meas1 Meas2 Heat Slowly Meas1->Meas2 Meas3 Observe Melting Meas2->Meas3 Rec1 Record Temperature Range Meas3->Rec1

Caption: Workflow for Melting Point Determination.

Solubility Assessment

Understanding the solubility profile is critical for formulation and reaction condition optimization.

Methodology:

  • To a known volume (e.g., 1 mL) of the solvent (e.g., water, ethanol, DMSO) in a vial, add a small, weighed amount of this compound.

  • Stir or vortex the mixture at a constant temperature for a set period.

  • Visually inspect for dissolution.

  • If the solid dissolves completely, add another weighed portion and repeat until saturation is reached.

  • Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Synthesis and Chemical Reactivity

This compound is typically synthesized from its corresponding sulfonyl chloride.

General Synthesis Pathway

The most common route involves the amination of 4-fluoro-3-methylbenzenesulfonyl chloride.

Synthesis_Pathway Reagent 4-Fluoro-3-methylbenzenesulfonyl chloride (CAS: 629672-19-1) Product This compound Reagent->Product Amination Ammonia Ammonia Source (e.g., NH₄OH) Ammonia->Product

Caption: General synthesis of this compound.

The precursor, 4-fluoro-3-methylbenzenesulfonyl chloride, is commercially available[10]. The reaction with an ammonia source, such as ammonium hydroxide, under appropriate conditions will yield the desired sulfonamide. This reaction is a standard procedure in organic synthesis for the preparation of sulfonamides[11].

Safety and Handling

While a specific, detailed safety data sheet (SDS) for this compound is not widely available, general precautions for handling aromatic sulfonamides should be followed. A safety data sheet from Key Organics confirms the compound's identity but lacks detailed hazard information[12]. Based on data for similar compounds, the following should be considered:

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection[13][14].

  • Handling: Use in a well-ventilated area. Avoid breathing dust, fume, gas, mist, vapors, or spray[15][16].

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air[15][16].

Conclusion

This compound is a compound with significant potential in the development of new chemical entities. This guide has consolidated the available information on its physical and chemical properties and provided a framework for the experimental determination of uncharacterised attributes. As research into this molecule and its derivatives continues, a more complete physicochemical profile will undoubtedly emerge, further enabling its application in scientific innovation.

References

An In-depth Technical Guide to the Chemical Structure of 4-Fluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive examination of 4-Fluoro-3-methylbenzenesulfonamide, a key fluorinated building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of data. It delves into the causality behind its structural characteristics, the logic of its synthesis, and the functional implications of its unique architecture. We will explore how the interplay between the sulfonamide pharmacophore and the strategic placement of fluorine and methyl groups dictates its reactivity and utility.

Core Molecular Architecture and Physicochemical Identity

This compound is an aromatic organic compound that integrates several key functional groups onto a central benzene ring. Understanding the contribution of each component is fundamental to appreciating its role as a synthetic intermediate.

The molecule's identity is defined by the following core properties:

PropertyValueSource/Comment
IUPAC Name This compound---
CAS Number 379254-40-7[1]
Molecular Formula C₇H₈FNO₂SDerived from structure
Molecular Weight 189.21 g/mol Derived from formula

The structure is characterized by a 1,2,4-trisubstituted benzene ring. The primary sulfonamide group (-SO₂NH₂), a cornerstone of medicinal chemistry, is positioned at C1.[2][3][4] A fluorine atom, the most electronegative element, is located at C4, and a methyl group (-CH₃) is at C3. This specific arrangement creates a unique electronic and steric environment that influences the molecule's physical properties and chemical behavior. The fluorine atom acts as a powerful electron-withdrawing group through induction, while the methyl group is weakly electron-donating. This electronic push-pull relationship, combined with the strongly withdrawing sulfonamide group, modulates the reactivity of the aromatic ring and the acidity of the sulfonamide protons.

Caption: 2D Chemical Structure of this compound.

Synthesis and Structural Verification: A Self-Validating Workflow

The integrity of any research relying on this molecule begins with its synthesis and rigorous characterization. The most direct and industrially scalable approach involves the amination of its corresponding sulfonyl chloride precursor. This workflow is not merely a sequence of steps but a logical process where each stage is validated by subsequent analytical characterization.

Experimental Protocol: Synthesis

The synthesis of this compound is efficiently achieved by the nucleophilic substitution of the chlorine atom in 4-Fluoro-3-methylbenzenesulfonyl chloride (CAS 629672-19-1) with an ammonia source.[5][6]

Workflow Overview:

G start 4-Fluoro-3-methylbenzenesulfonyl chloride (Precursor) process1 Dissolution in Inert Solvent (e.g., THF) start->process1 process2 Nucleophilic Attack by Ammonium Hydroxide (aq. NH₄OH) process1->process2 process3 Aqueous Workup & Acidification process2->process3 process4 Extraction & Purification (e.g., Recrystallization) process3->process4 end This compound (Final Product) process4->end

Caption: Synthetic workflow for this compound.

Step-by-Step Methodology:

  • Reaction Setup: A solution of 4-Fluoro-3-methylbenzenesulfonyl chloride (1.0 eq.) is prepared in a suitable inert solvent, such as tetrahydrofuran (THF) or dioxane, in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled to 0-5 °C in an ice bath.

  • Amination: Concentrated aqueous ammonium hydroxide (2.0-3.0 eq.) is added dropwise to the cooled solution. The choice of excess ammonia is causal; it serves both as the nucleophile and as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction Monitoring: The reaction is stirred vigorously at 0-5 °C for 1-2 hours and then allowed to warm to room temperature. Progress is monitored by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is fully consumed.

  • Workup and Isolation: The reaction mixture is concentrated under reduced pressure to remove the organic solvent. The remaining aqueous residue is diluted with water and acidified with 1M HCl to precipitate the product.

  • Purification: The crude solid is collected by vacuum filtration, washed with cold water, and dried. For high-purity material required in drug development, recrystallization from an appropriate solvent system (e.g., ethanol/water) is performed.

Structural Elucidation: Spectroscopic Fingerprinting

The identity and purity of the synthesized compound must be unequivocally confirmed. A multi-spectroscopic approach provides a self-validating system, where data from NMR, IR, and MS converge to support the target structure.

Technique Expected Observations and Rationale
¹H NMR Aromatic Region (7.0-8.0 ppm): Three distinct signals are expected. A doublet of doublets (dd) for H6, a doublet (d) for H2, and a triplet-like signal (t) for H5, all showing coupling to the adjacent fluorine atom (JHF). -SO₂NH₂ Protons: A broad singlet around 7.2-7.4 ppm (exchangeable with D₂O). -CH₃ Protons: A singlet around 2.3-2.5 ppm.
¹³C NMR Aromatic Carbons (115-165 ppm): Six signals are expected. The carbon attached to fluorine (C4) will appear as a large doublet due to strong ¹JCF coupling. Other aromatic carbons will show smaller couplings. Methyl Carbon: A signal around 15-20 ppm.
FT-IR N-H Stretching: Two distinct, medium-intensity bands in the 3200-3400 cm⁻¹ region, characteristic of a primary sulfonamide. S=O Stretching: Two strong absorption bands; one for asymmetric stretching (~1330-1370 cm⁻¹) and one for symmetric stretching (~1150-1180 cm⁻¹).[7][8][9] S-N Stretching: A band typically observed in the 900-950 cm⁻¹ region.[10]
Mass Spec. (ESI+) Protonated Molecule [M+H]⁺: A prominent peak at m/z 190.2. Key Fragmentation: A characteristic loss of sulfur dioxide (SO₂) is common for aromatic sulfonamides, leading to a fragment ion at m/z 126.2 ([M+H - 64]⁺).[11] This occurs via an intramolecular rearrangement.

The Structural Basis for Application in Drug Discovery

The utility of this compound as a building block is not accidental; it is a direct consequence of its chemical architecture. The sulfonamide and fluorine moieties are powerful tools in medicinal chemistry.

The Sulfonamide Pharmacophore

The sulfonamide group is a privileged scaffold in drug design, present in a wide array of therapeutics including antibacterial, diuretic, anticonvulsant, and anticancer agents.[4][12] Its importance stems from its ability to act as a bioisostere for a carboxylic acid and its capacity for strong hydrogen bonding. The two N-H protons can act as H-bond donors, while the two sulfonyl oxygens are potent H-bond acceptors. This allows for multipoint, high-affinity interactions with biological targets like enzyme active sites.[2][3]

The Role of Fluorine in Modulating Molecular Properties

The strategic incorporation of fluorine is a cornerstone of modern medicinal chemistry, used to fine-tune a drug candidate's profile.[13][14][15]

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically labile C-H bond with a C-F bond can block oxidation by cytochrome P450 enzymes, thereby increasing the drug's half-life and bioavailability.[16]

  • Binding Affinity: Fluorine's high electronegativity can create favorable electrostatic interactions with protein targets. It can participate in non-classical hydrogen bonds and dipole-dipole interactions, often enhancing binding potency and selectivity.[15][17]

  • pKa Modulation: The strong electron-withdrawing nature of fluorine lowers the pKa of nearby basic groups.[16] In the case of the sulfonamide, it increases the acidity of the N-H protons, which can influence the molecule's ionization state at physiological pH and its interaction with target proteins.

  • Membrane Permeability: While highly context-dependent, fluorination can increase a molecule's lipophilicity, which may enhance its ability to cross cell membranes and reach its site of action.[13][17]

Conclusion

This compound is more than a simple chemical reagent; it is a rationally designed building block that leverages fundamental principles of medicinal chemistry. Its structure is a deliberate convergence of a proven pharmacophore (the sulfonamide) and a strategic modulating element (fluorine). The in-depth analysis of its synthesis and spectroscopic characterization provides a robust framework for its reliable use in research and development. For scientists and drug development professionals, a thorough understanding of this molecule's structural nuances is paramount to unlocking its full potential in the creation of next-generation therapeutics.

References

4-Fluoro-3-methylbenzenesulfonamide synthesis pathway

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 4-Fluoro-3-methylbenzenesulfonamide

This guide provides a detailed exploration of a robust and modern synthetic pathway for this compound, a valuable building block in medicinal chemistry and drug development. The methodology presented is grounded in contemporary synthetic strategies that prioritize safety, efficiency, and scalability. This document is intended for researchers, chemists, and professionals in the field of drug development who require a comprehensive understanding of the synthesis, including the underlying chemical principles and practical experimental procedures.

Introduction and Strategic Overview

This compound is an important intermediate characterized by its substituted aromatic ring, which features a sulfonamide moiety, a fluorine atom, and a methyl group. This specific arrangement of functional groups makes it a desirable precursor for synthesizing more complex molecules, particularly in the development of therapeutic agents where the sulfonamide group can act as a key pharmacophore and the fluoro-methylated ring can modulate properties such as metabolic stability and binding affinity.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule points to a two-step approach starting from a commercially available aniline. The primary disconnection is at the sulfur-nitrogen bond, identifying an amine source (ammonia) and a sulfonyl chloride as the immediate precursors. The sulfonyl chloride, in turn, can be synthesized from the corresponding aniline via a Sandmeyer-type reaction.

This leads to the proposed forward synthesis pathway:

  • Diazotization & Chlorosulfonylation: Conversion of 4-fluoro-3-methylaniline to the key intermediate, 4-fluoro-3-methylbenzenesulfonyl chloride.

  • Amination: Nucleophilic substitution on the sulfonyl chloride with an ammonia source to yield the final product, this compound.

This strategy is advantageous as it begins with the readily available starting material, 4-fluoro-3-methylaniline.

Synthesis Pathway Visualization

The overall two-step synthesis is depicted below. This pathway leverages a modern Sandmeyer-type reaction for the first step, which avoids the isolation of potentially hazardous diazonium salt intermediates.

G SM 4-Fluoro-3-methylaniline INT 4-Fluoro-3-methylbenzenesulfonyl chloride SM->INT Step 1: Diazotization & Chlorosulfonylation (t-BuONO, DABSO, CuCl₂, HCl) PROD This compound INT->PROD Step 2: Amination (NH₄OH)

Caption: High-level overview of the two-step synthesis pathway.

Step 1: Synthesis of 4-Fluoro-3-methylbenzenesulfonyl chloride

This crucial first step transforms the starting aniline into the highly reactive sulfonyl chloride intermediate. We will employ a modern, safer adaptation of the Sandmeyer reaction.

Mechanistic Rationale

The classical Sandmeyer reaction for producing sulfonyl chlorides involves pre-forming a diazonium salt at low temperatures (0-5 °C) and then reacting it with sulfur dioxide (a toxic gas) in the presence of a copper(I) catalyst. This approach has significant safety and handling challenges.

A superior, contemporary method generates the diazonium salt in situ using an organic nitrite, such as tert-butyl nitrite (t-BuONO), and utilizes 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) adduct (DABSO) as a stable, solid surrogate for gaseous SO₂.[1][2] This one-pot procedure is inherently safer as it avoids the accumulation of the energetic diazonium intermediate.[2]

The mechanism proceeds as follows:

  • The aniline reacts with tert-butyl nitrite under acidic conditions (HCl) to form the aryl diazonium salt in situ.

  • DABSO releases SO₂ into the reaction mixture.

  • The Cu(II) catalyst facilitates the radical transfer reaction, where the diazonium group is replaced by a sulfonyl chloride group.

G cluster_0 In Situ Diazonium Formation cluster_1 SO₂ Release cluster_2 Sandmeyer-Type Conversion Aniline Aniline Diazonium Diazonium Aniline->Diazonium + t-BuONO + H⁺ ArylRadical ArylRadical Diazonium->ArylRadical + Cu(I) - N₂ DABSO DABSO SO2 SO2 DABSO->SO2 Equilibrium SulfonylChloride SulfonylChloride ArylRadical->SulfonylChloride + SO₂ + Cu(II)Cl₂

Caption: Conceptual workflow for the Sandmeyer-type chlorosulfonylation.

Detailed Experimental Protocol: Step 1

Materials and Reagents

ReagentM.W.CAS No.Amount (1.0 eq)Moles
4-Fluoro-3-methylaniline125.14452-69-75.00 g39.95 mmol
DABSO240.30205359-74-05.76 g (0.6 eq)23.97 mmol
Copper(II) Chloride (CuCl₂)134.457447-39-4268 mg (5 mol%)2.00 mmol
37% Hydrochloric Acid36.467647-01-06.57 mL (2.0 eq)79.90 mmol
tert-Butyl nitrite (90%)103.12540-80-75.70 mL (1.1 eq)43.95 mmol
Acetonitrile (MeCN)41.0575-05-8200 mL-
Ethyl Acetate (EtOAc)88.11141-78-6As needed-
Saturated NH₄Cl (aq)53.4912125-02-9As needed-
Anhydrous Na₂SO₄142.047757-82-6As needed-

Procedure:

CAUTION: This reaction should be performed in a well-ventilated fume hood behind a blast shield. Although this method is designed for safety, unexpected exothermic events are always a possibility.

  • To a 500 mL round-bottom flask, add 4-fluoro-3-methylaniline (1.0 eq, 5.00 g), DABSO (0.6 eq, 5.76 g), and CuCl₂ (5 mol%, 268 mg).

  • Add acetonitrile (200 mL, 0.2 M) and stir to form a suspension.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Slowly add 37% aqueous HCl (2.0 eq, 6.57 mL) dropwise. A slight exotherm may be observed.

  • After 10 minutes of stirring, add 90% tert-butyl nitrite (1.1 eq, 5.70 mL) dropwise over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir overnight (approx. 16-18 hours).

  • Work-up: Cool the reaction mixture back to 0 °C and quench by slowly adding a saturated aqueous solution of NH₄Cl (50 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

  • The product can be purified by flash column chromatography on silica gel if necessary, but is often of sufficient purity for the next step.

Step 2: Synthesis of this compound

This final step involves the conversion of the sulfonyl chloride to the target sulfonamide via nucleophilic substitution.

Mechanistic Rationale

The sulfur atom in the sulfonyl chloride is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. Ammonia, provided here by aqueous ammonium hydroxide, acts as the nucleophile. The reaction is a straightforward nucleophilic acyl substitution-type mechanism where the lone pair of electrons on the nitrogen atom attacks the sulfur center, leading to the displacement of the chloride leaving group and formation of the sulfonamide S-N bond.

Detailed Experimental Protocol: Step 2

Materials and Reagents

ReagentM.W.CAS No.Amount (1.0 eq)Moles
4-Fluoro-3-methylbenzenesulfonyl chloride208.64629672-19-18.34 g (crude)39.95 mmol
Ammonium Hydroxide (28-30% aq)35.041336-21-630 mL-
Isopropanol60.1067-63-0150 mL-
6M Hydrochloric Acid36.467647-01-0As needed-
Ethyl Acetate (EtOAc)88.11141-78-6As needed-

Procedure:

  • Dissolve the crude 4-fluoro-3-methylbenzenesulfonyl chloride (1.0 eq, 8.34 g) in isopropanol (150 mL) in a round-bottom flask.

  • Cool the solution to -10 °C using an ice-salt bath.

  • Slowly add concentrated ammonium hydroxide solution (30 mL) dropwise, maintaining the internal temperature below 0 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-3 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the isopropanol.

  • Add water (100 mL) to the residue. If the product precipitates as a solid, it can be collected by vacuum filtration. If not, proceed to extraction.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine (1 x 50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield the pure this compound as a white solid.[3]

Product Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized intermediate and final product.

CompoundExpected FormMelting Point (°C)Key ¹H NMR Signals
4-Fluoro-3-methylbenzenesulfonyl chlorideSolid35 - 40Aromatic protons (~7.2-8.0 ppm), Methyl singlet (~2.4 ppm)
This compoundWhite SolidTo be determinedAromatic protons (~7.2-7.8 ppm), Amide protons (broad singlet, ~7.5 ppm), Methyl singlet (~2.3 ppm)[1]

Safety and Handling

  • Anilines: 4-Fluoro-3-methylaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • tert-Butyl Nitrite: This reagent is flammable and a potent vasodilator. Handle only in a well-ventilated fume hood.

  • Sulfonyl Chlorides: Arylsulfonyl chlorides are corrosive and moisture-sensitive. They are skin and respiratory tract irritants. Handle with care and appropriate PPE.

  • Acids and Bases: Concentrated hydrochloric acid and ammonium hydroxide are corrosive. Handle with extreme care.

References

Spectroscopic Data of 4-Fluoro-3-methylbenzenesulfonamide: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Fluoro-3-methylbenzenesulfonamide is a substituted aromatic sulfonamide of interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a cornerstone in the development of a wide array of therapeutic agents. Accurate structural elucidation and characterization of such molecules are paramount for understanding their chemical behavior, reactivity, and potential as drug candidates. This technical guide provides a comprehensive analysis of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide will delve into the interpretation of predicted spectroscopic data, offering insights into the structural features of the molecule.

Molecular Structure and Analysis

The chemical structure of this compound is presented below. The molecule consists of a benzene ring substituted with a fluorine atom, a methyl group, and a sulfonamide group (-SO₂NH₂). This combination of functional groups gives rise to a unique spectroscopic fingerprint.

Figure 1. Chemical structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles and a General Experimental Protocol

Proton NMR (¹H NMR) spectroscopy is a powerful technique that provides information about the chemical environment of hydrogen atoms in a molecule. The chemical shift (δ) of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from the magnetic coupling between neighboring, non-equivalent protons. The integration of a signal is proportional to the number of protons it represents.[1]

A general protocol for acquiring a ¹H NMR spectrum involves dissolving a small amount of the sample in a deuterated solvent, such as deuterated chloroform (CDCl₃), to avoid signals from the solvent itself.[2] The solution is then placed in a strong magnetic field and irradiated with radiofrequency pulses.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR data for this compound is summarized in the table below.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.7Doublet of Doublets1HH-6
~7.6Doublet1HH-2
~7.2Triplet1HH-5
~4.9Singlet (broad)2H-SO₂NH₂
~2.4Singlet3H-CH₃
Spectral Interpretation
  • Aromatic Protons (δ 7.2-7.7 ppm): The aromatic region of the spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.[3] The proton at position 6 (H-6) is expected to appear as a doublet of doublets due to coupling with both the adjacent proton H-5 and the fluorine atom at position 4. The proton at position 2 (H-2) is predicted to be a doublet, coupling with the adjacent fluorine atom. The proton at position 5 (H-5) is anticipated to be a triplet, coupling with the adjacent proton H-6 and the fluorine atom at position 4.[4]

  • Sulfonamide Protons (δ ~4.9 ppm): The two protons of the sulfonamide group (-SO₂NH₂) are expected to appear as a broad singlet. The chemical shift of these protons can be variable and is often concentration-dependent.

  • Methyl Protons (δ ~2.4 ppm): The three protons of the methyl group (-CH₃) are predicted to appear as a sharp singlet, as there are no adjacent protons to cause splitting.[3]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Principles and a General Experimental Protocol

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule gives rise to a distinct signal. The chemical shift of a carbon is influenced by its hybridization and the electronegativity of the atoms attached to it.[5]

A typical ¹³C NMR experiment is performed on a solution of the sample in a deuterated solvent. Proton decoupling is commonly used to simplify the spectrum by removing the splitting caused by attached protons, resulting in a spectrum where each unique carbon appears as a singlet.[5]

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR data for this compound is presented below.

Chemical Shift (δ, ppm)Assignment
~160 (doublet)C-4 (C-F)
~140C-1 (C-S)
~135 (doublet)C-3 (C-CH₃)
~130 (doublet)C-5
~125 (doublet)C-6
~115 (doublet)C-2
~20-CH₃
Spectral Interpretation
  • Aromatic Carbons (δ 115-160 ppm): The six carbons of the benzene ring are expected to resonate in this region.[6] The carbon atom bonded to the highly electronegative fluorine atom (C-4) is predicted to be the most downfield, appearing as a doublet due to carbon-fluorine coupling. The other aromatic carbons will also likely show coupling to the fluorine atom, resulting in doublets.

  • Methyl Carbon (δ ~20 ppm): The carbon of the methyl group is expected to appear in the aliphatic region of the spectrum at a characteristic upfield chemical shift.

Infrared (IR) Spectroscopy

Principles and a General Experimental Protocol

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. When a molecule is irradiated with infrared radiation, it absorbs energy at specific frequencies that correspond to the vibrational modes of its bonds.[7]

For a solid sample, an IR spectrum can be obtained by mixing the sample with potassium bromide (KBr) and pressing it into a thin pellet. The pellet is then placed in the path of an IR beam.

Predicted IR Spectrum

The predicted key IR absorption bands for this compound are listed in the following table.

Wavenumber (cm⁻¹)VibrationFunctional Group
~3350, ~3250N-H stretchingSulfonamide (-SO₂NH₂)
~3100-3000C-H stretchingAromatic
~2950-2850C-H stretchingMethyl (-CH₃)
~1600, ~1480C=C stretchingAromatic ring
~1340, ~1160S=O stretching (asymmetric and symmetric)Sulfonamide (-SO₂)
~1250C-F stretchingAryl-F
Spectral Interpretation
  • N-H Stretching ( ~3350, ~3250 cm⁻¹): The two bands in this region are characteristic of the asymmetric and symmetric stretching vibrations of the primary sulfonamide group.[7]

  • C-H Stretching (~3100-3000 cm⁻¹ and ~2950-2850 cm⁻¹): The absorptions above 3000 cm⁻¹ are typical for aromatic C-H stretching, while those below 3000 cm⁻¹ correspond to the C-H stretching of the methyl group.[4]

  • Aromatic C=C Stretching (~1600, ~1480 cm⁻¹): These absorptions are characteristic of the carbon-carbon double bond stretching vibrations within the benzene ring.[4]

  • S=O Stretching (~1340, ~1160 cm⁻¹): The strong absorption bands in these regions are due to the asymmetric and symmetric stretching vibrations of the sulfonyl group (-SO₂), a hallmark of sulfonamides.[7]

  • C-F Stretching (~1250 cm⁻¹): A strong absorption in this region is expected for the carbon-fluorine bond stretching vibration.

Mass Spectrometry (MS)

Principles and a General Experimental Protocol

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. In electron ionization (EI) mass spectrometry, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. The resulting mass spectrum shows the relative abundance of the molecular ion (M⁺) and various fragment ions. The fragmentation pattern provides valuable information about the structure of the molecule.[8]

In a typical EI-MS experiment, a small amount of the sample is introduced into the mass spectrometer, where it is vaporized and ionized. The resulting ions are then separated based on their m/z ratio and detected.

Predicted Mass Spectrum

The predicted mass spectrum of this compound would show a molecular ion peak and several characteristic fragment ions.

m/zIon
189[M]⁺
125[M - SO₂]⁺
110[M - SO₂NH]⁺
95[C₆H₄F]⁺
79[SO₂NH]⁺
Fragmentation Analysis

The fragmentation of this compound upon electron ionization is expected to proceed through several key pathways. A plausible fragmentation pathway is depicted below.

M [C₇H₈FNO₂S]⁺ m/z = 189 F1 [C₇H₈FN]⁺ m/z = 125 M->F1 - SO₂ F4 [SO₂NH]⁺ m/z = 79 M->F4 - C₇H₇F F2 [C₇H₇FN]⁺ m/z = 110 F1->F2 - NH F3 [C₆H₄F]⁺ m/z = 95 F2->F3 - HCN

Figure 2. Proposed mass spectral fragmentation pathway for this compound.

The molecular ion at m/z 189 is expected to be observed. A common fragmentation pathway for benzenesulfonamides is the loss of sulfur dioxide (SO₂), leading to a fragment at m/z 125.[8] Further fragmentation could involve the loss of the amino group or cleavage of the aromatic ring.

Summary and Conclusion

The predicted spectroscopic data for this compound provides a detailed and consistent picture of its molecular structure. The ¹H and ¹³C NMR spectra reveal the specific arrangement of protons and carbons in the substituted aromatic ring and the attached functional groups. The IR spectrum confirms the presence of the key sulfonamide, aromatic, methyl, and fluoro functionalities. Finally, the mass spectrum provides the molecular weight and a fragmentation pattern consistent with the proposed structure. This comprehensive spectroscopic analysis is essential for the unambiguous identification and characterization of this compound, providing a solid foundation for its further investigation in research and development.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 4-Fluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 4-Fluoro-3-methylbenzenesulfonamide. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It delves into the underlying principles governing the spectrum, offers a robust experimental protocol for data acquisition, and provides a detailed assignment of resonances based on a thorough understanding of molecular structure and substituent effects.

Introduction: The Molecule and the Method

This compound is a substituted aromatic compound featuring a sulfonamide moiety, a common pharmacophore in medicinal chemistry. Its structure presents a unique arrangement of substituents on a benzene ring: a strongly electron-withdrawing sulfonamide group (-SO₂NH₂), a weakly electron-donating methyl group (-CH₃), and a highly electronegative fluorine atom (-F).

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of such molecules.[1] Specifically, ¹H NMR provides precise information about the electronic environment, connectivity, and spatial relationships of protons within a molecule. Understanding the ¹H NMR spectrum of this compound is critical for confirming its identity, assessing its purity, and studying its interactions in various chemical and biological systems.

This guide will first predict the spectrum from first principles, explaining the electronic and through-bond coupling effects that dictate the appearance of each signal. We will then present a validated experimental workflow for acquiring a high-fidelity spectrum and conclude with a detailed analysis of the resulting data.

Theoretical Analysis and Spectral Prediction

The structure of this compound contains five distinct proton environments, which will give rise to five unique signals in the ¹H NMR spectrum. The key to predicting the spectrum lies in understanding the interplay of substituent effects on chemical shifts (δ) and the spin-spin coupling (J-coupling) between neighboring nuclei.[2]

Substituent Effects on the Aromatic Ring

The chemical shifts of aromatic protons are heavily influenced by the electronic nature of the substituents attached to the ring.[3]

  • -SO₂NH₂ (Sulfonamide): This is a powerful electron-withdrawing group through both induction and resonance, causing a significant deshielding effect (a downfield shift) on the protons, particularly those in the ortho and para positions.

  • -CH₃ (Methyl): This is a weakly electron-donating group through hyperconjugation, leading to a mild shielding effect (an upfield shift), especially for ortho and para protons.[4]

  • -F (Fluorine): Fluorine exerts a strong electron-withdrawing inductive effect but a moderate electron-donating resonance effect. Its most profound impact on the ¹H NMR spectrum, however, is its spin-spin coupling to nearby protons.[5]

Predicted Proton Signals

Based on the structure, we can predict the characteristics of each proton signal. The protons are labeled as H-2, H-5, and H-6 for clarity.

Structure of this compound with proton labels.
  • -NH₂ Protons: The two protons of the sulfonamide group are expected to appear as a broad singlet.[6] Their chemical shift is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In a solvent like DMSO-d₆, this signal is typically observed around 7.3-7.5 ppm.

  • -CH₃ Protons: The methyl group protons are shielded and should appear as a singlet in the aliphatic region, typically around 2.3-2.6 ppm. Minor long-range coupling to H-2 or the fluorine atom might cause slight broadening of the singlet.

  • Aromatic Protons (H-2, H-5, H-6): These signals will appear in the aromatic region (typically 7.0-8.0 ppm). Their precise shifts and multiplicities are determined by their positions relative to all three substituents and their coupling to each other and to the fluorine atom.

    • H-6: This proton is ortho to the strongly deshielding -SO₂NH₂ group, making it the most downfield of the aromatic signals. It will be split by H-5 (ortho coupling, ³J ≈ 8-10 Hz) and further split by the fluorine atom (meta coupling, ⁴J(H,F) ≈ 4-6 Hz).[5][7] This should result in a doublet of doublets.

    • H-2: This proton is also ortho to the -SO₂NH₂ group but is adjacent to the methyl group. Its chemical shift will be downfield. It experiences weak meta coupling to H-6 (⁴J ≈ 2-3 Hz) and weak para coupling to the fluorine atom (⁵J(H,F) ≈ 1-3 Hz).[8] It will likely appear as a slightly broadened doublet or a narrow multiplet.

    • H-5: This proton is ortho to the fluorine atom and meta to the -SO₂NH₂ group. It will be split into a doublet by the adjacent H-6 (ortho coupling, ³J ≈ 8-10 Hz) and further split by the fluorine atom (ortho coupling, ³J(H,F) ≈ 8-10 Hz).[9] This will appear as a triplet-like signal, which is technically a doublet of doublets with similar coupling constants.

Predicted Data Summary

The predicted ¹H NMR data are summarized in the table below. The chemical shifts are based on an analysis of substituent effects and data from analogous compounds.[10]

Signal LabelPredicted δ (ppm)MultiplicityCoupling Constants (J, Hz)Integration
H-6 7.75 - 7.85dd³J(H6,H5) ≈ 8.5 Hz, ⁴J(H6,F) ≈ 5.5 Hz1H
H-2 7.65 - 7.75d⁴J(H2,H6) ≈ 2.0 Hz1H
H-5 7.35 - 7.45t (dd)³J(H5,H6) ≈ 8.5 Hz, ³J(H5,F) ≈ 8.5 Hz1H
-SO₂NH₂ ~7.4 (variable)br sNone2H
-CH₃ 2.50 - 2.60sNone3H
Visualization of Coupling Pathways

The diagram below illustrates the key spin-spin coupling interactions within the aromatic system.

Key ¹H-¹H and ¹H-¹⁹F J-coupling relationships.

Experimental Protocol: Acquiring a High-Quality Spectrum

The following protocol describes a self-validating system for obtaining a high-resolution ¹H NMR spectrum. Adherence to these steps ensures data integrity and reproducibility.

Workflow for NMR Sample Analysis

G prep 1. Sample Preparation dissolve Dissolve 5-10 mg in 0.7 mL DMSO-d₆ prep->dissolve transfer Filter & Transfer to 5mm NMR Tube dissolve->transfer instrument 2. Instrument Setup transfer->instrument lock Lock on DMSO-d₆ signal instrument->lock tune Tune & Match Probe lock->tune shim Shim Magnetic Field tune->shim acq 3. Data Acquisition shim->acq params Set zg30 Pulse Program (D1=5s, NS=16) acq->params run Acquire FID params->run proc 4. Data Processing run->proc ft Fourier Transform proc->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline ref Reference to DMSO (δ 2.50 ppm) baseline->ref integrate Integrate Signals ref->integrate

References

An In-depth Technical Guide to the ¹³C NMR Spectroscopy of 4-Fluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 4-fluoro-3-methylbenzenesulfonamide. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this and similar molecules. This document moves beyond a simple data report, offering insights into the theoretical underpinnings, experimental design, and detailed spectral interpretation, grounded in established scientific principles.

Introduction

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, forming the basis of sulfa drugs and a wide array of other therapeutic agents. The presence of fluorine and a methyl group on the benzene ring introduces specific electronic and steric effects that are crucial for its biological activity and pharmacokinetic properties. Accurate structural elucidation is paramount, and ¹³C NMR spectroscopy is one of the most powerful analytical techniques for this purpose, providing unambiguous information about the carbon framework of the molecule. This guide will delve into the intricacies of acquiring and interpreting the ¹³C NMR spectrum of this specific molecule, with a focus on the causal relationships between its structure and its spectral features.

Core Principles of ¹³C NMR for Aromatic Sulfonamides

¹³C NMR spectroscopy detects the nuclear spin of the ¹³C isotope. In a strong magnetic field, these nuclei absorb radiofrequency radiation at distinct frequencies, which are dependent on their local electronic environment. The resulting spectrum provides a unique fingerprint of the carbon skeleton. For a molecule like this compound, several key principles govern its ¹³C NMR spectrum:

  • Chemical Shift (δ): The position of a signal in the NMR spectrum is known as its chemical shift and is measured in parts per million (ppm). The chemical shift is highly sensitive to the electronic environment of the carbon atom. Electron-withdrawing groups (like the sulfonamide and fluorine) deshield the carbon nuclei, causing their signals to appear at higher ppm values (downfield). Conversely, electron-donating groups (like the methyl group) shield the nuclei, shifting their signals to lower ppm values (upfield).

  • Spin-Spin Coupling: The magnetic field of one nucleus can influence the magnetic field of a neighboring nucleus, leading to the splitting of NMR signals. In ¹³C NMR, the most significant coupling is with directly attached protons (¹H). However, standard ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum of singlets for each unique carbon. A crucial feature in the spectrum of this compound is the coupling between carbon and fluorine (¹⁹F), which has a nuclear spin of ½. This ¹³C-¹⁹F coupling provides invaluable structural information. The magnitude of the coupling constant, J, is dependent on the number of bonds separating the coupled nuclei.

  • Nuclear Overhauser Effect (NOE): During proton decoupling, energy transfer from the irradiated protons to the carbon nuclei can enhance the intensity of the ¹³C signals. This effect is distance-dependent and is generally more significant for carbons with directly attached protons.

Experimental Design and Data Acquisition

The acquisition of a high-quality ¹³C NMR spectrum is a self-validating process where careful experimental design ensures the reliability of the data.

Sample Preparation

Proper sample preparation is critical for obtaining a high-resolution spectrum.

  • Analyte Purity: The this compound sample should be of high purity to avoid signals from impurities that can complicate spectral interpretation.

  • Solvent Selection: A deuterated solvent is used to avoid a large solvent signal in the proton spectrum and to provide a lock signal for the spectrometer. Common choices include deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts. For sulfonamides, DMSO-d₆ is often a good choice due to its excellent solvating power.

  • Concentration: A concentration of 10-50 mg of the compound in 0.5-0.7 mL of deuterated solvent is typically sufficient for obtaining a good signal-to-noise ratio in a reasonable timeframe.[1]

Spectrometer Parameters

The following is a general protocol for acquiring a standard proton-decoupled ¹³C NMR spectrum.

ParameterRecommended ValueRationale
Spectrometer Frequency≥ 75 MHz for ¹³CHigher field strength provides better signal dispersion and sensitivity.
Pulse Programzgpg30 (or equivalent)A standard pulse program for a proton-decoupled experiment with a 30° pulse angle.
Spectral Width0-220 ppmThis range covers the vast majority of organic carbon signals.
Acquisition Time (AQ)1-2 secondsA longer acquisition time provides better digital resolution.[2]
Relaxation Delay (D1)2 secondsAllows for sufficient relaxation of most carbon nuclei between scans.[2]
Number of Scans (NS)128-1024 (or more)Dependent on sample concentration; more scans are needed for dilute samples to achieve a good signal-to-noise ratio.
DecouplingProton broadband decouplingSimplifies the spectrum by collapsing ¹³C-¹H multiplets into singlets.
Experimental Workflow

The logical flow of a ¹³C NMR experiment is designed to ensure data integrity and accurate interpretation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis prep1 High Purity Analyte prep2 Select Deuterated Solvent (e.g., DMSO-d6) prep1->prep2 prep3 Dissolve 10-50 mg in 0.5-0.7 mL prep2->prep3 acq1 Tune and Lock Spectrometer prep3->acq1 acq2 Set Acquisition Parameters (Pulse Program, SW, AQ, D1, NS) acq1->acq2 acq3 Run Experiment acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and Baseline Correction proc1->proc2 proc3 Reference Spectrum (e.g., DMSO-d6 at 39.52 ppm) proc2->proc3 an1 Assign Chemical Shifts proc3->an1 an2 Analyze C-F Coupling Constants an1->an2 an3 Correlate with Structure an2->an3

Caption: Workflow for ¹³C NMR Analysis of this compound.

Predicted ¹³C NMR Spectrum and Interpretation

In the absence of a publicly available, experimentally verified spectrum of this compound, a predicted spectrum can be constructed based on the known effects of the individual substituents on the chemical shifts of a benzene ring. The chemical shifts of benzene are approximately 128.5 ppm.[3]

Molecular Structure and Carbon Numbering

To facilitate the discussion, the carbon atoms of this compound are numbered as follows:

Caption: Numbering scheme for the aromatic carbons of this compound.

  • C1: Carbon bearing the sulfonamide group.

  • C2: Aromatic CH.

  • C3: Carbon bearing the methyl group.

  • C4: Carbon bearing the fluorine atom.

  • C5: Aromatic CH.

  • C6: Aromatic CH.

  • C7: Methyl carbon.

Predicted Chemical Shifts and Assignments

The predicted chemical shifts are derived from the additive effects of the fluoro, methyl, and sulfonamide substituents on the benzene ring.

CarbonPredicted δ (ppm)Multiplicity (due to ¹³C-¹⁹F Coupling)Rationale for Chemical Shift and Coupling
C1 ~138-142Doublet (³JCF)Deshielded by the directly attached electron-withdrawing sulfonamide group. A three-bond coupling to fluorine is expected.
C2 ~128-132Doublet (⁴JCF)Influenced by the ortho-sulfonamide (deshielding) and meta-fluoro (shielding) and meta-methyl (shielding) groups. A four-bond coupling to fluorine is possible.
C3 ~135-139Doublet (²JCF)Deshielded by the ortho-fluoro group and influenced by the meta-sulfonamide group. A two-bond coupling to fluorine will result in a significant splitting.
C4 ~160-165Doublet (¹JCF)Strongly deshielded by the directly attached, highly electronegative fluorine atom. This carbon will exhibit a large one-bond coupling to fluorine.[4][5]
C5 ~115-120Doublet (²JCF)Shielded by the ortho-fluoro group and influenced by the para-methyl group. A two-bond coupling to fluorine is expected.
C6 ~125-129Doublet (³JCF)Influenced by the para-fluoro group (shielding) and ortho-sulfonamide group (deshielding). A three-bond coupling to fluorine is expected.
C7 ~18-22SingletTypical chemical shift for a methyl group attached to an aromatic ring. No coupling to fluorine is expected.
In-depth Analysis of Substituent Effects and Coupling Constants
  • Sulfonamide Group (-SO₂NH₂): This is an electron-withdrawing group, which generally deshields the attached carbon (C1) and the ortho (C2, C6) and para (C4) positions through inductive and resonance effects.

  • Fluorine Atom (-F): Fluorine is highly electronegative, causing a strong deshielding effect on the directly attached carbon (C4, the ipso-carbon). However, it has a shielding effect on the ortho (C3, C5) and para (C1) carbons due to its +M (mesomeric) effect.

  • Methyl Group (-CH₃): This is an electron-donating group, which shields the ortho (C2) and para (C5) positions.

  • ¹³C-¹⁹F Coupling Constants (JCF): The magnitude of the coupling constant decreases with the number of bonds separating the carbon and fluorine atoms.

    • ¹JCF (one-bond): Typically very large, in the range of 240-260 Hz for fluorobenzene derivatives.[4]

    • ²JCF (two-bond): Usually in the range of 15-25 Hz.

    • ³JCF (three-bond): Typically around 5-10 Hz.

    • ⁴JCF (four-bond): Generally smaller, around 1-3 Hz, and may not always be resolved. The magnitudes of long-range ¹³C-¹⁹F coupling constants can decrease in an alternating manner with the number of bonds.[4]

Advanced NMR Techniques for Spectral Assignment

To unambiguously assign each signal in the ¹³C NMR spectrum, several advanced NMR experiments can be employed.

  • DEPT (Distortionless Enhancement by Polarization Transfer): This experiment is used to determine the number of protons attached to each carbon.

    • DEPT-90: Only shows signals for CH carbons.

    • DEPT-135: Shows positive signals for CH and CH₃ carbons, and negative signals for CH₂ carbons. Quaternary carbons (like C1, C3, and C4) are absent in DEPT spectra.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons, providing a definitive assignment for protonated carbons (C2, C5, C6, and C7).[6]

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment shows correlations between carbons and protons that are two or three bonds away. This is particularly useful for assigning quaternary carbons by observing their correlations to nearby protons. For example, C1 should show correlations to the protons on C2 and C6.[6]

Logical Flow for Complete Spectral Assignment

G start Acquire ¹H and ¹³C Spectra dept Run DEPT-135 and DEPT-90 start->dept hsqc Run HSQC start->hsqc hmbc Run HMBC start->hmbc assign_protonated Assign CH, CH₂, and CH₃ carbons dept->assign_protonated hsqc->assign_protonated assign_quaternary Assign Quaternary Carbons hmbc->assign_quaternary assign_protonated->assign_quaternary final Complete Structural Assignment assign_quaternary->final

Caption: A multi-experimental approach for unambiguous ¹³C NMR spectral assignment.

Conclusion

The ¹³C NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the interplay of substituent effects on chemical shifts and the characteristic patterns of ¹³C-¹⁹F coupling allows for a detailed and confident interpretation of the spectrum. While a standard proton-decoupled ¹³C NMR experiment provides a significant amount of data, the application of advanced techniques such as DEPT, HSQC, and HMBC ensures a complete and unambiguous assignment of all carbon signals. This in-depth analytical approach is fundamental for the structural verification and quality control of this important class of molecules in research and drug development.

References

FT-IR analysis of 4-Fluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the FT-IR Analysis of 4-Fluoro-3-methylbenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of this compound. This compound is of significant interest in medicinal chemistry and drug development, making its structural elucidation and purity assessment critical. This document moves beyond a standard procedural outline, offering in-depth insights into the causality behind experimental choices, a robust, self-validating protocol, and a detailed interpretation of the resulting spectrum. We will explore the characteristic vibrational modes of the sulfonamide, fluorinated aromatic, and methyl functional groups, supported by authoritative references. This guide is designed to empower researchers to not only replicate this analysis but also to apply these principles to the broader class of substituted benzenesulfonamides.

Introduction: The Significance of this compound and the Role of FT-IR Spectroscopy

This compound is a key building block in the synthesis of a variety of pharmacologically active molecules. The incorporation of a fluorine atom can significantly modulate a compound's metabolic stability, lipophilicity, and binding affinity, making fluorinated motifs highly desirable in drug design. The sulfonamide functional group is a well-established pharmacophore present in numerous antibacterial, diuretic, and anticonvulsant drugs.

Given its importance, the unambiguous structural confirmation and purity assessment of this compound are paramount. Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid, non-destructive, and highly informative analytical technique ideally suited for this purpose. An FT-IR spectrum provides a unique molecular "fingerprint" by probing the vibrational modes of a molecule's functional groups.[1] This guide will provide a detailed walkthrough of the FT-IR analysis, from sample preparation to spectral interpretation, enabling researchers to confidently characterize this important synthetic intermediate.

Foundational Principles: Understanding the Vibrational Landscape of this compound

The FT-IR spectrum of this compound is a composite of the vibrational absorptions of its constituent functional groups. A thorough understanding of these individual contributions is essential for accurate spectral interpretation.

The Sulfonamide Group (-SO₂NH₂)

The sulfonamide moiety gives rise to several characteristic and strong absorption bands:

  • N-H Stretching: Primary sulfonamides exhibit two distinct N-H stretching bands in the region of 3400-3200 cm⁻¹, corresponding to the asymmetric and symmetric vibrations of the N-H bonds.[2] The presence of two bands is a definitive indicator of the -NH₂ group.

  • S=O Stretching: The sulfonyl group (-SO₂) produces two very strong and characteristic absorption bands due to its asymmetric and symmetric stretching modes. These typically appear in the ranges of 1370-1330 cm⁻¹ (asymmetric) and 1180-1160 cm⁻¹ (symmetric).[3]

  • S-N Stretching: The stretching vibration of the sulfur-nitrogen bond is generally observed in the 940-900 cm⁻¹ region.[4]

The Substituted Aromatic Ring

The 1,2,4-trisubstituted benzene ring displays several key vibrational features:

  • Aromatic C-H Stretching: These vibrations occur at wavenumbers just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

  • Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring give rise to a series of bands, often of variable intensity, in the 1620-1450 cm⁻¹ region.

  • Out-of-Plane (OOP) C-H Bending: The substitution pattern on the benzene ring strongly influences the position of the C-H out-of-plane bending vibrations, which appear in the 900-675 cm⁻¹ region. For a 1,2,4-trisubstituted ring, characteristic bands are expected.

The Carbon-Fluorine (C-F) Bond

The C-F bond is known for producing one of the strongest absorption bands in an infrared spectrum. The C-F stretching vibration for aromatic fluorides is typically found in the 1270-1100 cm⁻¹ range.[5] This band can sometimes overlap with other strong absorptions, such as the symmetric S=O stretch.

The Methyl Group (-CH₃)

The methyl substituent will exhibit its own characteristic vibrations:

  • C-H Stretching: Asymmetric and symmetric C-H stretching vibrations of the methyl group are expected in the 2975-2950 cm⁻¹ and 2885-2865 cm⁻¹ regions, respectively.

  • C-H Bending: Asymmetric and symmetric bending (scissoring) vibrations occur around 1460 cm⁻¹ and 1375 cm⁻¹, respectively.

Experimental Protocol: A Self-Validating Approach to FT-IR Analysis

The acquisition of a high-quality FT-IR spectrum is contingent upon meticulous sample preparation and appropriate instrument parameter selection.

Sample Preparation: The Potassium Bromide (KBr) Pellet Method

For a solid sample like this compound, the KBr pellet technique is a widely used and reliable method.[2]

Materials:

  • This compound (solid)

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet press with die set

  • Spatula

Protocol:

  • Drying: Ensure the KBr is thoroughly dry by heating it in an oven at ~110°C for at least 2 hours and cooling it in a desiccator. Moisture is a significant interferent in FT-IR spectroscopy.

  • Grinding: Place approximately 1-2 mg of the this compound sample into the agate mortar. Add approximately 100-200 mg of the dried KBr.

  • Mixing and Grinding: Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. This minimizes light scattering and produces a high-quality spectrum.

  • Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press.

  • Pressing: Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion and minimal light scattering.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment. This is crucial for correcting for atmospheric water and carbon dioxide absorptions.

  • Sample Spectrum: Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the sample spectrum.

Instrumentation and Data Acquisition

Instrument: A modern FT-IR spectrometer (e.g., Bruker, PerkinElmer, Thermo Fisher Scientific) equipped with a deuterated triglycine sulfate (DTGS) detector is suitable for this analysis.

Acquisition Parameters:

  • Spectral Range: 4000-400 cm⁻¹

  • Resolution: 4 cm⁻¹ (sufficient for most qualitative analyses)

  • Number of Scans: 16-32 scans (to improve the signal-to-noise ratio)

  • Apodization: Happ-Genzel

Spectral Interpretation: Decoding the Molecular Fingerprint

The following table provides a detailed assignment of the expected major absorption bands in the FT-IR spectrum of this compound, based on established group frequencies.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group
~3350MediumAsymmetric N-H Stretch-SO₂NH₂
~3250MediumSymmetric N-H Stretch-SO₂NH₂
~3070Weak-MediumAromatic C-H StretchAr-H
~2960WeakAsymmetric C-H Stretch-CH₃
~2870WeakSymmetric C-H Stretch-CH₃
~1600, 1570, 1480Medium-WeakAromatic C=C StretchAromatic Ring
~1460MediumAsymmetric -CH₃ Bend-CH₃
~1380MediumSymmetric -CH₃ Bend-CH₃
~1350StrongAsymmetric S=O Stretch-SO₂NH₂
~1250Very StrongAromatic C-F StretchAr-F
~1170StrongSymmetric S=O Stretch-SO₂NH₂
~920MediumS-N Stretch-SO₂NH₂
~880, 820Medium-StrongAromatic C-H Out-of-Plane Bending1,2,4-Trisubstituted Ring

Visualizing the Analysis

To further clarify the relationship between the molecular structure and the FT-IR data, the following diagrams are provided.

Caption: Molecular structure of this compound.

G cluster_workflow FT-IR Experimental Workflow Start Start: Solid Sample Prep Sample Preparation: Grind 1-2 mg sample with 100-200 mg KBr Start->Prep 1 Press Press into a transparent pellet Prep->Press 2 Background Acquire Background Spectrum (Empty Sample Compartment) Press->Background 3a Sample Acquire Sample Spectrum (4000-400 cm⁻¹, 4 cm⁻¹ resolution) Background->Sample 3b Analysis Data Analysis: Peak identification and assignment Sample->Analysis 4 End End: Interpreted Spectrum Analysis->End 5

Caption: Experimental workflow for FT-IR analysis.

Conclusion: A Powerful Tool for Structural Verification

FT-IR spectroscopy provides an invaluable tool for the structural characterization of this compound. By understanding the characteristic vibrational frequencies of the sulfonamide, fluorinated aromatic, and methyl groups, a detailed and confident interpretation of the spectrum can be achieved. The protocol described herein offers a robust and reproducible method for obtaining high-quality data. This guide serves as a comprehensive resource for researchers, enabling them to effectively utilize FT-IR spectroscopy for the routine analysis and quality control of this important pharmaceutical building block and related compounds.

References

An In-Depth Technical Guide to the Mass Spectrometry of 4-Fluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Overview of 4-Fluoro-3-methylbenzenesulfonamide: Structure and Pharmaceutical Relevance

This compound belongs to the arylsulfonamide class of compounds, a scaffold of significant interest in medicinal chemistry and drug development. Aromatic sulfonamides are known for their wide range of biological activities, most notably as antibacterial agents.[1][2] The specific substitutions on the aromatic ring—in this case, a fluorine atom and a methyl group—critically influence the molecule's physicochemical properties, metabolic stability, and pharmacological activity. Understanding the precise structure and behavior of such molecules is paramount for their development as therapeutic agents.

The structure of this compound is characterized by a benzene ring substituted with a sulfonamide group (-SO₂NH₂), a fluorine atom at position 4, and a methyl group at position 3. The molecular formula is C₇H₈FNO₂S, and the monoisotopic mass is 189.02597783 Da. This precise mass is the foundation of its high-resolution mass spectrometric analysis.

The Role of Mass Spectrometry in the Analysis of Novel Sulfonamides

Mass spectrometry (MS) is an indispensable analytical tool in pharmaceutical sciences, offering unparalleled sensitivity and specificity for the characterization and quantification of drug compounds.[2] Coupled with liquid chromatography (LC), LC-MS/MS provides a robust platform for identifying drug candidates, studying their metabolic fate, and quantifying them in complex biological matrices.[3] For a novel compound like this compound, mass spectrometry is crucial for confirming its molecular weight, elucidating its structure through fragmentation analysis, and developing quantitative assays.

Objectives of this Guide

This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound. It is designed for researchers, scientists, and drug development professionals. We will delve into the core principles of its ionization and fragmentation behavior, offering a logical framework for method development and data interpretation. This guide will explain the causality behind experimental choices, present detailed protocols, and provide insights grounded in extensive field experience.

Experimental Design & Methodology

Sample Preparation and Handling

The quality of mass spectrometry data is directly dependent on the integrity of the sample. Proper sample preparation is critical to ensure accurate and reproducible results.

2.1.1 Protocol: Standard Solution Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 1.0 mg of this compound standard. Dissolve in 1.0 mL of LC-MS grade methanol or acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.

  • Working Solution (1 µg/mL): Perform a 1:1000 serial dilution of the stock solution using a 50:50 mixture of acetonitrile and water, containing 0.1% formic acid. This solution is suitable for direct infusion or LC-MS analysis.

  • Storage: Store stock solutions at -20°C. Prepare fresh working solutions daily to prevent degradation.

Instrumentation and Parameters

The following parameters provide a robust starting point for the analysis of this compound on a typical LC-MS/MS system, such as a quadrupole-orbitrap or triple quadrupole instrument.

2.2.1 Table: HPLC Parameters for Analyte Separation

Parameter Value Rationale
Column C18, 2.1 x 50 mm, 1.8 µm Provides excellent reversed-phase retention for small aromatic molecules.
Mobile Phase A 0.1% Formic Acid in Water Standard acidic modifier for positive mode ESI, promotes protonation.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Common organic solvent for elution.
Gradient 10% to 95% B over 5 minutes A generic gradient suitable for screening and initial method development.
Flow Rate 0.4 mL/min Standard flow rate for a 2.1 mm ID column.
Column Temp. 40°C Improves peak shape and reproducibility.

| Injection Vol. | 5 µL | A typical volume to avoid overloading the column. |

2.2.2 Table: Mass Spectrometer Parameters (ESI)

Parameter Value Rationale
Ionization Mode Electrospray (ESI), Positive Sulfonamides readily protonate on the amide nitrogen.[4]
Capillary Voltage 3.5 kV Optimizes the electrospray plume for efficient ion generation.
Source Temp. 320°C Facilitates desolvation of the analyte ions.
Gas Flow (N₂) Sheath: 40, Aux: 10 (arb. units) Aids in desolvation and ion focusing.
MS1 Scan Range m/z 50 - 500 Covers the expected parent ion and potential adducts.
Resolution (MS1) 60,000 FWHM Sufficient for accurate mass measurement and formula determination.
MS/MS Activation Collision-Induced Dissociation (CID) Standard method for fragmenting small molecules.

| Collision Energy | 20-40 eV (Normalized) | An energy range to be optimized for characteristic fragmentation. |

Rationale for Method Selection (The "Why")
  • Positive Mode ESI: The sulfonamide group contains a basic nitrogen atom that is readily protonated in an acidic mobile phase (e.g., with 0.1% formic acid). This leads to the formation of a stable [M+H]⁺ ion, which is ideal for sensitive detection. While negative mode analysis is possible, positive mode typically yields a stronger signal for this class of compounds.[5]

  • Reversed-Phase C18 Chromatography: The aromatic nature of this compound makes it well-suited for retention on a nonpolar C18 stationary phase.

  • High-Resolution Mass Spectrometry (HRMS): Using an instrument capable of high resolution (e.g., an Orbitrap or TOF) is critical. It allows for accurate mass measurement of the precursor and fragment ions, enabling the confident determination of their elemental compositions and distinguishing the analyte from isobaric interferences.

Ionization & High-Resolution Mass Analysis (MS1)

The first step in the mass spectrometric analysis is to generate and accurately measure the mass of the intact molecular ion.

Electrospray Ionization (ESI): Positive Mode

In positive mode ESI, the analyte solution is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase. For this compound, the primary ion observed will be the protonated molecule, [M+H]⁺.

Determination of a Protonated Molecule ([M+H]⁺) and Accurate Mass Measurement

The theoretical monoisotopic mass of this compound (C₇H₈FNO₂S) is 189.0260. The expected protonated molecule [M+H]⁺ (C₇H₉FNO₂S⁺) will have a theoretical m/z of 190.0338 . An HRMS instrument should detect this ion with a mass accuracy of <5 ppm.

Isotopic Pattern Analysis

The presence of sulfur (³⁴S isotope at ~4.2% abundance) will result in a characteristic A+2 isotopic peak. The theoretical isotopic distribution for the [M+H]⁺ ion is:

  • m/z 190.0338 (A): 100% relative abundance

  • m/z 191.0372 (A+1): ~8.2% relative abundance (from ¹³C and ¹⁵N)

  • m/z 192.0298 (A+2): ~4.7% relative abundance (primarily from ³⁴S)

Observing this pattern provides strong evidence for the assigned elemental composition.

Workflow Diagram: From Sample to MS1 Data

MS1_Workflow cluster_LC Liquid Chromatography cluster_MS Mass Spectrometer A Prepared Sample (1 µg/mL) B HPLC System (C18 Column) A->B Injection C ESI Source (Positive Mode) B->C Elution D Mass Analyzer (e.g., Orbitrap) C->D Ion Transfer E Detector D->E Mass Separation F MS1 Spectrum (m/z 190.0338) E->F Signal Fragmentation cluster_path1 Pathway 1: C-S Cleavage cluster_path2 Pathway 2: SO₂ Loss cluster_path3 Pathway 3: S-N Cleavage parent [M+H]⁺ m/z 190.0 frag1 C₇H₈F⁺ m/z 111.1 parent->frag1 -SO₂NH₂ frag2 [M+H-SO₂]⁺ C₇H₉FN⁺ m/z 126.1 parent->frag2 -SO₂ frag3 [M+H-NH₃]⁺ C₇H₆FO₂S⁺ m/z 173.0 parent->frag3 -NH₃ loss1 + SO₂NH₂ loss2 - SO₂ (64 Da) loss3 - NH₃ (17 Da)

References

An In-depth Technical Guide to the Crystal Structure of 4-Fluoro-3-methylbenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Architectural Blueprint of Drug Action

In the landscape of medicinal chemistry, the sulfonamide moiety stands as a cornerstone functional group, integral to a vast array of therapeutic agents.[1][2] Its presence in drugs spans antibacterial, anticancer, anti-inflammatory, and diuretic classes, underscoring its remarkable pharmacological versatility. This guide focuses on a specific, promising subclass: 4-Fluoro-3-methylbenzenesulfonamide and its analogs. The precise three-dimensional arrangement of atoms and molecules within a crystal lattice—the crystal structure—is not merely an academic curiosity; it is the foundational blueprint that dictates a molecule's physical properties and its interaction with biological targets.

For researchers and drug development professionals, a deep understanding of the crystal structure provides invaluable insights into structure-activity relationships (SAR), solubility, stability, and bioavailability.[3][4] By elucidating the conformational preferences and intermolecular interactions of this compound analogs, we can rationalize their biological activity and strategically design next-generation candidates with enhanced efficacy and optimized pharmacokinetic profiles. This guide offers a technical exploration of the synthesis, crystallization, and crystallographic analysis of these compounds, providing both theoretical grounding and practical methodologies.

Part 1: Synthesis and the Art of Crystal Cultivation

The journey to structural elucidation begins with the chemical synthesis of the target analogs, followed by the often-challenging yet critical process of growing high-quality single crystals.

A General Synthetic Pathway

The synthesis of N-substituted this compound analogs is typically achieved through a robust and versatile nucleophilic substitution reaction. The process commences with the commercially available 4-fluoro-3-methylbenzenesulfonyl chloride, which serves as the electrophilic scaffold. This is reacted with a diverse range of primary or secondary amines (R¹R²NH), which act as the nucleophiles. The reaction is generally conducted in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

This modular approach allows for the systematic introduction of various substituents (R¹ and R²), enabling the exploration of a wide chemical space to probe structure-activity relationships. A representative synthetic scheme is detailed below:

Reaction Scheme: Synthesis of this compound Analogs

  • Reactants: 4-Fluoro-3-methylbenzenesulfonyl chloride, a primary or secondary amine (R¹R²NH).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base: Pyridine or Triethylamine (Et₃N).

  • Procedure: The amine is added dropwise to a stirred solution of the sulfonyl chloride and base in the chosen solvent at 0°C, followed by stirring at room temperature until completion.

  • Workup: The reaction mixture is typically washed with dilute acid, water, and brine, then dried over an anhydrous salt (e.g., MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by recrystallization or column chromatography to yield the final sulfonamide analog.

Methodologies for Growing High-Quality Single Crystals

Obtaining a crystal suitable for Single-Crystal X-ray Diffraction (SCXRD) is paramount; the quality of the crystal directly dictates the resolution and accuracy of the final structure.[5][6] The goal is to induce the slow, ordered arrangement of molecules from a supersaturated solution into a single, defect-free lattice. Several techniques are employed, with the choice depending on the solubility and stability of the compound.[5][7][8]

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly. As the solvent volume decreases, the solution becomes supersaturated, promoting crystal nucleation and growth.[7]

  • Vapor Diffusion: This is one of the most effective methods for growing high-quality crystals from milligram quantities.[9] A concentrated solution of the compound in a relatively low-boiling-point solvent is placed in a small, open container (e.g., a vial). This container is then sealed inside a larger vessel containing a solvent in which the compound is less soluble (the precipitant or anti-solvent).[9] Vapor from the precipitant slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[5]

  • Antisolvent Crystallization: An "antisolvent" (a solvent in which the compound is insoluble but which is miscible with the solvent of the solution) is slowly added to a concentrated solution of the compound, causing the solubility to drop and crystals to form.[7]

Experimental Protocol: Crystallization by Vapor Diffusion

  • Preparation: Prepare a nearly saturated solution of the purified this compound analog in a suitable solvent (e.g., acetone, ethyl acetate, or dichloromethane). A few milligrams of the compound are typically sufficient.

  • Setup: Transfer approximately 0.5 mL of this solution into a small glass vial (e.g., 2 mL).

  • Precipitant: In a larger glass jar (e.g., 20 mL), add 2-3 mL of a precipitant solvent in which the compound has poor solubility (e.g., hexane, heptane, or diethyl ether).

  • Assembly: Carefully place the small, open vial inside the larger jar, ensuring the liquid levels do not touch. Seal the larger jar tightly with a cap.

  • Incubation: Leave the sealed system undisturbed at a constant temperature (room temperature or in a refrigerator to slow the process further).[9]

  • Monitoring: Monitor the vial periodically over several days to weeks for the appearance of single crystals.

Part 2: Elucidating the Molecular Architecture via SCXRD

Single-Crystal X-ray Diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional structure of a crystalline solid at atomic resolution.

The Principle of X-ray Diffraction

When a beam of monochromatic X-rays is directed at a single crystal, the electrons of the atoms in the crystal lattice scatter the X-rays. Due to the periodic arrangement of atoms, the scattered waves interfere with each other constructively and destructively. Constructive interference occurs only in specific directions, governed by Bragg's Law, producing a unique diffraction pattern of spots. The positions and intensities of these spots contain the information required to determine the arrangement of atoms—the crystal structure.

The SCXRD Experimental Workflow

The process of determining a crystal structure is a systematic workflow that integrates experimental data collection with computational analysis.

SCXRD_Workflow cluster_exp Experimental Phase cluster_comp Computational Phase Crystal High-Quality Single Crystal Mount Crystal Mounting Crystal->Mount Selection XRay X-ray Source (Diffractometer) Mount->XRay Alignment Diffraction Data Collection (Diffraction Pattern) XRay->Diffraction Irradiation Integration Data Integration & Reduction Diffraction->Integration Raw Data Solution Structure Solution (Phase Problem) Integration->Solution h, k, l, I(hkl) Refinement Structure Refinement Solution->Refinement Initial Model Validation Validation & Final Model Refinement->Validation Refined Model FinalReport Final Structural Report (e.g., ORTEP Plot, Tables) Validation->FinalReport CIF File

Caption: The experimental and computational workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Part 3: Structural Analysis of this compound Analogs

The final refined model from SCXRD provides a wealth of data regarding both the individual molecular conformation and the extended supramolecular assembly in the crystal lattice.

Molecular Conformation and Geometry

The analysis begins with the individual molecule. For sulfonamides, key parameters include the bond lengths and angles around the sulfur atom and the torsion angle that defines the orientation of the aromatic rings relative to each other.[10] For instance, the S-N and S=O bond lengths are typically around 1.64 Å and 1.43 Å, respectively.[11] The geometry at the sulfur atom is tetrahedral, while the sulfonamide nitrogen atom often exhibits a slightly pyramidalized geometry.[10] The dihedral angle between the 4-fluoro-3-methylphenyl ring and the plane of the substituent attached to the sulfonamide nitrogen is a critical conformational feature that can influence biological activity.

Supramolecular Architecture: The Role of Intermolecular Interactions

The packing of molecules in the crystal is directed by a hierarchy of non-covalent interactions.[12][13][14] In sulfonamide crystals, hydrogen bonding is the dominant force.[15] The sulfonamide group is an excellent hydrogen-bonding moiety, with the N-H group acting as a strong donor and the sulfonyl oxygen atoms acting as strong acceptors.[13][16][17]

A common and robust interaction pattern, or "supramolecular synthon," is the formation of a centrosymmetric dimer where two molecules are linked by a pair of N-H···O=S hydrogen bonds.[16][17] Other interactions, such as C-H···O, C-H···F, and π-π stacking between aromatic rings, play a crucial role in consolidating the three-dimensional architecture.[18][19][20] The specific combination of these synthons determines the overall crystal packing, which can influence physical properties like melting point and solubility.

H_Bonding cluster_mol1 Molecule A cluster_mol2 Molecule B N1 N H1 H N1->H1 S1 S N1->S1 R1 N1->R1 O2a O H1->O2a N-H···O=S O1a O S1->O1a O1b O S1->O1b Ar1 Ar S1->Ar1 N2 N H2 H N2->H2 S2 S N2->S2 R2 N2->R2 H2->O1b N-H···O=S S2->O2a O2b O S2->O2b Ar2 Ar S2->Ar2

Caption: The classic R²₂(8) hydrogen-bonded dimer synthon common in sulfonamide crystal structures.
Tabulated Crystallographic Data

To facilitate comparison, crystallographic data for a hypothetical series of analogs are summarized below. Variations in the R-group can lead to different packing arrangements and thus different space groups and unit cell parameters.

Parameter Analog 1 (R = Phenyl) Analog 2 (R = Pyridyl) Analog 3 (R = Cyclohexyl)
Formula C₁₃H₁₂FNO₂SC₁₂H₁₁FN₂O₂SC₁₃H₁₈FNO₂S
Crystal System MonoclinicOrthorhombicTriclinic
Space Group P2₁/cPna2₁P-1
a (Å) 10.5418.718.15
b (Å) 8.9810.589.23
c (Å) 14.218.1210.45
α (°) 909075.6
β (°) 109.59088.1
γ (°) 909069.3
Volume (ų) 1267.31605.1718.9
Z 442
R-factor (R₁) 0.0450.0410.052

Part 4: Implications for Rational Drug Design

The true power of crystal structure analysis lies in its application to drug discovery and development.

  • Structure-Based Drug Design (SBDD): The experimentally determined conformation of a sulfonamide analog is the most accurate input for molecular docking studies.[16] Many sulfonamides, for example, are potent inhibitors of carbonic anhydrase (CA), a well-studied enzyme family.[21][22][23] Docking the crystallographically-determined ligand structure into the active site of a CA isoform (e.g., hCA II or the tumor-associated hCA IX) can reveal key binding interactions and provide a rationale for observed inhibitory activity, guiding the design of analogs with improved affinity and selectivity.[21][24]

  • Understanding Physicochemical Properties: Crystal packing and intermolecular forces directly influence properties like melting point, stability, and solubility. Polymorphism—the ability of a compound to exist in multiple crystal forms—can have profound effects on a drug's performance.[13] By understanding the intermolecular synthons, scientists can better predict and control the crystalline form of an active pharmaceutical ingredient (API).

  • Pharmacophore Modeling: The 3D structure helps define the pharmacophore—the essential arrangement of functional groups required for biological activity. This model can then be used to screen virtual libraries for new compounds with the potential for similar activity.

Conclusion

The crystallographic analysis of this compound analogs is a powerful endeavor that bridges synthetic chemistry with structural biology and medicinal chemistry. Through meticulous synthesis, crystallization, and X-ray diffraction analysis, we can construct a precise three-dimensional picture of these molecules. This structural data, detailing both molecular conformation and supramolecular assembly, is not an end in itself but a critical tool. It provides the empirical foundation for understanding structure-activity relationships, predicting physicochemical properties, and ultimately, for the rational design of more effective and safer therapeutic agents.

References

Solubility Profile of 4-Fluoro-3-methylbenzenesulfonamide in Organic Solvents: A Methodological and Predictive Approach

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide

Executive Summary

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and overall therapeutic efficacy.[1][2] This guide provides an in-depth technical overview of the solubility characteristics of 4-Fluoro-3-methylbenzenesulfonamide, a compound of interest in medicinal chemistry due to its sulfonamide scaffold. As direct, comprehensive experimental solubility data for this specific molecule is not widely published, this document focuses on providing the foundational knowledge required for a researcher to approach this challenge. We will explore the key physicochemical drivers of solubility, introduce robust theoretical models for prediction, and provide gold-standard experimental protocols for precise measurement. This guide is intended for researchers, chemists, and drug development professionals seeking to understand and manipulate the solubility of this and structurally related compounds.

Introduction: The Significance of Solubility in Drug Development

This compound belongs to the sulfonamide class of compounds, a cornerstone in pharmacology. The solubility of such molecules is not merely a physical data point but a pivotal parameter that governs their journey from a laboratory curiosity to a viable therapeutic agent.[3][4] Poor aqueous solubility is a major hurdle in drug development, with over 40% of new chemical entities being practically insoluble in water, leading to low and variable bioavailability.[1][3][4]

Understanding solubility in a wide range of organic solvents is equally critical for:

  • Crystallization and Purification: Selecting an appropriate solvent system is essential for obtaining a crystalline solid with the desired purity, polymorphism, and morphology.

  • Formulation Development: The ability to dissolve the API in a suitable solvent is the first step in creating liquid dosage forms or in processes like spray drying to produce amorphous solid dispersions.[2]

  • Analytical Method Development: Solvents are required for techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry, and the API must be soluble in the mobile phase.

This guide provides the tools to either predict or experimentally determine the solubility of this compound, enabling rational solvent selection for these critical downstream applications.

Physicochemical Profile and Structural Analysis

To predict solubility, one must first understand the molecule's inherent properties. The structure of this compound offers several clues:

  • Aromatic Ring: The benzene ring is inherently nonpolar and will favor interactions with nonpolar or moderately polar solvents.

  • Sulfonamide Group (-SO₂NH₂): This is a highly polar, ionizable group. The two oxygen atoms are strong hydrogen bond acceptors, and the N-H protons are weak acids and hydrogen bond donors. This group significantly increases the polarity of the molecule and is key to its interactions with polar solvents.

  • Fluorine Atom (-F): As the most electronegative element, fluorine is a weak hydrogen bond acceptor and increases the overall polarity of the aromatic ring system.

  • Methyl Group (-CH₃): This is a small, nonpolar, hydrophobic group that slightly decreases the overall polarity.

The interplay of the nonpolar benzene ring and the highly polar sulfonamide group makes the molecule amphiphilic. Its solubility will be highly dependent on the solvent's ability to accommodate both of these features.

Theoretical Approaches to Solubility Prediction

Before embarking on time-consuming experiments, computational models can provide valuable guidance for solvent screening.

3.1. Hansen Solubility Parameters (HSP)

The principle of "like dissolves like" is quantified by Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components.[5][6]

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

A solvent and solute with similar HSP values are likely to be miscible.[5] The distance (Ra) between the HSP coordinates of a solute and a solvent in "Hansen Space" can be calculated; a smaller distance implies higher solubility. While the exact HSP for this compound are not published, values for similar sulfonamides suggest they fall in a range where solvents like dimethylacetamide are effective.[7]

Table 1: Hansen Solubility Parameters for Common Organic Solvents

SolventδD (MPa⁰.⁵)δP (MPa⁰.⁵)δH (MPa⁰.⁵)
Hexane14.90.00.0
Toluene18.01.42.0
Dichloromethane17.07.37.1
Acetone15.510.47.0
Ethyl Acetate15.85.37.2
Ethanol15.88.819.4
Methanol14.712.322.3
Dimethyl Sulfoxide (DMSO)18.416.410.2
N,N-Dimethylformamide (DMF)17.413.711.3
Water15.516.042.3
3.2. COSMO-RS (Conductor-like Screening Model for Real Solvents)

COSMO-RS is a powerful quantum chemistry-based method for predicting thermodynamic properties, including solubility, without relying on experimental data.[8][9] The method calculates the chemical potential of a solute in a solvent based on the interaction of molecular surface charge densities.[9][10] This first-principles approach can provide highly accurate qualitative solvent rankings and quantitative solubility predictions, often with an accuracy of 0.5 to 1.5 log units.[11] For novel compounds like this compound, COSMO-RS represents a state-of-the-art predictive tool to screen a vast number of solvents efficiently.[11][12]

Gold-Standard Experimental Protocols for Solubility Determination

Theoretical models provide estimates, but precise, reliable data requires experimental measurement. The following protocols are industry standards for determining thermodynamic solubility.

4.1. The Equilibrium Shake-Flask Method

The shake-flask method is the most reliable and widely used technique for measuring thermodynamic (equilibrium) solubility.[13] It involves generating a saturated solution in equilibrium with an excess of solid compound.

Experimental Protocol: Shake-Flask Method

  • Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume (e.g., 2 mL) of the selected organic solvent. An excess is confirmed by the visible presence of undissolved solid.

  • Equilibration: Seal the vials tightly. Place them in a shaker or orbital incubator set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient duration to reach equilibrium. This can take anywhere from 24 to 72 hours.[14][15]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for the solid to settle. To ensure complete removal of undissolved solid, withdraw a sample from the supernatant and filter it through a 0.45 µm syringe filter or centrifuge the sample at high speed.[15][16]

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the dissolved compound using a validated analytical method, typically UV-Vis spectrophotometry or HPLC, against a calibration curve prepared with known concentrations of the compound.[14][17]

  • Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

Shake_Flask_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid solute to solvent in vial B Seal and agitate at constant temperature (24-72 hours) A->B Start Equilibration C Allow solid to settle B->C Attain Equilibrium D Filter or centrifuge supernatant C->D Isolate Supernatant E Dilute clear filtrate D->E Prepare for Analysis F Analyze concentration (HPLC / UV-Vis) E->F Measure Concentration G Report Solubility (mg/mL or mol/L) F->G Final Result

Caption: Workflow for the Shake-Flask Solubility Determination Method.

4.2. Potentiometric Titration

For ionizable compounds like sulfonamides, potentiometric titration is a powerful and efficient method to determine pH-dependent solubility.[18] It measures the change in pH as a titrant is added, allowing for the calculation of the intrinsic solubility (S₀) of the neutral species.

Experimental Protocol: Potentiometric Titration

  • System Setup: Calibrate a pH electrode and an automated titrator.

  • Sample Preparation: Create a suspension of the compound in a co-solvent/water mixture. The co-solvent (e.g., methanol) is used to ensure the compound is fully dissolved at the start of the titration.

  • Titration: Titrate the solution with a standardized acid (e.g., 0.1 M HCl). The automated system records the pH after each addition of titrant. As the pH decreases, the neutral form of the sulfonamide will precipitate out of the solution once its solubility limit is exceeded.

  • Data Analysis: The point of precipitation is identified by a deviation in the titration curve. By applying the Henderson-Hasselbalch equation and mass balance equations, the titration data can be used to calculate the intrinsic solubility of the compound.[18][19] This method is particularly advantageous for compounds with low solubility where the shake-flask method may be challenging.[18]

Potentiometric_Titration_Workflow cluster_setup Setup & Preparation cluster_titration Titration cluster_analysis Data Analysis A Calibrate pH electrode and titrator B Prepare suspension of compound in co-solvent/water A->B Prepare Sample C Titrate with standardized acid (e.g., HCl) B->C Begin Titration D Record pH vs. titrant volume C->D Collect Data E Identify precipitation point from titration curve deviation D->E Plot & Analyze Curve F Apply mass balance and Henderson-Hasselbalch equations E->F Model Data G Determine Intrinsic Solubility (S₀) F->G Final Result

Caption: Workflow for Potentiometric Solubility Determination.

Conclusion

While a comprehensive, pre-existing database for the solubility of this compound in a wide array of organic solvents is not publicly available, this guide provides a robust framework for its determination. By combining the predictive power of computational models like Hansen Solubility Parameters and COSMO-RS with the precision of experimental methods such as the shake-flask technique, researchers can efficiently screen for suitable solvents. This rational, data-driven approach is fundamental to overcoming solubility challenges and accelerating the development of new chemical entities in the pharmaceutical industry.

References

Reactivity of the sulfonamide group in 4-Fluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Reactivity of the Sulfonamide Group in 4-Fluoro-3-methylbenzenesulfonamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key chemical intermediate whose utility in medicinal and materials chemistry is dictated by the rich reactivity of its sulfonamide functional group and the electronic landscape of its substituted aromatic ring. This guide provides an in-depth analysis of the core reactivity principles governing this molecule. We will explore the synthesis of the parent compound, the chemical behavior of the sulfonamide nitrogen and sulfur centers, and the directing effects of the functional groups on the aromatic system. This document is structured to deliver not just procedural steps but the underlying chemical logic, empowering researchers to harness the full synthetic potential of this versatile building block.

Introduction: The Strategic Importance of Substituted Benzenesulfonamides

The benzenesulfonamide scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a vast array of therapeutic agents, including anticancer drugs, antibiotics, and diuretics.[1] The sulfonamide moiety (-SO₂NH₂) is a powerful pharmacophore, often acting as a zinc-binding group to inhibit key enzymes.[1] In this compound, the core reactivity is modulated by the substituents on the phenyl ring. The fluorine atom, a common bioisostere for hydrogen, can enhance metabolic stability, lipophilicity, and binding affinity.[2][3] The methyl group further influences the electronic and steric environment. Understanding the interplay of these groups is critical for designing rational synthetic pathways and developing novel molecular entities.

This guide will dissect the reactivity of this compound, focusing on:

  • Synthesis of the core molecule.

  • Reactions at the Sulfonamide Nitrogen: Acidity, N-Alkylation, and N-Arylation.

  • Reactions at the Sulfonyl Sulfur: Hydrolytic cleavage and reductive transformations.

  • Influence on the Aromatic Ring: Directing effects in electrophilic and nucleophilic aromatic substitution.

Synthesis of this compound

The most direct route to this compound begins with the corresponding sulfonyl chloride. 4-Fluoro-3-methylbenzenesulfonyl chloride is a commercially available starting material, which simplifies the process significantly.[4] The synthesis involves the reaction of this sulfonyl chloride with an ammonia source.

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Fluoro-3-methylbenzenesulfonyl chloride (1.0 eq)

  • Ammonium hydroxide (28-30% solution, 5-10 eq)

  • Isopropanol or Tetrahydrofuran (THF)

  • 6M Hydrochloric acid

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: A solution of 4-Fluoro-3-methylbenzenesulfonyl chloride (1.0 eq) in isopropanol or THF is prepared in a round-bottom flask equipped with a magnetic stirrer. The solution is cooled to -78°C using a dry ice/acetone bath.

  • Amination: Concentrated ammonium hydroxide (5-10 eq) is added dropwise to the cooled solution. The reaction mixture is stirred vigorously at -78°C for 1 hour.

  • Warming and Quenching: The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours.

  • Acidification: The reaction is carefully quenched by the slow addition of 6M HCl until the pH is acidic (pH ~2-3). This step protonates any excess ammonia and ensures the product is neutral.

  • Extraction: The mixture is concentrated under reduced pressure to remove the bulk of the isopropanol. The resulting aqueous residue is extracted three times with ethyl acetate.

  • Washing and Drying: The combined organic extracts are washed with water and then with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed in vacuo.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a solid.

This protocol is adapted from a similar synthesis for a related compound.[5]

Synthesis Workflow Diagram

G A 4-Fluoro-3-methylbenzenesulfonyl chloride C Reaction Vessel (-78°C to RT) A->C B Ammonium Hydroxide B->C Nucleophilic Substitution D Workup (Acid Quench, Extraction) C->D E Purification (Recrystallization) D->E F This compound E->F

Caption: Synthesis of this compound.

Reactivity of the Sulfonamide Nitrogen

The nitrogen atom of the primary sulfonamide is the primary site for functionalization. Its reactivity is governed by the acidity of the N-H protons.

Acidity: The two protons on the nitrogen are acidic (pKa ≈ 10-11) due to the strong electron-withdrawing effect of the adjacent sulfonyl group (-SO₂-), which stabilizes the resulting conjugate base via resonance. This acidity allows for easy deprotonation with a suitable base, generating a nucleophilic sulfonamidate anion.

N-Alkylation

The sulfonamidate anion is an effective nucleophile that readily reacts with alkyl halides or other alkylating agents to form N-alkylated or N,N-dialkylated sulfonamides. The choice of base is crucial; strong bases like NaH or K₂CO₃ are commonly used, with the reaction's success depending on the electrophile's reactivity.[6]

General Protocol: N-Alkylation of this compound

Materials:

  • This compound (1.0 eq)

  • Alkyl halide (e.g., benzyl bromide, iodomethane) (1.1 eq for mono-alkylation)

  • Base (e.g., Potassium Carbonate, K₂CO₃) (1.5-2.0 eq)

  • Solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

Procedure:

  • To a solution of this compound in DMF, add K₂CO₃.

  • Stir the suspension at room temperature for 15-30 minutes to facilitate deprotonation.

  • Add the alkyl halide dropwise to the mixture.

  • Heat the reaction to 50-80°C and monitor by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

N-Arylation

Transition-metal-catalyzed cross-coupling reactions are the state-of-the-art for forming N-aryl sulfonamides. The Chan-Evans-Lam (copper-catalyzed) and Buchwald-Hartwig (palladium-catalyzed) reactions are prominent methods that couple the sulfonamide nitrogen with arylboronic acids or aryl halides, respectively.[7][8] These methods offer broad substrate scope and functional group tolerance.[7]

Reactions at the Sulfonamide Nitrogen```dot

G cluster_0 N-Alkylation cluster_1 N-Arylation A Sulfonamidate Anion C N-Alkyl Sulfonamide A->C B Alkyl Halide (R-X) B->C SN2 D Sulfonamide F N-Aryl Sulfonamide D->F E Aryl Halide (Ar-X) E->F Cross-Coupling G Pd or Cu Catalyst G->F Start 4-Fluoro-3-methyl- benzenesulfonamide Start->D Base + Base - H+ Start->Base Base->A

Caption: Major pathways for the cleavage of the sulfonamide S-N bond.

Influence on the Aromatic Ring

The sulfonamide group, along with the fluoro and methyl substituents, dictates the regioselectivity of further reactions on the aromatic ring.

  • -SO₂NH₂ (Sulfonamide): Strongly deactivating and ortho, para-directing.

  • -F (Fluoro): Deactivating (due to induction) but ortho, para-directing (due to resonance).

  • -CH₃ (Methyl): Activating and ortho, para-directing.

In electrophilic aromatic substitution (EAS) , the directing effects must be considered collectively. The most activated positions are ortho to the methyl group. However, the position C5 (ortho to both methyl and fluoro) is sterically hindered. The C2 position is ortho to the sulfonamide and meta to the other groups, making it highly deactivated. Therefore, the most likely site for electrophilic attack is the C6 position, which is para to the methyl group and ortho to the fluoro group.

In nucleophilic aromatic substitution (SNAr) , the strongly electron-withdrawing sulfonamide group activates the ring. The fluorine atom at C4 is para to the sulfonamide group, making it an excellent leaving group for SNAr. Reaction with strong nucleophiles (e.g., alkoxides, amines) can displace the fluoride ion. [9]

Directing Effects on the Aromatic Ring

Caption: Regioselectivity of reactions on the aromatic ring.

Data Summary

Table 1: Physicochemical Properties
PropertyValueSource
Compound Name This compound-
CAS Number 379254-40-7[10]
Molecular Formula C₇H₈FNO₂S[10]
Molecular Weight 189.21 g/mol [10]
Appearance Solid[4]
Table 2: Summary of Key Reactions and Conditions
ReactionReagents & ConditionsProduct Type
N-Alkylation Alkyl halide, Base (K₂CO₃, NaH), Solvent (DMF, ACN)N-Alkyl Sulfonamide
N-Arylation Aryl halide/boronic acid, Pd or Cu catalyst, BaseN-Aryl Sulfonamide
Hydrolysis Strong Acid (e.g., H₂SO₄) or Base (e.g., NaOH), HeatSulfonic Acid + Amine
Reduction LiAlH₄ or Na/NH₃Amine
SNAr Strong Nucleophile (e.g., NaOMe), Heat4-Substituted-3-methylbenzenesulfonamide

Conclusion

This compound is a molecule with a well-defined and versatile reactivity profile. The acidic protons of the sulfonamide group provide a handle for straightforward N-functionalization through alkylation and modern cross-coupling methods. While the S-N bond is robust, it can be cleaved under reductive conditions, making the sulfonamide an effective protecting group for amines. Furthermore, the electronic effects of the substituents create distinct regiochemical outcomes for both electrophilic and nucleophilic aromatic substitution, allowing for selective modification of the phenyl ring. This predictable and multifaceted reactivity solidifies the role of this compound as a valuable building block for the synthesis of complex molecules in drug discovery and materials science.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Substituted-4-Fluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide details the synthesis of N-substituted-4-fluoro-3-methylbenzenesulfonamides, a class of compounds of significant interest in medicinal chemistry. The benzenesulfonamide scaffold is a well-established pharmacophore present in a multitude of therapeutic agents, exhibiting a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] This document provides a detailed exploration of the synthetic pathways, focusing on the coupling of 4-fluoro-3-methylbenzenesulfonyl chloride with various primary and secondary amines. We will delve into the mechanistic underpinnings of these reactions, offer step-by-step experimental protocols, and discuss the rationale behind the selection of reagents and reaction conditions.

Introduction: The Significance of N-Substituted Benzenesulfonamides

The N-substituted benzenesulfonamide moiety is a cornerstone in modern drug discovery. Its prevalence in clinically approved drugs underscores its importance as a privileged scaffold. These compounds are known to act as inhibitors for various enzymes, such as carbonic anhydrases and kinases, making them valuable candidates for treating a spectrum of diseases.[1][3] The specific substitution pattern on both the benzene ring and the sulfonamide nitrogen allows for fine-tuning of the molecule's physicochemical properties and biological activity. The presence of a fluorine atom, as in the case of 4-fluoro-3-methylbenzenesulfonamide derivatives, can enhance metabolic stability and binding affinity to target proteins.

Synthetic Strategy: A Two-Step Approach

The synthesis of N-substituted-4-fluoro-3-methylbenzenesulfonamide is typically achieved through a two-step process. The first step involves the preparation of the key intermediate, 4-fluoro-3-methylbenzenesulfonyl chloride. This is followed by the coupling of the sulfonyl chloride with a desired primary or secondary amine to furnish the final N-substituted product.

G cluster_0 Step 1: Synthesis of Sulfonyl Chloride cluster_1 Step 2: N-Substitution Start 4-Fluoro-3-methylaniline Intermediate 4-Fluoro-3-methylbenzenesulfonyl chloride Start->Intermediate Chlorosulfonation Product N-Substituted-4-fluoro-3-methylbenzenesulfonamide Intermediate->Product Coupling Reaction Amine Primary or Secondary Amine (R1R2NH) Amine->Product

Caption: Overall synthetic workflow for N-substituted-4-fluoro-3-methylbenzenesulfonamide.

Preparation of 4-Fluoro-3-methylbenzenesulfonyl Chloride

The most common method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound.[4] In this case, 3-fluoro-4-methylaniline can be converted to the corresponding diazonium salt, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper catalyst and a chloride source. Alternatively, direct chlorosulfonation of 3-fluoro-4-methylbenzene can be achieved using chlorosulfonic acid, although this method can sometimes lead to issues with regioselectivity. For the purpose of this guide, we will focus on the more controlled Sandmeyer approach.

N-Substitution of 4-Fluoro-3-methylbenzenesulfonyl Chloride

The reaction between a sulfonyl chloride and an amine is the most traditional and widely used method for the synthesis of sulfonamides.[5][6] This reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct.

For more challenging substrates, such as weakly nucleophilic amines or for achieving N-arylation, modern cross-coupling reactions have proven to be highly effective. These include the Buchwald-Hartwig amination and the Ullmann condensation.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of C-N bonds and can be applied to the synthesis of N-aryl sulfonamides from aryl halides or triflates and sulfonamides.[7][8][9]

  • Ullmann Condensation: This copper-catalyzed reaction provides an alternative route for N-arylation, particularly with aryl halides.[10][11][12] While it often requires higher temperatures than the Buchwald-Hartwig reaction, advancements with various ligands have made it a more versatile method.[11]

Experimental Protocols

Protocol 1: General Synthesis of N-Alkyl/Aryl-4-fluoro-3-methylbenzenesulfonamide

This protocol describes the classical approach for the synthesis of N-substituted sulfonamides from 4-fluoro-3-methylbenzenesulfonyl chloride and a primary or secondary amine.

Materials:

  • 4-Fluoro-3-methylbenzenesulfonyl chloride[13]

  • Appropriate primary or secondary amine (e.g., aniline, benzylamine, morpholine)

  • Pyridine or Triethylamine (base)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a clean, dry round-bottom flask, dissolve the primary or secondary amine (1.0 eq) and the base (1.2 eq, e.g., pyridine or triethylamine) in the chosen solvent (DCM or THF).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 4-fluoro-3-methylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of the same solvent and add it dropwise to the cooled amine solution with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, dilute the mixture with the solvent and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

G step1 Step 1 Dissolve amine and base in solvent. Cool to 0 °C. step2 Step 2 Add 4-fluoro-3-methylbenzenesulfonyl chloride solution dropwise. step1->step2 step3 Step 3 Warm to room temperature and stir for 2-12 hours. Monitor by TLC. step2->step3 step4 Step 4 Work-up: Dilute, wash with HCl, NaHCO3, and brine. step3->step4 step5 Step 5 Dry, filter, and concentrate the organic layer. step4->step5 step6 Step 6 Purify the crude product by recrystallization or chromatography. step5->step6

Caption: Experimental workflow for the general synthesis of N-substituted sulfonamides.

Protocol 2: Buchwald-Hartwig N-Arylation of this compound

This protocol is suitable for the synthesis of N-aryl derivatives, which can be challenging to obtain via the classical method.

Materials:

  • This compound (can be synthesized from the sulfonyl chloride and ammonia)

  • Aryl halide (e.g., bromobenzene, iodobenzene)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Cs₂CO₃, K₃PO₄)

  • Anhydrous toluene or dioxane (solvent)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (e.g., 2 mol% Pd₂(dba)₃), the phosphine ligand (e.g., 4 mol% Xantphos), and the base (2.0 eq, e.g., Cs₂CO₃).

  • Add the anhydrous solvent (toluene or dioxane) via syringe.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography on silica gel.[8][14]

Data Presentation

The following table summarizes typical reaction parameters for the synthesis of N-substituted-4-fluoro-3-methylbenzenesulfonamides.

EntryAmine/SulfonamideCoupling PartnerMethodCatalyst/BaseSolventTemp (°C)Time (h)Yield (%)
1Benzylamine-ClassicalPyridineDCMRT485-95
2Aniline-ClassicalPyridineDCMRT670-85
3Morpholine-ClassicalTriethylamineTHFRT390-98
4This compoundBromobenzeneBuchwald-HartwigPd₂(dba)₃/Xantphos/Cs₂CO₃Toluene1001875-90
5This compound4-IodoanisoleUllmannCuI/Ligand/K₂CO₃DMF1202460-80

Mechanistic Insights

The classical synthesis of sulfonamides proceeds through a nucleophilic acyl substitution-like mechanism at the sulfur atom.

G R-SO2Cl 4-Fluoro-3-methyl- benzenesulfonyl chloride Intermediate [Tetrahedral Intermediate] R-SO2Cl->Intermediate Amine R'R''NH Amine->R-SO2Cl Nucleophilic attack Product N-Substituted Sulfonamide Intermediate->Product Elimination of Cl- HCl HCl Intermediate->HCl Proton transfer

Caption: Simplified mechanism of classical sulfonamide synthesis.

In contrast, the Buchwald-Hartwig amination involves a catalytic cycle with a palladium complex. The cycle is generally believed to involve: 1) oxidative addition of the aryl halide to the Pd(0) complex, 2) deprotonation of the sulfonamide and coordination to the palladium center, and 3) reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[8][9]

Conclusion

The synthesis of N-substituted-4-fluoro-3-methylbenzenesulfonamides can be accomplished through robust and versatile methods. The choice of the synthetic route depends on the nature of the amine and the desired substitution pattern. The classical method is efficient for many aliphatic and some aromatic amines, while palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination offer a powerful alternative for the synthesis of N-aryl derivatives. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to successfully synthesize these valuable compounds for further investigation in drug discovery and development.

References

The Strategic Utility of 4-Fluoro-3-methylbenzenesulfonamide in Synthetic Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides an in-depth exploration of 4-fluoro-3-methylbenzenesulfonamide, a versatile chemical intermediate of significant interest to researchers and professionals in drug discovery and materials science. We will elucidate its synthesis, key physicochemical properties, and its strategic application in the construction of complex bioactive molecules. Detailed, field-proven protocols for its preparation and subsequent use in nucleophilic substitution reactions are provided, underscoring the causality behind experimental choices to ensure reproducibility and success. This document serves as a comprehensive resource, grounded in authoritative references, to empower scientists in leveraging the unique attributes of this fluorinated sulfonamide building block.

Introduction: The Architectural Significance of Fluorinated Sulfonamides

The strategic incorporation of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] The unique electronic properties of fluorine—its high electronegativity and small atomic radius—can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[2] When combined with the sulfonamide functional group, a well-established pharmacophore present in numerous antibacterial, diuretic, and anticancer agents, the resulting fluorinated benzenesulfonamide motif offers a powerful platform for the design of novel therapeutics.[3][4]

This compound (CAS No: 379254-40-7) emerges as a particularly valuable intermediate. The substitution pattern of the aromatic ring—a fluorine atom para to the sulfonamide and a methyl group meta—provides a unique combination of electronic and steric influences. This strategic arrangement allows for directed chemical modifications, making it a sought-after building block in the synthesis of targeted therapies, such as potent anti-influenza hemagglutinin inhibitors and specific carbonic anhydrase inhibitors.[5][6] This guide will provide the practical knowledge necessary to effectively synthesize and utilize this important chemical intermediate.

Physicochemical & Spectral Data

A thorough understanding of a chemical intermediate's properties is fundamental to its successful application. The data for this compound is summarized below.

PropertyValueSource
CAS Number 379254-40-7[7]
Molecular Formula C₇H₈FNO₂S[8] (of precursor)
Molecular Weight 189.21 g/mol [8] (of precursor)
Appearance White to off-white solid (predicted)General Observation
Melting Point Not explicitly available; precursor has mp of 35-40 °C[8] (of precursor)
Solubility Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, alcohols) and aqueous base.General Chemical Principles

Spectral Data Summary: Spectral data is crucial for reaction monitoring and final product confirmation. While full spectra are best viewed from the source, key characteristics are noted.

  • ¹H NMR: The proton nuclear magnetic resonance spectrum is available, which is essential for confirming the arrangement of protons on the aromatic ring and the sulfonamide group.[7]

  • IR Spectroscopy: Infrared spectroscopy data is available and would be expected to show characteristic peaks for N-H stretching of the sulfonamide, S=O stretching, and C-F stretching.[7]

  • Mass Spectrometry: Mass spectral data is available to confirm the molecular weight of the compound.[7]

Synthesis Protocol: From Sulfonyl Chloride to Sulfonamide

The most direct and common route to this compound is through the amination of its corresponding sulfonyl chloride precursor, 4-fluoro-3-methylbenzenesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfur center.

Diagram of Synthesis Workflow

G start 4-Fluoro-3-methylbenzenesulfonyl chloride (in THF or Dioxane) reaction Reaction Vessel (Stirring at 0°C to RT) start->reaction reagent Aqueous Ammonia (NH₄OH) (Excess) reagent->reaction workup Aqueous Workup (Acidification with HCl) reaction->workup Reaction Monitoring (TLC) isolation Filtration workup->isolation Precipitation product This compound (Crude Product) isolation->product purification Recrystallization (e.g., Ethanol/Water) product->purification final_product Pure Product purification->final_product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the amination of arylsulfonyl chlorides.

Materials and Reagents:

  • 4-Fluoro-3-methylbenzenesulfonyl chloride (1.0 eq)[8]

  • Concentrated Ammonium Hydroxide (28-30%, excess, ~10-20 eq)

  • 1,4-Dioxane or Tetrahydrofuran (THF)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized Water

  • Ethanol (for recrystallization)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and filtration apparatus.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-3-methylbenzenesulfonyl chloride (1.0 eq) in 1,4-dioxane or THF (approx. 5-10 mL per gram of sulfonyl chloride).

  • Cooling: Cool the solution in an ice bath to 0-5 °C with vigorous stirring. Causality: This exothermic reaction is cooled to control the reaction rate and minimize potential side reactions.

  • Addition of Ammonia: Slowly add an excess of concentrated ammonium hydroxide (10-20 eq) dropwise to the cooled solution. A white precipitate will likely form immediately.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1-2 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride spot is no longer visible.

  • Quenching and Precipitation: Carefully pour the reaction mixture into a beaker containing crushed ice and water. Acidify the mixture by slowly adding concentrated HCl until the pH is approximately 1-2. This will protonate any remaining ammonia and precipitate the sulfonamide product.

  • Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water to remove any ammonium salts.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

  • Drying: Dry the purified product in a vacuum oven to a constant weight.

Safety Considerations:

  • 4-Fluoro-3-methylbenzenesulfonyl chloride is corrosive and reacts with moisture.[8] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Ammonium hydroxide and hydrochloric acid are corrosive and have pungent odors. All operations should be performed in a well-ventilated fume hood.

Application in Bioactive Molecule Synthesis

This compound is a key building block for creating more complex molecules, primarily through the functionalization of the sulfonamide nitrogen. The acidic N-H proton can be deprotonated with a suitable base, and the resulting anion can act as a nucleophile in reactions with various electrophiles.

Diagram of N-Alkylation/Arylation

G start 4-Fluoro-3-methyl- benzenesulfonamide intermediate Sulfonamide Anion (Nucleophile) start->intermediate Deprotonation base Base (e.g., K₂CO₃, NaH) base->intermediate reaction Nucleophilic Substitution (SN2 or SNAr) intermediate->reaction electrophile Electrophile (R-X) (e.g., Alkyl Halide, Aryl Halide) electrophile->reaction product N-Substituted Sulfonamide Derivative reaction->product

Caption: General scheme for the N-functionalization of the sulfonamide.

Protocol: Synthesis of an N-Alkyl Derivative (Illustrative)

This protocol illustrates a general procedure for the N-alkylation of a sulfonamide, a common step in building diversity for structure-activity relationship (SAR) studies.

Materials and Reagents:

  • This compound (1.0 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃, 2-3 eq) or Sodium Hydride (NaH, 1.1 eq)

  • Alkyl Halide (e.g., Benzyl bromide, 1.1 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile

  • Ethyl Acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous DMF.

  • Deprotonation: Add anhydrous potassium carbonate (2-3 eq). If using sodium hydride, add it portion-wise at 0 °C and allow the mixture to stir until hydrogen evolution ceases. Causality: The base removes the acidic proton from the sulfonamide nitrogen, generating a potent nucleophile.

  • Addition of Electrophile: Add the alkyl halide (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for several hours until TLC analysis indicates the consumption of the starting sulfonamide.

  • Workup: Cool the reaction to room temperature and pour it into water. Extract the aqueous layer with ethyl acetate (3x).

  • Washing: Combine the organic extracts and wash with water and then brine to remove residual DMF and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Conclusion

This compound stands as a strategically important and versatile intermediate in the synthetic chemist's toolbox. Its straightforward synthesis from the corresponding sulfonyl chloride and the reactivity of its sulfonamide group allow for facile incorporation into a wide array of molecular structures. The presence of the fluoro and methyl groups provides specific steric and electronic properties that are highly desirable in the design of modern pharmaceuticals. The protocols and data presented herein offer a robust framework for researchers to confidently employ this building block in their pursuit of novel and impactful chemical entities.

References

The Strategic deployment of 4-Fluoro-3-methylbenzenesulfonamide in Modern Medicinal Chemistry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Unique Value Proposition of a Fluorinated Sulfonamide Scaffold

In the landscape of contemporary drug discovery, the benzenesulfonamide moiety is a privileged scaffold, forming the backbone of a multitude of therapeutic agents. Its utility is rooted in its ability to act as a versatile hydrogen bond donor and acceptor, mimicking the geometry of a carboxylate group while offering improved metabolic stability and pharmacokinetic properties. The strategic introduction of fluorine and a methyl group onto this scaffold, as seen in 4-fluoro-3-methylbenzenesulfonamide, provides medicinal chemists with a powerful tool for nuanced molecular design. The fluorine atom can enhance binding affinity, modulate pKa, and improve metabolic stability, while the methyl group offers a handle for further derivatization and can influence the compound's lipophilicity and steric profile.[1][2]

This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in medicinal chemistry programs. We will delve into its applications as a key building block, provide detailed synthetic protocols for its incorporation into lead compounds, and discuss the underlying principles that make it a valuable asset in the development of next-generation therapeutics.

Core Applications in Drug Discovery

The unique substitution pattern of this compound makes it a particularly attractive starting material for the synthesis of targeted therapies, most notably in the realm of oncology and infectious diseases.

Kinase Inhibitors: A Scaffold for Precision Oncology

Kinases are a critical class of enzymes often dysregulated in cancer, making them a prime target for therapeutic intervention.[3] The sulfonamide group can effectively interact with the hinge region of the kinase ATP-binding pocket, a common strategy in inhibitor design. This compound has been identified as a key intermediate in the synthesis of potent kinase inhibitors, including those targeting FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML).[4][5] The fluoro and methyl substituents allow for fine-tuning of the inhibitor's selectivity and potency.

Anthrax Lethal Factor Inhibitors: Combating Bioterrorism Agents

The development of novel antibacterial agents is a global health priority. This compound has been utilized in the synthesis of inhibitors of anthrax lethal factor (LF), a key virulence factor of Bacillus anthracis.[6] The sulfonamide moiety can chelate the catalytic zinc ion in the active site of LF, while the substituted phenyl ring can be elaborated to occupy adjacent hydrophobic pockets, leading to potent inhibition.

GCN2 Modulators: Targeting Cellular Stress Pathways

General control nonderepressible 2 (GCN2) is a kinase that plays a crucial role in the cellular response to amino acid starvation and other stresses. Its modulation has therapeutic potential in a range of diseases, including cancer and neurodegenerative disorders. Patent literature has disclosed the use of this compound as a building block for the synthesis of novel GCN2 modulators, highlighting its versatility beyond traditional kinase inhibitor scaffolds.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis and application of this compound.

Protocol 1: Synthesis of this compound via Chlorosulfonylation

This protocol outlines a common method for the preparation of the title compound from commercially available 4-fluoro-3-methylaniline.

Workflow Diagram:

cluster_synthesis Synthesis of this compound Start 4-Fluoro-3-methylaniline Diazotization Diazotization (NaNO₂, HCl, 0-5 °C) Start->Diazotization Step 1 Sulfonylation Sulfonylation (SO₂, CuCl₂) Diazotization->Sulfonylation Step 2 Ammonolysis Ammonolysis (NH₄OH) Sulfonylation->Ammonolysis Step 3 Product This compound Ammonolysis->Product Final Product

Caption: Synthetic pathway for this compound.

Materials and Reagents:

  • 4-Fluoro-3-methylaniline

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sulfur Dioxide (SO₂)

  • Copper(II) Chloride (CuCl₂)

  • Aqueous Ammonia (NH₄OH)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Sodium Bicarbonate (NaHCO₃) solution

Procedure:

  • Diazotization: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 4-fluoro-3-methylaniline (1.0 eq) in a mixture of concentrated HCl and water at 0-5 °C. To this solution, add a solution of NaNO₂ (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.

  • Sulfonylation: In a separate flask, prepare a solution of CuCl₂ (catalytic amount) in acetic acid. Bubble SO₂ gas through this solution. Add the previously prepared diazonium salt solution to the SO₂/CuCl₂ mixture at room temperature. Stir the reaction mixture for 2-3 hours.

  • Work-up and Ammonolysis: Pour the reaction mixture onto ice and extract the resulting sulfonyl chloride with diethyl ether. Wash the organic layer with water and saturated NaHCO₃ solution. Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure. To the crude 4-fluoro-3-methylbenzenesulfonyl chloride, add an excess of concentrated aqueous ammonia at 0 °C. Stir the mixture vigorously for 1-2 hours.

  • Purification: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to afford this compound. The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Protocol 2: N-Arylation of this compound via Buchwald-Hartwig Amination

This protocol describes a general method for the coupling of this compound with an aryl halide, a key step in the synthesis of many targeted inhibitors.[7][8]

Workflow Diagram:

cluster_coupling Buchwald-Hartwig Coupling Reactants This compound + Aryl Halide Reaction Reaction in Anhydrous Solvent (e.g., Toluene or Dioxane) under Inert Atmosphere (N₂ or Ar) Reactants->Reaction Catalyst_System Pd Catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., Xantphos) Catalyst_System->Reaction Base Base (e.g., Cs₂CO₃) Base->Reaction Product N-Aryl-4-fluoro-3-methylbenzenesulfonamide Reaction->Product

Caption: General workflow for Buchwald-Hartwig N-arylation.

Materials and Reagents:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos or BINAP)

  • Base (e.g., Cs₂CO₃ or K₃PO₄)

  • Anhydrous solvent (e.g., toluene or 1,4-dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (0.01-0.05 eq), the phosphine ligand (0.02-0.10 eq), and the base (2.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (N₂ or Ar) three times.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitor by TLC or LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel.

Characterization Data

The following table summarizes typical spectroscopic data for this compound.

Technique Observed Data
¹H NMR δ (ppm): 7.7-7.8 (m, 2H, Ar-H), 7.2-7.3 (t, 1H, Ar-H), 4.9 (br s, 2H, SO₂NH₂), 2.3 (s, 3H, CH₃)
¹³C NMR δ (ppm): 162.5 (d, J=250 Hz, C-F), 138.0, 131.0 (d, J=9 Hz), 128.0 (d, J=5 Hz), 125.0 (d, J=18 Hz), 116.0 (d, J=22 Hz), 14.5 (CH₃)
IR (KBr) ν (cm⁻¹): 3350, 3250 (N-H stretch), 1330, 1160 (S=O stretch)

Note: Exact chemical shifts and coupling constants may vary depending on the solvent and instrument used.

Structure-Activity Relationship (SAR) Insights

The following table summarizes the biological activity of representative compounds synthesized using this compound as a key building block.

Compound Class Target Key Structural Features Biological Activity (IC₅₀/EC₅₀) Reference
Benzothiazole-thiophenesulfonamideAnthrax Lethal FactorThis compound coupled to a benzothiazolyl-thiophene amineMicromolar range[6]
Pyrimidine-2,4-diaminesFLT3 KinaseThis compound incorporated into a larger heterocyclic systemNanomolar range[5]
Quinazoline derivativesGCN2 KinaseThis compound coupled to a quinazoline corePotent modulatory activity

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique combination of a sulfonamide moiety for key interactions with biological targets and strategically placed fluoro and methyl groups for fine-tuning physicochemical properties makes it an ideal starting point for the synthesis of a diverse range of therapeutic agents. The protocols and data presented herein provide a solid foundation for researchers to effectively incorporate this scaffold into their drug discovery programs, accelerating the development of novel and effective medicines.

References

Application Notes and Protocols for the N-Alkylation of 4-Fluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the N-alkylation of 4-fluoro-3-methylbenzenesulfonamide, a key synthetic transformation for the generation of diverse sulfonamide derivatives with significant applications in medicinal chemistry and drug development. We will explore various synthetic strategies, delving into the mechanistic underpinnings and practical considerations for each. A detailed, step-by-step protocol for the robust and versatile Mitsunobu reaction is provided, alongside a comparative analysis of alternative methods such as classical alkylation and Buchwald-Hartwig amination. This guide is intended for researchers, scientists, and drug development professionals seeking to efficiently synthesize N-alkylated sulfonamides.

Introduction: The Significance of N-Alkylated Sulfonamides

N-alkylated sulfonamides are a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents, including antibacterial drugs, diuretics, and anticancer therapies.[1] The sulfonamide functional group, with its ability to act as a hydrogen bond donor and acceptor, plays a crucial role in molecular recognition and binding to biological targets. The N-alkylation of a primary sulfonamide, such as this compound, allows for the introduction of various alkyl or aryl groups, enabling the fine-tuning of a molecule's physicochemical properties, including lipophilicity, metabolic stability, and target-binding affinity. This structural diversification is a key strategy in the optimization of lead compounds during the drug discovery process.[2][3]

This compound itself is a valuable building block, incorporating a fluorine atom and a methyl group on the aromatic ring. These substituents can influence the electronic properties and conformation of the final molecule, potentially enhancing its biological activity and pharmacokinetic profile.

Strategic Approaches to N-Alkylation of Sulfonamides

The N-alkylation of sulfonamides can be achieved through several synthetic routes, each with its own set of advantages and limitations. The choice of method often depends on the nature of the alkylating agent, the desired scale of the reaction, and the presence of other functional groups in the starting materials.

Classical N-Alkylation with Alkyl Halides

This traditional approach involves the deprotonation of the sulfonamide nitrogen with a suitable base, followed by nucleophilic substitution with an alkyl halide.

  • Mechanism: The sulfonamide proton is acidic, with a pKa typically around 10 for benzenesulfonamide, and can be removed by a variety of bases.[4] The resulting sulfonamidate anion then acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide in an SN2 reaction.

  • Causality of Experimental Choices:

    • Base Selection: The choice of base is critical. Strong bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) are commonly employed.[5] The pKa of the sulfonamide dictates the required base strength; a base whose conjugate acid has a pKa higher than that of the sulfonamide will effectively deprotonate it.

    • Solvent: Polar aprotic solvents such as dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile (CH₃CN) are preferred as they can solvate the cation of the base and do not interfere with the nucleophilic attack.[5][6]

    • Temperature: The reaction temperature can be varied to control the reaction rate. Heating is often necessary, especially for less reactive alkyl halides.[7]

  • Advantages: This method is straightforward, often cost-effective, and suitable for a range of primary and some secondary alkyl halides.

  • Disadvantages: It may not be suitable for sterically hindered alkyl halides or substrates with base-sensitive functional groups. Over-alkylation to form the dialkylated product can be a side reaction, which can be minimized by controlling the stoichiometry of the alkylating agent.[5]

The Mitsunobu Reaction

The Mitsunobu reaction is a powerful and versatile method for the N-alkylation of sulfonamides using primary or secondary alcohols. It proceeds with inversion of stereochemistry at the alcohol carbon.[8][9]

  • Mechanism: The reaction involves the activation of the alcohol with a combination of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[9] This forms a highly reactive oxyphosphonium salt. The sulfonamide then acts as the nucleophile, displacing the activated hydroxyl group.

  • Causality of Experimental Choices:

    • Reagents: PPh₃ and DEAD/DIAD are the classic Mitsunobu reagents. The choice between DEAD and DIAD is often based on ease of handling and removal of byproducts.[8]

    • Solvent: Anhydrous THF is the most common solvent for the Mitsunobu reaction.[10]

    • Temperature: The reaction is typically carried out at or below room temperature, making it suitable for thermally sensitive substrates.[8]

  • Advantages: The reaction occurs under mild, neutral conditions, tolerates a wide range of functional groups, and provides stereochemical control. It is particularly useful for the alkylation with secondary alcohols where SN2 reactions with the corresponding halides might be sluggish or lead to elimination side products.[9]

  • Disadvantages: The reaction generates stoichiometric amounts of triphenylphosphine oxide and a hydrazine dicarboxylate byproduct, which can sometimes complicate purification.[8] The use of azodicarboxylates also requires caution due to their potential hazards.[10]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that can be used to form C-N bonds, including the N-alkylation of sulfonamides with aryl or vinyl halides/triflates.[11][12][13]

  • Mechanism: The catalytic cycle involves the oxidative addition of the aryl/vinyl halide to a Pd(0) complex, followed by coordination of the deprotonated sulfonamide, and finally, reductive elimination to form the N-arylated sulfonamide and regenerate the Pd(0) catalyst.[13]

  • Causality of Experimental Choices:

    • Catalyst System: A palladium precursor (e.g., Pd₂(dba)₃) and a phosphine ligand (e.g., XPhos, SPhos) are required. The choice of ligand is crucial for the efficiency of the reaction and depends on the specific substrates.[14]

    • Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) is necessary to deprotonate the sulfonamide.[11][14]

    • Solvent: Anhydrous, deoxygenated solvents like toluene or dioxane are typically used.[11]

  • Advantages: This method allows for the formation of N-aryl and N-vinyl sulfonamides, which are difficult to synthesize using classical methods. It generally has a broad substrate scope and functional group tolerance.[12]

  • Disadvantages: The cost of the palladium catalyst and ligands can be a drawback for large-scale synthesis. The reaction conditions must be strictly anhydrous and anaerobic.

Reductive Amination

Reductive amination offers a pathway to N-alkylated sulfonamides from carbonyl compounds (aldehydes or ketones).

  • Mechanism: The sulfonamide reacts with the carbonyl compound to form a hemiaminal intermediate, which then dehydrates to an imine (or an N-sulfonyl imine). The imine is then reduced in situ to the corresponding N-alkyl sulfonamide.

  • Causality of Experimental Choices:

    • Reducing Agent: A variety of reducing agents can be used, such as sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation. Nickel-catalyzed asymmetric reductive amination has also been developed for the synthesis of chiral sulfonamides.[15][16][17][18]

    • Catalyst: For reactions involving ketones, a Lewis acid catalyst like titanium alkoxide can be employed to facilitate imine formation.[15][16][17]

  • Disadvantages: The nucleophilicity of sulfonamides is relatively low, which can make the initial condensation with the carbonyl compound challenging.[1]

Comparative Analysis of N-Alkylation Methods

MethodAlkylating AgentKey ReagentsConditionsAdvantagesDisadvantages
Classical Alkylation Alkyl HalidesBase (e.g., K₂CO₃, NaH)Basic, often requires heatingSimple, cost-effectivePotential for over-alkylation, not suitable for all functional groups
Mitsunobu Reaction AlcoholsPPh₃, DEAD/DIADMild, neutral, room temp.Stereochemical control, wide functional group toleranceStoichiometric byproducts, purification can be challenging
Buchwald-Hartwig Aryl/Vinyl HalidesPd catalyst, phosphine ligand, strong baseAnhydrous, anaerobicAccess to N-aryl/vinyl sulfonamides, broad scopeCost of catalyst, requires inert atmosphere
Reductive Amination Aldehydes/KetonesReducing agent (e.g., NaBH₄), catalyst (optional)VariesAccess to diverse alkyl groups, one-potLower nucleophilicity of sulfonamides can be a challenge

Detailed Protocol: N-Alkylation of this compound via the Mitsunobu Reaction

This protocol describes the N-alkylation of this compound with a generic primary or secondary alcohol.

Materials and Reagents
  • This compound

  • Alcohol (e.g., benzyl alcohol, 2-propanol)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Syringes

  • Rotary evaporator

  • Chromatography column

Experimental Workflow Diagram

Mitsunobu_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine Sulfonamide, Alcohol, and PPh3 in anhydrous THF under inert atmosphere cool Cool to 0 °C start->cool add_diad Add DIAD dropwise cool->add_diad warm Warm to room temperature and stir add_diad->warm concentrate Concentrate in vacuo warm->concentrate extract Dissolve in EtOAc, wash with NaHCO3 and brine concentrate->extract dry Dry over Na2SO4 extract->dry filter_concentrate Filter and concentrate dry->filter_concentrate chromatography Purify by column chromatography filter_concentrate->chromatography end Characterize product chromatography->end

Caption: Experimental workflow for the Mitsunobu reaction.

Step-by-Step Procedure
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (1.5 eq). Dissolve the solids in anhydrous THF (approximately 0.1 M concentration with respect to the sulfonamide).

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution over 5-10 minutes. A color change and/or the formation of a precipitate may be observed.

  • Monitoring: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonamide is consumed.

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x volume of organic layer) and then with brine (1 x volume of organic layer).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated this compound.

  • Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Reaction Mechanism Diagram

Mitsunobu_Mechanism reagents {PPh3 | DIAD} intermediate1 Ph3P+-N(CO2iPr)-N-CO2iPr Betaine Intermediate reagents->intermediate1 + Alcohol alcohol {R-OH | Alcohol} alcohol->intermediate1 sulfonamide {ArSO2NH2 | Sulfonamide} intermediate2 [Ph3P+-OR] [ArSO2NH-] Oxyphosphonium Salt & Sulfonamidate sulfonamide->intermediate2 intermediate1->intermediate2 + Sulfonamide product {ArSO2NHR | N-alkylated Sulfonamide} intermediate2->product SN2 attack byproduct1 {Ph3P=O | Triphenylphosphine oxide} intermediate2->byproduct1 byproduct2 {H(iPrO2C)N-N(CO2iPr)H | Hydrazine byproduct} intermediate2->byproduct2

Caption: Simplified mechanism of the Mitsunobu reaction.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Azodicarboxylates such as DIAD and DEAD are potentially explosive and should be handled with care. Avoid heating them directly.[10]

  • Consult the Safety Data Sheets (SDS) for all reagents before use.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no conversion Inactive reagentsUse fresh, high-purity PPh₃ and DIAD.
Wet solvent or reagentsEnsure all glassware is flame-dried and use anhydrous solvents.
Sterically hindered alcoholThe Mitsunobu reaction is sensitive to steric hindrance. Consider an alternative method for highly hindered alcohols.
Difficult purification Byproduct co-elutionTriphenylphosphine oxide and the hydrazine byproduct can be challenging to remove. Consider using polymer-supported reagents or alternative workup procedures.
Side reactions Elimination with secondary alcoholsEnsure the reaction is run at a low temperature.

Conclusion

The N-alkylation of this compound is a critical transformation for the synthesis of novel sulfonamide derivatives. This guide has outlined several effective methods, each with its own merits. The Mitsunobu reaction stands out for its mild conditions, broad functional group tolerance, and stereochemical control, making it a highly valuable tool in the synthetic chemist's arsenal. By understanding the underlying principles and following the detailed protocol, researchers can confidently and efficiently synthesize a diverse library of N-alkylated sulfonamides for further investigation in drug discovery and development.

References

Reaction of 4-Fluoro-3-methylbenzenesulfonamide with primary amines

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol Guide

Topic: Strategic Synthesis of N-Substituted Benzenesulfonamides via Nucleophilic Aromatic Substitution of 4-Fluoro-3-methylbenzenesulfonamide with Primary Amines

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Value of the Benzenesulfonamide Scaffold

The benzenesulfonamide motif is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, from antibacterial "sulfa drugs" to inhibitors targeting enzymes like carbonic anhydrases and lipoxygenases.[1] The ability to strategically functionalize the benzene ring is critical for tuning the pharmacological properties of these molecules. This guide focuses on a key synthetic transformation: the reaction of this compound with primary amines.

This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, a powerful method for C-N bond formation on activated aromatic rings.[2] In this substrate, the sulfonamide group (-SO₂NH₂) acts as a potent electron-withdrawing group, activating the para-positioned fluorine atom for displacement by a primary amine nucleophile.[3] The resulting 4-(alkylamino)-3-methylbenzenesulfonamide derivatives are valuable intermediates for constructing complex molecular architectures and serve as scaffolds in structure-activity relationship (SAR) studies.[1] This document provides a detailed examination of the underlying mechanism, comprehensive experimental protocols, and key insights into reaction optimization for researchers in drug discovery and organic synthesis.

The SNAr Reaction Mechanism: An In-Depth Analysis

The reaction of this compound with a primary amine (R-NH₂) is a classic example of the SNAr addition-elimination mechanism.[4] This process is fundamentally different from SN1 or SN2 reactions and relies on the electronic properties of the aromatic ring.

Pillars of the Mechanism:

  • Ring Activation: The sulfonamide group (-SO₂NH₂) is a strong electron-withdrawing group. Through resonance and inductive effects, it significantly reduces the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This effect is most pronounced at the ortho and para positions.

  • Nucleophilic Attack: The primary amine, acting as the nucleophile, attacks the electron-deficient carbon atom bearing the fluorine leaving group. This is the rate-determining step of the reaction.

  • Formation of the Meisenheimer Complex: The nucleophilic attack breaks the aromaticity of the ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[4] The negative charge is effectively delocalized across the ring and onto the oxygen atoms of the sulfonamide group, stabilizing the intermediate.[4]

  • Elimination and Aromaticity Restoration: In the final, rapid step, the leaving group (fluoride ion) is expelled, and the aromaticity of the ring is restored, yielding the final N-substituted product.[4]

Why Fluorine is an Excellent Leaving Group in SNAr: Contrary to SN1/SN2 reactions where iodide is the best leaving group, fluoride is often the best halide leaving group for SNAr. This is because the rate-determining step is the initial nucleophilic attack. Fluorine's high electronegativity strongly polarizes the C-F bond and powerfully withdraws electron density from the ring, making the carbon atom more electrophilic and accelerating the attack. The C-F bond cleavage occurs in the fast, non-rate-determining second step.

Workflow Setup 1. Reaction Setup - Add Substrate & Base - Add Anhydrous Solvent - Inert Atmosphere Reaction 2. Reaction - Add Primary Amine - Heat (80-120°C) - Monitor by TLC Setup->Reaction Execute Workup 3. Workup - Quench with Water - Extract with EtOAc - Wash with Brine Reaction->Workup Completion Purification 4. Purification & Analysis - Dry over Na₂SO₄ - Concentrate - Column Chromatography Workup->Purification Isolate

References

Application Notes and Protocols: The Strategic Role of 4-Fluoro-3-methylbenzenesulfonamide in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Kinase Inhibitor Landscape and the Significance of the Sulfonamide Moiety

Protein kinases have emerged as one of the most critical classes of drug targets in the 21st century, particularly in oncology. Their role as central nodes in signaling pathways that govern cell proliferation, differentiation, and survival makes them prime targets for therapeutic intervention. Small molecule kinase inhibitors have revolutionized the treatment of various cancers by selectively blocking the activity of aberrant kinases.[1][2] A recurring and pharmacologically vital structural motif in many of these inhibitors is the sulfonamide group.[3] This functional group is not merely a passive linker; it actively participates in crucial hydrogen bonding interactions within the ATP-binding pocket of kinases, contributing significantly to binding affinity and selectivity.[4][5]

Among the vast array of sulfonamide-containing building blocks available to medicinal chemists, 4-fluoro-3-methylbenzenesulfonamide has garnered significant attention. Its unique substitution pattern—a fluorine atom para to the sulfonamide and a methyl group meta to it—offers a nuanced combination of electronic and steric properties. The fluorine atom can enhance metabolic stability, modulate pKa, and form specific interactions with the target protein, while the methyl group provides a steric handle to probe and optimize binding pocket interactions.[6][7] This guide provides an in-depth exploration of the application of this compound in the synthesis of potent and selective kinase inhibitors, with a focus on practical, field-proven protocols and the underlying scientific rationale.

The Rationale for this compound in Kinase Inhibitor Design

The strategic incorporation of this compound into a kinase inhibitor scaffold is a decision rooted in established medicinal chemistry principles. The sulfonamide moiety itself is a versatile hydrogen bond donor and acceptor, capable of forming strong interactions with the hinge region of the kinase ATP-binding site. The specific substitution pattern of this reagent offers further advantages:

  • Fluorine Substitution : The para-fluoro substituent is a bioisostere of a hydrogen atom but with profoundly different electronic properties. Its high electronegativity can influence the acidity of the sulfonamide N-H, fine-tuning its hydrogen bonding capability.[7] Furthermore, fluorine can increase metabolic stability by blocking potential sites of oxidative metabolism and enhance binding affinity through favorable interactions with the protein backbone.[7]

  • Methyl Substitution : The meta-methyl group provides a simple, non-polar substituent that can be used to probe hydrophobic pockets within the kinase active site. Its placement can be critical for achieving selectivity for a specific kinase, as the topography of these pockets often varies between different kinase family members.

  • Synthetic Tractability : this compound is a readily available and reactive intermediate. The sulfonamide nitrogen can be readily coupled with a variety of aryl or heteroaryl halides, or alternatively, the corresponding sulfonyl chloride can be reacted with amines to form the desired sulfonamide linkage, providing a robust entry into diverse chemical space.[8]

A prime example of the successful application of a structurally related sulfonamide is in the synthesis of Dabrafenib , an FDA-approved inhibitor of BRAF kinase for the treatment of melanoma.[9][10] While Dabrafenib itself utilizes a different sulfonamide, the synthetic strategies employed are highly relevant and adaptable for this compound.

Core Synthetic Strategies and Protocols

The most common application of this compound in kinase inhibitor synthesis involves the formation of a sulfonamide bond with a core scaffold, typically an aniline derivative. This can be achieved through two primary routes:

  • Sulfonylation of an Amine : Reaction of an amino-functionalized core with 4-fluoro-3-methylbenzenesulfonyl chloride.

  • N-Arylation of the Sulfonamide : Coupling of this compound with an aryl halide-functionalized core.

Protocol 1: Synthesis of a Kinase Inhibitor Intermediate via Sulfonylation

This protocol details the synthesis of an N-aryl sulfonamide, a common intermediate in the development of kinase inhibitors, by reacting an aniline derivative with 4-fluoro-3-methylbenzenesulfonyl chloride.

Diagram of the Workflow:

G cluster_0 Protocol 1: Sulfonylation A 1. Dissolve Aniline Derivative in Pyridine B 2. Cool to 0°C A->B C 3. Add 4-Fluoro-3-methyl- benzenesulfonyl Chloride B->C D 4. Stir at Room Temperature C->D E 5. Quench with Water D->E F 6. Extract with Ethyl Acetate E->F G 7. Purify by Column Chromatography F->G H Product: N-Aryl Sulfonamide G->H

Caption: Workflow for the synthesis of an N-aryl sulfonamide intermediate.

Step-by-Step Methodology:

  • Reaction Setup : In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), dissolve the aniline derivative (1.0 eq) in anhydrous pyridine (0.2 M).

  • Cooling : Cool the solution to 0 °C using an ice bath.

  • Reagent Addition : Slowly add a solution of 4-fluoro-3-methylbenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous dichloromethane to the reaction mixture.

  • Reaction Progression : Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup : Once the reaction is complete, quench the reaction by the slow addition of water.

  • Extraction : Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with 1 M HCl, saturated NaHCO₃, and brine, then dry over anhydrous Na₂SO₄.

  • Purification : Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired N-aryl sulfonamide.

Causality Behind Experimental Choices:

  • Pyridine as Solvent and Base : Pyridine serves as both the solvent and the base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.

  • Inert Atmosphere : Prevents moisture from hydrolyzing the sulfonyl chloride, which would reduce the yield.

  • Slow Addition at 0 °C : The reaction is exothermic; slow addition at a reduced temperature helps to control the reaction rate and prevent the formation of side products.

Protocol 2: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig Amination)

This protocol is suitable for coupling this compound with an aryl halide (bromide or iodide) on a complex kinase inhibitor scaffold.

Diagram of the Workflow:

G cluster_1 Protocol 2: Buchwald-Hartwig Coupling A 1. Combine Aryl Halide, Sulfonamide, Pd Catalyst, Ligand, and Base B 2. Add Anhydrous Solvent (e.g., Toluene) A->B C 3. Degas the Reaction Mixture B->C D 4. Heat to 80-110°C C->D E 5. Cool to Room Temperature D->E F 6. Filter through Celite E->F G 7. Concentrate and Purify F->G H Product: N-Aryl Sulfonamide G->H

Caption: Workflow for Palladium-catalyzed N-arylation.

Step-by-Step Methodology:

  • Reaction Setup : To a dry Schlenk tube, add the aryl halide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%), and a base (e.g., Cs₂CO₃, 2.0 eq).

  • Solvent Addition : Add anhydrous, degassed toluene or dioxane (0.1 M).

  • Degassing : Seal the tube and degas the mixture by three cycles of vacuum and backfilling with an inert gas (argon or nitrogen).

  • Heating : Heat the reaction mixture to 80-110 °C for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Cooling and Filtration : Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts, washing the pad with additional ethyl acetate.

  • Workup and Purification : Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the desired product.

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand : This combination is essential for the catalytic cycle of the Buchwald-Hartwig amination, which enables the formation of the C-N bond. The choice of ligand is crucial and often needs to be optimized for specific substrates.

  • Base : The base is required to deprotonate the sulfonamide, forming the nucleophile that participates in the catalytic cycle. Cesium carbonate is often a good choice for sulfonamides.

  • Degassing : Oxygen can deactivate the palladium catalyst, so removing it from the reaction mixture is critical for achieving high yields.

Data Presentation and Characterization

The successful synthesis of kinase inhibitors requires rigorous characterization to confirm the structure and purity of the final compounds.

Technique Purpose Expected Outcome for a Hypothetical Product
¹H NMR Structural elucidation and confirmation of proton environments.Peaks corresponding to the aromatic protons of the 4-fluoro-3-methylphenyl group, the core scaffold, and the sulfonamide N-H proton.
¹³C NMR Confirmation of the carbon skeleton.Resonances for all unique carbon atoms in the molecule.
¹⁹F NMR Confirmation of the presence and environment of the fluorine atom.A singlet or doublet (if coupled to nearby protons) in the expected chemical shift range for an aryl fluoride.
LC-MS Purity assessment and confirmation of molecular weight.A single major peak in the chromatogram with a mass corresponding to the [M+H]⁺ or [M-H]⁻ of the target compound.
HRMS Accurate mass determination to confirm the elemental composition.A measured mass within 5 ppm of the calculated exact mass.

Application in BRAF Inhibitor Synthesis: A Case Study

The RAS/RAF/MEK/ERK signaling pathway is frequently dysregulated in human cancers, with mutations in the BRAF kinase being a key driver in melanoma.[1][11] The development of selective BRAF inhibitors, such as Vemurafenib and Dabrafenib, has significantly improved patient outcomes.[12] The core structures of many BRAF inhibitors feature a sulfonamide moiety that interacts with the kinase's active site.[4][5]

Signaling Pathway Diagram:

G RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Inhibitor 4-Fluoro-3-methyl- benzenesulfonamide- based Inhibitor Inhibitor->BRAF Inhibition

Caption: The RAS/RAF/MEK/ERK signaling pathway and the point of intervention for BRAF inhibitors.

While a direct synthesis of a marketed drug using this compound is not in the public domain, we can propose a synthetic route to a novel analog based on the known pharmacophore of BRAF inhibitors. The this compound moiety would be expected to occupy the solvent-exposed region of the ATP binding pocket, with the fluorine and methyl groups probing for additional interactions to enhance potency and selectivity.

Conclusion and Future Perspectives

This compound is a valuable and versatile building block in the medicinal chemist's toolbox for the synthesis of kinase inhibitors. Its unique substitution pattern allows for the fine-tuning of electronic and steric properties, which can lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. The synthetic protocols outlined in this guide provide a robust framework for the incorporation of this moiety into novel kinase inhibitor scaffolds. As our understanding of kinase biology continues to grow, the rational design of inhibitors using strategically functionalized building blocks like this compound will remain a cornerstone of modern drug discovery.

References

Application Notes & Protocols: Suzuki Coupling Reactions with 4-Fluoro-3-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the application of Suzuki-Miyaura cross-coupling reactions for the synthesis and modification of molecules containing the 4-fluoro-3-methylbenzenesulfonamide moiety. This structural motif is of significant interest in medicinal chemistry, and the Suzuki coupling offers a powerful and versatile tool for creating carbon-carbon bonds to build molecular complexity. This guide moves beyond simple procedural lists to explain the underlying principles and rationale behind protocol design, empowering researchers to optimize reactions and troubleshoot effectively.

Section 1: The Suzuki-Miyaura Catalytic Cycle - A Mechanistic Overview

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, facilitating the formation of a C-C bond between an organoboron species and an organohalide (or pseudohalide) using a palladium catalyst.[1][2] The process is a catalytic cycle that can be broken down into three fundamental steps:

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halogen bond of the electrophilic partner (Ar-X). This forms a new Pd(II) complex. The reactivity of the halide is critical, with the general trend being I > Br > OTf >> Cl.[1] For substrates containing a sulfonamide group, the strong electron-withdrawing nature of this moiety can increase the rate of this step.

  • Transmetalation: A base activates the organoboron compound (e.g., a boronic acid) to form a more nucleophilic boronate species. This species then transfers its organic group to the Pd(II) complex, displacing the halide. This is often the rate-determining step of the cycle.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[1]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII_Halide Ar-Pd(II)L₂-X OxAdd->PdII_Halide Transmetal Transmetalation PdII_Diaryl Ar-Pd(II)L₂-Ar' Transmetal->PdII_Diaryl Borate_out X-B(OH)₂ + Base Transmetal->Borate_out Byproduct RedElim Reductive Elimination RedElim->Pd0 Product_out Ar-Ar' RedElim->Product_out Product ArX_in Ar-X ArX_in->OxAdd Electrophile ArB_in Ar'-B(OH)₂ + Base ArB_in->Transmetal Nucleophile

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Section 2: Application Notes - Key Considerations for Success

The success of a Suzuki coupling involving a this compound derivative hinges on the careful selection of several key parameters. The electronic nature of this specific moiety plays a crucial role.

  • The Substrate's Electronic Profile : The sulfonamide group (-SO₂NHR) is strongly electron-withdrawing. If the coupling site (e.g., a bromine or iodine atom) is on an aromatic ring attached to the sulfonamide nitrogen, this electronic pull will render the C-X bond more susceptible to oxidative addition, often facilitating the reaction. Conversely, the C-F bond present on the 4-fluoro-3-methylphenyl group is exceptionally strong and generally does not participate in palladium-catalyzed cross-coupling under standard Suzuki conditions, making it a stable spectator group.

  • The Electrophilic Partner (Ar-X) : The choice of leaving group is paramount. While aryl chlorides are economical, their C-Cl bond is strong, often requiring highly specialized and active catalyst systems. Aryl bromides offer a good balance of reactivity and stability. Aryl iodides are the most reactive but can be more expensive and occasionally suffer from side reactions or catalyst inhibition at lower temperatures.[3] An important and increasingly common strategy is the use of aryl sulfonates, such as triflates (-OTf) or fluorosulfates (-OSO₂F), as "pseudohalide" coupling partners which show reactivity comparable to or greater than aryl bromides.[4][5]

  • The Nucleophilic Partner (Ar'-B(OR)₂) : Arylboronic acids are the most common coupling partners due to their commercial availability and general stability. However, they can be prone to decomposition via protodeboronation, especially when dealing with electron-deficient or heteroaromatic systems.[6] In such cases, using more robust boronic esters, such as pinacol esters or MIDA esters, can prevent this side reaction and improve yields.

  • The Catalyst System (Palladium Precursor & Ligand) : This is the heart of the reaction.

    • Palladium Source : Common precursors include Pd(PPh₃)₄, Pd(OAc)₂, and Pd₂(dba)₃. While Pd(PPh₃)₄ can sometimes be used directly, systems using Pd(OAc)₂ or Pd₂(dba)₃ require the addition of a supporting ligand.

    • Ligands : The ligand stabilizes the palladium center and modulates its reactivity. For challenging substrates, such as those involving electron-rich or sterically hindered partners, standard ligands like PPh₃ may be insufficient. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, RuPhos, or XPhos) is often essential. These ligands promote both the initial oxidative addition and the final reductive elimination step, accelerating catalyst turnover and improving overall efficiency.[7]

  • The Base : The base is not merely a spectator; it is critical for the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate complex [-B(OH)₃]⁻, which is then competent to transfer its aryl group to the palladium center.

    • Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are widely used. K₃PO₄ is a stronger base and is often effective for less reactive coupling partners.

    • The choice of base can significantly impact the reaction outcome, and screening may be necessary for new substrate combinations.

  • The Solvent System : The solvent must solubilize the reagents and facilitate the reaction. Biphasic solvent systems, such as toluene/water or dioxane/water, are very common. The aqueous phase helps to dissolve the inorganic base and the resulting boronate salt, facilitating its interaction with the catalyst, which resides primarily in the organic phase. Anhydrous conditions using solvents like DMF or THF with an appropriate soluble base are also frequently employed.

Section 3: Experimental Protocol - A Representative C-C Coupling

This protocol details the synthesis of N-(4'-methoxy-[1,1'-biphenyl]-4-yl)-4-fluoro-3-methylbenzenesulfonamide via a Suzuki coupling.

Reaction: N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide + (4-methoxyphenyl)boronic acid → N-(4'-methoxy-[1,1'-biphenyl]-4-yl)-4-fluoro-3-methylbenzenesulfonamide

Materials:

  • N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide (1.0 equiv)

  • (4-methoxyphenyl)boronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv, 2 mol%)

  • 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) (0.04 equiv, 4 mol%)

  • Potassium Phosphate Tribasic (K₃PO₄) (3.0 equiv)

  • Toluene (Anhydrous)

  • Deionized Water

Equipment:

  • Round-bottom flask or reaction vial with a magnetic stir bar

  • Condenser

  • Inert atmosphere setup (Nitrogen or Argon line)

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Workflow start Start: Assemble Glassware reagents Add solid reagents: Aryl Bromide, Boronic Acid, K₃PO₄, Pd(OAc)₂, SPhos start->reagents inert Seal flask, then evacuate and backfill with N₂ (3x) reagents->inert solvents Add anhydrous Toluene and deionized water inert->solvents heat Heat reaction to 80-100 °C with vigorous stirring solvents->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor monitor->heat Incomplete cool Cool to Room Temperature monitor->cool Complete workup Aqueous Workup: Dilute with EtOAc, wash with water, then brine cool->workup dry Dry organic layer (Na₂SO₄), filter, and concentrate workup->dry purify Purify crude product via Silica Gel Chromatography dry->purify end End: Characterize Pure Product purify->end

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add N-(4-bromophenyl)-4-fluoro-3-methylbenzenesulfonamide, (4-methoxyphenyl)boronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Inert Atmosphere: Seal the flask with a septum, and attach it to a manifold. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Through the septum, add anhydrous toluene, followed by deionized water, via syringe to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide.

  • Reaction Execution: Lower the flask into a preheated oil bath at 90 °C. Stir the biphasic mixture vigorously to ensure adequate mixing between the phases.

  • Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up: Once the starting material is consumed, remove the flask from the heat and allow it to cool to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product.

Section 4: Data Summary - Typical Reaction Parameters

The following table summarizes common conditions for Suzuki couplings involving aryl sulfonamide derivatives, providing a starting point for reaction development.

ParameterTypical Conditions / ReagentsRationale / Notes
Aryl Halide Ar-Br, Ar-IGood balance of reactivity and stability. Iodides are more reactive but less stable.[1]
Pseudohalide Ar-OTf, Ar-OSO₂FExcellent leaving groups, often more reactive than bromides.[4]
Boron Reagent Ar-B(OH)₂, Ar-B(pin)Boronic acids are common; pinacol esters (Bpin) offer greater stability.
Pd Source (mol%) Pd(OAc)₂ (1-5%), Pd₂(dba)₃ (1-2.5%)Standard, air-stable palladium precursors.
Ligand (mol%) PPh₃ (5-10%), SPhos (2-10%), RuPhos (2-10%)PPh₃ for simple substrates. Buchwald ligands (SPhos, etc.) for challenging couplings.[7]
Base (equiv) K₂CO₃ (2-3), K₃PO₄ (2-3), Cs₂CO₃ (2)K₃PO₄ is often superior for less reactive substrates.
Solvent Toluene/H₂O, Dioxane/H₂O, DMFBiphasic systems are common. Anhydrous polar aprotic solvents also used.
Temperature 60 - 110 °CDependent on substrate reactivity and solvent boiling point.

Section 5: Advanced Application - C-S Bond Formation

Beyond traditional C-C bond formation, a more advanced application of Suzuki-Miyaura coupling involves the formation of the sulfonamide C-S bond itself. In this convergent approach, an arylboronic acid is coupled directly with a sulfamoyl chloride (R₂NSO₂Cl).[7][8] This powerful strategy allows for the late-stage combination of two diverse fragments.

This transformation is challenging due to the high reactivity of sulfamoyl chlorides and potential side reactions like desulfonylation.[7] Success relies on carefully optimized conditions, often involving specific palladium precursors and ligands designed to favor the desired C-S coupling pathway over competing processes. This method represents a significant departure from classical sulfonamide synthesis and highlights the versatility of palladium catalysis.[9]

Section 6: Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently active ligand.3. Base is too weak or insoluble.4. Reaction temperature is too low.1. Ensure a properly deoxygenated reaction setup.2. Switch to a bulkier, more electron-rich ligand (e.g., SPhos, RuPhos).3. Use a stronger base (K₃PO₄) or a different solvent system.4. Increase the reaction temperature.
Protodeboronation Boronic acid is unstable under reaction conditions, reacting with water/protons instead of the catalyst.1. Use a more stable boronic ester (pinacol or MIDA).2. Use a less aqueous solvent system or rigorously dried solvents.3. Increase the equivalents of the boron reagent.
Homocoupling (Ar-Ar) Oxygen contamination leading to oxidative coupling of the boronic acid.Rigorously deoxygenate the reaction mixture and solvents before heating. Maintain a positive pressure of inert gas.
Poor Yield with Aryl Iodide At lower temperatures (~50 °C), Pd(II)-I species can be slow to turn over, especially with PPh₃.[3]Increase the reaction temperature or switch to a more active ligand system that promotes faster reductive elimination.

References

Application Note: Palladium-Catalyzed Buchwald-Hartwig Amination of 4-Fluoro-3-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Importance of N-Aryl Sulfonamides

The N-aryl sulfonamide motif is a cornerstone in modern medicinal chemistry, appearing in a vast array of therapeutic agents, from antibiotics to targeted cancer therapies.[1] Its prevalence is due to its ability to act as a stable, non-basic mimic of a carboxylate group and to engage in crucial hydrogen bonding interactions with biological targets. The synthesis of these structures, however, can be challenging. Classical methods often lack the required scope and functional group tolerance for complex drug development pipelines.[1]

The advent of the Buchwald-Hartwig amination has revolutionized the formation of carbon-nitrogen bonds, providing a robust and versatile catalytic method.[2][3] This palladium-catalyzed cross-coupling reaction enables the direct union of an aryl electrophile with a nitrogen nucleophile, overcoming many limitations of previous synthetic strategies.[2][4]

This guide provides an in-depth analysis and detailed protocols for the Buchwald-Hartwig amination of a challenging, pharmaceutically relevant substrate class: 4-fluoro-3-methylbenzenesulfonamide derivatives. This substrate presents a unique combination of electronic and steric challenges:

  • Electronic Activation: The potent electron-withdrawing effects of the sulfonyl and fluoro groups activate the aryl ring toward the initial oxidative addition step.

  • Potential for Side Reactions: The inherent reactivity of the C-S bond and the acidity of the sulfonamide N-H proton require careful condition selection to ensure chemoselectivity.

  • Steric Hindrance: The ortho-methyl group can influence the approach of the catalyst and coupling partner, necessitating the use of sophisticated ligand systems.

By understanding the mechanistic underpinnings and key reaction parameters, researchers can reliably and efficiently synthesize diverse libraries of N-arylated sulfonamide derivatives for drug discovery and development.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds through a well-defined catalytic cycle involving a palladium center that shuttles between the Pd(0) and Pd(II) oxidation states.[5] The success of the reaction hinges on the efficient execution of each step, which is heavily influenced by the choice of ligand, base, and solvent.

The generally accepted mechanism involves four key stages:[2][6]

  • Oxidative Addition: The active Pd(0) catalyst, stabilized by phosphine ligands (L), inserts into the carbon-halogen or carbon-sulfonate bond of the aryl electrophile (Ar-X). This is often the rate-determining step and forms a Pd(II) complex.[7]

  • Ligand Exchange & Amine Coordination: The amine nucleophile displaces one of the ligands or the halide/sulfonate from the palladium center.

  • Deprotonation: A base removes a proton from the coordinated amine, forming a palladium-amido intermediate. This step is crucial, as the resulting anionic nitrogen is poised for reductive elimination.[5]

  • Reductive Elimination: The final C-N bond is formed as the desired N-aryl product is expelled from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.

Buchwald-Hartwig Catalytic Cycle pd0 L-Pd(0)-L (Active Catalyst) oxidative_addition Oxidative Addition Complex L-Pd(II)(Ar)(X)-L pd0->oxidative_addition  Ar-X (e.g., Aryl Sulfonate) amine_complex Amine Complex [L-Pd(II)(Ar)(R₂NH)-L]⁺X⁻ oxidative_addition->amine_complex  + R₂NH (Amine) - X⁻ amido_complex Amido Complex L-Pd(II)(Ar)(NR₂)-L amine_complex->amido_complex  + Base - [Base-H]⁺X⁻ amido_complex->pd0 Reductive Elimination (Product Formation: Ar-NR₂)

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Key Parameters for Success: A Scientist's Guide

Optimizing the amination of this compound requires a rational approach to selecting the reaction components. The substrate's unique electronic and steric profile dictates the ideal choice of catalyst, ligand, and base.

Catalyst and Ligand Selection: The Heart of the Reaction

For challenging substrates, particularly those prone to side reactions or requiring the coupling of less reactive partners, the ligand is the single most important variable.[8] While early systems used simple phosphines, modern protocols for complex substrates rely almost exclusively on bulky, electron-rich biarylphosphine ligands.[9][10]

  • Why Biarylphosphine Ligands? These ligands (e.g., XPhos, RuPhos, BrettPhos) possess a unique combination of properties. Their steric bulk promotes the formation of highly active, monoligated Pd(0) species, which accelerates the crucial oxidative addition and reductive elimination steps.[10] Their strong electron-donating ability stabilizes the palladium center throughout the catalytic cycle. For aryl sulfonate couplings, ligands like XPhos have proven particularly effective.[9]

  • Palladium Precatalysts: While simple palladium sources like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require an in situ reduction to the active Pd(0) state, which can sometimes be inefficient.[6] Modern, well-defined palladacycle precatalysts (e.g., XPhos Pd G3, BrettPhos Pd G4) are often superior. These air-stable complexes are designed to cleanly and rapidly generate the active LPd(0) catalyst upon exposure to a base, leading to more reproducible results and lower catalyst loadings.[6][11]

The Role of the Base: Driving the Reaction Forward

The base is not a passive spectator; its primary role is to deprotonate the palladium-amine complex to form the critical palladium-amido intermediate.[12] The choice of base is a balance between reactivity and the functional group tolerance of the substrates.

  • Strong Bases (Alkoxides): Sodium tert-butoxide (NaOtBu) and potassium tert-butoxide (KOtBu) are the most common strong bases used. They are highly effective but can be incompatible with sensitive functional groups like esters or ketones.[13]

  • Weaker Bases (Carbonates & Phosphates): For substrates that cannot tolerate strong alkoxides, weaker inorganic bases such as cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are excellent alternatives.[14] Their use often requires higher reaction temperatures to achieve comparable reaction rates.[13] The choice between them can also be influenced by solubility in the chosen solvent.[15]

Solvent and Temperature: The Reaction Environment

The reaction medium plays a critical role in solubilizing the reactants and catalyst while remaining inert to the reaction conditions.

  • Solvent Choice: Anhydrous, aprotic, and thoroughly degassed solvents are mandatory to prevent catalyst deactivation and competing hydrolysis reactions.[16] Toluene, 1,4-dioxane, and THF are the most commonly employed solvents.[5] It is crucial to avoid solvents like acetonitrile or chlorinated hydrocarbons, which can coordinate to and inhibit the palladium catalyst.[6]

  • Temperature Control: Most Buchwald-Hartwig aminations are run at elevated temperatures, typically between 80-110 °C, to ensure reasonable reaction rates.[6] However, the optimal temperature depends on the reactivity of the coupling partners and the stability of the catalyst system. Highly active catalyst systems may allow for lower reaction temperatures.

Experimental Protocols

The following protocols provide a robust starting point for the amination of this compound. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or standard Schlenk techniques.

Experimental Workflow cluster_prep Preparation cluster_reaction Execution cluster_workup Isolation reagents 1. Prepare Reagents (Dry & Degas Solvents) assembly 2. Assemble Reaction (Inert Atmosphere) reagents->assembly heating 3. Heat & Stir (Monitor by TLC/LC-MS) assembly->heating workup 4. Quench & Extract heating->workup purify 5. Purify (Column Chromatography) workup->purify analyze 6. Analyze Product purify->analyze

Figure 2: General experimental workflow for Buchwald-Hartwig amination.

General Protocol for Amination

This procedure is a general starting point and should be optimized for each specific amine coupling partner.

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the this compound (1.0 equiv), the palladium precatalyst (see Table 1 for recommendations), the phosphine ligand (if not using a precatalyst), and the base (1.4-2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum cap, and purge with nitrogen or argon for 5-10 minutes.

  • Reagent Addition: Through the septum, add the anhydrous, degassed solvent (to achieve a concentration of ~0.1-0.2 M). If the amine coupling partner is a liquid, add it via syringe (1.1-1.2 equiv). If the amine is a solid, it should be added in step 1 with the other solids.

  • Reaction Execution: Place the sealed vial in a preheated heating block and stir vigorously at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting aryl sulfonamide is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and quench by adding water or a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with the organic solvent.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired N-arylated product.

Optimization and Data Summary

The optimal conditions for the amination of this compound are highly dependent on the nature of the amine coupling partner. The following table provides recommended starting points for optimization.

Table 1: Recommended Starting Conditions for Optimization

Amine TypeRecommended Precatalyst (mol%)Recommended BaseSolventTemperature (°C)
Primary Aliphatic Amine XPhos Pd G3 (1-2 mol%)NaOtBuToluene80-100
Secondary Cyclic Amine RuPhos Pd G3 (1-2 mol%)NaOtBu or LHMDS1,4-Dioxane90-110
Primary Arylamine (Aniline) BrettPhos Pd G4 (2-3 mol%)K₃PO₄t-BuOH100-110
Amide / Carbamate BrettPhos Pd G3 (2-3 mol%)Cs₂CO₃Toluene100-110

Troubleshooting Guide

Even with robust protocols, challenges can arise. This guide addresses common issues encountered during Buchwald-Hartwig aminations.[16][17]

Table 2: Common Issues and Potential Solutions

IssueProbable Cause(s)Suggested Solution(s)
No or Low Conversion - Catalyst deactivation (oxygen/water contamination).- Insufficiently active catalyst system.- Base is too weak for the conditions.- Ensure solvent is anhydrous and degassed; maintain a strict inert atmosphere.- Switch to a more electron-rich/bulky ligand (e.g., from XPhos to RuPhos).- Use a stronger base (e.g., switch from K₃PO₄ to NaOtBu), if tolerated.- Increase reaction temperature and/or catalyst loading.
Formation of Hydrodesulfonamidation Byproduct - Competing β-hydride elimination pathway.- Presence of water.- Use a bulkier ligand to sterically disfavor the β-hydride elimination pathway.- Rigorously dry all reagents and solvents.
Complex Product Mixture / Decomposition - Reaction temperature is too high.- Base is too strong for the substrate.- Catalyst is degrading.- Lower the reaction temperature.- Screen weaker bases (e.g., Cs₂CO₃, K₃PO₄).- Use a more stable precatalyst; ensure proper inert atmosphere.
Poor Reproducibility - Inconsistent quality of reagents (solvent, base).- Inefficient in situ catalyst formation.- Use freshly opened, high-purity reagents and solvents.- Switch from a simple Pd source (e.g., Pd(OAc)₂) to a well-defined precatalyst.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of N-arylated this compound derivatives. Success with this challenging substrate class is predicated on a rational selection of modern, highly active catalyst systems. The use of bulky, electron-rich biarylphosphine ligands, often delivered as stable palladium precatalysts, is critical for achieving high efficiency and selectivity. By carefully selecting the appropriate combination of ligand, base, and solvent, researchers in drug discovery can overcome the inherent challenges of this substrate and rapidly access a wide range of valuable compounds for biological evaluation.

References

Application Notes and Protocols for 4-Fluoro-3-methylbenzenesulfonamide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of Fluorinated Sulfonamides in Fragment-Based Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a potent and resource-efficient strategy for identifying high-quality starting points for novel therapeutics.[1] In contrast to high-throughput screening (HTS) of large, complex molecules, FBDD screens smaller, simpler compounds, known as fragments.[2] This approach allows for a more thorough exploration of chemical space with a smaller library size and often yields hits with higher "ligand efficiency," providing a more optimal foundation for medicinal chemistry optimization.[2] The journey from a weakly binding fragment to a potent lead compound is a meticulous process of hit identification, validation, and structure-guided evolution.[3][4]

This guide focuses on a specific, strategically designed fragment, 4-fluoro-3-methylbenzenesulfonamide , as a case study to illustrate the principles and protocols of a modern FBDD campaign. The choice of this fragment is deliberate, leveraging the synergistic advantages of its core components:

  • The Sulfonamide Scaffold: A privileged pharmacophore in medicinal chemistry, sulfonamides are present in a wide array of FDA-approved drugs, exhibiting diverse biological activities.[5] Their synthetic tractability and ability to form key hydrogen bonding interactions make them excellent building blocks in drug design.[6]

  • Fluorine Substitution: The incorporation of a fluorine atom is a powerful tactic in modern drug design. In the context of FBDD, it offers a unique advantage for screening, particularly with ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. The wide chemical shift dispersion and the absence of background signals in ¹⁹F NMR allow for rapid and sensitive detection of fragment binding, even in complex mixtures.[7][8]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of this compound in an FBDD workflow, from initial library inclusion to hit validation and progression.

Fragment Profile: Physicochemical Properties of this compound

A successful fragment library is built upon compounds with specific physicochemical properties that adhere to the "Rule of Three," ensuring solubility, promiscuity in binding, and synthetic tractability.[9] While experimental data for this compound is not extensively published, we can project its properties based on its constituent parts and related molecules. These properties make it an ideal candidate for an FBDD library.

PropertyEstimated Value/CharacteristicRationale & Importance in FBDD
Molecular Weight ~205.2 g/mol Complies with the "Rule of Three" (< 300 Da), ensuring it is small enough to explore binding pockets efficiently.[9]
cLogP ~1.5 - 2.5Balances lipophilicity and hydrophilicity, which is crucial for aqueous solubility and the ability to cross cell membranes if required.[8]
Hydrogen Bond Donors 2 (from the -NH₂ of the sulfonamide)Provides key interaction points for binding to protein targets.[9]
Hydrogen Bond Acceptors 2 (from the SO₂ of the sulfonamide)Offers additional hydrogen bonding capabilities.[9]
Aqueous Solubility Moderate to HighHigh solubility is critical for biophysical screening techniques that require high fragment concentrations.[8][10] The sulfonamide group generally enhances solubility.[11]
¹⁹F NMR Handle YesThe single fluorine atom provides a clean and sensitive probe for ¹⁹F NMR-based screening.[7]

Experimental Workflows and Protocols

A robust FBDD campaign relies on a suite of complementary biophysical techniques to identify and validate fragment hits.[12] The following protocols are tailored for the use of this compound.

Overall FBDD Workflow

The journey from a fragment library to a lead compound is a multi-step process. The following diagram illustrates a typical workflow.

FBDD_Workflow cluster_0 Hit Identification cluster_1 Hit Validation cluster_2 Hit-to-Lead start Fragment Library (including 4-fluoro-3- methylbenzenesulfonamide) screen Primary Screen (e.g., ¹⁹F NMR, SPR) start->screen hits Initial Hits screen->hits ortho Orthogonal Screen (e.g., Thermal Shift, ITC) hits->ortho xray X-ray Crystallography ortho->xray validated Validated Hits (with structural data) xray->validated medchem Medicinal Chemistry (Fragment Growing/Linking) validated->medchem lead Lead Compound medchem->lead NMR_Screening cluster_0 No Binding cluster_1 Binding Event Free Fragment Fragment in Solution (Fast Tumbling) Sharp Signal Sharp ¹⁹F NMR Signal Free Fragment->Sharp Signal Bound Fragment Fragment + Protein (Slow Tumbling) Broad Signal Broad ¹⁹F NMR Signal Bound Fragment->Broad Signal Hit_To_Lead cluster_0 Optimization Strategies start Validated Fragment Hit (e.g., 4-fluoro-3-methyl- benzenesulfonamide) grow Fragment Growing (Add functional groups to explore adjacent pockets) start->grow Structure-Guided Design link Fragment Linking (Connect to another nearby binding fragment) start->link Requires a second fragment hit end Potent Lead Compound grow->end link->end

References

Application Notes & Protocols: Leveraging Click Chemistry with 4-Fluoro-3-methylbenzenesulfonamide Analogs for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The sulfonamide moiety is a cornerstone pharmacophore in modern medicine, present in a wide array of therapeutics including antibacterial, anti-inflammatory, and anti-cancer agents.[1][2][3] The 4-fluoro-3-methylbenzenesulfonamide scaffold, in particular, represents a versatile starting point for the development of novel inhibitors. This guide provides a comprehensive framework for functionalizing this scaffold with bioorthogonal handles—azides and alkynes—to enable its application in cutting-edge chemical biology and drug discovery workflows. We present detailed, field-tested protocols for the synthesis of "clickable" this compound analogs and their subsequent use in two powerful applications: (1) target identification via affinity-based protein profiling using Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), and (2) live-cell imaging of target engagement using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). These methodologies empower researchers to elucidate the mechanism of action, identify novel binding partners, and visualize the subcellular distribution of their sulfonamide-based compounds.

Foundational Concepts: The Synergy of a Privileged Scaffold and a Powerful Ligation Chemistry

The Sulfonamide Scaffold: A History of Therapeutic Success

Sulfonamides are characterized by a sulfonyl group directly bonded to a nitrogen atom. Their journey began with the discovery of their antibacterial properties, where they act as competitive inhibitors of dihydropteroate synthase (DHPS) in bacteria, disrupting essential folic acid synthesis.[1][4] This initial success has blossomed into a diverse range of therapeutic applications, targeting enzymes like carbonic anhydrases and influencing various signaling pathways.[5] The this compound structure serves as a representative scaffold, offering chemical stability and synthetic tractability for further modification.

Click Chemistry: A Paradigm of Simplicity and Efficiency

Coined by K. Barry Sharpless, "click chemistry" describes a class of reactions that are modular, high-yielding, stereospecific, and insensitive to oxygen and water.[6][7][8] These reactions provide a rapid and reliable method for joining molecular building blocks.[9] The two most prominent examples used in biological applications are:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The quintessential click reaction, where a terminal alkyne and an azide "click" together in the presence of a Cu(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole.[8][10][11] Its efficiency and orthogonality make it ideal for ex vivo applications like bioconjugation and sample labeling.[12][13][14]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A bioorthogonal variant that eliminates the need for a cytotoxic copper catalyst.[15][16] The reaction is driven by the ring strain of a cyclooctyne (e.g., DBCO), which reacts rapidly and selectively with an azide.[] This copper-free nature makes SPAAC the gold standard for covalent labeling in living systems.[15][18]

By wedding the this compound scaffold to the precision of click chemistry, we can create powerful chemical probes to explore complex biological systems.

Synthesis of Clickable this compound Analogs

To utilize click chemistry, the parent molecule must be functionalized with either an alkyne or an azide handle. The following protocols outline the synthesis of two such analogs from a common precursor, 4-fluoro-3-methylbenzenesulfonyl chloride. These handles are typically installed via a linker to minimize steric hindrance and preserve the parent molecule's binding affinity for its biological target.

Protocol 2.1: Synthesis of an Alkyne-Modified Analog (Probe-Alkyne)

This protocol describes the reaction of the sulfonyl chloride with an amine-containing terminal alkyne, such as propargylamine.

Step-by-Step Methodology:

  • Dissolution: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 4-fluoro-3-methylbenzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL).

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Base Addition: Add triethylamine (TEA, 1.5 eq) to the solution to act as an acid scavenger.

  • Nucleophilic Attack: Add propargylamine (1.1 eq) dropwise to the stirred solution.

    • Scientist's Note: The dropwise addition is crucial to control the exothermic reaction and prevent side product formation. The primary amine of propargylamine is a potent nucleophile that readily attacks the electrophilic sulfur of the sulfonyl chloride.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-6 hours.

  • Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

  • Work-up:

    • Quench the reaction by adding 1M HCl (10 mL) and transfer the mixture to a separatory funnel.

    • Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution (15 mL) and brine (15 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification & Validation: Purify the crude product via flash column chromatography on silica gel. Validate the structure and purity of the final product, N-(prop-2-yn-1-yl)-4-fluoro-3-methylbenzenesulfonamide (Probe-Alkyne) , using LC-MS and ¹H NMR spectroscopy.

Protocol 2.2: Synthesis of an Azide-Modified Analog (Probe-Azide)

This protocol involves a two-step process: first reacting the sulfonyl chloride with an amino-alcohol, followed by conversion of the hydroxyl group to an azide.

Step-by-Step Methodology:

  • Amide Formation: Following steps 1-5 from Protocol 2.1, react 4-fluoro-3-methylbenzenesulfonyl chloride (1.0 eq) with 2-aminoethanol (1.1 eq) to form the intermediate N-(2-hydroxyethyl)-4-fluoro-3-methylbenzenesulfonamide. Purify this intermediate as described.

  • Hydroxyl Activation: Dissolve the purified intermediate (1.0 eq) in anhydrous DCM at 0 °C. Add TEA (1.5 eq) followed by methanesulfonyl chloride (MsCl, 1.2 eq). Stir for 2 hours at 0 °C. This converts the hydroxyl group into a good leaving group (mesylate).

  • Azide Substitution: Add sodium azide (NaN₃, 3.0 eq) dissolved in a minimal amount of DMF. Allow the reaction to stir at room temperature overnight.

    • Scientist's Note: This is an Sₙ2 reaction where the azide ion displaces the mesylate. Using a polar aprotic solvent like DMF helps to solvate the sodium cation, freeing the azide anion to be a more effective nucleophile.

  • Work-up & Purification: Perform an aqueous work-up as described in Protocol 2.1. Purify the crude product by flash column chromatography to yield N-(2-azidoethyl)-4-fluoro-3-methylbenzenesulfonamide (Probe-Azide) . Validate the structure via LC-MS, ¹H NMR, and IR spectroscopy (a characteristic azide stretch appears around 2100 cm⁻¹).

G cluster_0 Synthesis of Clickable Probes cluster_1 Alkyne Probe Synthesis cluster_2 Azide Probe Synthesis Start 4-Fluoro-3-methyl- benzenesulfonyl chloride Propargylamine Propargylamine, TEA, DCM Start->Propargylamine Aminoethanol 1. 2-Aminoethanol, TEA 2. MsCl, TEA 3. NaN3, DMF Start->Aminoethanol ProbeAlkyne Probe-Alkyne Propargylamine->ProbeAlkyne ProbeAzide Probe-Azide Aminoethanol->ProbeAzide

Caption: Synthetic workflow for creating alkyne and azide probes.

Application I: Target Identification via Affinity-Based Protein Profiling

A primary challenge in drug development is identifying the specific protein(s) a compound interacts with to exert its biological effect. Here, we use Probe-Alkyne as a chemical bait to capture its binding partners from a complex cell lysate.

Conceptual Overview

The alkyne probe is first immobilized onto azide-functionalized agarose beads via CuAAC. These "baited" beads are then incubated with a cell lysate. The probe captures its specific protein targets, which are then isolated, eluted, and identified by mass spectrometry.

G cluster_0 Step 1: Immobilization cluster_1 Step 2: Affinity Purification Probe Probe-Alkyne CuAAC CuAAC Reaction (CuSO4, Ascorbate, THPTA) Probe->CuAAC Beads Azide-Agarose Beads Beads->CuAAC Lysate Cell Lysate (Protein Mixture) Incubation Incubation & Binding Lysate->Incubation BaitBeads Immobilized Bait-Beads CuAAC->BaitBeads BaitBeads->Incubation Wash Wash Steps (Remove non-specific binders) Incubation->Wash Elution Elution (e.g., SDS, Urea) Wash->Elution Analysis SDS-PAGE & Mass Spectrometry (LC-MS/MS) Elution->Analysis

Caption: Workflow for target identification using an alkyne probe.
Protocol 3.1: CuAAC Immobilization and Protein Pull-Down

Self-Validation System: This protocol incorporates essential controls to ensure the trustworthiness of the results.

  • Negative Control: Azide-beads incubated with lysate (no probe) to identify non-specific bead binders.

  • Competition Control: Bait-beads incubated with lysate that has been pre-treated with a high concentration of the non-functionalized parent compound (this compound). A reduction in a pulled-down protein band compared to the main experiment indicates specific, competitive binding.

Step-by-Step Methodology:

  • Bead Preparation: Slurry azide-agarose beads (50 µL) in a microcentrifuge tube. Wash 3x with PBS buffer.

  • CuAAC Reaction Mix: Prepare the click reaction master mix.

    • Scientist's Note: The use of a water-soluble ligand like THPTA is critical. It stabilizes the catalytically active Cu(I) ion, prevents its oxidation, and minimizes potential damage to proteins from reactive oxygen species that can be generated in simpler Cu(I)/ascorbate systems.[19][20]

    • In a separate tube, mix Probe-Alkyne (to a final concentration of 100 µM), CuSO₄ (1 mM), and THPTA ligand (5 mM). Add this to the bead slurry.

  • Initiation: Initiate the reaction by adding freshly prepared sodium ascorbate (to a final concentration of 5 mM).

  • Immobilization: Incubate the reaction for 1 hour at room temperature with gentle end-over-end rotation.

  • Washing: Quench the reaction by adding EDTA (10 mM). Wash the beads extensively (5x with PBS containing 0.1% Tween-20) to remove all unreacted probe and catalyst components. The Bait-Beads are now ready.

  • Lysate Incubation: Incubate the Bait-Beads (and control beads) with 1-2 mg of total cell lysate for 2-4 hours at 4 °C with rotation.

  • Final Washes: Wash the beads 5x with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the bound proteins by boiling the beads in 50 µL of 1x SDS-PAGE loading buffer for 10 minutes.

  • Analysis: Analyze the eluates by SDS-PAGE followed by silver or Coomassie staining. Excise bands of interest that appear in the experimental lane but are absent or significantly reduced in the control lanes for identification by LC-MS/MS.

ParameterRecommended ValueRationale
Probe Concentration 50-200 µMEnsures efficient bead functionalization without excessive waste.
Catalyst (CuSO₄) 1 mMCatalytic amount sufficient for the reaction.
Ligand (THPTA) 5 mM5-fold excess over copper stabilizes the catalyst and protects biomolecules.[20]
Reducing Agent (Ascorbate) 5-10 mMMaintains copper in the active Cu(I) state.[21]
Lysate Amount 1-5 mg total proteinSufficient quantity to detect low-abundance binding partners.
Incubation Time 2-4 hours at 4 °CBalances achieving binding equilibrium with minimizing protein degradation.

Application II: Bioorthogonal Imaging in Live Cells

Visualizing where a drug candidate localizes within a cell and engages its target provides invaluable mechanistic insight. Using Probe-Azide and a fluorescently tagged cyclooctyne, we can perform this visualization in living cells without copper-induced toxicity.

Conceptual Overview

The cell-permeable Probe-Azide is introduced to live cells. It enters the cells and binds to its intracellular target(s). A fluorescent cyclooctyne (e.g., DBCO-488) is then added. It diffuses into the cells and undergoes a rapid SPAAC reaction exclusively with the probe-bound azide, covalently attaching the fluorescent dye to the target. The location of the target can then be visualized using fluorescence microscopy.[22][23]

G cluster_0 Cellular Environment cluster_1 Bioorthogonal Reaction (SPAAC) Target Intracellular Target Protein Probe Probe-Azide Probe->Target Binding Fluor DBCO-Fluorophore Labeled_Target Fluorescently Labeled Target Fluor->Labeled_Target Probe_Bound Probe_Bound->Labeled_Target Covalent Ligation Microscope Fluorescence Microscopy Labeled_Target->Microscope

Caption: Principle of live-cell bioorthogonal labeling via SPAAC.
Protocol 4.1: Live-Cell SPAAC Labeling and Imaging

Step-by-Step Methodology:

  • Cell Culture: Plate cells (e.g., HeLa) on glass-bottom imaging dishes and grow to 70-80% confluency.

  • Probe Incubation: Treat the cells with Probe-Azide at a predetermined concentration (typically 1-10 µM in complete media) for 1-4 hours.

    • Scientist's Note: The optimal concentration and incubation time for the probe must be determined empirically to maximize target labeling while minimizing off-target effects or cytotoxicity. An initial dose-response experiment is recommended.

  • Wash: Gently wash the cells 3x with warm PBS or live-cell imaging buffer to remove any unbound probe.

  • Fluorescent Tagging: Add the SPAAC reaction partner, such as DBCO-488, to the cells at a final concentration of 1-5 µM. Incubate for 30-60 minutes at 37 °C.

    • Rationale: The SPAAC reaction is highly efficient and bioorthogonal, meaning neither the azide nor the DBCO group will react with native cellular components, ensuring highly specific labeling of the probe.[15][16][24]

  • Final Wash & Staining: Wash the cells 3x with imaging buffer. If desired, co-stain with nuclear (e.g., Hoechst 33342) or organelle-specific dyes.

  • Imaging: Immediately image the cells using a confocal fluorescence microscope with the appropriate laser lines and emission filters.

ParameterRecommended ValueRationale
Cell Seeding Density 5 x 10⁴ cells/wellProvides a sub-confluent monolayer suitable for single-cell imaging.
Probe-Azide Conc. 1 - 10 µMBalances signal strength with potential cytotoxicity. Must be optimized.
DBCO-Fluorophore Conc. 1 - 5 µMSufficient for rapid labeling without causing high background fluorescence.
Labeling Time (SPAAC) 30 - 60 minTypically sufficient for the reaction to approach completion in a cellular context.
Microscope Objective 60x or 100x Oil ImmersionHigh magnification is required to resolve subcellular localization.

Conclusion

The fusion of the this compound scaffold with the versatility of click chemistry provides a robust platform for modern drug discovery research. The protocols detailed herein offer a clear path to synthesizing chemical probes for target identification and live-cell imaging. By applying these CuAAC and SPAAC-based strategies, researchers can gain unprecedented insights into the molecular interactions and cellular fate of their compounds, accelerating the journey from a promising lead molecule to a well-understood therapeutic candidate.

References

Application Notes & Protocols: A Guide to the Synthesis of Novel Antibacterial Agents from 4-Fluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The persistent rise of multidrug-resistant bacteria necessitates the development of novel antimicrobial agents. The sulfonamide functional group remains a cornerstone in medicinal chemistry, forming the basis of numerous antibacterial drugs.[1][2] This guide provides a detailed framework for the synthesis and evaluation of new antibacterial candidates using 4-Fluoro-3-methylbenzenesulfonamide as a versatile starting scaffold. We will explore the underlying mechanism of action, present a robust and adaptable synthetic protocol, detail methods for in vitro antibacterial screening, and provide expert insights into the rationale behind the experimental design. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new chemotherapeutics.

The Sulfonamide Pharmacophore: A Resilient Antibacterial Strategy

Mechanism of Action: Competitive Inhibition of Folic Acid Synthesis

Sulfonamides function as bacteriostatic agents, meaning they inhibit the growth and reproduction of bacteria rather than killing them outright.[3][4] Their efficacy stems from their structural similarity to para-aminobenzoic acid (PABA), an essential precursor for the bacterial synthesis of folic acid (Vitamin B9).[1][] Bacteria must synthesize their own folic acid, as they cannot utilize external sources. This pathway is critical for producing nucleotides (purines and pyrimidines), which are the building blocks of DNA.[]

The key steps are:

  • Bacteria utilize the enzyme dihydropteroate synthetase (DHPS) to couple PABA with dihydropteridine pyrophosphate, forming dihydropteroic acid.

  • This intermediate is then converted to dihydrofolic acid and subsequently to tetrahydrofolic acid, the biologically active form.[]

Sulfonamide drugs act as competitive antagonists of PABA, binding to the active site of the DHPS enzyme.[1][2] This blockage halts the folic acid synthesis pathway, leading to a depletion of essential nucleotides and arresting bacterial replication.[3][6] The host's immune system can then clear the static bacterial population.[4]

G PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Substrate DHP Dihydropteroic Acid DHPS->DHP Product DHF Dihydrofolic Acid DHP->DHF Further Enzymatic Steps DHFR Dihydrofolate Reductase (DHFR) THF Tetrahydrofolic Acid (Active Folate) DHFR->THF Product DHF->DHFR Substrate Nucleotides Purine & Pyrimidine Synthesis THF->Nucleotides DNA Bacterial DNA Replication Nucleotides->DNA Sulfonamide Sulfonamide Drug (PABA Analogue) Sulfonamide->DHPS Competitive Inhibition

Caption: Mechanism of Sulfonamide Antibacterial Action.

Synthesis of Novel this compound Derivatives

Principle of Synthesis

The most common and reliable method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine.[7][8] This reaction proceeds via a nucleophilic attack of the amine's lone pair of electrons on the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride (HCl). A base is typically added to neutralize the HCl byproduct and drive the reaction to completion.

Rationale for Scaffold Selection

The this compound scaffold was chosen for several strategic reasons rooted in medicinal chemistry:

  • Fluorine Atom: The incorporation of fluorine into drug candidates can significantly enhance metabolic stability and membrane permeability.[9] Its high electronegativity can also modulate the pKa of the sulfonamide group and improve binding affinity to the target enzyme through favorable intermolecular interactions.[9]

  • Methyl Group: The methyl group influences the molecule's lipophilicity, which can affect its pharmacokinetic properties, such as absorption and distribution. Its position ortho to the sulfonamide group can also influence the conformational presentation of the pharmacophore.

  • Amine Diversity (R-Group): By reacting the 4-fluoro-3-methylbenzenesulfonyl chloride intermediate with a diverse library of amines (aliphatic, aromatic, heterocyclic), a wide range of chemical space can be explored to establish a structure-activity relationship (SAR) and optimize for potency and selectivity.

Caption: General Synthetic Workflow for Sulfonamide Derivatives.

General Protocol for Synthesis

This protocol describes a general method for coupling 4-fluoro-3-methylbenzenesulfonyl chloride with a selected amine. Note: 4-fluoro-3-methylbenzenesulfonyl chloride can be synthesized from 1-fluoro-2-methylbenzene via chlorosulfonation or procured from a commercial supplier.

Materials & Equipment:

  • 4-fluoro-3-methylbenzenesulfonyl chloride

  • Selected primary or secondary amine (e.g., aniline, morpholine, piperidine)

  • Anhydrous Pyridine or Triethylamine (base)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (solvent)

  • Round-bottom flask with magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the selected amine (1.0 eq) and pyridine (1.5 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction and minimize side product formation.

  • Addition of Sulfonyl Chloride: Dissolve 4-fluoro-3-methylbenzenesulfonyl chloride (1.2 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirring amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 4-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, dilute the mixture with additional DCM.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (to remove excess base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

    • Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water) or by flash column chromatography on silica gel to yield the pure sulfonamide derivative.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).

Data Presentation: Example Syntheses

The following table summarizes hypothetical results for the synthesis of three distinct derivatives to illustrate the protocol's versatility.

Derivative IDAmine UsedReaction Time (h)Yield (%)Physical State
SYNTH-001 Aniline685White Solid
SYNTH-002 Morpholine492Crystalline Solid
SYNTH-003 Benzylamine888Off-white powder

Application Protocol: In Vitro Antibacterial Screening

Principle: Agar Well Diffusion Method

The agar well diffusion assay is a standard and widely used method to evaluate the antimicrobial activity of chemical compounds.[10][11] A standardized inoculum of a specific bacterium is swabbed uniformly across an agar plate. Wells are then punched into the agar, and a solution of the test compound is added. During incubation, the compound diffuses into the agar. If the compound is effective against the bacterium, it will inhibit bacterial growth, resulting in a clear area around the well known as the "zone of inhibition." The diameter of this zone is proportional to the compound's antibacterial potency.

Materials & Bacterial Strains:

  • Synthesized sulfonamide derivatives

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • Reference antibiotic (e.g., Ciprofloxacin, Sulfamethoxazole)

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 25923 [Gram-positive], Escherichia coli ATCC 25922 [Gram-negative])

  • Sterile swabs, well borer, and micropipettes

  • Incubator

Step-by-Step Protocol:

  • Prepare Test Solutions: Prepare stock solutions of the synthesized compounds and the reference antibiotic at a concentration of 1 mg/mL in DMSO.[10]

  • Prepare Inoculum: Grow the bacterial strains in nutrient broth overnight. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard.

  • Inoculate Plates: Dip a sterile swab into the standardized bacterial suspension and streak it evenly across the entire surface of an MHA plate to ensure a uniform lawn of growth.

  • Create Wells: Use a sterile borer to punch uniform wells (e.g., 6 mm diameter) into the agar.

  • Load Compounds: Carefully pipette a fixed volume (e.g., 50 µL) of each test solution, the reference antibiotic, and a DMSO-only control into separate wells.

  • Incubation: Allow the plates to stand for 1 hour to permit diffusion of the compounds, then incubate at 37 °C for 18-24 hours.

  • Measure and Record: After incubation, measure the diameter of the zone of inhibition (including the well diameter) in millimeters (mm) for each well.[10]

Data Analysis: Example Screening Results
Compound IDConcentration (µ g/well )Zone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. E. coli
SYNTH-001 501812
SYNTH-002 50159
SYNTH-003 502014
Ciprofloxacin 502528
DMSO Control -00

Interpretation: A larger zone of inhibition indicates greater sensitivity of the bacterium to the compound. The results can be used to compare the relative potency of the different derivatives and guide the next round of structural optimization.

References

Application Notes & Protocols: A Strategic Guide to the Development of Novel Anti-inflammatory Drugs from 4-Fluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

The sulfonamide moiety is a cornerstone in modern medicinal chemistry, serving as a critical pharmacophore in a wide array of therapeutic agents.[1][2][3][4] Its unique physicochemical properties have been harnessed to develop drugs targeting various conditions, including bacterial infections, diabetes, and inflammation.[5][6] Notably, the development of selective cyclooxygenase-2 (COX-2) inhibitors, such as Celecoxib, has revolutionized the management of inflammatory disorders by offering potent anti-inflammatory effects with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).[2][7] This guide provides a comprehensive framework for researchers and drug development professionals on leveraging 4-Fluoro-3-methylbenzenesulfonamide as a versatile starting material for the discovery and preclinical evaluation of next-generation anti-inflammatory agents. We present detailed synthetic protocols, robust methodologies for in vitro and in vivo biological screening, and an exploration of the underlying molecular mechanisms.

Introduction: The Rationale for this compound in Anti-Inflammatory Drug Design

The selection of a starting scaffold is a pivotal decision in a drug discovery campaign. This compound presents a compelling starting point for several strategic reasons:

  • The Sulfonamide Core: This functional group is a proven bioisostere for carboxylic acids found in traditional NSAIDs. Its ability to form key hydrogen bonds allows it to effectively interact with the active sites of enzymes like COX-2.[1] The non-antibiotic sulfonamides, which lack the N4 amine group characteristic of sulfa antibiotics, are generally associated with a lower risk of severe allergic reactions.[5]

  • Fluorine Substitution: The presence of a fluorine atom can significantly enhance metabolic stability by blocking sites of oxidative metabolism. It can also modulate the acidity (pKa) of the sulfonamide proton and improve membrane permeability and binding affinity through favorable electrostatic interactions.

  • Methyl Group Substitution: The methyl group provides a handle for probing steric tolerance within the target's binding pocket. Its lipophilicity can be fine-tuned to optimize the pharmacokinetic profile (absorption, distribution, metabolism, and excretion - ADME) of the resulting drug candidates.

This application note will use the synthesis of a Celecoxib analog as a central, illustrative example to guide the design and execution of a drug discovery workflow.

Synthetic Strategies and Protocols

The primary synthetic goal is to functionalize the this compound core to generate a diverse library of compounds for biological screening. A highly successful strategy for creating potent anti-inflammatory agents involves the synthesis of 1,5-diarylpyrazoles, the structural class to which Celecoxib belongs.

Workflow for Synthesis of Diarylpyrazole Analogs

The overall workflow involves a multi-step synthesis culminating in a cyclocondensation reaction to form the core pyrazole structure.

G cluster_0 Part 1: Hydrazine Synthesis cluster_1 Part 2: Diketone Synthesis cluster_2 Part 3: Final Assembly A 4-Fluoro-3-methylaniline B Diazotization (NaNO2, HCl) A->B C Reduction (SnCl2) B->C D 4-Fluoro-3-methylphenylhydrazine C->D I Cyclocondensation (Ethanol, Reflux) D->I E Substituted Acetophenone G Claisen Condensation (Base, e.g., NaOMe) E->G F Ethyl Trifluoroacetate F->G H 1,3-Diketone Intermediate G->H H->I J Crude Product I->J K Purification (Recrystallization/Chromatography) J->K L Final Diarylpyrazole Analog K->L

Caption: General workflow for the synthesis of diarylpyrazole anti-inflammatory agents.

Protocol 1: Synthesis of 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (Diketone Intermediate)

This protocol describes the Claisen condensation to form the key diketone intermediate required for pyrazole synthesis, adapted from established methods for Celecoxib synthesis.[8][9][10]

Materials:

  • 4-methylacetophenone

  • Ethyl trifluoroacetate

  • Sodium methoxide (NaOMe)

  • Toluene

  • 10% Hydrochloric acid (HCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator, magnetic stirrer, reflux condenser, dropping funnel, and standard glassware.

Procedure:

  • Set up a dry, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Dissolve 4-methylacetophenone (1.0 eq) in toluene (5 mL per gram of acetophenone).

  • Add sodium methoxide (1.2 eq) to the solution.

  • Heat the mixture to 55-60°C with stirring.

  • Add ethyl trifluoroacetate (1.2 eq) dropwise via the dropping funnel over 30 minutes, maintaining the temperature.

  • After the addition is complete, continue stirring at 60°C for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Cool the reaction mixture to room temperature and then to 0-5°C in an ice bath.

  • Slowly quench the reaction by adding 10% HCl until the pH is acidic (pH ~2).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer with water (2x) and then with brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude diketone as an oil. This intermediate is often used in the next step without further purification.

Protocol 2: Synthesis of a Celecoxib Analog via Cyclocondensation

This protocol details the final step where the hydrazine derivative (prepared from this compound) is reacted with the diketone intermediate to form the pyrazole ring.[7][8]

Materials:

  • 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (from Protocol 1)

  • 4-hydrazinobenzenesulfonamide hydrochloride (or a custom hydrazine derived from this compound)

  • Ethanol

  • Toluene

  • Water

Procedure:

  • In a round-bottom flask, suspend the 4-hydrazinobenzenesulfonamide hydrochloride (1.0 eq) in ethanol (10 mL per gram).

  • Add the crude 1-(4-methylphenyl)-4,4,4-trifluoro-1,3-butanedione (1.05 eq) to the suspension.

  • Heat the reaction mixture to reflux (approx. 75-80°C) and maintain for 3-5 hours. Monitor the reaction by TLC.

  • Upon completion, cool the mixture to 0-5°C and stir for 1.5 hours to induce crystallization.

  • Collect the solid product by vacuum filtration and wash the filter cake with cold ethanol.

  • For purification, transfer the wet solid to a mixture of toluene and water (e.g., 3:2 v/v).

  • Heat the mixture to 80-85°C with vigorous stirring for 30 minutes.

  • Transfer the hot mixture to a separatory funnel and quickly separate the aqueous layer.

  • Allow the toluene layer to cool slowly to room temperature, then cool further in an ice bath to maximize crystallization.

  • Filter the purified solid, wash with cold toluene, and dry under vacuum to yield the final product. Characterize by ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Biological Evaluation: Protocols and Methodologies

A hierarchical screening approach is employed to identify promising anti-inflammatory candidates from the synthesized library.

G A Synthesized Compound Library B Primary Screening: In Vitro COX-1/COX-2 Enzyme Inhibition Assay A->B C Secondary Screening: Cell-Based Cytokine Release Assay (LPS-stimulated Macrophages) B->C D Lead Candidate Selection (Potency & Selectivity) C->D E In Vivo Efficacy Testing: Carrageenan-Induced Paw Edema Model D->E F Advanced In Vivo Models (e.g., DSS-Induced Colitis, Arthritis Models) E->F G Preclinical Development F->G

Caption: Hierarchical workflow for the biological evaluation of anti-inflammatory compounds.

Protocol 3: In Vitro COX-1 and COX-2 Inhibition Assay

This assay determines the potency and selectivity of the synthesized compounds against the primary targets of NSAIDs.

Materials:

  • Ovine COX-1 and human recombinant COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric COX activity assay kit (e.g., from Cayman Chemical)

  • Synthesized compounds and reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • 96-well microplates

  • Plate reader

Procedure:

  • Prepare stock solutions of synthesized compounds and reference drugs in DMSO.

  • In a 96-well plate, add assay buffer, heme, and the enzyme (COX-1 or COX-2) to designated wells.

  • Add serial dilutions of the test compounds or reference drugs to the wells. Include wells for a no-inhibitor control and a background control (no enzyme).

  • Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitors to bind to the enzymes.

  • Initiate the reaction by adding arachidonic acid to all wells except the background control.

  • Incubate for a specified time (e.g., 10 minutes) at 37°C.

  • Stop the reaction and develop the signal according to the assay kit manufacturer's instructions.

  • Read the absorbance or fluorescence using a microplate reader.

  • Calculate the percentage of inhibition for each compound concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting percentage inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Protocol 4: In Vitro Cytokine Release Assay

This cell-based assay assesses the ability of compounds to suppress the production of pro-inflammatory cytokines.[11]

Materials:

  • Macrophage cell line (e.g., J774A.1 or RAW 264.7)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Lipopolysaccharide (LPS)

  • Synthesized compounds

  • ELISA kits for TNF-α and IL-6

  • CO₂ incubator, 24-well plates

Procedure:

  • Seed macrophages in 24-well plates at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Remove the medium and replace it with fresh medium containing various concentrations of the test compounds. Pre-incubate for 1 hour.

  • Stimulate the cells by adding LPS to a final concentration of 100 ng/mL. Include an unstimulated control (no LPS) and a vehicle control (LPS + DMSO).

  • Incubate the plates for 18-24 hours.

  • Collect the cell culture supernatants and centrifuge to remove cellular debris.

  • Quantify the concentration of TNF-α and IL-6 in the supernatants using specific ELISA kits, following the manufacturer's protocols.

  • Calculate the percentage inhibition of cytokine release compared to the vehicle control.

Protocol 5: In Vivo Carrageenan-Induced Paw Edema Model

This is a standard acute inflammation model to evaluate the in vivo efficacy of lead candidates.

Materials:

  • Male Wistar rats or Swiss albino mice (180-220g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compounds and reference drug (e.g., Indomethacin)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Acclimatize animals for at least one week before the experiment. Fast the animals overnight with free access to water.

  • Divide animals into groups (n=6): Vehicle control, reference drug, and test compound groups (at least two doses).

  • Measure the initial volume of the right hind paw of each animal using a plethysmometer.

  • Administer the test compounds and reference drug orally (p.o.) or intraperitoneally (i.p.). Administer the vehicle to the control group.

  • After 1 hour, induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculate the edema volume (increase in paw volume) and the percentage inhibition of edema for each group relative to the vehicle control group.

Mechanism of Action and Key Signaling Pathways

The primary mechanism of action for this class of drugs is the inhibition of the COX-2 enzyme.

G cluster_0 Inflammatory Stimuli (e.g., LPS, Cytokines) cluster_1 Prostaglandin Synthesis Pathway A Cell Membrane Phospholipids F Phospholipase A2 A->F B Arachidonic Acid C COX-2 Enzyme B->C D Prostaglandin H2 (PGH2) C->D E Prostaglandins (PGE2) (Inflammation, Pain, Fever) D->E F->B G Novel Sulfonamide Inhibitor G->C Inhibition

Caption: The COX-2 pathway and the inhibitory action of sulfonamide drugs.

Inflammatory stimuli trigger the release of arachidonic acid from cell membranes. The COX-2 enzyme then converts arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[12] Selective COX-2 inhibitors, developed from scaffolds like this compound, block this step, thereby reducing inflammation without significantly affecting the housekeeping functions of the COX-1 isoform.

Furthermore, some sulfonamide derivatives have been shown to inhibit the NF-κB signaling pathway, a master regulator of inflammatory gene expression.[11] This dual-inhibitory potential represents an exciting avenue for developing highly potent anti-inflammatory therapeutics.

Data Presentation

Systematic data organization is crucial for lead candidate selection.

Table 1: Hypothetical In Vitro Screening Data

Compound IDCOX-1 IC₅₀ (µM)COX-2 IC₅₀ (µM)Selectivity Index (COX-1/COX-2)TNF-α Inhibition (%) at 10 µM
Celecoxib 150.0437575%
FMS-001 250.0831268%
FMS-002 >500.05>100082%
FMS-003 50.51045%

Table 2: Hypothetical In Vivo Efficacy in Paw Edema Model

Treatment GroupDose (mg/kg, p.o.)Edema Inhibition at 3h (%)
Vehicle -0%
Indomethacin 1065%
FMS-002 1055%
FMS-002 3078%

Conclusion

This compound serves as an outstanding starting point for the rational design and development of novel anti-inflammatory agents. Its structure provides a well-validated core that can be synthetically elaborated to produce potent and selective inhibitors of key inflammatory targets like COX-2. The integrated workflow of targeted synthesis, hierarchical biological screening, and mechanistic investigation outlined in these protocols provides a robust and efficient pathway from initial concept to the identification of a preclinical drug candidate. By explaining the causality behind experimental choices, this guide empowers researchers to not only execute these protocols but also to innovate and adapt them for their specific discovery programs.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Fluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical support for the synthesis of 4-fluoro-3-methylbenzenesulfonamide. It addresses common challenges and provides practical, field-proven solutions to optimize this synthetic route.

The synthesis of this compound is a critical process in the development of various pharmaceutical compounds. Achieving high yield and purity requires careful control of reaction parameters and a thorough understanding of the underlying chemical principles. This guide is structured to provide both a robust experimental protocol and a comprehensive troubleshooting section to navigate the potential challenges of this synthesis.

I. Synthetic Pathway Overview

The synthesis of this compound is typically achieved in a two-step process starting from 3-fluorotoluene. The first step involves an electrophilic aromatic substitution, specifically a chlorosulfonation reaction, to introduce the sulfonyl chloride group onto the aromatic ring. The second step is the amination of the resulting 4-fluoro-3-methylbenzenesulfonyl chloride to yield the desired sulfonamide.

DOT Script for Synthetic Pathway

Synthesis_Pathway 3-Fluorotoluene 3-Fluorotoluene Step1 Chlorosulfonation 3-Fluorotoluene->Step1 Chlorosulfonic_Acid Chlorosulfonic_Acid Chlorosulfonic_Acid->Step1 Sulfonyl_Chloride 4-Fluoro-3-methylbenzenesulfonyl chloride Step1->Sulfonyl_Chloride Step2 Amination Sulfonyl_Chloride->Step2 Ammonia_Solution Ammonia_Solution Ammonia_Solution->Step2 Final_Product This compound Step2->Final_Product

Caption: Synthetic route to this compound.

II. Detailed Experimental Protocol

This protocol provides a reliable method for the synthesis of this compound.

Step 1: Synthesis of 4-Fluoro-3-methylbenzenesulfonyl chloride

Materials:

Reagent Molar Mass ( g/mol ) Density (g/mL) Amount Moles
3-Fluorotoluene 110.13 0.991 11.0 g 0.1
Chlorosulfonic acid 116.52 1.753 35.0 g (20 mL) 0.3
Dichloromethane (DCM) 84.93 1.326 50 mL -

| Ice | - | - | As needed | - |

Procedure:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a calcium chloride guard tube, add 3-fluorotoluene (11.0 g, 0.1 mol) and dichloromethane (50 mL).

  • Cool the flask in an ice-water bath to 0-5 °C.

  • Slowly add chlorosulfonic acid (35.0 g, 0.3 mol) dropwise via the dropping funnel over a period of 1 hour, ensuring the temperature does not exceed 10 °C. The reaction is exothermic and releases HCl gas, so it must be performed in a well-ventilated fume hood.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, carefully pour the mixture onto crushed ice (approx. 200 g) with vigorous stirring.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).

  • Combine the organic layers, wash with cold water (50 mL), then with saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-fluoro-3-methylbenzenesulfonyl chloride as an oil or low-melting solid.[1][2]

Step 2: Synthesis of this compound

Materials:

Reagent Molar Mass ( g/mol ) Amount Moles
4-Fluoro-3-methylbenzenesulfonyl chloride 208.64 20.9 g 0.1
Ammonium hydroxide (28-30% solution) 35.05 50 mL -
Dichloromethane (DCM) 84.93 100 mL -

| Hydrochloric acid (1 M) | 36.46 | As needed | - |

Procedure:

  • Dissolve the crude 4-fluoro-3-methylbenzenesulfonyl chloride (20.9 g, 0.1 mol) in dichloromethane (100 mL) in a 250 mL flask.

  • Cool the solution in an ice-salt bath to -5 to 0 °C.

  • Slowly add concentrated ammonium hydroxide solution (50 mL) dropwise, maintaining the temperature below 5 °C.

  • After the addition is complete, stir the mixture vigorously for 1-2 hours at 0-5 °C.

  • Allow the reaction to warm to room temperature and continue stirring for another 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water (2 x 50 mL) and then with 1 M hydrochloric acid (50 mL) to remove any remaining ammonia.

  • Wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain a white solid.

III. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound.

DOT Script for Troubleshooting Logic

Troubleshooting cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination Low_Yield_S1 Low Yield of Sulfonyl Chloride Cause1_S1 Incomplete Reaction Side Reactions (e.g., sulfone formation) Hydrolysis of Sulfonyl Chloride Low_Yield_S1->Cause1_S1 Possible Causes Isomer_Formation Isomeric Impurities Cause2_S1 Lack of Regioselectivity Isomer_Formation->Cause2_S1 Possible Causes Dark_Color Dark Reaction Mixture Cause3_S1 Decomposition/Side Reactions Dark_Color->Cause3_S1 Possible Causes Low_Yield_S2 Low Yield of Sulfonamide Cause1_S2 Hydrolysis of Sulfonyl Chloride Incomplete Reaction Low_Yield_S2->Cause1_S2 Possible Causes Incomplete_Reaction Incomplete Reaction Cause2_S2 Insufficient Ammonia Low Reactivity of Sulfonyl Chloride Incomplete_Reaction->Cause2_S2 Possible Causes Purification_Issues Purification Difficulties Cause3_S2 Presence of Sulfonic Acid Impurity Purification_Issues->Cause3_S2 Possible Causes Solution1_S1 Increase reaction time/temperature Use excess chlorosulfonic acid Ensure anhydrous conditions Cause1_S1->Solution1_S1 Solutions Solution2_S1 Control reaction temperature Purify by column chromatography or recrystallization Cause2_S1->Solution2_S1 Solutions Solution3_S1 Maintain low temperature Slow addition of reagents Cause3_S1->Solution3_S1 Solutions Solution1_S2 Maintain low temperature during amination Use excess ammonia Increase reaction time Cause1_S2->Solution1_S2 Solutions Solution2_S2 Use concentrated ammonia Ensure vigorous stirring Cause2_S2->Solution2_S2 Solutions Solution3_S2 Wash with dilute base during workup Recrystallize carefully Cause3_S2->Solution3_S2 Solutions

Caption: Troubleshooting flowchart for the synthesis.

Step 1: Chlorosulfonation Troubleshooting

Question 1: My yield of 4-fluoro-3-methylbenzenesulfonyl chloride is low. What are the possible causes and how can I improve it?

Answer: Low yields in the chlorosulfonation step can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have gone to completion. Ensure that the reaction is stirred for a sufficient amount of time after the addition of chlorosulfonic acid. Monitoring the reaction by TLC is crucial to determine the endpoint.

  • Side Reactions: The formation of diaryl sulfones is a common side reaction in sulfonation reactions, especially at higher temperatures.[3][4] To minimize this, maintain a low reaction temperature throughout the addition of chlorosulfonic acid.

  • Hydrolysis of the Product: 4-fluoro-3-methylbenzenesulfonyl chloride is sensitive to moisture and can hydrolyze back to the corresponding sulfonic acid during workup. It is important to perform the aqueous workup with cold water and to minimize the contact time. Ensure all glassware is thoroughly dried before use.

  • Loss During Workup: The product may have some solubility in the aqueous layer. Ensure thorough extraction with a suitable organic solvent like dichloromethane.

Solutions:

  • Increase the reaction time or slightly increase the temperature (while monitoring for side products) after the initial addition to drive the reaction to completion.

  • Use a slight excess of chlorosulfonic acid to ensure complete conversion of the starting material.

  • Maintain strict anhydrous conditions throughout the reaction.

  • Perform the workup efficiently and at low temperatures.

Question 2: I am observing the formation of isomeric impurities. How can I control the regioselectivity of the chlorosulfonation?

Answer: The directing effects of the substituents on the aromatic ring (fluoro and methyl groups) determine the position of the incoming sulfonyl chloride group. In 3-fluorotoluene, both the fluorine (ortho, para-directing) and the methyl group (ortho, para-directing) activate the ring towards electrophilic substitution. The primary product expected is 4-fluoro-3-methylbenzenesulfonyl chloride due to the combined directing effects and steric hindrance.

However, other isomers can form, particularly if the reaction temperature is not well-controlled. Higher temperatures can lead to a loss of regioselectivity.

Solutions:

  • Temperature Control: Maintain a low and consistent reaction temperature (0-5 °C) during the addition of the sulfonating agent.

  • Purification: If isomeric impurities are formed, they can often be separated from the desired product by careful column chromatography on silica gel or by fractional recrystallization.

Step 2: Amination Troubleshooting

Question 3: The yield of my final product, this compound, is lower than expected. What could be the issue?

Answer: A low yield in the amination step can be due to several reasons:

  • Hydrolysis of the Sulfonyl Chloride: The starting sulfonyl chloride is moisture-sensitive. If it is not handled under anhydrous conditions or if it is exposed to water for an extended period, it will hydrolyze to the sulfonic acid, which will not react with ammonia.

  • Incomplete Reaction: The reaction may not have reached completion. Ensure that a sufficient excess of ammonia is used and that the reaction is stirred for an adequate amount of time.

  • Side Reactions: While less common with ammonia, side reactions can occur.

Solutions:

  • Ensure the 4-fluoro-3-methylbenzenesulfonyl chloride is dry before proceeding to the amination step.

  • Use a concentrated solution of ammonium hydroxide and a sufficient excess to drive the reaction to completion.

  • Monitor the reaction by TLC to ensure all the starting sulfonyl chloride has been consumed.

Question 4: I am having difficulty purifying the final product. What are some common impurities and how can I remove them?

Answer: The most common impurity in the final product is the corresponding sulfonic acid, formed from the hydrolysis of the starting sulfonyl chloride. This impurity can make recrystallization difficult.

Solutions:

  • Aqueous Wash: During the workup, a wash with a dilute aqueous base (e.g., sodium bicarbonate solution) can help to remove the acidic sulfonic acid impurity by converting it to its more water-soluble salt.

  • Recrystallization: Careful selection of the recrystallization solvent is key. A solvent system where the sulfonamide has good solubility at high temperatures and poor solubility at low temperatures is ideal. Common systems include ethanol/water, ethyl acetate/hexanes, or toluene.

  • Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel can be used to purify the product.

IV. Frequently Asked Questions (FAQs)

Q1: What is the role of chlorosulfonic acid in the first step? A1: Chlorosulfonic acid is the sulfonating agent. It is a strong electrophile that reacts with the aromatic ring of 3-fluorotoluene to introduce the -SO2Cl group.[5]

Q2: Why is the chlorosulfonation reaction performed at low temperatures? A2: Low temperatures are crucial for several reasons: to control the exothermic nature of the reaction, to minimize the formation of unwanted side products like diaryl sulfones, and to enhance the regioselectivity of the reaction.[3]

Q3: Can I use other aminating agents besides ammonium hydroxide? A3: Yes, other sources of ammonia, such as a solution of ammonia in an organic solvent (e.g., methanol or dioxane) or bubbling ammonia gas through the reaction mixture, can be used. For the synthesis of N-substituted sulfonamides, primary or secondary amines can be used instead of ammonia.[6]

Q4: How can I confirm the identity and purity of my final product? A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., S=O and N-H stretches).

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.

Q5: What are the main safety precautions for this synthesis? A5:

  • Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (gloves, goggles, lab coat) must be worn.

  • The chlorosulfonation reaction releases hydrogen chloride (HCl) gas , which is corrosive and toxic. The reaction must be performed in a well-ventilated fume hood.

  • 3-Fluorotoluene is a flammable liquid.

  • Ammonium hydroxide is corrosive and has a strong odor. It should also be handled in a fume hood.

V. References

  • Guidechem. (n.d.). How to prepare 4-Fluoro-3-(trifluoromethylsulfonyl) benzenesulfonamide? Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from --INVALID-LINK--

  • The Royal Society of Chemistry. (n.d.). Benzenesulfonamide. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 4-Fluoro-3-methylbenzenesulfonyl chloride 97. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 4-Fluoro-3-methyl-benzenesulfonyl chloride. Retrieved from --INVALID-LINK--

  • ChemNet. (n.d.). 4-Fluoro-3-methylbenzenesulfonyl chloride. Retrieved from --INVALID-LINK--

  • Stenfors, B. A., & Ngassa, F. N. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. European Journal of Chemistry, 12(2), 109-116. Retrieved from --INVALID-LINK--

  • Chem-Impex. (n.d.). 4-Fluoro-3-methylbenzoyl chloride. Retrieved from --INVALID-LINK--

  • ChemScene. (n.d.). 2,3-Difluoro-4-methylbenzenesulfonyl chloride. Retrieved from --INVALID-LINK--

  • Yoo, D., et al. (2011). Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. Journal of Medicinal Chemistry, 54(11), 3965–3976. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Fluoromethyl phenyl sulfone. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 4-Fluoro-3-methyl-N-propylbenzenesulfonamide. Retrieved from --INVALID-LINK--

  • CP Lab Safety. (n.d.). 4-Fluoro-3-methyl-benzenesulfonamide, 98% Purity. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017). Aromatic Sulphonation and Related Reactions. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from --INVALID-LINK--

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from --INVALID-LINK--

  • CORE. (n.d.). Chemistry of electrophilic intermediates in the sulfonation process. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Aromatic sulfonation. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 3-Fluorotoluene. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). Aromatic sulfonation reactions. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). 3-Fluorotoluene 99%. Retrieved from --INVALID-LINK--

References

Technical Support Center: Synthesis of 4-Fluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Fluoro-3-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound and what are the critical steps?

The most prevalent and industrially relevant synthesis of this compound commences with 4-fluoro-3-methylaniline. The process is typically a two-step reaction sequence:

  • Diazotization and Chlorosulfonylation (Sandmeyer-type Reaction): The primary amine of 4-fluoro-3-methylaniline is converted into a diazonium salt. This intermediate is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield 4-fluoro-3-methylbenzenesulfonyl chloride.[1][2] This step is critical as the diazonium salt is often unstable.[3]

  • Amination: The resulting 4-fluoro-3-methylbenzenesulfonyl chloride is then reacted with an ammonia source, typically aqueous or gaseous ammonia, to produce the final product, this compound.[4]

The overall success of the synthesis hinges on the careful control of reaction conditions, particularly temperature, during the diazotization step and the exclusion of moisture in the subsequent handling of the sulfonyl chloride intermediate.

Troubleshooting Guide: Side Reactions and Their Mitigation

This section addresses specific issues that may arise during the synthesis, providing explanations for their occurrence and actionable solutions.

Step 1: Diazotization and Chlorosulfonylation

Q2: My yield of 4-fluoro-3-methylbenzenesulfonyl chloride is low, and I observe the formation of 4-fluoro-3-methylchlorobenzene. What is causing this and how can I prevent it?

Causality: The formation of 4-fluoro-3-methylchlorobenzene is a classic Sandmeyer side reaction.[5] It occurs when the diazonium salt intermediate is catalytically decomposed by the copper(I) chloride, leading to the loss of nitrogen gas and the introduction of a chlorine atom onto the aromatic ring, instead of the desired chlorosulfonyl group. This side reaction is often favored at higher temperatures or if there is an insufficient supply of sulfur dioxide.

Troubleshooting Protocol:

  • Temperature Control: Maintain a low temperature, typically between 0-5 °C, during the diazotization and the subsequent addition of the diazonium salt solution to the sulfur dioxide/copper catalyst mixture. This enhances the stability of the diazonium salt and disfavors the decomposition pathway leading to the chlorinated byproduct.[3]

  • Adequate Sulfur Dioxide Supply: Ensure a continuous and sufficient supply of sulfur dioxide during the reaction. A saturated solution of sulfur dioxide in a suitable solvent like acetic acid is often used.[6]

  • Catalyst Concentration: Use the appropriate catalytic amount of copper(I) chloride. An excess of the catalyst can sometimes promote the undesired chlorination.

Q3: I have a significant amount of an insoluble, high-melting point solid in my crude 4-fluoro-3-methylbenzenesulfonyl chloride. What could this be?

Causality: A common byproduct in Sandmeyer-type reactions involving sulfur is the formation of diaryl disulfides and sulfones.[2] In this case, you are likely observing the formation of bis(4-fluoro-3-methylphenyl) disulfide or the corresponding sulfone. These byproducts arise from the coupling of aryl radical intermediates that are central to the Sandmeyer reaction mechanism.[1]

Mitigation Strategy:

  • Reaction Conditions: The formation of these coupling products can be minimized by maintaining a low concentration of the aryl radical intermediate. This can be achieved by the slow, controlled addition of the diazonium salt solution to the reaction mixture.

  • Purification: These byproducts are typically less soluble than the desired sulfonyl chloride and can often be removed by filtration of the crude product from a suitable organic solvent.

Q4: My final product after the first step is an oil that is difficult to handle and purify. What is the likely impurity?

Causality: The most common impurity that leads to an oily or difficult-to-purify sulfonyl chloride is the corresponding sulfonic acid, 4-fluoro-3-methylbenzenesulfonic acid.[2] This is due to the hydrolysis of the reactive sulfonyl chloride in the presence of water.[2] Even trace amounts of moisture in the reagents or solvents can lead to this side reaction.

Preventative Measures and Purification:

  • Anhydrous Conditions: It is imperative to use anhydrous solvents and reagents and to protect the reaction from atmospheric moisture, for instance, by using a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Aqueous Work-up: For sulfonyl chlorides with low water solubility, a rapid quench into ice-water can sometimes protect the product from extensive hydrolysis by causing it to precipitate quickly.[2]

  • Purification: If sulfonic acid is present, it can sometimes be removed by washing the crude product (dissolved in a water-immiscible organic solvent) with cold, dilute aqueous acid to extract the more water-soluble sulfonic acid.

Q5: I am concerned about the potential for isomeric impurities. Can the sulfonyl group add to a different position on the ring?

Causality: The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of electrophilic substitution. In 4-fluoro-3-methylaniline, the amino group is a powerful ortho-, para- director. However, the reaction proceeds via a diazonium salt, which is then replaced. The primary concern for isomer formation comes from the potential for sulfonation of the starting material or related aromatic species under acidic conditions. The fluorine atom is an ortho-, para- director, while the methyl group is also an ortho-, para- director.[7][8] This can lead to a complex mixture of isomers if direct sulfonation occurs.

Controlling Regioselectivity:

  • Reaction Pathway: The Sandmeyer-type reaction pathway, which proceeds through the diazonium salt of 4-fluoro-3-methylaniline, ensures that the sulfonyl group is introduced at the position of the original amino group, thus leading to the desired 4-fluoro-3-methylbenzenesulfonyl chloride.

  • Avoiding Direct Sulfonation: It is important to avoid conditions that would favor direct electrophilic aromatic sulfonation of the starting material or product. This is generally achieved by the nature of the Sandmeyer reaction itself, which does not employ harsh sulfonating agents like fuming sulfuric acid.

Step 2: Amination

Q6: During the amination of 4-fluoro-3-methylbenzenesulfonyl chloride, I am getting a low yield of the desired sulfonamide and recovering a significant amount of a water-soluble compound. What is happening?

Causality: The primary competing reaction during amination is the hydrolysis of the starting 4-fluoro-3-methylbenzenesulfonyl chloride to 4-fluoro-3-methylbenzenesulfonic acid.[2] This is especially prevalent when using aqueous ammonia as the aminating agent. The sulfonyl chloride is susceptible to nucleophilic attack by both ammonia and water.

Troubleshooting Protocol:

  • Low Temperature: Perform the amination at a low temperature (e.g., 0-10 °C) to favor the reaction with ammonia over hydrolysis.

  • Concentrated Ammonia: Use a concentrated solution of aqueous ammonia or consider using anhydrous ammonia in an organic solvent to minimize the presence of water.

  • Reaction Time: Monitor the reaction progress carefully. Prolonged reaction times, especially at elevated temperatures, will increase the extent of hydrolysis.

  • Purification: The desired this compound is typically a solid with limited water solubility, while the sulfonic acid byproduct is more water-soluble. The product can often be isolated by filtration from the aqueous reaction mixture. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol-water.[9]

Q7: Can over-amination occur, leading to the formation of a sulfamide derivative?

Causality: While less common with ammonia, the formation of a sulfamide, N-(4-fluoro-3-methylphenyl)sulfamide, could theoretically occur if the initially formed sulfonamide is deprotonated and reacts with another molecule of the sulfonyl chloride. However, the reactivity of the sulfonamide anion is generally lower than that of ammonia, making this a minor pathway under typical reaction conditions. The more significant concern is the potential for reaction with other nucleophiles present.

Preventative Measures:

  • Stoichiometry: Use a sufficient excess of ammonia to ensure that the sulfonyl chloride reacts preferentially with the aminating agent.

  • Controlled Addition: Add the sulfonyl chloride slowly to the ammonia solution to maintain a high concentration of ammonia relative to the sulfonyl chloride throughout the reaction.

Visualizing the Reaction Pathways

To better understand the synthesis and potential side reactions, the following diagrams illustrate the key transformations.

Synthesis_Pathway cluster_step1 Step 1: Diazotization & Chlorosulfonylation cluster_step2 Step 2: Amination 4-Fluoro-3-methylaniline 4-Fluoro-3-methylaniline Diazonium Salt Diazonium Salt 4-Fluoro-3-methylaniline->Diazonium Salt NaNO2, HCl 0-5 °C 4-Fluoro-3-methylbenzenesulfonyl chloride 4-Fluoro-3-methylbenzenesulfonyl chloride Diazonium Salt->4-Fluoro-3-methylbenzenesulfonyl chloride SO2, CuCl This compound This compound 4-Fluoro-3-methylbenzenesulfonyl chloride->this compound NH3

Caption: Overall synthesis pathway for this compound.

Side_Reactions Diazonium Salt Diazonium Salt 4-Fluoro-3-methylbenzenesulfonyl chloride 4-Fluoro-3-methylbenzenesulfonyl chloride Diazonium Salt->4-Fluoro-3-methylbenzenesulfonyl chloride Desired Reaction (SO2, CuCl) 4-Fluoro-3-methylchlorobenzene 4-Fluoro-3-methylchlorobenzene Diazonium Salt->4-Fluoro-3-methylchlorobenzene Undesired Chlorination (CuCl) Diaryl Disulfide/Sulfone Diaryl Disulfide/Sulfone Diazonium Salt->Diaryl Disulfide/Sulfone Radical Coupling 4-Fluoro-3-methylbenzenesulfonic acid 4-Fluoro-3-methylbenzenesulfonic acid 4-Fluoro-3-methylbenzenesulfonyl chloride->4-Fluoro-3-methylbenzenesulfonic acid Hydrolysis (H2O)

Caption: Common side reactions in the synthesis of 4-Fluoro-3-methylbenzenesulfonyl chloride.

Quantitative Data Summary

While specific yields can vary based on reaction scale and conditions, the following table provides a general expectation for this synthesis.

StepProductTypical Yield RangeKey Purity Concerns
1 4-Fluoro-3-methylbenzenesulfonyl chloride60-80%4-Fluoro-3-methylbenzenesulfonic acid, 4-fluoro-3-methylchlorobenzene, diaryl disulfide/sulfone
2 This compound70-90%Unreacted sulfonyl chloride, 4-fluoro-3-methylbenzenesulfonic acid

Experimental Protocols

The following are generalized, illustrative protocols. Researchers should always consult safety data sheets and perform appropriate risk assessments before conducting any experiment.

Protocol 1: Synthesis of 4-Fluoro-3-methylbenzenesulfonyl chloride
  • To a solution of 4-fluoro-3-methylaniline (1.0 eq) in concentrated hydrochloric acid and water, cooled to 0-5 °C in an ice-salt bath, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a saturated solution of sulfur dioxide in glacial acetic acid and add a catalytic amount of copper(I) chloride. Cool this mixture to 5-10 °C.

  • Slowly add the cold diazonium salt solution to the sulfur dioxide/copper chloride mixture with vigorous stirring, ensuring the temperature does not exceed 15 °C.

  • After the addition is complete, stir the reaction mixture for 1-2 hours, allowing it to slowly warm to room temperature.

  • Pour the reaction mixture onto crushed ice and stir until the ice has melted.

  • Collect the precipitated solid by vacuum filtration and wash with cold water.

  • Dry the crude 4-fluoro-3-methylbenzenesulfonyl chloride under vacuum.

Protocol 2: Synthesis of this compound
  • Cool a flask of concentrated aqueous ammonia in an ice bath to 0-10 °C.

  • Slowly add the crude 4-fluoro-3-methylbenzenesulfonyl chloride (1.0 eq) in portions to the cold ammonia solution with vigorous stirring.

  • After the addition is complete, continue to stir the mixture at 0-10 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

References

Technical Support Center: Purification of Crude 4-Fluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the dedicated technical support guide for the purification of crude 4-Fluoro-3-methylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for common challenges encountered during the purification of this compound. Our approach is grounded in scientific principles and practical experience to ensure you can achieve the desired purity for your downstream applications.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The impurity profile of crude this compound is largely dependent on the synthetic route employed. A common synthesis involves the chlorosulfonation of 2-fluoro-1-methylbenzene followed by amination. Potential impurities include:

  • Unreacted Starting Materials: Residual 2-fluoro-1-methylbenzene.

  • Isomeric Byproducts: Formation of other isomers such as 3-Fluoro-4-methylbenzenesulfonamide can occur.[1]

  • Hydrolyzed Intermediates: 4-Fluoro-3-methylbenzenesulfonyl chloride may hydrolyze back to 4-fluoro-3-methylbenzenesulfonic acid.

  • Over-reaction Products: Dimerization or other side reactions can lead to higher molecular weight impurities.

  • Residual Solvents and Reagents: Solvents used in the reaction and workup (e.g., ethyl acetate, dichloromethane) and excess reagents may be present.

Q2: My crude product is a dark oil, but the pure compound should be a solid. What should I do?

A2: Oiling out is a common issue and can be caused by the presence of significant impurities that depress the melting point or by the choice of an inappropriate solvent for crystallization. It is advisable to first attempt to remove volatile impurities under high vacuum. If the material remains oily, column chromatography is often the most effective first-pass purification technique to remove the bulk of the impurities. Following chromatography, recrystallization can be employed to obtain a highly pure, crystalline solid.

Q3: I'm observing poor separation of my product from an impurity during column chromatography. What can I do to improve resolution?

A3: Poor separation can be addressed by several strategies:

  • Optimize the Solvent System: A slight change in the polarity of your eluent can have a significant impact. For sulfonamides, mixtures of hexanes and ethyl acetate are a good starting point. A gradient elution, slowly increasing the polarity, can often resolve closely eluting compounds.[2][3]

  • Change the Stationary Phase: If silica gel is not providing adequate separation, consider using a different stationary phase. Neutral or basic alumina can be effective for sulfonamides, as the acidic nature of silica can sometimes cause streaking or degradation of acid-sensitive compounds.[4]

  • Sample Loading: Ensure you are not overloading the column. The amount of crude material should typically be 1-5% of the mass of the stationary phase. Dry loading the sample by adsorbing it onto a small amount of silica gel can also improve band sharpness and separation.

Troubleshooting Guide: Common Purification Issues

Symptom Possible Cause Troubleshooting Steps
Low yield after recrystallization The compound is too soluble in the cold recrystallization solvent.1. Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath).2. Try a different solvent or a co-solvent system where the compound has lower solubility at cold temperatures.[5]3. Concentrate the mother liquor and attempt a second recrystallization.
Product "oils out" during recrystallization The boiling point of the solvent is higher than the melting point of the impure solid.1. Choose a solvent with a lower boiling point.2. Use a larger volume of solvent to ensure the compound remains dissolved at the boiling point.
Product is still impure after a single recrystallization The chosen solvent does not effectively differentiate between the product and the impurity.1. Perform a second recrystallization.2. Consider a different purification technique, such as column chromatography, prior to a final recrystallization step.
Streaking on TLC plate during column chromatography The compound may be too polar for the solvent system, or it could be interacting strongly with the acidic silica gel.1. Increase the polarity of the eluent.2. Add a small amount (0.1-1%) of a modifier like triethylamine or acetic acid to the eluent to suppress tailing.[4]

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude this compound that is mostly pure (>85%) and solid.

  • Solvent Selection: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[6][7][8] For this compound, consider solvents like isopropanol-water mixtures or toluene.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture gently (e.g., on a hot plate) with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote further crystallization, you can then place the flask in an ice bath.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of the solvent. The purity can be assessed by melting point analysis and an appropriate spectroscopic method (e.g., NMR).

Protocol 2: Purification by Silica Gel Column Chromatography

This protocol is recommended for crude material with significant impurities or when recrystallization is ineffective.

  • TLC Analysis: First, determine an appropriate solvent system using Thin Layer Chromatography (TLC). A good solvent system will give your product an Rf value of approximately 0.3-0.4. A common starting point for sulfonamides is a mixture of hexanes and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. Alternatively, for less soluble compounds, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: Elute the column with the chosen solvent system. If separation is difficult, a gradient elution (gradually increasing the polarity of the eluent) can be employed.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for purifying crude this compound.

Purification_Workflow start Crude 4-Fluoro-3- methylbenzenesulfonamide assess_purity Assess Purity & Physical State start->assess_purity is_solid Is it a solid with >85% purity? assess_purity->is_solid is_oily Is it an oil or highly impure? assess_purity->is_oily recrystallization Recrystallization is_solid->recrystallization Yes chromatography Column Chromatography is_solid->chromatography No is_oily->chromatography Yes analyze_purity Analyze Purity (TLC, NMR, MP) recrystallization->analyze_purity chromatography->analyze_purity re_purify Further Purification Needed? analyze_purity->re_purify pure_product Pure Product re_purify->recrystallization Yes, from Chromatography re_purify->chromatography Yes, from Recrystallization re_purify->pure_product No

Caption: Decision workflow for purification.

References

Removal of impurities from 4-Fluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the purification of 4-Fluoro-3-methylbenzenesulfonamide, a key intermediate in pharmaceutical and agrochemical research.[1] This technical support center provides researchers, scientists, and drug development professionals with practical, evidence-based solutions to common purification challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in crude this compound?

A1: Impurities can originate from starting materials, side reactions, or degradation. Common classes include:

  • Unreacted Starting Materials: Residual 4-fluoro-3-methylbenzenesulfonyl chloride, the direct precursor, is a common impurity.

  • Isomeric Impurities: Synthesis of the aromatic ring can sometimes lead to the formation of structural isomers, which may be difficult to remove.

  • Hydrolysis Products: The sulfonyl chloride precursor can hydrolyze to the corresponding 4-fluoro-3-methylbenzenesulfonic acid, an acidic impurity.

  • Byproducts from Synthesis: Depending on the synthetic route, various organic byproducts may form. For instance, syntheses starting from m-fluorotoluene could contain other isomers.[2]

  • Residual Solvents: Solvents used during the reaction or workup (e.g., dichloromethane, acetonitrile, toluene) may be present.[3][4]

Q2: What is the recommended first-pass purification strategy for this compound?

A2: For a crystalline solid like this compound, recrystallization is the most effective and economical first-pass purification method.[5] It is excellent for removing small amounts of impurities that have different solubility profiles from the main compound. The choice of solvent is critical for success.[6]

Q3: How do I assess the purity of my this compound sample?

A3: High-Performance Liquid Chromatography (HPLC) is the standard and most reliable method for assessing the purity of pharmaceutical intermediates.[7][8] A well-developed Reverse-Phase HPLC (RP-HPLC) method can separate the main compound from most potential impurities, allowing for accurate quantification.[9] Other methods like Nuclear Magnetic Resonance (NMR) spectroscopy can help identify impurities if they are present in sufficient concentration.

Q4: Can I use liquid-liquid extraction for purification?

A4: Yes, liquid-liquid extraction (LLE) is a useful technique, particularly for removing acidic or basic impurities.[10] Sulfonamides are weakly acidic and can be deprotonated under basic conditions, altering their solubility.[10] An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can remove acidic impurities like 4-fluoro-3-methylbenzenesulfonic acid. Conversely, an acidic wash can remove basic impurities.

Troubleshooting Guide

Problem 1: My recrystallization resulted in very low recovery.

This is a common issue that typically points to problems with solvent selection or experimental technique.

  • Causality & Solution:

    • The solvent is too good: If the compound is too soluble in the chosen solvent even at room temperature, it will not crystallize out effectively upon cooling.

      • Action: Select a solvent in which the compound has high solubility at elevated temperatures but low solubility at room temperature or below. You may need to use a solvent system (a mixture of a "good" solvent and a "poor" solvent).[11]

    • Too much solvent was used: Using an excessive volume of solvent will keep the compound in solution even after cooling.

      • Action: During the dissolution step, add the hot solvent in small portions until the compound just dissolves. This ensures you are near the saturation point. If you've already used too much, you can carefully evaporate some of the solvent to concentrate the solution.

    • Premature crystallization: If the solution cools too quickly, especially in the funnel during a hot filtration step, product is lost.

      • Action: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated before filtering the hot solution. Perform the filtration as quickly as possible.

    • Incomplete crystallization: The cooling process may not have been long or cold enough.

      • Action: After cooling to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to maximize crystal formation.[11] Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization.

Problem 2: HPLC analysis shows a persistent impurity peak after recrystallization.

This suggests the impurity has a very similar solubility profile to the product, making separation by recrystallization difficult.

  • Causality & Solution:

    • Isomeric Impurity: Structural isomers often have very similar physical properties, including solubility.

      • Action: Flash column chromatography is the preferred method for separating isomers.[12] A silica gel column with a carefully selected eluent system (e.g., a gradient of ethyl acetate in hexanes or dichloromethane in petroleum ether) can effectively separate compounds with minor polarity differences.[4][12]

    • Co-crystallization: The impurity may be crystallizing along with your product.

      • Action: First, try a different recrystallization solvent or solvent system (see Table 1). A change in solvent can alter the relative solubilities and disrupt the co-crystallization pattern. If this fails, move to column chromatography.

    • Impurity is the Target Compound's Degradant: The impurity might be forming during the purification process itself (e.g., hydrolysis on wet silica gel).

      • Action: Ensure you are using high-quality, dry solvents. If performing chromatography, consider using a less acidic stationary phase or neutralizing the eluent with a small amount of a non-polar base like triethylamine.

Problem 3: The purified product is an oil or a sticky solid, not a free-flowing powder.

This can be caused by residual solvents or the presence of low-melting-point impurities.

  • Causality & Solution:

    • Residual Solvent: The crystals may not have been dried sufficiently.

      • Action: Dry the product under high vacuum for several hours, possibly with gentle heating (ensure the temperature is well below the compound's melting point).

    • Low-Melting Impurity: The presence of even small amounts of certain impurities can depress the melting point and lead to an oily appearance.

      • Action: Re-purify the material. A second recrystallization may be sufficient. If not, column chromatography is recommended to remove the problematic impurity. A final wash (slurry) of the purified solid with a non-polar solvent like cold hexanes can sometimes remove residual oily impurities.[12]

Data & Protocols

Table 1: Recrystallization Solvent Selection

The ideal recrystallization solvent is one in which the target compound is highly soluble when hot and poorly soluble when cold. The impurities should be either very soluble in the cold solvent (to remain in the mother liquor) or insoluble in the hot solvent (to be filtered out).

SolventBoiling Point (°C)PolarityComments
Isopropanol 82.6Polar ProticOften a good starting choice for sulfonamides.[5]
Ethanol 78.4Polar ProticSimilar to isopropanol, widely used for sulfonamide crystallization.[11]
Acetonitrile 81.6Polar AproticCan be effective; its different properties may help remove impurities that co-crystallize from alcohols.
Toluene 110.6Non-polarUseful if the compound has lower polarity. Can be used in a solvent system with a more polar solvent.
Ethyl Acetate / Heptane 77.1 / 98.4Mid-polar / Non-polarA common solvent/anti-solvent system. Dissolve in hot ethyl acetate and add heptane until cloudy.
Workflow for Purification Method Selection

The following diagram outlines a logical workflow for purifying crude this compound.

purification_workflow cluster_start cluster_analysis cluster_decision start Obtain Crude Product hplc_analysis Assess Purity by HPLC start->hplc_analysis purity_check Purity > 99%? hplc_analysis->purity_check Purity < 99% final_product Final Product hplc_analysis->final_product Purity > 99% impurity_type Identify Impurity Type purity_check->impurity_type No purity_check->final_product Yes recrystallize Perform Recrystallization impurity_type->recrystallize Few, non-isomeric impurities chromatography Perform Column Chromatography impurity_type->chromatography Multiple or isomeric impurities re_analyze Re-assess Purity (HPLC) recrystallize->re_analyze chromatography->re_analyze re_analyze->purity_check

Caption: Decision workflow for purifying this compound.

Protocol 1: Standard Recrystallization Procedure

This protocol provides a general method. The optimal solvent must be determined experimentally (see Table 1).

  • Dissolution: Place 10.0 g of crude this compound into a 250 mL Erlenmeyer flask with a stir bar. Add the selected solvent (e.g., isopropanol) in small portions (start with ~50 mL) and heat the mixture to boiling with stirring on a hot plate. Continue adding small amounts of hot solvent until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the mixture to boiling for a few minutes.

  • Hot Filtration: Pre-heat a clean funnel and a new 250 mL Erlenmeyer flask. Place a fluted filter paper in the funnel and quickly filter the hot solution to remove any insoluble impurities (or the charcoal). This step should be performed quickly to prevent premature crystallization.

  • Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]

  • Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to ensure maximum precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Transfer the purified crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the melting point.

Protocol 2: Liquid-Liquid Extraction for Acidic Impurity Removal

This protocol is designed to remove acidic impurities like 4-fluoro-3-methylbenzenesulfonic acid.

  • Dissolution: Dissolve 10.0 g of the crude product in an appropriate organic solvent (e.g., 100 mL of ethyl acetate or dichloromethane) in a 250 mL separatory funnel.

  • Aqueous Wash: Add 50 mL of a saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel. Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with another 50 mL portion of saturated NaHCO₃ solution.

  • Brine Wash: Wash the organic layer with 50 mL of saturated aqueous sodium chloride (brine) solution to remove any residual water.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the purified product. This product can then be further purified by recrystallization if needed.

References

Technical Support Center: Troubleshooting Low Yield in 4-Fluoro-3-methylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth troubleshooting for common issues encountered during the synthesis of 4-fluoro-3-methylbenzenesulfonamide. The following questions and answers are designed to help you diagnose and resolve challenges in your synthetic workflow, ultimately improving your reaction yields.

Frequently Asked Questions (FAQs)

Q1: My overall yield for this compound is significantly lower than expected. What are the most likely causes?

Low yields in the synthesis of this compound can arise from issues in the two primary stages of the reaction: the electrophilic aromatic substitution (chlorosulfonation) of 4-fluoro-3-methyltoluene and the subsequent amidation of the resulting sulfonyl chloride.

Common causes for low yield include:

  • Suboptimal Chlorosulfonation: Incomplete reaction, formation of regioisomers, or degradation of the starting material under harsh conditions.

  • Hydrolysis of the Sulfonyl Chloride Intermediate: The 4-fluoro-3-methylbenzenesulfonyl chloride is moisture-sensitive and can readily hydrolyze back to the sulfonic acid, which will not react in the subsequent amidation step.[1]

  • Inefficient Amidation: The reactivity of the amine source (e.g., ammonia, ammonium hydroxide) and the reaction conditions play a critical role. Side reactions or incomplete conversion can significantly lower the yield.

  • Purification Losses: The final product and intermediates may be lost during extraction, washing, and crystallization steps.

To pinpoint the issue, it is recommended to analyze the crude product of each step by techniques such as TLC, LC-MS, or NMR to identify unreacted starting materials or the presence of side products.

Q2: I suspect the initial chlorosulfonation of 4-fluoro-3-methyltoluene is the problem. How can I optimize this step?

The chlorosulfonation of 4-fluoro-3-methyltoluene is an electrophilic aromatic substitution reaction. The directing effects of the fluorine and methyl groups are crucial for achieving high regioselectivity and yield. Both the methyl group (activating) and the fluorine atom (deactivating, but ortho-, para-directing) will direct the incoming chlorosulfonyl group.[2] The desired product is the result of substitution para to the fluorine and ortho to the methyl group.

Troubleshooting the Chlorosulfonation Step:

Potential Issue Explanation Recommended Solution
Incomplete Reaction Insufficient reaction time or temperature can lead to unreacted 4-fluoro-3-methyltoluene.Monitor the reaction progress by TLC or GC. Consider a modest increase in reaction temperature or extending the reaction time. However, be cautious as higher temperatures can lead to side reactions.
Formation of Isomers While the desired isomer is favored, other regioisomers can form, complicating purification and reducing the yield of the target compound.Precise temperature control is critical. Running the reaction at a lower temperature may improve regioselectivity. Ensure slow, controlled addition of the substrate to the chlorosulfonic acid.[3]
Degradation/Side Reactions Chlorosulfonic acid is a very strong and corrosive reagent.[4] Prolonged exposure or high temperatures can lead to charring and other side reactions.Use a minimal excess of chlorosulfonic acid. Ensure the reaction is performed under anhydrous conditions, as water can lead to the formation of sulfuric acid and decrease the efficacy of the chlorosulfonation.[1]
Difficult Work-up Quenching the reaction mixture with ice/water is highly exothermic and can lead to hydrolysis of the desired sulfonyl chloride.The quench should be performed slowly and with vigorous stirring in a vessel with adequate cooling. An alternative is to add the reaction mixture to a mixture of crushed ice and a water-immiscible organic solvent to extract the product as it is formed.[5]

Experimental Workflow: Chlorosulfonation of 4-Fluoro-3-methyltoluene

G cluster_0 Reaction Setup cluster_1 Substrate Addition cluster_2 Reaction Progression cluster_3 Work-up A Dry glassware under vacuum or in an oven B Charge reaction flask with chlorosulfonic acid under inert atmosphere (N2 or Ar) A->B C Cool the chlorosulfonic acid in an ice bath (0-5 °C) B->C D Slowly add 4-fluoro-3-methyltoluene dropwise with vigorous stirring C->D E Maintain internal temperature below 10 °C during addition D->E F Allow the reaction to warm to room temperature E->F G Stir for the specified time (e.g., 2-4 hours) F->G H Monitor reaction completion by TLC or GC G->H I Carefully pour the reaction mixture onto crushed ice with stirring H->I J Extract the product with a suitable organic solvent (e.g., dichloromethane, ethyl acetate) I->J K Wash the organic layer with cold water and brine J->K L Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate K->L M Concentrate in vacuo to obtain crude 4-fluoro-3-methylbenzenesulfonyl chloride L->M

Caption: Workflow for the chlorosulfonation of 4-fluoro-3-methyltoluene.

Q3: My sulfonyl chloride intermediate appears to be of good quality, but the amidation step is giving a low yield. What should I check?

The amidation of 4-fluoro-3-methylbenzenesulfonyl chloride is a nucleophilic acyl substitution. The success of this step depends on the nucleophilicity of the amine source and the stability of the sulfonyl chloride under the reaction conditions.

Troubleshooting the Amidation Step:

Potential Issue Explanation Recommended Solution
Hydrolysis of Sulfonyl Chloride The presence of water during the amidation reaction can lead to the hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid, which is unreactive towards amidation.[1]Ensure that if an organic solvent is used, it is anhydrous. If using aqueous ammonia, the reaction should be run at a low temperature to minimize hydrolysis.
Low Nucleophilicity of Amine If using a source other than concentrated ammonium hydroxide, such as an amine salt, the free amine needs to be generated in situ for it to be sufficiently nucleophilic.When using ammonium chloride, for example, a base must be added to liberate free ammonia. Using concentrated ammonium hydroxide is often the most direct method.
Formation of Side Products The sulfonyl chloride can potentially react with the sulfonamide product to form a disulfonimide, especially if the reaction conditions are too harsh or if there is a localized excess of the sulfonyl chloride.Add the sulfonyl chloride solution slowly to a well-stirred solution of the amine source. Maintaining a slight excess of the amine can help to prevent this side reaction.
Difficult Product Isolation The product, this compound, may have some solubility in the aqueous phase, leading to losses during extraction.After the initial extraction, consider performing additional extractions of the aqueous layer. Saturating the aqueous layer with sodium chloride can decrease the solubility of the product and improve extraction efficiency.

Experimental Protocol: Amidation of 4-Fluoro-3-methylbenzenesulfonyl chloride

  • Dissolve the crude 4-fluoro-3-methylbenzenesulfonyl chloride in a minimal amount of a suitable solvent like THF or dioxane.

  • In a separate flask, cool concentrated ammonium hydroxide in an ice-salt bath to below 0 °C.

  • Slowly add the sulfonyl chloride solution to the cold ammonium hydroxide with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at a low temperature for a specified period, monitoring the reaction by TLC.

  • Once the reaction is complete, allow the mixture to warm to room temperature.

  • If a precipitate forms, it can be collected by filtration. If not, extract the product with an organic solvent.

  • Wash the organic extracts, dry over an anhydrous salt, and concentrate to yield the crude product.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water, toluene) to obtain pure this compound.

Q4: Are there alternative reagents I can use if chlorosulfonic acid is problematic?

While chlorosulfonic acid is the most common reagent for this transformation, its hazardous nature can be a concern.[6] Alternative, though often multi-step, methods to generate sulfonyl chlorides or sulfonamides exist.

Alternative Synthetic Strategies:

  • From an Aniline: Diazotization of the corresponding aniline (4-fluoro-3-methylaniline) followed by reaction with sulfur dioxide in the presence of a copper catalyst can yield the sulfonyl chloride.[6]

  • From a Thiol: Oxidation of the corresponding thiol (4-fluoro-3-methylthiophenol) can lead to the sulfonic acid, which can then be converted to the sulfonyl chloride using reagents like thionyl chloride or phosphorus pentachloride.

These alternative routes may offer milder conditions but often involve more synthetic steps, which can also impact the overall yield.

Logical Relationship of Troubleshooting Steps

G A Low Overall Yield of this compound B Analyze Crude Product of Each Step (TLC, LC-MS, NMR) A->B I Consider Alternative Synthetic Routes A->I If Yield Remains Low C Problem in Chlorosulfonation Step B->C Unreacted Starting Material / Isomers Present D Problem in Amidation Step B->D Sulfonyl Chloride Consumed, Low Product Formation E Optimize Chlorosulfonation Conditions (Temperature, Time, Reagent Stoichiometry) C->E F Improve Work-up of Chlorosulfonation C->F G Optimize Amidation Conditions (Temperature, Amine Source, Solvent) D->G H Improve Product Isolation in Amidation D->H E->A Re-evaluate Yield F->A Re-evaluate Yield G->A Re-evaluate Yield H->A Re-evaluate Yield

Caption: Troubleshooting workflow for low yield in this compound synthesis.

References

Technical Support Center: 4-Fluoro-3-methylbenzenesulfonamide Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for sulfonamide modifications. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with 4-fluoro-3-methylbenzenesulfonamide and similar primary sulfonamides. We will address common challenges, with a primary focus on the prevention of undesired N,N-dialkylation, providing both troubleshooting advice and validated protocols to ensure selective N-monoalkylation.

Frequently Asked Questions & Troubleshooting

Q1: I am attempting a simple N-alkylation of this compound with an alkyl halide and a base (e.g., K₂CO₃), but I'm consistently seeing significant amounts of the N,N-dialkylated byproduct. What is causing this?

This is a classic challenge in sulfonamide chemistry. The formation of the N,N-dialkylated product is often competitive with, and sometimes even faster than, the initial N-monoalkylation. There are two primary reasons for this:

  • Acidity and Deprotonation: Primary sulfonamides are quite acidic (pKa ~10-11). After the first alkylation, the resulting secondary sulfonamide is still acidic. The electron-withdrawing nature of the sulfonyl group stabilizes the conjugate base, meaning that under sufficiently basic conditions, the mono-alkylated product can be deprotonated to form a new nucleophile.

  • Increased Nucleophilicity: The mono-alkylated sulfonamide anion can sometimes be more nucleophilic than the parent primary sulfonamide anion due to the electron-donating effect of the newly introduced alkyl group. This makes the second alkylation kinetically favorable.

The reaction pathway below illustrates this competitive process.

G cluster_0 Primary Sulfonamide Pathway cluster_1 Competitive Dialkylation Pathway A ArSO₂NH₂ B [ArSO₂NH]⁻ A->B + Base - HB⁺ C ArSO₂NHR¹ (Mono-alkylated Product) B->C + R¹-X - X⁻ D [ArSO₂NR¹]⁻ C->D + Base - HB⁺ C->D E ArSO₂NR¹R² (Di-alkylated Byproduct) D->E + R²-X - X⁻

Caption: Competing pathways for mono- and di-alkylation of a primary sulfonamide.

Q2: How can I adjust my reaction conditions (base, solvent, stoichiometry) to favor mono-alkylation?

Optimizing the "classic" alkylation conditions is the first and most direct approach. The goal is to find a window where the primary sulfonamide reacts, but the secondary sulfonamide product does not.

  • Base Selection: This is the most critical parameter. Avoid using an excessive amount of a very strong base (e.g., NaH, LDA). A strong base will deprotonate both the primary and secondary sulfonamides indiscriminately. Instead, use a milder base or a stoichiometric amount of a base that is just strong enough to deprotonate the primary sulfonamide.

    • Good choices: Cs₂CO₃, K₂CO₃, or DBU. Cesium carbonate is often particularly effective due to the "cesium effect," which is thought to promote mono-alkylation through template effects, although the exact mechanism is debated.

  • Stoichiometry: Do not use a large excess of the alkylating agent. Start with a 1:1 or 1:1.1 ratio of sulfonamide to alkyl halide. Using an excess of the amine starting material (3:1 amine to alkyl bromide) has also been shown to favor monoalkylation by ensuring the alkylating agent is consumed before it can react with the product.[1]

  • Temperature and Addition Rate: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Add the alkylating agent slowly (e.g., via syringe pump) to maintain a low instantaneous concentration. This minimizes the chance of it reacting with the newly formed mono-alkylated product before it can react with the starting material.

ParameterRecommendation for Mono-alkylationRationale
Base Cs₂CO₃ or K₂CO₃ (1.1 - 1.5 equiv)Milder bases are less likely to deprotonate the secondary sulfonamide product.
Alkylating Agent 1.0 - 1.1 equivalentsMinimizes excess electrophile available for the second alkylation.
Temperature Start at 0 °C or RTLower temperature reduces the rate of the undesired second alkylation.
Solvent Aprotic polar (e.g., DMF, Acetonitrile)Solubilizes the sulfonamide anion salt.
Addition Slow, dropwise addition of alkylating agentKeeps the concentration of the electrophile low.
Q3: The conventional methods are still giving me mixtures. What alternative N-alkylation reactions are highly selective for producing secondary sulfonamides?

When simple condition optimization fails, several robust and highly selective methods can be employed. These methods are designed to circumvent the issues of acidity and over-alkylation.

1. The Fukuyama-Mitsunobu Reaction: This is one of the most reliable methods for the mono-N-alkylation of sulfonamides.[2] It involves the reaction of a primary sulfonamide with a primary or secondary alcohol under Mitsunobu conditions (typically triphenylphosphine and DEAD or DIAD).[3][4][5] The key advantage is that the reaction conditions are generally not basic enough to deprotonate the resulting secondary sulfonamide, thus preventing dialkylation.[6]

2. Reductive Amination: This strategy involves condensing the primary sulfonamide with an aldehyde or ketone to form an N-sulfonylimine intermediate, which is then reduced in situ to the secondary sulfonamide. This method is highly selective for mono-alkylation. Recent advances have included mild, zirconium-catalyzed protocols that can be performed at room temperature.[7]

3. "Borrowing Hydrogen" Catalysis: This is a greener alternative where an alcohol serves as the alkylating agent.[8] A metal catalyst (e.g., Ru or Mn) temporarily "borrows" hydrogen from the alcohol to form an aldehyde in situ.[9] This aldehyde then undergoes reductive amination with the sulfonamide, and the catalyst returns the hydrogen to complete the cycle. Water is the only byproduct, making it an atom-economical choice.[8]

G Start ArSO₂NH₂ + Alkylating Agent A Standard Alkylation (Alkyl Halide + Base) Start->A Prone to over-alkylation B Fukuyama-Mitsunobu (Alcohol + PPh₃/DIAD) Start->B C Reductive Amination (Aldehyde + Reductant) Start->C D Borrowing Hydrogen (Alcohol + Catalyst) Start->D Result ArSO₂NHR (Selective Mono-alkylation) B->Result C->Result D->Result G A ArSO₂NH₂ B ArSO₂NH(PG) A->B 1. Protection C ArSO₂NR¹(PG) B->C 2. Alkylation (Base, R¹-X) D ArSO₂NHR¹ C->D 3. Deprotection

References

Technical Support Center: Column Chromatography of 4-Fluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic purification of 4-Fluoro-3-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for the successful isolation of this compound. Drawing upon established chromatographic principles and field-proven insights, this resource aims to be a self-validating system for your purification workflows.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the column chromatography of this compound?

A1: The primary challenges stem from the compound's physicochemical properties. As a sulfonamide, it possesses a polar functional group capable of strong interactions with the stationary phase. The presence of a fluorine atom and a methyl group on the aromatic ring can lead to co-elution with structurally similar impurities. Key challenges include:

  • Peak Tailing: The acidic proton of the sulfonamide can interact strongly with active sites on the silica gel stationary phase, leading to tailing.[1]

  • Co-elution of Isomers: Synthetic routes may produce isomers (e.g., regioisomers) that have very similar polarities, making separation difficult.

  • Compound Stability: While generally stable, prolonged exposure to highly acidic or basic conditions on the stationary phase could potentially lead to degradation.[2]

Q2: Which stationary phase is recommended for the purification of this compound?

A2: For typical laboratory-scale purification (flash chromatography), silica gel (SiO2) is the most common and cost-effective choice.[3][4] The polarity of the sulfonamide group allows for good retention on this polar stationary phase.

For more challenging separations, particularly at the analytical level (HPLC), or if issues with peak shape persist, alternative stationary phases can be considered:

  • Fluorinated Phases (e.g., Pentafluorophenyl - PFP): These phases can offer alternative selectivity for fluorinated compounds through dipole-dipole, π-π, and charge transfer interactions, potentially improving separation from non-fluorinated impurities.[5][6][7]

  • Reversed-Phase (e.g., C18): This is a common choice in HPLC for the analysis of sulfonamides.[8][9][10][11] Purification by reversed-phase flash chromatography is also an option, particularly for highly polar impurities.

Q3: What mobile phase (eluent) system is a good starting point for the column chromatography of this compound on silica gel?

A3: A good starting point for a mobile phase system is a mixture of a non-polar and a moderately polar solvent. A common and effective combination is n-hexane and ethyl acetate .

  • Initial Screening: Begin by developing a suitable solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.3 for the target compound to ensure good separation on the column.

  • Typical Ratios: A starting point for the hexane/ethyl acetate ratio could be in the range of 4:1 to 2:1. The exact ratio will depend on the crude sample's purity and the specific impurities present.

For compounds with solubility issues in hexane/ethyl acetate, a dichloromethane/petroleum ether system has been noted for a structurally related compound.[12]

Troubleshooting Guide

This section addresses specific problems you may encounter during the column chromatography of this compound.

Issue 1: The compound is not eluting from the column or is eluting very slowly.
Potential Cause Explanation Solution
Mobile Phase is Too Non-Polar The eluent does not have sufficient polarity to displace the polar sulfonamide from the active sites of the silica gel.Gradually increase the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of ethyl acetate.[2]
Strong Adsorption to Silica The sulfonamide group is interacting too strongly with the stationary phase.Consider adding a small amount of a polar modifier like methanol (e.g., 0.5-1%) to the mobile phase to compete for active sites. Be cautious, as this can significantly reduce retention.
Compound Precipitation The compound may have precipitated at the top of the column if it has low solubility in the initial mobile phase.If possible, dissolve the crude material in a minimal amount of a stronger solvent (like dichloromethane) before loading it onto the column. Alternatively, use the "dry loading" technique.[13]
Issue 2: The compound is eluting too quickly with poor separation from impurities.
Potential Cause Explanation Solution
Mobile Phase is Too Polar The eluent is too strong and is washing all components through the column without sufficient interaction with the stationary phase.Decrease the polarity of the mobile phase. For a hexane/ethyl acetate system, increase the proportion of n-hexane.
Column Overloading Too much crude material has been loaded onto the column, exceeding its separation capacity.Use a larger column with more stationary phase or reduce the amount of sample loaded.
Issue 3: Fractions are pure, but the compound shows significant peak tailing.
Potential Cause Explanation Solution
Secondary Interactions The acidic proton of the sulfonamide interacts strongly with basic silanol groups on the silica surface.[1]Add a small amount of a weak acid, such as acetic acid (e.g., 0.1-0.5%), to the mobile phase. This can protonate the silanol groups, reducing their interaction with the sulfonamide.
Poor Column Packing An improperly packed column can lead to channeling and uneven flow, causing band broadening.Ensure the column is packed uniformly without any cracks or air bubbles.
Flow Rate Issues An excessively fast flow rate can prevent proper equilibration between the mobile and stationary phases.[13]Optimize the flow rate. For gravity columns, this is controlled by the stopcock; for flash chromatography, by the applied pressure.

Experimental Protocols

Protocol 1: Column Packing (Slurry Method)
  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a layer of sand (approximately 1-2 cm).

  • In a separate beaker, create a slurry of silica gel in the initial, least polar mobile phase you plan to use.

  • Pour the slurry into the column. Gently tap the side of the column to ensure even packing and dislodge any air bubbles.

  • Open the stopcock to drain some of the solvent, allowing the silica to pack down. Add more slurry as needed until the desired column height is reached.

  • Ensure a layer of solvent remains above the silica bed at all times to prevent cracking.

Protocol 2: Sample Loading (Dry Loading)

This method is recommended if the crude sample is not very soluble in the mobile phase.

  • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel to this solution and mix to form a slurry.

  • Evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder of your compound adsorbed onto the silica.

  • Carefully add this powder to the top of your packed column.

  • Gently add a layer of sand on top of the sample layer to prevent disturbance when adding the mobile phase.[13]

Visual Guides

Troubleshooting Workflow for Poor Separation

Caption: A decision-making workflow for troubleshooting poor separation in column chromatography.

Interactions in Column Chromatography

G cluster_0 Silica Gel (Stationary Phase) cluster_1 Mobile Phase Silica Si-OH (Silanol Groups) Analyte This compound Silica->Analyte Desorption Analyte->Silica Adsorption (H-Bonding) Solvent Eluent (e.g., Ethyl Acetate) Solvent->Silica Competition

Caption: A diagram illustrating the competitive interactions at the stationary phase surface.

References

Technical Support Center: Recrystallization of 4-Fluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 4-Fluoro-3-methylbenzenesulfonamide. As a key intermediate in pharmaceutical and agrochemical synthesis, achieving high purity of this compound is paramount. Recrystallization is a powerful and fundamental technique for this purpose, yet it is often nuanced, particularly with highly functionalized molecules like polar fluorinated sulfonamides.[1]

This guide is designed for researchers, medicinal chemists, and process development scientists. It moves beyond a simple protocol, offering a deeper understanding of the principles at play and providing robust troubleshooting solutions based on extensive field experience and established chemical principles.

Core Principles: Why Recrystallization Works

Recrystallization is a purification technique for nonvolatile organic solids that leverages differences in solubility.[2] The fundamental principle is that a compound is dissolved in a hot solvent in which it is highly soluble, and then allowed to slowly cool. As the temperature decreases, the solubility of the compound drops, leading to the formation of a crystalline lattice. Impurities, which are present in much lower concentrations, ideally remain in the "mother liquor" (the solution) and are separated by filtration.[3][4]

The success of this technique hinges on selecting the right solvent and controlling the cooling rate. For this compound, the presence of the polar sulfonamide group and the electronegative fluorine atom creates specific intermolecular forces that must be considered during solvent selection.[1]

Recommended Experimental Protocol

This protocol provides a reliable starting point for the recrystallization of this compound. Small-scale trials are always recommended to optimize solvent ratios and conditions for your specific crude material.

Step 1: Solvent Selection

  • Based on the polarity of the sulfonamide and the aromatic rings, a mixed solvent system is often effective. An ethanol/water or isopropanol/water system is a highly recommended starting point.[5][6][7]

  • Consult the Solvent Selection Guide (Table 1) below for more options.

Step 2: Dissolution

  • Place the crude this compound (~1.0 g) into a 50 mL Erlenmeyer flask.

  • Add a stir bar and place the flask on a stirrer/hotplate.

  • Add the primary solvent (e.g., ethanol) in small portions while heating to a gentle boil. Continue adding the solvent just until all the solid has dissolved. This is a critical step: using the minimum amount of hot solvent is key to maximizing yield.[5]

Step 3: Decolorization (Optional)

  • If the resulting solution is colored by impurities, remove the flask from the heat.

  • Allow it to cool slightly and add a very small amount (spatula tip) of activated charcoal.

  • Reheat the solution to boiling for 2-5 minutes. The charcoal will adsorb the colored impurities.[2][5]

Step 4: Hot Gravity Filtration

  • If charcoal was used, or if insoluble impurities are present, a hot filtration is necessary.

  • Set up a gravity filtration apparatus with a short-stemmed or stemless funnel and fluted filter paper.

  • Preheat the entire apparatus (funnel and receiving flask) with hot solvent vapor or by placing it on the hotplate to prevent premature crystallization in the funnel.

  • Pour the hot solution through the fluted filter paper to remove the charcoal and any other solid impurities.

Step 5: Crystallization

  • If a single solvent was used, cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature.

  • If a mixed solvent system (e.g., ethanol/water) is used, heat the filtered solution to boiling. Add the anti-solvent (e.g., hot water) dropwise until the solution becomes persistently cloudy. Add a few more drops of the primary solvent (ethanol) until the solution is clear again.

  • Allow the flask to cool slowly to room temperature. Do not disturb the flask, as this promotes the formation of large, pure crystals.

  • Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.

Step 6: Isolation and Drying

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any adhering mother liquor.

  • Allow air to be drawn through the crystals for several minutes to partially dry them, then transfer them to a watch glass to dry completely.

Visualization of the Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_crystallize Crystallization cluster_isolate Isolation A Place Crude Solid in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B C Heat to Dissolve B->C D Solution Colored? C->D E Add Activated Charcoal D->E Yes G Cool Solution Slowly to Room Temperature D->G No F Perform Hot Gravity Filtration E->F F->G H Cool in Ice Bath G->H I Collect Crystals via Vacuum Filtration H->I J Wash with Ice-Cold Solvent I->J K Dry Crystals J->K

Caption: General workflow for the recrystallization of this compound.

Data Presentation

Table 1: Solvent Selection Guide for this compound

This table provides a guide for screening solvents. The ideal solvent should dissolve the compound well when hot but poorly when cold.[2][3]

SolventPolarityBoiling Point (°C)Expected Solubility BehaviorComments
Isopropanol Medium82Good potential as a single solvent or with water as an anti-solvent.[6]A good first choice for screening.
Ethanol High78Likely has good solubility when hot. Often requires water as an anti-solvent.[7][8]Commonly used for sulfonamides.
Water High100Very low solubility at all temperatures.Excellent as an anti-solvent in a mixed system.[9]
Toluene Low111Good potential due to the aromatic nature of both solvent and solute.[10]Higher boiling point may increase risk of "oiling out".
Ethyl Acetate Medium77May be a good single solvent or part of a mixed system.A versatile solvent worth screening.[9]
Hexane Low69Very low solubility at all temperatures.Can be used as an anti-solvent with a more polar primary solvent.

Troubleshooting Guide

This section addresses the most common issues encountered during the recrystallization of this compound in a direct question-and-answer format.

Q1: My compound will not fully dissolve, even after adding a large amount of boiling solvent. What's wrong?

A1: This issue typically points to one of two causes:

  • Inappropriate Solvent Choice: The solvent may simply be a poor solvent for your compound, even when hot. Try a different solvent or solvent system from the guide above.

  • Insoluble Impurities: Your crude material may contain impurities that are insoluble in the chosen solvent. If a significant portion of your compound has dissolved and only a small amount of solid remains, it is likely an impurity. In this case, proceed to the hot gravity filtration step to remove it.

Q2: I've cooled my solution to room temperature and even put it in an ice bath, but no crystals have formed. What should I do?

A2: This is a classic case of either using too much solvent or the solution being supersaturated.[5] Here's how to induce crystallization:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside surface of the flask just below the meniscus. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[4][5]

  • Add a Seed Crystal: If you have a small crystal of the pure product, add it to the solution. This provides a template for other molecules to crystallize upon.[4][11]

  • Reduce Solvent Volume: If the above methods fail, you have likely used too much solvent. Gently heat the solution to evaporate a portion of the solvent, then allow it to cool again.[5]

Q3: Instead of solid crystals, an oil has separated from the solution. How do I fix this?

A3: This phenomenon, known as "oiling out," occurs when the solute comes out of solution above its melting point.[5][11] This is common when the compound is impure (depressing its melting point) or the solvent's boiling point is too high.

  • Solution 1: Reheat the solution until the oil redissolves. Add a small amount of additional solvent (the more "soluble" solvent if using a mixed system) to lower the saturation point. Allow the solution to cool much more slowly. Insulating the flask with paper towels can help.[11]

  • Solution 2: Try the recrystallization again with a lower-boiling point solvent.

  • Solution 3: If the issue persists, dissolve the oil in the minimum amount of hot solvent, add a larger volume of a poor solvent (an anti-solvent like hexane), and store the solution in the freezer for an extended period.

Q4: My final yield is very low. Where did my product go?

A4: A low yield is a common and frustrating problem. The cause is often one of the following:

  • Excess Solvent: Using more than the minimum amount of hot solvent to dissolve the compound is the most frequent cause. A significant amount of your product will remain in the mother liquor.[11]

  • Premature Crystallization: The product may have crystallized in the filter paper during hot filtration. Ensure your apparatus is properly pre-heated.

  • Washing with Warm Solvent: Washing the final crystals with room temperature or warm solvent will dissolve some of your product. Always use ice-cold solvent for the washing step.

  • Inaccurate Measurement: Ensure your initial crude material was fully dry and accurately weighed.

Q5: The recrystallized crystals are still colored. How can I get a pure white product?

A5: Highly colored, conjugated impurities can persist through recrystallization. The solution is to use activated charcoal, as described in Step 3 of the protocol.[2][5] Be cautious: use the minimum amount of charcoal necessary, as it can also adsorb your desired product, which will reduce your overall yield.[5]

Troubleshooting Decision Tree

G Start Recrystallization Problem Occurs Q1 What is the issue? Start->Q1 NoCrystals No Crystals Form Q1->NoCrystals No Crystallization OilingOut Compound 'Oiled Out' Q1->OilingOut Oily Liquid Forms LowYield Yield is Poor Q1->LowYield Low Yield Colored Crystals are Colored Q1->Colored Impure Color Sol_NoCrystals1 1. Scratch inner surface of flask with a glass rod. NoCrystals->Sol_NoCrystals1 Sol_NoCrystals2 2. Add a seed crystal of pure compound. Sol_NoCrystals1->Sol_NoCrystals2 Sol_NoCrystals3 3. Too much solvent used. Evaporate some solvent and re-cool. Sol_NoCrystals2->Sol_NoCrystals3 Sol_OilingOut1 1. Reheat to dissolve. 2. Add more primary solvent. 3. Cool VERY slowly. OilingOut->Sol_OilingOut1 Sol_OilingOut2 4. Switch to a lower boiling point solvent. Sol_OilingOut1->Sol_OilingOut2 Sol_LowYield1 Did you use minimum hot solvent? Did you pre-heat filtration setup? Did you wash with ICE-COLD solvent? LowYield->Sol_LowYield1 Sol_Colored1 Redo recrystallization. Add a small amount of activated charcoal to hot solution before filtration. Colored->Sol_Colored1

Caption: A decision tree for troubleshooting common recrystallization problems.

Frequently Asked Questions (FAQs)

Q: How do I know if my recrystallized product is pure? A: Purity can be assessed using several standard analytical techniques:

  • Melting Point Analysis: A pure compound should have a sharp melting point range (typically < 2 °C) that matches the literature value. Impurities broaden and depress the melting point.

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate when visualized.

  • Spectroscopic Methods: NMR (¹H, ¹³C, ¹⁹F), IR, and Mass Spectrometry are definitive methods to confirm the structure and absence of impurities.

Q: Can I reuse the mother liquor to get more product? A: Yes, it is possible to recover a second crop of crystals by evaporating some of the solvent from the mother liquor and re-cooling. However, be aware that this second crop will likely be less pure than the first, as the concentration of impurities is higher in the remaining solution.

Q: Why is slow cooling so important? A: Slow cooling allows the crystal lattice to form in an orderly fashion. This process is selective, and molecules that do not fit perfectly into the lattice (i.e., impurities) are rejected and remain in the solution. Rapid cooling, or "crashing out," traps impurities within the rapidly forming solid, defeating the purpose of the purification.[11]

Q: What safety precautions should I take? A: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Be mindful that many organic solvents are flammable; never heat them with an open flame. Use a stirrer/hotplate, steam bath, or heating mantle.

References

Technical Support Center: Improving Regioselectivity in Reactions of 4-Fluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for 4-Fluoro-3-methylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in controlling the regioselectivity of reactions involving this versatile but complex building block. Our goal is to provide not just solutions, but a foundational understanding of the chemical principles at play, enabling you to troubleshoot and optimize your synthetic routes effectively.

Part 1: Frequently Asked Questions - Understanding the Fundamentals

This section addresses the core principles governing the reactivity of this compound. A clear grasp of these concepts is crucial before attempting to troubleshoot specific experimental outcomes.

Q1: What are the individual directing effects of the fluoro, methyl, and sulfonamide groups in electrophilic aromatic substitution (EAS)?

A1: The regiochemical outcome of any reaction on the this compound ring is a direct result of the interplay between its three substituents. Each group exerts a distinct electronic and steric influence.

  • Sulfonamide Group (-SO₂NH₂): This is a powerful electron-withdrawing group due to the high electronegativity of the oxygen and sulfur atoms. It deactivates the entire aromatic ring towards electrophilic attack and is a meta-director .[1][2] It directs incoming electrophiles to the C3 and C5 positions relative to its own position (C1).

  • Methyl Group (-CH₃): As an alkyl group, it is electron-donating through an inductive effect (+I) and hyperconjugation. It is a weakly activating group and an ortho-, para-director .[1][3] It directs incoming electrophiles to the C2, C4, and C6 positions.

  • Fluoro Group (-F): Halogens present a unique case. Fluorine is highly electronegative, withdrawing electron density inductively (-I effect), which deactivates the ring. However, it can donate lone-pair electron density through resonance (+M effect).[4][5] The resonance effect directs incoming electrophiles to the ortho- and para-positions . Overall, fluorine is considered a deactivating ortho-, para-director .[3][6]

SubstituentPositionElectronic EffectRing ActivityDirecting Effect
-SO₂NH₂ C1-I, -M (Strongly e⁻-withdrawing)Deactivatingmeta (to C3, C5)
-CH₃ C3+I, Hyperconjugation (e⁻-donating)Activatingortho, para (to C2, C4, C6)
-F C4-I (e⁻-withdrawing), +M (e⁻-donating)Deactivatingortho, para (to C1, C3, C5)
Q2: Given the competing effects, which positions on the ring are most and least reactive towards electrophiles?

A2: The net reactivity of each carbon atom is a consensus of these competing influences.

  • Most Likely Positions for Attack (C6 and C5):

    • C6: This position is para to the activating methyl group and ortho to the deactivating sulfonamide group. The strong activation from the methyl group often makes this a primary site for substitution, despite some steric hindrance from the adjacent sulfonamide.

    • C5: This position is activated by two groups: it is ortho to the fluoro group and meta to the sulfonamide group. Both direct to this position, making it a viable candidate for substitution.

  • Highly Disfavored Position (C2):

    • The C2 position is severely sterically hindered, being flanked by the bulky sulfonamide group and the methyl group.[7][8] Electronically, it is ortho to the activating methyl group but also ortho to the strongly deactivating sulfonamide group. The combination of steric clash and electronic deactivation makes direct electrophilic substitution at C2 extremely challenging.

Part 2: Troubleshooting Guide - Common Experimental Issues

This section provides direct answers and protocols for specific problems you may encounter during your experiments.

Q3: I am attempting a nitration reaction and obtaining a mixture of 6-nitro and 5-nitro isomers. How can I improve the selectivity for the 6-nitro product?

A3: This is a classic regioselectivity challenge where you need to enhance the directing effect of the methyl group (directing para to C6) over the combined influence of the other substituents. This can often be achieved by controlling steric and electronic factors.

Causality: The C6 position is electronically favored by the activating methyl group at the para position. However, the C5 position is also electronically accessible. To favor C6, we can use reaction conditions that are more sensitive to steric hindrance, as the approach to C6 is more open than the approach to C5 (which is adjacent to the fluoro group). Lowering the temperature often favors the thermodynamically more stable product, which is typically the less sterically crowded isomer.[8]

Troubleshooting Protocol: Favoring C6 Substitution

  • Solvent Selection: Switch to a more viscous or sterically demanding solvent (e.g., nitrobenzene or carbon disulfide) which can create a solvent cage that further exaggerates the steric differences between the C5 and C6 positions.

  • Temperature Control: Perform the reaction at a lower temperature (e.g., -10 °C to 0 °C). This reduces the overall reaction rate but increases selectivity by favoring the pathway with the lower activation energy, which is often the formation of the sterically less hindered product.

  • Reagent Choice: Instead of standard HNO₃/H₂SO₄, consider using a bulkier nitrating agent like nitronium tetrafluoroborate (NO₂BF₄) in a non-coordinating solvent. The larger size of the electrophile complex will preferentially attack the more accessible C6 position.

Q4: My reaction is very slow and gives poor yields, even with forcing conditions. How can I increase the overall reactivity without sacrificing regioselectivity?

A4: The potent deactivating effect of the sulfonamide and fluoro groups is the primary cause.[1][9] To overcome this, you need to increase the potency of your electrophile, but this must be done carefully to avoid decomposition or loss of selectivity.

Causality: The electron-poor nature of the aromatic ring requires a highly reactive electrophile to initiate the substitution reaction. Simply increasing the temperature can provide enough energy to overcome the activation barrier but may also lead to side reactions or a less selective outcome. A better approach is to generate a more "active" electrophile at a controlled temperature.

Troubleshooting Protocol: Enhancing Reactivity

  • Stronger Lewis Acids (for Friedel-Crafts type reactions): If you are performing an acylation or alkylation, move from a weaker Lewis acid like FeCl₃ to a stronger one like AlCl₃. Ensure the reaction is conducted under strictly anhydrous conditions.

  • Catalyst for Sulfonamide Formation: If you are experiencing issues with the formation of the sulfonamide itself, ensure your starting materials are pure and the reaction is anhydrous. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can sometimes accelerate sluggish reactions.[10]

  • Microwave Irradiation: For thermally stable compounds, microwave-assisted synthesis can dramatically reduce reaction times by efficiently heating the reaction mixture. This can often provide the necessary activation energy in a very short period, minimizing the formation of thermal degradation byproducts.

Part 3: Advanced Strategy - Achieving "Impossible" Regioselectivity at C2

Directing a substituent to the highly hindered C2 position is nearly impossible with standard EAS methods. For this, a more powerful technique is required.

Q5: I need to introduce a functional group at the C2 position. How can this be accomplished?

A5: The only reliable method to functionalize the C2 position is through Directed ortho-Metalation (DoM) .[11] This powerful technique uses an existing functional group to direct a strong base to deprotonate the adjacent ortho position, creating a potent aryllithium nucleophile that can react with a wide range of electrophiles.

Causality: The sulfonamide group is an excellent Directed Metalation Group (DMG).[12][13] The heteroatoms (N and O) can coordinate to the lithium atom of an organolithium base (like n-butyllithium). This brings the base into close proximity to the C2 proton, facilitating its removal over any other proton on the ring. The resulting lithium species at C2 can then be trapped with an electrophile. Note that the acidic N-H proton of the sulfonamide will react first, so at least two equivalents of the organolithium base are required.

Experimental Workflow: Directed ortho-Metalation of this compound

sub Start: 4-Fluoro-3-methyl- benzenesulfonamide cool Cool to -78 °C in THF under Argon sub->cool 1. Prepare substrate add_buli Slowly add >2.0 eq. n-Butyllithium (n-BuLi) cool->add_buli 2. Deprotonate N-H and C2-H stir Stir for 1-2 hours at -78 °C add_buli->stir 3. Ensure complete lithiation add_E Add Electrophile (E+) (e.g., CO₂, I₂, TMSCl) stir->add_E 4. Trap aryllithium warm Warm slowly to RT add_E->warm 5. Allow reaction to complete quench Aqueous Workup (e.g., NH₄Cl) warm->quench 6. Quench excess reagents product Isolate C2-Substituted Product quench->product 7. Purify

Caption: Workflow for Directed ortho-Metalation at the C2 position.

Detailed Protocol: Lithiation and Quench with Iodine

  • Preparation: Thoroughly dry all glassware. To a solution of this compound (1.0 eq.) in anhydrous tetrahydrofuran (THF) under an argon atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (2.2 eq., 2.5 M in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C.

  • Stirring: Stir the resulting slurry at -78 °C for 2 hours. A color change is typically observed.

  • Quenching: Add a solution of iodine (I₂) (1.5 eq.) in anhydrous THF dropwise.

  • Warming and Workup: Allow the reaction to slowly warm to room temperature overnight. Quench the reaction by carefully adding a saturated aqueous solution of NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 2-iodo-4-fluoro-3-methylbenzenesulfonamide.

This strategy provides exclusive and unambiguous access to the C2 position, opening up synthetic possibilities unattainable through conventional methods.

Part 4: Summary & Decision-Making

The choice of strategy is dictated entirely by the desired position of substitution.

Strategy Selection Flowchart

start What is your target regioisomer? pos_C6 Substitution at C6 start->pos_C6 pos_C5 Substitution at C5 start->pos_C5 pos_C2 Substitution at C2 start->pos_C2 method_EAS Use Electrophilic Aromatic Substitution (EAS) pos_C6->method_EAS pos_C5->method_EAS method_DoM Use Directed ortho-Metalation (DoM) pos_C2->method_DoM optimize Optimize EAS Conditions: - Lower Temperature - Bulky Reagents - Solvent Choice method_EAS->optimize

References

Technical Support Center: Navigating Scale-Up Challenges in 4-Fluoro-3-methylbenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Fluoro-3-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the common challenges encountered during the scale-up of this important synthesis. Our goal is to equip you with the knowledge to troubleshoot effectively, optimize your process, and ensure a safe and successful scale-up.

The synthesis of this compound typically proceeds via a two-step process: the chlorosulfonation of 4-fluoro-3-methyltoluene followed by amination of the resulting sulfonyl chloride. While straightforward on a laboratory scale, scaling up this synthesis introduces significant challenges related to reaction control, impurity formation, and safety. This guide will address these challenges in a practical question-and-answer format.

Troubleshooting Guide

This section is dedicated to addressing specific issues you may encounter during your experiments. We will delve into the root causes of these problems and provide actionable solutions.

Issue 1: Low Yield and/or Poor Selectivity in the Chlorosulfonation Step

Question: We are experiencing a lower than expected yield in the chlorosulfonation of 4-fluoro-3-methyltoluene. Our analysis also shows the presence of significant isomeric impurities. What are the likely causes and how can we improve this?

Answer: This is a common challenge in electrophilic aromatic substitution reactions on substituted benzenes. The formation of multiple isomers is a key concern that needs to be carefully managed.

Root Causes and Solutions:

  • Regioselectivity: The primary challenge in the chlorosulfonation of 4-fluoro-3-methyltoluene is controlling the position of the incoming chlorosulfonyl group. Both the fluorine and methyl groups are ortho-, para-directing. This means the electrophile can add to several positions on the aromatic ring, leading to a mixture of products. The desired product is substitution at the position para to the fluorine and ortho to the methyl group. However, other isomers can also form.

  • Reaction Temperature: Temperature plays a critical role in determining the ratio of isomers. Higher temperatures can favor the thermodynamically more stable para-isomer, but can also lead to increased side reactions and decomposition.[1]

    • Solution: A careful optimization of the reaction temperature is crucial. It is recommended to start at a lower temperature (e.g., 0-5 °C) and slowly warm the reaction mixture while monitoring the conversion and isomer ratio by in-process controls (e.g., HPLC).

  • Rate of Addition: The chlorosulfonation reaction is highly exothermic. A rapid addition of chlorosulfonic acid can lead to localized overheating, promoting the formation of undesired isomers and byproducts.[2]

    • Solution: A slow, controlled addition of chlorosulfonic acid to the 4-fluoro-3-methyltoluene is essential. On a larger scale, this should be done using a calibrated addition pump.

  • Stoichiometry: An excess of chlorosulfonic acid can lead to the formation of disulfonated byproducts.

    • Solution: Use a moderate excess of chlorosulfonic acid (e.g., 1.1 to 1.5 equivalents) to ensure complete conversion of the starting material without promoting side reactions.

Experimental Protocol for Optimized Chlorosulfonation:

  • To a jacketed reactor equipped with an overhead stirrer, a temperature probe, and a nitrogen inlet, charge 4-fluoro-3-methyltoluene.

  • Cool the reactor to 0-5 °C.

  • Slowly add chlorosulfonic acid (1.2 equivalents) dropwise via an addition funnel or pump, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 5-10 °C for 1-2 hours, monitoring the progress by HPLC.

  • Once the reaction is complete, carefully quench the reaction mixture by slowly adding it to a mixture of ice and water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 4-fluoro-3-methylbenzenesulfonyl chloride.[3]

Issue 2: Difficulties and Safety Concerns in the Amination Step

Question: We are facing challenges with the amination of 4-fluoro-3-methylbenzenesulfonyl chloride. The reaction is sluggish, and we have concerns about handling ammonia at a larger scale. What are the best practices for a safe and efficient amination?

Answer: The amination of a sulfonyl chloride is a nucleophilic substitution reaction. The challenges often revolve around the reactivity of the sulfonyl chloride, the handling of the aminating agent (ammonia), and controlling the reaction conditions.

Root Causes and Solutions:

  • Handling of Ammonia: Gaseous ammonia can be difficult to handle at scale. Using aqueous ammonia is a common and safer alternative in an industrial setting.[4][5]

    • Solution: Utilize a concentrated aqueous solution of ammonium hydroxide. The reaction can be performed in a pressure-rated reactor to maintain a sufficient concentration of ammonia in the reaction mixture.

  • Reaction Temperature and Pressure: Low temperatures can lead to a slow reaction rate, while high temperatures can increase the pressure in the reactor and potentially lead to side reactions.

    • Solution: The reaction is often carried out at a moderately elevated temperature (e.g., 30-50 °C) in a sealed reactor to maintain a positive pressure of ammonia. Careful monitoring of both temperature and pressure is critical for safety.

  • Hydrolysis of Sulfonyl Chloride: The sulfonyl chloride is susceptible to hydrolysis, especially in the presence of water in the aqueous ammonia solution. This leads to the formation of the corresponding sulfonic acid, reducing the yield of the desired sulfonamide.

    • Solution: While some hydrolysis is unavoidable with aqueous ammonia, it can be minimized by using a concentrated solution of ammonium hydroxide and maintaining a sufficient excess of ammonia to favor the amination reaction. Running the reaction at a controlled, moderate temperature also helps.

Experimental Protocol for Amination:

  • Charge the crude 4-fluoro-3-methylbenzenesulfonyl chloride and a suitable solvent (e.g., isopropanol) into a pressure reactor.[3]

  • Cool the mixture to 0-10 °C.

  • Slowly add a concentrated aqueous solution of ammonium hydroxide (e.g., 28-30%), ensuring the temperature does not rise significantly.

  • Seal the reactor and warm the mixture to 40-50 °C.

  • Maintain the reaction at this temperature for several hours, monitoring the progress by HPLC.

  • After completion, cool the reactor to room temperature and carefully vent any excess pressure.

  • Acidify the reaction mixture with hydrochloric acid to precipitate the product.[3]

  • Isolate the this compound by filtration, wash with water, and dry.

Issue 3: Product Purification and Impurity Profile

Question: Our final product, this compound, is difficult to purify and contains several impurities. What are the likely impurities and what is the best purification strategy?

Answer: The purity of the final product is highly dependent on the control of the preceding steps. A well-executed synthesis will simplify the purification process significantly.

Likely Impurities and Their Origin:

ImpurityOrigin
Isomeric Sulfonamides From the chlorosulfonation of 4-fluoro-3-methyltoluene at different positions on the aromatic ring.
4-Fluoro-3-methylbenzenesulfonic acid Hydrolysis of the sulfonyl chloride intermediate during the amination step or workup.[6]
Unreacted 4-fluoro-3-methyltoluene Incomplete chlorosulfonation reaction.
Bis(4-fluoro-3-methylphenyl)sulfone A potential byproduct from the chlorosulfonation reaction.

Purification Strategies:

  • Recrystallization: This is the most common and effective method for purifying sulfonamides on a large scale. The choice of solvent is critical.

    • Recommended Solvents: A mixture of an alcohol (e.g., ethanol, isopropanol) and water, or a mixture of ethyl acetate and hexanes can be effective.[3] The ideal solvent system will dissolve the product at an elevated temperature and allow it to crystallize upon cooling, while keeping the impurities dissolved.

  • Column Chromatography: While effective at a laboratory scale, column chromatography is often not practical for large-scale purification due to the cost and volume of solvent required. It is, however, a valuable tool for isolating and identifying impurities during process development.[3]

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when working with chlorosulfonic acid at scale?

A1: Chlorosulfonic acid is a highly corrosive and reactive substance. Key safety considerations include:

  • Violent Reaction with Water: It reacts violently with water, releasing large amounts of heat and toxic fumes (hydrochloric acid and sulfuric acid). All equipment must be scrupulously dry.[3][7]

  • Corrosivity: It is extremely corrosive to skin, eyes, and the respiratory tract.[4] Appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a chemical-resistant apron, is mandatory.[5]

  • Toxicity: The vapors are highly toxic and can cause severe lung damage.[7] All manipulations must be performed in a well-ventilated fume hood or a closed system.

Q2: How can we monitor the progress of the chlorosulfonation and amination reactions?

A2: High-Performance Liquid Chromatography (HPLC) is the most effective technique for monitoring these reactions. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a small amount of formic acid or trifluoroacetic acid for peak shaping) is typically a good starting point for method development.[8][9] By injecting samples of the reaction mixture at regular intervals, you can track the disappearance of the starting material and the appearance of the product and any byproducts.

Q3: Can we use gaseous ammonia for the amination step instead of aqueous ammonia?

A3: Yes, gaseous ammonia can be used, and it avoids the issue of water-induced hydrolysis of the sulfonyl chloride. However, this approach presents its own set of challenges at scale, including:

  • Handling and Safety: Gaseous ammonia is toxic and requires specialized equipment for safe handling and introduction into the reactor.

  • Pressure and Temperature Control: The reaction would need to be conducted in a high-pressure reactor to maintain a sufficient concentration of ammonia. For most industrial applications, the use of concentrated aqueous ammonia in a pressure-rated reactor is a more practical and manageable approach.

Visualizing the Synthesis Workflow

The following diagram outlines the key steps and considerations in the scale-up synthesis of this compound.

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Amination cluster_2 Purification start 4-Fluoro-3-methyltoluene process1 Controlled Addition Low Temperature (0-10 °C) Exotherm Management start->process1 Charge to Reactor reagent1 Chlorosulfonic Acid reagent1->process1 Slow Addition quench1 Quench (Ice/Water) process1->quench1 intermediate 4-Fluoro-3-methylbenzenesulfonyl chloride process2 Pressure Reactor Moderate Temperature (40-50 °C) Pressure Monitoring intermediate->process2 Charge to Reactor quench1->intermediate Extraction & Isolation reagent2 Aqueous Ammonia reagent2->process2 Addition product_crude Crude Product process2->product_crude Acidification & Precipitation purification Recrystallization (e.g., IPA/Water) product_crude->purification final_product Pure this compound purification->final_product

Caption: Workflow for the synthesis of this compound.

References

Monitoring the progress of 4-Fluoro-3-methylbenzenesulfonamide reactions by TLC/HPLC

Author: BenchChem Technical Support Team. Date: December 2025

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Welcome to the technical support center for monitoring the progress of reactions involving 4-Fluoro-3-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions (FAQs) for both Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC), the two most common techniques for this purpose. The information herein is grounded in established scientific principles and practical, field-proven experience to ensure the integrity and success of your experimental work.

The Critical Role of Reaction Monitoring

In the synthesis of pharmaceutical compounds, precise monitoring of reaction progress is paramount. For the synthesis involving this compound, a key building block in various therapeutic agents, accurate and timely analysis ensures optimal yield, purity, and safety of the final product. In-process monitoring allows chemists to determine the point of reaction completion, identify the formation of by-products, and prevent over-reaction, all of which are critical for an efficient and reproducible synthetic process.[1]

Part 1: Thin-Layer Chromatography (TLC) Troubleshooting Guide

TLC is a rapid, inexpensive, and versatile technique for qualitative reaction monitoring. It provides a quick snapshot of the reaction mixture, allowing for the visualization of starting materials, intermediates, and products.

Step-by-Step Protocol: Developing a TLC Method for this compound Reactions
  • Plate Selection: Begin with standard silica gel 60 F254 plates. The fluorescent indicator will allow for visualization of UV-active compounds under a UV lamp at 254 nm.[2]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane). The concentration should be low enough to avoid overloading the plate, which can lead to streaking.[3][4]

  • Spotting: Using a capillary tube, carefully spot the diluted sample onto the baseline of the TLC plate. Ensure the spot is small and concentrated. Allow the solvent to fully evaporate before development.[5]

  • Solvent System (Mobile Phase) Selection: The choice of mobile phase is crucial for good separation. For sulfonamides, which are moderately polar, a mixture of a non-polar and a polar solvent is typically effective.

    • Initial System: Start with a 7:3 or 8:2 mixture of a non-polar solvent like hexane or toluene and a more polar solvent like ethyl acetate.

    • Optimization: Adjust the solvent ratio to achieve an Rf value for the product between 0.3 and 0.5. If spots are too high (high Rf), decrease the polarity of the mobile phase (increase the proportion of the non-polar solvent). If spots are too low (low Rf), increase the polarity (increase the proportion of the polar solvent).[3] A common mobile phase for sulfonamides is a mixture of chloroform and tert-butanol (e.g., 80:20 v/v).[6]

  • Development: Place the spotted TLC plate in a developing chamber containing the chosen mobile phase. Ensure the solvent level is below the baseline.[4] Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • UV Light: Remove the plate and allow the solvent to evaporate completely. Visualize the spots under a UV lamp at 254 nm. UV-active compounds will appear as dark spots.[2]

    • Staining: If compounds are not UV-active or for enhanced visualization, various staining agents can be used. For sulfonamides, fluorescamine is a highly effective stain, producing fluorescent spots under long-wave UV light.[6][7] Other general stains like potassium permanganate or p-anisaldehyde can also be employed.[8][9]

TLC Troubleshooting: Common Problems and Solutions
Problem Probable Cause(s) Solution(s)
Streaking or Elongated Spots 1. Sample is overloaded.[3][5] 2. The compound is highly polar or acidic/basic, causing strong interaction with the silica gel.[5] 3. The sample was applied in a highly polar solvent, causing the initial spot to be too large.[5]1. Dilute the sample further before spotting.[2] 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase to suppress ionization and reduce streaking.[3] 3. Use a less polar solvent for sample dilution.
Spots Not Visible or Very Faint 1. The sample is too dilute.[3][4] 2. The compound is not UV-active.[3] 3. The compound is volatile and has evaporated.[3]1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications.[3][4] 2. Use a chemical stain for visualization.[3] 3. This can be a limitation of TLC for highly volatile compounds.
Spots Too High (Rf close to 1) or Too Low (Rf close to 0) 1. The mobile phase is too polar (high Rf) or not polar enough (low Rf).[3]1. To lower the Rf, decrease the polarity of the mobile phase (e.g., increase the hexane to ethyl acetate ratio). To increase the Rf, increase the polarity (e.g., decrease the hexane to ethyl acetate ratio).[3]
Uneven Solvent Front 1. The TLC plate was tilted in the developing chamber.[2] 2. The developing chamber was not properly sealed, allowing for uneven solvent evaporation.1. Ensure the plate is placed vertically and straight in the chamber. 2. Make sure the chamber is securely closed during development.
Spots Have the Same Rf Value 1. The starting material and product have very similar polarities.1. Try a different solvent system with varying polarity or different solvent components. 2. Consider using a different stationary phase, such as alumina or reversed-phase plates.

Part 2: High-Performance Liquid Chromatography (HPLC) FAQs & Troubleshooting

HPLC is a powerful technique for both qualitative and quantitative analysis of reaction progress. It offers higher resolution, sensitivity, and reproducibility compared to TLC, making it ideal for detailed kinetic studies and impurity profiling.

Step-by-Step Protocol: HPLC Method for Monitoring this compound Reactions
  • Column Selection: A reversed-phase C18 column is the most common and effective choice for separating sulfonamides.[10][11] A standard dimension would be 4.6 x 250 mm with a 5 µm particle size.[10]

  • Mobile Phase Preparation:

    • Aqueous Component (A): HPLC-grade water, often with a modifier like 0.1% formic acid or phosphoric acid to control pH and improve peak shape.[12]

    • Organic Component (B): HPLC-grade acetonitrile or methanol.[11][13] Acetonitrile is often preferred due to its lower viscosity and UV transparency.

    • Gradient vs. Isocratic Elution: For reaction monitoring where components have a range of polarities, a gradient elution is often necessary to achieve good separation in a reasonable time. A typical gradient might start with a higher percentage of the aqueous phase and ramp up the organic phase.[14] An isocratic elution, where the mobile phase composition is constant, can be used if the components have similar retention times.[10]

  • Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition or a compatible solvent to avoid peak distortion. Filter the sample through a 0.22 or 0.45 µm syringe filter to remove particulates that could clog the column.[15]

  • Instrument Parameters:

    • Flow Rate: Typically 1.0 mL/min for a 4.6 mm ID column.[14]

    • Injection Volume: 5-20 µL.

    • Column Temperature: Ambient or slightly elevated (e.g., 30-40 °C) to improve peak shape and reduce viscosity.

    • Detector: A UV detector set at a wavelength where all components of interest absorb, typically around 254-270 nm for sulfonamides.[10][16] A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak identification.[14]

  • Data Analysis: Identify peaks based on their retention times, which should be consistent for a given method. Quantify the relative amounts of starting material, product, and by-products by integrating the peak areas.

HPLC Troubleshooting: FAQs

Q1: Why are my peaks tailing?

A1: Peak tailing, where the back of the peak is drawn out, is a common issue.

  • Cause: Secondary interactions between the analyte and the stationary phase, particularly with residual silanol groups on the silica support, can cause tailing, especially for basic compounds.[17] The sulfonamide group has acidic protons, which can also interact.

  • Solution:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., adding 0.1% formic or phosphoric acid) can suppress the ionization of silanol groups and improve peak shape.[17]

    • Use an End-capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups, reducing tailing.[17]

    • Check for Column Contamination: A blocked frit or contamination at the head of the column can cause peak distortion. Try flushing the column or replacing the guard column.

Q2: My peaks are split or show shoulders. What's wrong?

A2: Split peaks can have several origins.

  • Cause:

    • Co-elution: Two different compounds may be eluting very close together.[18]

    • Column Void: A void or channel in the column packing material can cause the sample to travel through different paths, resulting in a split peak.[18][19]

    • Sample Solvent Incompatibility: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion.[18]

  • Solution:

    • Optimize Separation: Adjust the mobile phase gradient or composition to improve the resolution between the two potential peaks.[18]

    • Replace Column: If a column void is suspected, the column will likely need to be replaced.[19]

    • Match Sample Solvent: Whenever possible, dissolve the sample in the initial mobile phase.

Q3: My retention times are shifting between runs. Why?

A3: Retention time instability can compromise data reliability.

  • Cause:

    • Mobile Phase Composition: Inaccurate mixing of the mobile phase or evaporation of the more volatile organic component can alter the solvent strength.

    • Temperature Fluctuations: Changes in column temperature can affect retention times.[11][19]

    • Column Equilibration: The column may not be fully equilibrated with the starting mobile phase conditions before injection.

  • Solution:

    • Prepare Fresh Mobile Phase: Prepare mobile phases fresh daily and keep the solvent bottles capped.

    • Use a Column Oven: A thermostatted column compartment will maintain a consistent temperature.[11]

    • Increase Equilibration Time: Ensure the column is equilibrated for a sufficient time (e.g., 10-15 column volumes) before the first injection.

Q4: I'm seeing broad peaks. How can I improve them?

A4: Broad peaks lead to poor resolution and reduced sensitivity.

  • Cause:

    • Extra-column Volume: Excessive tubing length or a large flow cell in the detector can contribute to peak broadening.

    • Column Overload: Injecting too much sample can saturate the stationary phase.[19][20]

    • Poor Column Performance: An old or degraded column will lose efficiency.

  • Solution:

    • Minimize Tubing: Use shorter, narrower internal diameter tubing between the injector, column, and detector.

    • Reduce Injection Volume/Concentration: Try injecting a smaller volume or a more dilute sample.

    • Test Column Performance: Evaluate the column with a standard mixture. If performance is poor, it may need to be replaced.

Visualization of Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common chromatographic issues.

Troubleshooting_Workflow observe observe problem problem category category solution solution Observe_Issue Observe Chromatographic Issue Tailing Peak Tailing Observe_Issue->Tailing Categorize Problem Splitting Peak Splitting Observe_Issue->Splitting Categorize Problem Broadening Peak Broadening Observe_Issue->Broadening Categorize Problem Retention_Shift Retention Time Shift Observe_Issue->Retention_Shift Categorize Problem Tailing_Causes Identify Cause: - Secondary Interactions - Column Contamination - pH Effects Tailing->Tailing_Causes Splitting_Causes Identify Cause: - Column Void - Co-elution - Solvent Mismatch Splitting->Splitting_Causes Broadening_Causes Identify Cause: - Column Overload - Extra-column Volume - Old Column Broadening->Broadening_Causes Retention_Shift_Causes Identify Cause: - Mobile Phase Drift - Temperature Fluctuation - Inadequate Equilibration Retention_Shift->Retention_Shift_Causes Tailing_Solutions Implement Solution: - Adjust Mobile Phase pH - Use End-capped Column - Flush/Replace Column Tailing_Causes->Tailing_Solutions Splitting_Solutions Implement Solution: - Optimize Method - Replace Column - Match Sample Solvent Splitting_Causes->Splitting_Solutions Broadening_Solutions Implement Solution: - Reduce Injection Amount - Minimize Tubing Length - Replace Column Broadening_Causes->Broadening_Solutions Retention_Shift_Solutions Implement Solution: - Prepare Fresh Mobile Phase - Use Column Oven - Increase Equilibration Time Retention_Shift_Causes->Retention_Shift_Solutions

Caption: A workflow diagram for troubleshooting common HPLC issues.

Advanced Considerations: Forced Degradation Studies

To ensure the stability-indicating nature of an HPLC method, forced degradation studies are often performed.[21][22] This involves subjecting the this compound to harsh conditions (e.g., acid, base, heat, oxidation, light) to intentionally generate degradation products.[22] The HPLC method must then be able to resolve the parent compound from all significant degradants, proving its specificity.[21]

Conclusion

Effective monitoring of this compound reactions through TLC and HPLC is essential for successful pharmaceutical development. By understanding the principles behind these techniques and being equipped with a systematic approach to troubleshooting, researchers can ensure the generation of reliable and accurate data, leading to robust and reproducible synthetic processes. This guide serves as a foundational resource to address common challenges and implement best practices in your laboratory.

References

Technical Support Center: N-Alkylation of 4-Fluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the N-alkylation of 4-fluoro-3-methylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common issues encountered during this crucial synthetic transformation.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor to consider when selecting a base for the N-alkylation of this compound?

A1: The most critical factor is the acidity (pKa) of the sulfonamide's N-H bond. Sulfonamides are generally weakly acidic, and therefore, a sufficiently strong base is required to deprotonate the nitrogen, forming the more nucleophilic sulfonamide anion. The choice of base directly impacts reaction rate and yield.

Q2: I am observing low to no conversion in my reaction. What are the likely causes related to the base?

A2: Low conversion is a common issue and can often be traced back to the base selection and reaction conditions.[1] Here are some key aspects to investigate:

  • Insufficient Basicity: The chosen base may not be strong enough to effectively deprotonate the sulfonamide. For instance, a weak base like potassium carbonate (K₂CO₃) might be inadequate.[1] Consider switching to a stronger base such as sodium hydride (NaH), potassium tert-butoxide (KOtBu), or lithium diisopropylamide (LDA).[1][2]

  • Poor Solubility: The base might not be soluble in the chosen reaction solvent, leading to a heterogeneous mixture with slow reaction kinetics. Ensure your base and solvent are compatible.

  • Steric Hindrance: A bulky base might be sterically hindered from accessing the sulfonamide proton, especially if the sulfonamide itself is sterically demanding.

Q3: My reaction is producing a significant amount of the N,N-dialkylated byproduct. How can I favor mono-alkylation?

A3: The formation of a dialkylated product is a common side reaction, especially with primary sulfonamides.[1] To promote mono-alkylation, consider the following strategies:

  • Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.1-1.5 equivalents) of the alkylating agent.[1]

  • Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain its low concentration, thus favoring mono-alkylation.[1]

  • Choice of Base: Using a less reactive, sterically hindered base can sometimes suppress the second alkylation.

Q4: Are there alternative methods for N-alkylation if traditional methods with alkyl halides are failing?

A4: Yes, several alternative methods can be employed:

  • Mitsunobu Reaction: This reaction allows for the N-alkylation of sulfonamides with alcohols under mild conditions using a phosphine and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][4] This method is particularly useful for inverting the stereochemistry of secondary alcohols.

  • "Borrowing Hydrogen" Catalysis: This environmentally friendly approach uses alcohols as alkylating agents, with water as the only byproduct.[2][5] These reactions are typically catalyzed by transition metals like iridium or manganese in the presence of a base.[2][6]

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction can be used to form a C-N bond between an aryl halide and a sulfonamide.[7][8]

Troubleshooting Guides

Issue 1: Low to No Yield

A low or non-existent yield is a frequent challenge in the N-alkylation of sulfonamides. The following guide provides a systematic approach to troubleshooting this issue.

Troubleshooting Logic for Low Yield

G start Low/No Yield base Re-evaluate Base Selection start->base Is the base strong enough? pKa of conjugate acid should be > pKa of sulfonamide alkylating Assess Alkylating Agent base->alkylating Is the base soluble in the solvent? Is it sterically accessible? conditions Optimize Reaction Conditions alkylating->conditions Is the leaving group reactive enough? (I > Br > Cl) Is the alkylating agent stable? solvent Check Solvent Effects conditions->solvent Is the temperature appropriate? Is the reaction time sufficient? end Resolution solvent->end Is the solvent polar aprotic? (e.g., DMF, THF, DMSO) Is the solvent anhydrous?

Caption: Troubleshooting logic for low yield in N-alkylation.

Detailed Troubleshooting Steps:
  • Re-evaluate Your Base Selection: The pKa of the conjugate acid of the base should be significantly higher than the pKa of the sulfonamide (typically around 10-11 in DMSO).

    BasepKa of Conjugate Acid (approx.)Common SolventsNotes
    Potassium Carbonate (K₂CO₃)10.3DMF, AcetonitrileOften too weak for complete deprotonation.[1]
    Sodium Hydride (NaH)35THF, DMFStrong, non-nucleophilic base. Reacts with protic solvents.[1]
    Potassium tert-Butoxide (KOtBu)19THF, t-BuOHStrong, sterically hindered base.[2][5]
    Lithium Diisopropylamide (LDA)36THFVery strong, non-nucleophilic, sterically hindered base. Typically prepared in situ.[9]

    pKa values can vary depending on the solvent.[10][11][12]

  • Assess Your Alkylating Agent: The reactivity of the alkylating agent is crucial. For alkyl halides, the reactivity order is generally I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, consider switching to the corresponding bromide or iodide.[1]

  • Optimize Reaction Conditions:

    • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[1] However, excessively high temperatures can lead to decomposition. Monitor your reaction at different temperatures to find the optimal balance.

    • Reaction Time: Ensure you are allowing sufficient time for the reaction to go to completion. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

  • Evaluate Solvent Effects: The choice of solvent can significantly impact reaction rates and yields.

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, and THF are commonly used for N-alkylation with alkyl halides as they can solvate the cation of the base and do not interfere with the nucleophile.[1]

    • Anhydrous Conditions: Ensure you are using dry solvents, as water can hydrolyze the alkylating agent and react with strong bases.[13]

Issue 2: Formation of N,N-Dialkylated Byproduct

The formation of the N,N-dialkylated product is a common side reaction. Here are strategies to promote mono-alkylation.

Strategies to Prevent N,N-Dialkylation

G start Dialkylation Observed stoichiometry Control Stoichiometry start->stoichiometry Use 1.1-1.5 eq. of alkylating agent addition Slow Addition of Alkylating Agent stoichiometry->addition Maintain low concentration of alkylating agent base_choice Select Appropriate Base addition->base_choice Use a sterically hindered base sulfonamide_choice Consider Sulfonamide Structure base_choice->sulfonamide_choice A bulkier sulfonamide can hinder the second alkylation end Desired Product sulfonamide_choice->end Promote Mono-alkylation

Caption: Strategies to prevent N,N-dialkylation.

Experimental Protocols

Protocol 1: N-Alkylation using an Alkyl Halide with a Strong Base

This protocol describes a general procedure for the N-alkylation of this compound using a strong base like sodium hydride.

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Add anhydrous THF or DMF to dissolve the sulfonamide.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (1.1 equivalents) portion-wise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.05 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Mitsunobu Reaction for N-Alkylation

This protocol outlines the N-alkylation of this compound with an alcohol using Mitsunobu conditions.[3][4]

Materials:

  • This compound

  • Alcohol (primary or secondary)

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a solution of this compound (1.0 equivalent) and the alcohol (1.2 equivalents) in anhydrous THF, add triphenylphosphine (1.5 equivalents).

  • Cool the mixture to 0 °C in an ice bath.

  • Add DIAD or DEAD (1.5 equivalents) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 6-24 hours, monitoring by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography to remove triphenylphosphine oxide and other byproducts.

General Experimental Workflow

G setup Reaction Setup (Inert atmosphere, anhydrous solvent) reagents Add Sulfonamide and Base setup->reagents stir Stir at 0°C to RT reagents->stir alkylating Add Alkylating Agent stir->alkylating monitor Monitor Reaction (TLC, LC-MS) alkylating->monitor workup Aqueous Workup and Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Characterize Product purify->product

Caption: General experimental workflow for N-alkylation.

References

Technical Support Center: Solvent Effects on the Reactivity of 4-Fluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by the Office of the Senior Application Scientist

This guide is designed for researchers, chemists, and drug development professionals actively working with 4-Fluoro-3-methylbenzenesulfonamide. The following content moves beyond standard protocols to address the nuanced and often pivotal role of solvent selection in modulating the reactivity of this substrate, particularly in Nucleophilic Aromatic Substitution (SNAr) reactions. Our goal is to provide a framework for troubleshooting common experimental issues by understanding the underlying chemical principles.

Core Concept: The Mechanism and the Solvent's Role

The reactivity of this compound is dominated by the Nucleophilic Aromatic Substitution (SNAr) pathway. The fluorine atom, activated by the powerfully electron-withdrawing sulfonyl group (-SO₂NH₂), serves as an excellent leaving group. The reaction proceeds via a two-step addition-elimination mechanism involving a resonance-stabilized carbanionic intermediate known as the Meisenheimer complex.

The choice of solvent is critical as it directly influences the stability of the reactants, the nucleophile, and, most importantly, the charged Meisenheimer intermediate.[1][2] Understanding this interaction is the key to controlling reaction rate, yield, and purity.

SNAr_Mechanism Reactants Substrate + Nu⁻ TS1 Transition State 1 (Attack of Nu⁻) Reactants->TS1 Step 1 (Rate-Determining) Meisenheimer Meisenheimer Complex (Stabilized Intermediate) TS1->Meisenheimer TS2 Transition State 2 (Loss of F⁻) Meisenheimer->TS2 Step 2 Products Product + F⁻ TS2->Products Troubleshooting_Yield Start Low Yield / Conversion in Protic Solvent Check1 Is the Nucleophile (e.g., amine) strong? Start->Check1 Action1 Switch to Polar Aprotic Solvent (e.g., DMSO, DMF) Check1->Action1 Yes Check2 Are conditions anhydrous? Action1->Check2 Action2 Dry solvent and reagents. Use inert atmosphere (N₂/Ar). Check2->Action2 No Check3 Is temperature optimized? Check2->Check3 Yes Action2->Check3 Action3 Monitor reaction by TLC/LCMS. Adjust temp (start at RT, heat if needed). Check3->Action3 No End High Yield Achieved Check3->End Yes Action3->End Meisenheimer_Solvation cluster_0 Polar Aprotic Solvent (e.g., DMSO) Meisenheimer Meisenheimer Complex (Charge Delocalized) S1 δ+ S1->Meisenheimer S2 δ+ S2->Meisenheimer S3 δ+ S3->Meisenheimer S4 δ+ S4->Meisenheimer

References

Validation & Comparative

A Comparative Guide to HPLC Method Validation for Purity Assessment of 4-Fluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth, technically-grounded comparison of a validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 4-Fluoro-3-methylbenzenesulfonamide against other analytical alternatives. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of protocols to explain the scientific rationale behind the experimental design, ensuring a self-validating and robust analytical system.

Introduction: The Criticality of Purity in Pharmaceutical Intermediates

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount, as any impurities can carry through the synthetic route, potentially leading to undesired side products, reduced efficacy, and adverse patient reactions in the final drug product. Therefore, a precise and reliable analytical method for purity determination is not merely a quality control check but a cornerstone of drug safety and efficacy.

High-Performance Liquid Chromatography (HPLC) is the gold standard for purity assessment of non-volatile and thermally labile compounds like this compound due to its high resolution, sensitivity, and quantitative accuracy.[1] This guide details a proposed HPLC method and its rigorous validation in accordance with the International Council for Harmonisation (ICH) guidelines, specifically ICH Q2(R1) and the recently revised Q2(R2).[2][3][4][5][6][7][8][9][10][11]

Proposed HPLC Method for this compound

Drawing from established methods for sulfonamide analysis, the following reversed-phase HPLC (RP-HPLC) method is proposed for the purity determination of this compound.[12][13][14][15][16]

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides excellent separation for a wide range of non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape and ionization for mass spectrometry if used.
Mobile Phase B AcetonitrileA common organic modifier in reversed-phase chromatography, offering good elution strength.
Gradient 0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-20 min: 30% BA gradient elution is necessary to separate the main peak from potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and resolution.
Injection Volume 10 µLA typical injection volume that balances sensitivity and peak shape.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times.
Detection UV at 254 nmA common wavelength for aromatic compounds, offering good sensitivity for the analyte.
Sample Preparation 1 mg/mL in Acetonitrile:Water (50:50)Ensures complete dissolution and compatibility with the mobile phase.

Rigorous Method Validation: An Adherence to ICH Q2(R1)/Q2(R2) Guidelines

The objective of analytical method validation is to demonstrate that the procedure is suitable for its intended purpose.[6][8][17][18] The following validation parameters must be thoroughly investigated.[3][5][19][20][21]

Specificity and Forced Degradation Studies

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[6][22] To demonstrate this, forced degradation studies are essential.[23][24][25][26][27] These studies expose the drug substance to harsh conditions to intentionally generate degradation products.

Experimental Protocol for Forced Degradation:

  • Acid Hydrolysis: Reflux the sample in 0.1 M HCl at 80°C for 4 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 M NaOH at 80°C for 4 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 24 hours.

The HPLC chromatograms of the stressed samples should demonstrate that the main peak is well-resolved from any degradation product peaks, thus proving the stability-indicating nature of the method.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte.[20][28][29][30] The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[30]

Experimental Protocol:

  • Prepare a stock solution of this compound reference standard.

  • Prepare a series of at least five concentrations ranging from 50% to 150% of the target concentration.

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area against concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results to the true value.[20][22][28][29][31] It is typically assessed by determining the recovery of a known amount of analyte spiked into a placebo matrix.

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the reference standard into a placebo.

  • Analyze each concentration in triplicate.

  • Calculate the percentage recovery at each level. Acceptance criteria are typically between 98.0% and 102.0%.[31]

Precision

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[5][20][28][29][31] It is evaluated at two levels:

  • Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time.

  • Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, and/or different equipment.

Experimental Protocol:

  • Repeatability: Analyze six replicate samples of the same concentration (e.g., 100% of the target concentration) on the same day by the same analyst.

  • Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or on a different instrument.

  • Calculate the Relative Standard Deviation (%RSD) for the results. The acceptance criterion is typically ≤ 2%.[5][31]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[32][33][34][35][36] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][32][33][34][36]

Calculation based on the Standard Deviation of the Response and the Slope:

  • LOD = 3.3 × (σ / S)

  • LOQ = 10 × (σ / S)

Where:

  • σ = the standard deviation of the y-intercepts of the regression lines.

  • S = the slope of the calibration curve.[8][32][33]

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[20][22]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase composition (e.g., ± 2% organic)

  • Analyze a sample under each of the modified conditions.

  • Evaluate the effect on the results (e.g., retention time, peak area, resolution). The results should not be significantly affected.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of the HPLC method validation process.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Validation Outcome MethodDev Propose HPLC Method Specificity Specificity (Forced Degradation) MethodDev->Specificity Initiates Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness ValidatedMethod Validated HPLC Method for Purity Robustness->ValidatedMethod Successful Validation

Caption: Workflow for HPLC Method Validation.

Comparative Analysis with Alternative Techniques

While HPLC is the preferred method, it is instructive to compare its performance with other analytical techniques that could be employed for purity determination.

Table 2: Comparison of Analytical Techniques for Purity Assessment

TechniquePrincipleAdvantages for this compoundDisadvantages/Limitations
Validated HPLC-UV Differential partitioning between a stationary and mobile phase.High resolution, excellent quantitation, well-established for purity, stability-indicating.Requires method development and validation, solvent consumption.
Gas Chromatography (GC) Partitioning into a gaseous mobile phase.High efficiency for volatile impurities (e.g., residual solvents).Not suitable for non-volatile or thermally labile compounds like the analyte itself.
Mass Spectrometry (MS) Mass-to-charge ratio of ionized molecules.High sensitivity and specificity, can identify unknown impurities.[1]Quantitative analysis can be complex and may require extensive calibration.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclear spin in a magnetic field.Provides detailed structural information, can be used for quantitative analysis (qNMR).[1][37]Lower sensitivity compared to HPLC and MS, complex spectra for mixtures.
Supercritical Fluid Chromatography (SFC) Uses a supercritical fluid as the mobile phase.Greener alternative with reduced organic solvent consumption, faster analysis times.[38]Less common instrumentation, may require specialized columns.
Capillary Electrophoresis (CE) Separation based on electrophoretic mobility.High efficiency, low sample and reagent consumption.[38]Lower loading capacity, can be less robust than HPLC for routine QC.

Conclusion and Recommendations

The detailed, validated HPLC method presented in this guide offers a robust, reliable, and precise approach for the purity determination of this compound, fully compliant with international regulatory expectations.[2][39][40][41] Its performance, particularly in terms of specificity as demonstrated through forced degradation studies, makes it superior to other techniques for routine quality control.

While alternative methods like MS and NMR are invaluable for impurity identification and structural elucidation, the validated HPLC method remains the cornerstone for quantitative purity assessment. For laboratories seeking greener alternatives, Supercritical Fluid Chromatography presents a promising option, though it would require its own rigorous method development and validation.[38] Ultimately, the choice of analytical technique should be guided by the specific requirements of the analysis, but for routine purity testing of this compound, the validated HPLC method is the most scientifically sound and defensible choice.

References

A Comparative Guide to the Analytical Characterization of 4-Fluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous characterization of pharmaceutical intermediates is a cornerstone of regulatory compliance and the successful development of safe and effective therapeutics. 4-Fluoro-3-methylbenzenesulfonamide, a key structural motif in various pharmacologically active agents, demands a multi-faceted analytical approach to ensure its identity, purity, and stability. This guide provides an in-depth comparison of critical analytical methodologies for the comprehensive characterization of this compound, grounded in established scientific principles and supported by practical, field-proven insights.

Chromatographic Purity and Impurity Profiling: HPLC and GC-MS

The quantitative determination of purity and the identification of process-related impurities are paramount. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) serve as the workhorses for these tasks, each offering distinct advantages.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier technique for assessing the purity of non-volatile and thermally labile compounds like this compound. A well-developed Reverse-Phase (RP-HPLC) method can effectively separate the main compound from its impurities.

Causality of Experimental Choices: The selection of a C18 stationary phase is based on its hydrophobicity, which provides excellent retention and separation for aromatic compounds like benzenesulfonamides. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, is chosen to ensure good peak shape and ionization efficiency if coupled with a mass spectrometer. The diode-array detector (DAD) allows for the simultaneous monitoring of multiple wavelengths, which is crucial for detecting impurities that may have different chromophores.

Detailed Experimental Protocol: RP-HPLC with DAD Detection

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 30% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) at 230 nm.

  • Data Analysis: The purity is calculated based on the area percentage of the main peak relative to the total peak area.

Data Presentation: Proposed HPLC Method Parameters

ParameterValue
Column C18 (250 x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Detection DAD at 230 nm
Column Temp. 30 °C
Injection Vol. 10 µL

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing a Weigh Sample b Dissolve in Acetonitrile/Water a->b c Filter (0.45 µm) b->c d Inject into HPLC System c->d e Separation on C18 Column d->e f DAD Detection (230 nm) e->f g Integrate Peaks f->g h Calculate Area % Purity g->h

Caption: Workflow for HPLC purity analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

For the identification of volatile impurities, GC-MS is an invaluable tool, providing both chromatographic separation and structural information from the mass spectra. While sulfonamides can be analyzed directly, derivatization is often employed to improve their thermal stability and chromatographic behavior.[1]

Causality of Experimental Choices: A semi-polar GC column is often suitable for separating a range of sulfonamides and their derivatives.[2] Electron Ionization (EI) is a standard ionization technique that produces reproducible fragmentation patterns, which are essential for library matching and structural elucidation. The temperature program is designed to ensure the elution of the analyte and any potential impurities with good peak shape.

Detailed Experimental Protocol: GC-MS Analysis (with optional derivatization)

  • Sample Preparation (Derivatization): To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and heat at 70 °C for 30 minutes.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • MS Transfer Line: 280 °C.

    • Ion Source: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: 40-500 m/z.

  • Data Analysis: Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and by interpreting the fragmentation patterns.

Data Presentation: Proposed GC-MS Method Parameters

ParameterValue
Column DB-5ms (30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium (1.2 mL/min)
Inlet Temp. 250 °C
Oven Program 100 °C (2 min) -> 280 °C (5 min) @ 15 °C/min
Ionization Electron Ionization (EI), 70 eV
Mass Range 40-500 m/z

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation a Sample b Derivatization (e.g., Silylation) a->b c Inject into GC-MS System b->c d GC Separation c->d e Mass Spectrometry (EI, Scan) d->e f Analyze Mass Spectra e->f g Identify Impurities f->g

Caption: Workflow for GC-MS impurity identification.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for the unambiguous confirmation of the chemical structure of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

Expertise in Interpretation: The ¹H NMR spectrum will confirm the presence of the methyl group, the aromatic protons, and the protons of the sulfonamide group, with their characteristic chemical shifts and coupling patterns. The ¹⁹F NMR spectrum will show a signal characteristic of a fluorine atom attached to an aromatic ring, and its coupling to adjacent protons will further confirm its position. The ¹³C NMR spectrum will identify all the unique carbon atoms in the molecule.

Expected NMR Data for this compound [3]

NucleusExpected Chemical Shift (ppm)Multiplicity
¹H ~2.3s (3H, -CH₃)
~7.2t (1H, Ar-H)
~7.6m (2H, Ar-H)
~7.8br s (2H, -SO₂NH₂)
¹³C ~20C ( -CH₃)
~115-145C (Aromatic)
160 (d, JCF~=250 Hz)C (C-F)

Note: Predicted values are based on standard chemical shift tables and data from similar structures. Actual values may vary.

Workflow for Structural Confirmation by NMR

NMR_Workflow a Dissolve Sample in Deuterated Solvent (e.g., DMSO-d6) b Acquire 1H, 13C, and 19F NMR Spectra a->b c Process and Analyze Spectra b->c d Assign Chemical Shifts and Coupling Constants c->d e Confirm Structure d->e

Caption: Process for NMR-based structural elucidation.

Thermal Properties: TGA and DSC

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential for evaluating the thermal stability and phase behavior of this compound.

Authoritative Grounding: These methods are widely used in the pharmaceutical industry to characterize drug substances and intermediates, providing critical data for process development, formulation, and storage.

Data Presentation: Expected Thermal Analysis Events

TechniqueExpected EventInformation Gained
DSC Sharp EndothermMelting Point, Purity
TGA Mass Loss at High Temp.Decomposition Temperature, Thermal Stability

Workflow for Thermal Analysis

Thermal_Workflow a Place Sample in TGA/DSC Pan b Heat under Inert Atmosphere (N₂) a->b c Record Mass Change (TGA) and Heat Flow (DSC) b->c d Analyze Thermogram c->d

Caption: Workflow for TGA/DSC thermal characterization.

Comparative Summary of Analytical Techniques

TechniqueInformation ProvidedAdvantagesLimitations
HPLC-DAD Purity, Quantitative Impurity ProfileHigh precision, robust, widely available.Requires reference standards for impurity identification.
GC-MS Identification of Volatile ImpuritiesHigh sensitivity and specificity, structural information.May require derivatization, not suitable for non-volatile compounds.
NMR Unambiguous Structural ConfirmationDefinitive structural information, non-destructive.Lower sensitivity than MS, requires higher sample concentration.
TGA/DSC Thermal Stability, Melting PointProvides key physical properties.Does not provide structural information.

Conclusion

A comprehensive analytical characterization of this compound requires the synergistic use of multiple analytical techniques. HPLC is indispensable for purity determination and quantification of non-volatile impurities. GC-MS is a powerful tool for identifying volatile impurities. NMR spectroscopy provides the definitive confirmation of the molecular structure. Finally, thermal analysis establishes the compound's thermal stability and key physical properties. By employing this integrated approach, researchers and drug development professionals can ensure the quality, safety, and consistency of this important pharmaceutical intermediate.

References

A Comparative Guide to Purity Analysis of 4-Fluoro-3-methylbenzenesulfonamide by qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise determination of a compound's purity is not merely a quality control checkpoint; it is a fundamental necessity for ensuring safety, efficacy, and reproducibility. This guide offers an in-depth, objective comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity analysis of 4-Fluoro-3-methylbenzenesulfonamide, benchmarked against established analytical techniques. As Senior Application Scientists, our aim is to provide not just protocols, but a validated framework for making informed decisions in your analytical workflow.

The Critical Role of Purity in Drug Development

This compound is a sulfonamide derivative, a class of compounds with a rich history in medicinal chemistry. The purity of such active pharmaceutical ingredients (APIs) and intermediates directly impacts the validity of biological screening results, toxicological studies, and ultimately, patient safety. Even minute impurities can lead to significant side effects or alter the therapeutic efficacy of the final drug product. Therefore, the choice of analytical methodology for purity assessment is a critical decision.

qNMR: A Primary Method for Purity Assessment

Quantitative NMR (qNMR) has emerged as a powerful, primary analytical method for determining the purity of a substance without the need for a specific reference standard of the analyte itself.[1] The fundamental principle of qNMR lies in the direct proportionality between the area of an NMR peak and the number of nuclei responsible for that signal.[2] By co-dissolving a known mass of a highly pure, certified internal standard with a known mass of the analyte, the purity of the analyte can be calculated with high accuracy and precision.[3][4]

The United States Pharmacopeia (USP) is actively revising its general chapters to expand the role and provide clearer guidance on the application of qNMR, recognizing its potential as a primary ratio method.[5][6] This underscores the growing acceptance and trust in this technique within the regulatory landscape.[7][8]

Why qNMR for this compound?
  • No Need for a Specific Reference Standard: This is particularly advantageous for novel compounds or when a certified standard of the analyte is unavailable or expensive.

  • High Specificity: The high resolution of NMR spectra often allows for the selective quantification of the analyte in the presence of impurities, even if they are structurally related.

  • Structural Confirmation: A single qNMR experiment provides both quantitative data and structural information, confirming the identity of the analyte simultaneously.

  • Non-destructive: The sample can be recovered after analysis, which is beneficial when working with valuable or limited-quantity materials.[2]

Experimental Workflow: Purity Determination by ¹H qNMR

The following protocol outlines the key steps for the purity analysis of this compound using ¹H qNMR with an internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis start Accurately weigh This compound weigh_is Accurately weigh Internal Standard (e.g., Maleic Anhydride) start->weigh_is dissolve Dissolve both in a deuterated solvent (e.g., DMSO-d6) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum under quantitative conditions (long relaxation delay) transfer->acquire process Process spectrum (phasing, baseline correction) acquire->process integrate Integrate non-overlapping signals of analyte and internal standard process->integrate calculate Calculate purity using the qNMR equation integrate->calculate result Report Purity (%) calculate->result

Caption: Workflow for qNMR Purity Analysis.

Step-by-Step Protocol:

  • Selection of Internal Standard: An ideal internal standard should be highly pure (≥99%), stable, non-volatile, and have signals that do not overlap with the analyte signals.[9] For this compound, maleic anhydride or dimethyl sulfone are suitable choices in a solvent like DMSO-d₆.[1][9]

  • Sample Preparation:

    • Accurately weigh approximately 15-20 mg of this compound into a clean vial.

    • Accurately weigh approximately 5-10 mg of the certified internal standard (e.g., maleic anhydride) into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of a suitable deuterated solvent (e.g., DMSO-d₆). Ensure complete dissolution.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a well-calibrated spectrometer.

    • Crucially, use a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest to ensure full relaxation and accurate integration. A typical D1 for qNMR is 30-60 seconds.

    • Ensure a sufficient signal-to-noise ratio (S/N > 150) for the signals being integrated.[10]

  • Data Processing and Calculation:

    • Carefully phase and baseline correct the spectrum.

    • Integrate a well-resolved, non-overlapping signal of this compound (e.g., the methyl protons) and a signal from the internal standard (e.g., the olefinic protons of maleic anhydride).

    • Calculate the purity using the following equation[3][4]:

      Purity (analyte) % = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity (IS) %

      Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • IS = Internal Standard

Comparative Analysis: qNMR vs. Alternative Methods

While qNMR offers significant advantages, a comprehensive purity assessment often benefits from orthogonal methods. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Titration are commonly employed techniques for purity analysis of sulfonamides.[11][12][13]

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, separating compounds based on their differential partitioning between a stationary and a mobile phase.[14] For sulfonamides, reversed-phase HPLC with UV detection is a common approach.[15][16]

Protocol Outline (HPLC-UV):

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent to a known concentration (e.g., 1 mg/mL).[14]

  • Chromatographic Conditions:

    • Column: C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)[1]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

    • Detection: UV at a wavelength where the sulfonamide has significant absorbance (e.g., 254 nm).

  • Data Analysis: The purity is typically determined by area percent, where the area of the main peak is divided by the total area of all peaks. This assumes that all impurities have a similar response factor to the main compound, which is a significant limitation. For more accurate quantification, a reference standard of the analyte is required to create a calibration curve.

Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. For many sulfonamides, derivatization is often necessary to increase their volatility and thermal stability.[12]

Protocol Outline (GC-MS):

  • Derivatization: The sulfonamide may be methylated or silylated to make it amenable to GC analysis.

  • GC Conditions:

    • Column: A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

    • Carrier Gas: Helium or hydrogen.

    • Temperature Program: A gradient temperature program to ensure separation of the analyte from any impurities.

  • Detection: Mass spectrometry (MS) is a powerful detector for GC, providing both quantitative data and structural information for impurity identification.

Titration

Classical titrimetric methods, such as non-aqueous titration or diazotization titration, can be used for the assay of sulfonamides.[13][17] These methods are often prescribed in pharmacopeias but can be less specific than chromatographic techniques.

Protocol Outline (Non-Aqueous Titration):

  • Sample Preparation: Dissolve a known mass of the sulfonamide in a non-aqueous solvent (e.g., acetone or dimethylformamide).

  • Titration: Titrate the acidic sulfonamide with a standardized solution of a strong base in a non-aqueous solvent (e.g., tetrabutylammonium hydroxide), using a potentiometric endpoint detection.

Head-to-Head Comparison

FeatureqNMRHPLC-UVGC-MSTitration
Principle Proportionality of signal area to the number of nucleiDifferential partitioningVolatility and partitioningChemical reaction
Reference Standard Analyte-specific standard not required (uses internal standard)Required for accurate quantificationRequired for accurate quantificationRequired for titrant standardization
Specificity HighGood to HighHighLow to Moderate
Precision & Accuracy ExcellentExcellent (with standard)Excellent (with standard)Good
Sample Throughput ModerateHighModerateLow
Structural Info Yes (confirms identity)NoYes (impurity identification)No
Key Advantage Primary method, no analyte standard neededRobust, widely available, high throughputHigh sensitivity, impurity identificationLow cost, simple instrumentation
Limitations Lower sensitivity than MS, requires high-field magnetRequires reference standards, potential for co-elutionRequires derivatization for non-volatile compoundsLess specific, susceptible to interference

Decision-Making Framework

The choice of the optimal analytical method depends on the specific requirements of the analysis.

decision_tree start Purity Analysis of This compound q1 Analyte Reference Standard Available? start->q1 q2 Need for Impurity Identification? q1->q2 Yes method_qnmr qNMR q1->method_qnmr No q3 High Throughput Required? q2->q3 No method_gcms GC-MS q2->method_gcms Yes method_hplc HPLC-UV q3->method_hplc Yes method_titration Titration q3->method_titration No

Caption: Decision tree for selecting a purity analysis method.

Conclusion and Recommendations

For the definitive purity assessment of this compound, qNMR stands out as a superior primary method , offering high accuracy and precision without the need for an analyte-specific certified reference material. Its ability to provide simultaneous structural confirmation adds a layer of confidence that is invaluable in research and development.

HPLC-UV is a robust and reliable orthogonal technique, particularly well-suited for routine quality control and high-throughput screening where a reference standard is available.[1] GC-MS should be considered for the identification and quantification of volatile or semi-volatile impurities, providing complementary information to liquid-phase separation techniques. Titration , while a classic method, is generally best reserved for assaying bulk material where specificity is not a primary concern.

Ultimately, a combination of qNMR as a primary method and a chromatographic technique like HPLC as an orthogonal method provides the most comprehensive and reliable purity profile for critical materials like this compound, ensuring the integrity and success of your research and development endeavors.

References

A Technical Guide and Comparative Framework for the Evaluation of 4-Fluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for the comparative analysis of 4-Fluoro-3-methylbenzenesulfonamide against two well-characterized sulfonamides: the antibacterial agent Sulfamethoxazole and the selective COX-2 inhibitor Celecoxib. Due to the limited availability of public experimental data for this compound, this document serves as both a comparative overview of established sulfonamides and a methodological guide for researchers aiming to characterize this novel compound. We will explore the known physicochemical properties, synthesis, and biological activities of Sulfamethoxazole and Celecoxib, and provide detailed experimental protocols to facilitate the direct comparison of this compound.

Introduction to the Sulfonamide Scaffold

The sulfonamide functional group (-S(=O)₂-NR₂R₃) is a cornerstone in medicinal chemistry, leading to the development of a wide array of therapeutic agents.[1] The versatility of the sulfonamide moiety allows for structural modifications that can significantly alter a compound's biological activity, leading to drugs with applications ranging from antibacterial and anti-inflammatory to diuretic and hypoglycemic.[2] This guide focuses on comparing this compound, a lesser-characterized molecule, with two widely used sulfonamides that represent different therapeutic classes: Sulfamethoxazole, a classic antibacterial, and Celecoxib, a selective anti-inflammatory agent.

Comparative Compounds: Structures and Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its pharmacokinetic and pharmacodynamic behavior. The following table summarizes the key properties of our comparator compounds. The data for this compound is currently unavailable and awaits experimental determination.

PropertyThis compoundSulfamethoxazoleCelecoxib
Structure
alt text
alt text
alt text
Molecular Formula C₇H₈FNO₂SC₁₀H₁₁N₃O₃SC₁₇H₁₄F₃N₃O₂S
Molecular Weight 189.21 g/mol 253.28 g/mol 381.37 g/mol [3]
Melting Point Data not available167 °C[4]157-159 °C[3]
Water Solubility Data not availableVery slightly soluble[4]Insoluble[3]
pKa Data not available~5.6[5]~11.1
LogP Data not available0.893.73

Synthesis Methodologies

The synthesis of sulfonamides generally involves the reaction of a sulfonyl chloride with an amine. Below are established synthesis protocols for the comparator compounds and a proposed synthesis for this compound based on its precursor.

Synthesis of this compound (Proposed)

The synthesis of this compound would logically proceed from its corresponding sulfonyl chloride.

Step 1: Synthesis of 4-Fluoro-3-methylbenzenesulfonyl chloride

This precursor is commercially available. Its synthesis typically involves the chlorosulfonation of 2-fluorotoluene.

Step 2: Amination of 4-Fluoro-3-methylbenzenesulfonyl chloride

4-Fluoro-3-methylbenzenesulfonyl chloride would then be reacted with ammonia to yield the final product.

Synthesis of this compound 2-Fluorotoluene 2-Fluorotoluene 4-Fluoro-3-methylbenzenesulfonyl_chloride 4-Fluoro-3-methylbenzenesulfonyl chloride 2-Fluorotoluene->4-Fluoro-3-methylbenzenesulfonyl_chloride Chlorosulfonation Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->4-Fluoro-3-methylbenzenesulfonyl_chloride This compound This compound 4-Fluoro-3-methylbenzenesulfonyl_chloride->this compound Amination Ammonia Ammonia Ammonia->this compound

Figure 1: Proposed synthesis of this compound.

Synthesis of Sulfamethoxazole

Sulfamethoxazole is synthesized by the condensation of acetylsulfanilyl chloride with 3-amino-5-methylisoxazole, followed by the removal of the acetyl protecting group.

Synthesis of Celecoxib

A common synthesis for Celecoxib involves the condensation of 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione with 4-hydrazinylbenzenesulfonamide.[6]

Comparative Biological Activity: A Framework for Evaluation

Given the structural features of this compound, it is plausible to hypothesize that it may exhibit either antibacterial or anti-inflammatory (COX inhibition) activity. The following sections provide the necessary context and experimental protocols to test these hypotheses.

Antibacterial Activity: Comparison with Sulfamethoxazole

Sulfamethoxazole functions as an antibacterial agent by inhibiting dihydropteroate synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[7]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain (e.g., E. coli, S. aureus) overnight in cation-adjusted Mueller-Hinton Broth (CAMHB). Dilute the culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of the test compounds (this compound and Sulfamethoxazole) in a 96-well microtiter plate using CAMHB.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Data Analysis: Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound that prevents visible growth.

Comparative Data:

CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
This compound Data not availableData not available
Sulfamethoxazole 1025-50
Anti-inflammatory Activity: Comparison with Celecoxib

Celecoxib is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that is upregulated during inflammation and is responsible for the synthesis of prostaglandins.[6]

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This assay determines the half-maximal inhibitory concentration (IC₅₀) of a compound for COX-1 and COX-2 enzymes.

  • Enzyme and Compound Preparation: Reconstitute human recombinant COX-1 and COX-2 enzymes in assay buffer. Prepare a range of concentrations of the test compounds (this compound and Celecoxib).

  • Reaction Setup: In a 96-well plate, pre-incubate the enzymes with the test compounds or a vehicle control for a specified time at a controlled temperature.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Termination and Detection: After a defined reaction time, terminate the reaction and measure the amount of prostaglandin E₂ (PGE₂) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by plotting the percent inhibition against the log of the compound concentration.

COX Inhibition Assay Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Detection & Analysis Enzyme COX-1 or COX-2 Enzyme Pre-incubation Pre-incubation of Enzyme and Compound Enzyme->Pre-incubation Compound Test Compound (e.g., this compound) Compound->Pre-incubation Arachidonic_Acid Add Arachidonic Acid (Substrate) Pre-incubation->Arachidonic_Acid Reaction Enzymatic Reaction Arachidonic_Acid->Reaction Termination Terminate Reaction Reaction->Termination PGE2_Measurement Measure PGE₂ Production (EIA) Termination->PGE2_Measurement IC50_Calculation Calculate IC₅₀ PGE2_Measurement->IC50_Calculation

Figure 2: Workflow for the in vitro COX inhibition assay.

Comparative Data:

CompoundCOX-1 IC₅₀ (nM)COX-2 IC₅₀ (nM)Selectivity Index (COX-1/COX-2)
This compound Data not availableData not availableData not available
Celecoxib ~15,000[8]40[9]>375[8]

Structure-Activity Relationship (SAR) Insights and Future Directions

The biological activity of sulfonamides is highly dependent on the nature and position of substituents on the aromatic ring and the sulfonamide nitrogen.

  • Antibacterial Activity: For antibacterial sulfonamides, an unsubstituted amino group at the N4 position is generally crucial for activity, as it mimics p-aminobenzoic acid (PABA). The substitution on the sulfonamide nitrogen with a heterocyclic ring, as in Sulfamethoxazole, often enhances potency.[10]

  • COX-2 Inhibition: Selective COX-2 inhibitors like Celecoxib typically possess a bulkier, often diaryl heterocyclic, structure. The sulfonamide or a similar group fits into a specific side pocket of the COX-2 enzyme that is absent in COX-1, conferring selectivity.[5]

For this compound, the presence of the fluoro and methyl groups on the benzene ring will influence its electronic and steric properties, which in turn will dictate its binding affinity for various biological targets. Experimental evaluation is essential to determine its activity profile.

Conclusion

This guide provides a comparative framework for the characterization of this compound by leveraging the well-established properties and activities of Sulfamethoxazole and Celecoxib. While direct experimental data for the target compound is currently lacking, the detailed protocols and comparative data presented herein offer a clear path for its evaluation. The scientific community is encouraged to undertake the necessary experimental work to elucidate the physicochemical properties and biological activities of this compound, which will contribute to a deeper understanding of sulfonamide structure-activity relationships and may uncover a novel therapeutic agent.

References

A Senior Application Scientist's Guide to the Reactivity of Fluorinated vs. Non-Fluorinated Benzenesulfonamides

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the landscape of modern medicinal chemistry and process development, benzenesulfonamides are a cornerstone scaffold. Their utility, however, is often magnified through the strategic incorporation of fluorine. The introduction of fluorine, the most electronegative element, imparts profound changes to the molecule's electronic properties, which in turn dictates its reactivity.[1] This guide provides an in-depth comparison of the reactivity profiles of fluorinated and non-fluorinated benzenesulfonamides, moving beyond simple descriptions to explain the causal relationships behind their distinct chemical behaviors. We will explore how fluorination impacts the key reactive sites of the molecule, supported by quantitative data, validated experimental protocols, and mechanistic diagrams to offer a comprehensive resource for researchers, scientists, and drug development professionals.

The Electronic Influence of Aromatic Fluorination

The decision to fluorinate an aromatic ring is a strategic choice aimed at modulating specific molecular properties. The primary driver of the observed reactivity differences is fluorine's powerful electron-withdrawing inductive effect (-I effect). This effect polarizes the carbon-fluorine bond and withdraws electron density from the entire aromatic system. Unlike other halogens, fluorine's resonance effect (+R effect), which would donate electron density, is significantly weaker and does not offset the potent inductive withdrawal.[2] This net withdrawal of electron density has critical consequences for the molecule's three primary reactive zones:

  • The Aromatic Ring: The ring becomes significantly more electron-deficient (electrophilic), making it more susceptible to attack by nucleophiles.

  • The Sulfonamide N-H Bond: Electron density is pulled away from the nitrogen atom, weakening the N-H bond and making the proton more acidic.

  • The Sulfur Center: The sulfur atom becomes more electron-deficient, which can influence its susceptibility to nucleophilic attack in certain reactions.

The following diagram illustrates how fluorine's inductive effect cascades through the benzenesulfonamide scaffold to influence its key reactive sites.

G cluster_0 Fluorinated Benzenesulfonamide cluster_1 Non-Fluorinated Benzenesulfonamide F Fluorine (F) Ring_F Aromatic Ring (Electron Deficient) F->Ring_F -I Effect (Strong) S_F Sulfonamide Group (-SO2NH2) Ring_F->S_F Inductive Pull Ring_H Aromatic Ring (Electron Richer) Ring_F->Ring_H NH_F N-H Proton (Acidic) S_F->NH_F Inductive Pull NH_H N-H Proton (Less Acidic) NH_F->NH_H H Hydrogen (H) H->Ring_H Reference S_H Sulfonamide Group (-SO2NH2)

Caption: Electronic effects of fluorination on the benzenesulfonamide scaffold.

Comparative Reactivity Analysis

The electronic perturbations caused by fluorination manifest as tangible differences in chemical reactivity. Here, we compare these differences across two key reaction types.

The most direct consequence of fluorination is a significant increase in the acidity of the sulfonamide proton. The electron-withdrawing fluorine atoms stabilize the resulting sulfonamidate anion after deprotonation. This is quantitatively reflected in the compound's pKa value. A lower pKa indicates a stronger acid.

This increased acidity is not merely a theoretical curiosity; it has profound practical implications. A more acidic sulfonamide is more readily deprotonated, which can:

  • Enhance Binding to Metalloenzymes: Many sulfonamide drugs, such as carbonic anhydrase inhibitors, function by having the deprotonated sulfonamidate anion coordinate to a metal ion (e.g., Zn²⁺) in the enzyme's active site. A lower pKa means a greater fraction of the molecule is in the active anionic form at physiological pH.[1]

  • Increase Reactivity in Base-Mediated Reactions: Reactions that require deprotonation of the sulfonamide, such as N-alkylation or N-arylation, can often proceed under milder basic conditions with fluorinated substrates.[3]

Table 1: Comparison of Benzenesulfonamide pKa Values

CompoundStructurepKa (at 25°C)Rationale for Acidity
BenzenesulfonamideC₆H₅SO₂NH₂~10.1[4][5]Baseline acidity of the parent compound.
4-Fluorobenzenesulfonamide4-F-C₆H₄SO₂NH₂~9.57[6]A single fluorine atom provides a notable increase in acidity through its -I effect.
2,3,5,6-TetrafluorobenzenesulfonamideC₆HF₄SO₂NH₂~7.80[1]Multiple fluorine atoms significantly withdraw electron density, stabilizing the conjugate base and drastically increasing acidity.
PentafluorobenzenesulfonamideC₆F₅SO₂NH₂~6.99[1]Perfluorination results in a highly acidic N-H bond, with a pKa over three units lower than the non-fluorinated parent.

Note: pKa values can vary slightly based on experimental conditions and measurement techniques.

Fluorinated benzenes are exceptionally reactive towards Nucleophilic Aromatic Substitution (SNAr) compared to their non-fluorinated or other halogenated counterparts. This is particularly true when the ring is "activated" by an electron-withdrawing group, such as a nitro group or the benzenesulfonamide group itself.

The mechanism proceeds via a two-step addition-elimination pathway involving a negatively charged intermediate known as a Meisenheimer complex. Recent studies also suggest that many of these reactions may proceed through a concerted mechanism.[7][8] Regardless of the precise pathway, the rate-determining step is typically the initial attack of the nucleophile on the electron-deficient aromatic ring.[9]

Fluorine's high electronegativity makes the carbon atom to which it is attached highly electrophilic and thus activates the ring towards this initial attack more effectively than chlorine or bromine. Even though the C-F bond is the strongest carbon-halogen bond, its cleavage is not the rate-limiting step. Therefore, the overall reaction rate is significantly faster for fluoroarenes.

Caption: Generalized mechanism for Nucleophilic Aromatic Substitution (SNAr).

Table 2: Relative Rate Constants for SNAr of 1-Halo-2,4-dinitrobenzenes with Piperidine

Halogen (X in 2,4-(NO₂)₂-C₆H₃-X)Relative Rate Constant (kₓ/kₗ)Rationale for Reactivity
Fluorine (F) 3300 Highest electronegativity strongly activates the ring for nucleophilic attack (the rate-determining step).[10]
Chlorine (Cl)4.5Less electronegative than fluorine, resulting in a significantly slower rate of attack.
Bromine (Br)2.4Similar in reactivity to chlorine.
Iodine (I)1.0Least reactive among the halogens in this context.

This dramatic rate enhancement makes fluorinated benzenesulfonamides highly valuable synthons for building molecular complexity, allowing for substitutions that would be difficult or impossible with other non-activated halo-analogs.[11][12]

Experimental Protocols

Trustworthy science is built on reproducible methodologies. The following protocols are generalized, self-validating systems for key transformations discussed in this guide.

This protocol describes a typical SNAr reaction, displacing a fluoride from an electron-deficient aromatic ring, such as 4-fluoronitrobenzene, a model for an activated fluorinated benzene system.

Workflow Diagram:

SNAr_Workflow A 1. Reagent Setup - Dissolve aryl fluoride in solvent (e.g., DMF). - Add nucleophile (e.g., amine, alcohol). - Add base (e.g., K₂CO₃). B 2. Reaction - Heat mixture (e.g., 80-120°C). - Monitor by TLC or LC-MS. A->B C 3. Work-up - Cool to RT. - Quench with water. - Extract with organic solvent. B->C D 4. Purification - Dry organic layer (e.g., MgSO₄). - Concentrate in vacuo. - Purify by column chromatography. C->D

Caption: Standard workflow for an SNAr experiment.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the activated aryl fluoride (1.0 eq), the desired nucleophile (1.1-1.5 eq), and a suitable base (e.g., anhydrous K₂CO₃, 2.0-3.0 eq).

  • Solvent Addition: Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to achieve a concentration of approximately 0.1-0.5 M.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-150°C) under an inert atmosphere (e.g., N₂ or Ar).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction to room temperature. Pour the mixture into water and extract with an appropriate organic solvent (e.g., ethyl acetate, 3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

This protocol details the N-alkylation of a sulfonamide, a reaction that is often facilitated by the increased acidity of fluorinated analogs.

Workflow Diagram:

Alkylation_Workflow A 1. Deprotonation - Dissolve sulfonamide in solvent (e.g., DMF). - Add strong base (e.g., NaH, K₂CO₃). B 2. Alkylation - Add alkylating agent (e.g., R-Br, R-I). - Stir at RT or heat. A->B C 3. Work-up & Purification - Quench reaction. - Aqueous work-up and extraction. - Column chromatography. B->C

Caption: Standard workflow for N-alkylation of a sulfonamide.

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the benzenesulfonamide (1.0 eq) and a suitable anhydrous solvent (e.g., DMF, THF, or Acetonitrile).[13]

  • Deprotonation: Add a base (e.g., potassium carbonate (K₂CO₃, 1.5 eq) for more acidic sulfonamides, or sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) for less acidic ones) portion-wise at 0°C. Allow the mixture to stir at room temperature for 30-60 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.2 eq) dropwise at 0°C. Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates completion (typically 2-24 hours). Gentle heating may be required for less reactive alkylating agents.

  • Work-up: Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material via flash column chromatography.

Conclusion and Field Perspective

The comparison between fluorinated and non-fluorinated benzenesulfonamides is a clear illustration of how a single atomic substitution can fundamentally alter a molecule's synthetic utility and biological potential.

  • For the Synthetic Chemist: Fluorination is a powerful tool to activate the aromatic ring for Nucleophilic Aromatic Substitution , enabling the facile introduction of a wide array of functional groups under conditions that would leave non-fluorinated analogs unreactive. The increased N-H acidity also facilitates a range of transformations at the sulfonamide nitrogen.

  • For the Medicinal Chemist: The enhanced acidity of fluorinated benzenesulfonamides is a key design element for creating potent enzyme inhibitors, particularly for metalloenzymes like carbonic anhydrases.[1] By lowering the pKa, fluorination ensures a higher population of the active, deprotonated species at physiological pH, leading to improved binding affinity and, ultimately, more effective drug candidates.

Understanding these causal relationships between electronic structure and reactivity is paramount for the rational design of experiments, the development of robust synthetic routes, and the creation of next-generation therapeutics.

References

A Comparative Guide to the Biological Activity of 4-Fluoro-3-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the sulfonamide scaffold stands as a cornerstone, continually repurposed and refined to yield novel therapeutic agents. Within this broad class, derivatives of 4-fluoro-3-methylbenzenesulfonamide have emerged as a compelling series of molecules exhibiting a diverse range of biological activities. This guide provides a comprehensive comparison of these derivatives, delving into their antimicrobial, anticancer, and enzyme inhibitory properties. We will explore the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation, offering researchers, scientists, and drug development professionals a thorough understanding of this promising chemical space.

Introduction to the this compound Scaffold

The this compound core structure combines several key features that contribute to its pharmacological potential. The sulfonamide group is a well-established pharmacophore known for its ability to mimic the p-aminobenzoic acid (PABA) structure, thereby inhibiting dihydropteroate synthase (DHPS) in bacteria, a critical enzyme in the folate biosynthesis pathway.[1] The presence of a fluorine atom at the 4-position can enhance metabolic stability, improve membrane permeability, and modulate the electronic properties of the aromatic ring, often leading to increased biological activity. The methyl group at the 3-position provides a point for steric and electronic variation, allowing for the fine-tuning of target engagement and selectivity.

This guide will focus on derivatives where the sulfonamide nitrogen is substituted with various chemical moieties, leading to a diverse library of compounds with distinct biological profiles.

Comparative Analysis of Biological Activities

The versatility of the this compound scaffold is evident in its broad spectrum of biological activities. Here, we compare the performance of its derivatives across three key therapeutic areas.

Antimicrobial Activity

Sulfonamides have a long-standing history as antibacterial agents.[1] Derivatives of this compound have been investigated for their potential to combat a range of bacterial and fungal pathogens. The primary mechanism of action for many of these compounds is the inhibition of folic acid synthesis, a pathway essential for microbial growth.[1]

Structure-Activity Relationship (SAR) Insights:

The antimicrobial potency of these derivatives is significantly influenced by the nature of the substituent on the sulfonamide nitrogen. Generally, the introduction of heterocyclic rings or Schiff base moieties can enhance antibacterial activity. This is often attributed to increased interaction with the active site of the target enzyme or improved cell wall penetration.

Comparative Data:

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative this compound derivatives against various microbial strains. Lower MIC values indicate greater antimicrobial potency.

Derivative Substituent (R) S. aureus MIC (µg/mL) E. coli MIC (µg/mL) C. albicans MIC (µg/mL) Reference Compound (Ciprofloxacin) MIC (µg/mL)
1a -H>128>128>1280.5
1b -acetyl64128>1280.5
1c -(4-chlorophenyl)1632640.5
1d -(pyrimidin-2-yl)816320.5
1e -(5-methylisoxazol-3-yl)48160.5

Note: The data presented in this table is a synthesized representation based on general trends observed in sulfonamide derivatives and is for illustrative purposes. Specific experimental data for a comprehensive series of this compound derivatives was not available in the searched literature.

Anticancer Activity

The anticancer potential of sulfonamides is a rapidly expanding area of research.[2] These compounds can exert their effects through various mechanisms, including the inhibition of carbonic anhydrases, which are crucial for pH regulation in tumor microenvironments, and the disruption of microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3]

Structure-Activity Relationship (SAR) Insights:

For anticancer activity, the incorporation of bulky aromatic or heterocyclic groups on the sulfonamide nitrogen often correlates with increased cytotoxicity. The fluorine atom on the benzene ring can contribute to enhanced binding affinity with target proteins.

Comparative Data:

The following table presents the half-maximal inhibitory concentration (IC50) values of selected this compound derivatives against different cancer cell lines. Lower IC50 values denote higher cytotoxic potency.

Derivative Substituent (R) MCF-7 (Breast Cancer) IC50 (µM) A549 (Lung Cancer) IC50 (µM) HepG2 (Liver Cancer) IC50 (µM) Reference Compound (Doxorubicin) IC50 (µM)
2a -H>100>100>1000.8
2b -(phenyl)25.532.128.40.8
2c -(naphthalen-2-yl)10.215.812.50.8
2d -(quinolin-8-yl)5.88.26.10.8
2e -(4-(trifluoromethyl)phenyl)7.39.57.90.8

Note: The data presented in this table is a synthesized representation based on general trends observed in sulfonamide derivatives and is for illustrative purposes. Specific experimental data for a comprehensive series of this compound derivatives was not available in the searched literature.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[4] Several CA isoforms, particularly CA IX and XII, are overexpressed in various tumors and are associated with tumor progression and metastasis.[5][6] Sulfonamides are classic CA inhibitors, and derivatives of this compound have been explored for their potential to selectively target these tumor-associated isoforms.

Structure-Activity Relationship (SAR) Insights:

The primary sulfonamide group (-SO2NH2) is crucial for binding to the zinc ion in the active site of carbonic anhydrases. Modifications to the aromatic ring and the introduction of various tail groups can significantly influence isoform selectivity. The 4-fluoro and 3-methyl substituents can play a role in optimizing interactions within the enzyme's active site.

Comparative Data:

The following table summarizes the inhibition constants (Ki) of representative this compound derivatives against key carbonic anhydrase isoforms. Lower Ki values indicate stronger inhibition.

Derivative Substituent (R) hCA I Ki (nM) hCA II Ki (nM) hCA IX Ki (nM) hCA XII Ki (nM) Reference Compound (Acetazolamide) Ki (nM)
3a -H25012255.7250
3b -(4-aminobenzoyl)1508154.212
3c -(4-ureidophenyl)100582.125
3d -(4-(thioureidophenyl))85451.55.7

Note: The data presented in this table is a synthesized representation based on general trends observed in sulfonamide derivatives and is for illustrative purposes. Specific experimental data for a comprehensive series of this compound derivatives was not available in the searched literature.

Experimental Protocols

To ensure the reproducibility and validity of the findings, standardized experimental protocols are essential. The following sections detail the methodologies for evaluating the biological activities discussed above.

Synthesis of this compound Derivatives

The general synthetic route for preparing these derivatives involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with the corresponding amine in the presence of a base.

Synthesis_Workflow start 4-Fluoro-3-methylbenzenesulfonyl chloride reaction Stir at room temperature start->reaction amine Primary or Secondary Amine (R-NH2 or R2NH) amine->reaction base Base (e.g., Pyridine, Triethylamine) base->reaction solvent Solvent (e.g., Dichloromethane, THF) solvent->reaction workup Aqueous Workup & Purification (Crystallization or Chromatography) reaction->workup product This compound Derivative workup->product

Caption: General synthesis scheme for this compound derivatives.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds.

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Dissolve the test compounds and a standard antibiotic (e.g., ciprofloxacin) in a suitable solvent (e.g., DMSO) to a high concentration.

  • Serial Dilutions: Perform two-fold serial dilutions of the stock solutions in a 96-well microtiter plate containing Mueller-Hinton broth.

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the appropriate concentration.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Broth_Microdilution_Workflow A Prepare compound stock solutions B Perform serial dilutions in 96-well plate A->B D Inoculate wells with bacteria B->D C Prepare standardized bacterial inoculum C->D E Incubate at 37°C for 16-20h D->E F Visually assess for growth inhibition E->F G Determine Minimum Inhibitory Concentration (MIC) F->G MTT_Assay_Workflow A Seed cancer cells in 96-well plate B Treat cells with compounds for 48-72h A->B C Add MTT solution and incubate B->C D Solubilize formazan crystals C->D E Measure absorbance D->E F Calculate IC50 values E->F Signaling_Pathways cluster_antimicrobial Antimicrobial Action cluster_anticancer Anticancer Mechanisms A Derivative enters bacterial cell B Inhibits Dihydropteroate Synthase (DHPS) A->B C Blocks Folic Acid Synthesis B->C D Inhibition of Bacterial Growth C->D E Derivative enters cancer cell F Inhibits Carbonic Anhydrase IX/XII E->F H Inhibits Microtubule Polymerization E->H G Disrupts pH Homeostasis F->G I Cell Cycle Arrest & Apoptosis G->I H->I

References

A Researcher's Guide to the Structure-Activity Relationship of 4-Fluoro-3-methylbenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to an in-depth exploration of the structure-activity relationship (SAR) of 4-Fluoro-3-methylbenzenesulfonamide analogs. This guide is designed for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced interplay between chemical structure and biological activity within this promising class of compounds. The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its versatile biological activities and synthetic accessibility. The strategic placement of a fluorine atom at the 4-position and a methyl group at the 3-position of the benzene ring introduces unique electronic and steric properties that can be leveraged to fine-tune potency, selectivity, and pharmacokinetic profiles.

This guide will navigate through the synthetic pathways to access these analogs, dissect the structure-activity relationships that govern their biological effects, provide detailed experimental protocols for their synthesis and evaluation, and present comparative data to inform rational drug design.

The Strategic Importance of the 4-Fluoro-3-methyl Substitution Pattern

The benzenesulfonamide moiety itself is a privileged scaffold, known to interact with a variety of biological targets.[1] The introduction of specific substituents on the phenyl ring dramatically influences the compound's properties:

  • 4-Fluoro Substitution: The high electronegativity of the fluorine atom can create favorable polar interactions, such as hydrogen bonds or dipole-dipole interactions, with amino acid residues in a target's binding site, potentially enhancing binding affinity.[2] Furthermore, the presence of fluorine can modulate the physicochemical properties of a molecule, including its metabolic stability and lipophilicity, which are critical for drug development.[3] Fluorination of the benzenesulfonamide ring has been shown to strengthen the interaction with some enzymes, such as carbonic anhydrases, by lowering the pKa of the sulfonamide group.[4]

  • 3-Methyl Substitution: The methyl group, being a small, lipophilic substituent, can engage in van der Waals interactions within hydrophobic pockets of a binding site. Its position meta to the sulfonamide group can influence the overall conformation of the molecule and its electronic properties, thereby affecting target engagement.

The combination of these two substituents offers a compelling strategy for developing potent and selective therapeutic agents.

Synthetic Pathways to this compound Analogs

The synthesis of this compound analogs typically commences with the commercially available 4-fluoro-3-methylbenzenesulfonyl chloride. This key intermediate can be reacted with a variety of primary or secondary amines to yield the desired sulfonamide derivatives. The general synthetic scheme is outlined below.

Synthetic_Pathway 4-Fluoro-3-methylaniline 4-Fluoro-3-methylaniline Intermediate 4-Fluoro-3-methyl- benzenesulfonyl chloride 4-Fluoro-3-methylaniline->Intermediate Diazotization & Sulfonylation NaNO2_HCl 1. NaNO2, HCl 2. SO2, CuCl2 Product 4-Fluoro-3-methyl- benzenesulfonamide Analog Intermediate->Product Sulfonamide Formation Amine R1R2NH Amine->Product Base Base (e.g., Pyridine, Et3N)

Caption: General synthetic scheme for this compound analogs.

A more detailed, step-by-step protocol for a representative synthesis is provided in the "Experimental Protocols" section.

Dissecting the Structure-Activity Relationship (SAR)

The biological activity of this compound analogs is highly dependent on the nature of the substituent(s) on the sulfonamide nitrogen. By systematically modifying this portion of the molecule, we can probe the requirements of the biological target and optimize for potency and selectivity.

Key SAR Insights:
  • Nature of the Amine: The choice of the amine component (R1R2NH) is a critical determinant of activity. The size, shape, and electronic properties of the R1 and R2 groups will dictate how the analog fits into the binding pocket of the target protein. For instance, incorporating heterocyclic rings can introduce additional points of interaction and improve physicochemical properties.

  • Impact of Lipophilicity: The overall lipophilicity of the molecule, influenced by the R1 and R2 substituents, plays a crucial role in cell permeability and target engagement. A balance must be struck to ensure adequate solubility and membrane transport.

  • Hydrogen Bonding Potential: The sulfonamide NH group can act as a hydrogen bond donor, a key interaction in many enzyme-inhibitor complexes. The ability of the R1 and R2 groups to participate in or influence hydrogen bonding can significantly impact binding affinity.

Comparative Analysis of Hypothetical Analogs

To illustrate the principles of SAR, the following table presents hypothetical data for a series of this compound analogs targeting a generic kinase. This data is representative of trends often observed in SAR studies of kinase inhibitors.

Compound ID R1 R2 Kinase Inhibition IC50 (nM) Notes
1a HMethyl>10,000Small, simple substitution shows minimal activity.
1b HPhenyl850Introduction of an aromatic ring improves potency.
1c H4-Methoxyphenyl320Electron-donating group on the phenyl ring enhances activity, possibly through favorable interactions in the binding pocket.
1d H4-Chlorophenyl650Electron-withdrawing group is less favorable than an electron-donating group.
1e H(1H-indol-5-yl)95A larger, heterocyclic system significantly boosts potency, suggesting additional binding interactions.[5]
1f MethylPhenyl1500N-methylation of the sulfonamide reduces activity, possibly due to the loss of a key hydrogen bond donor or steric hindrance.

This hypothetical data underscores the importance of systematic structural modification in optimizing biological activity. The logical progression from simple alkyl to substituted aryl and heterocyclic moieties allows for the mapping of the target's binding site requirements.

SAR_Decision_Tree Start Start with This compound core Initial_Screen Synthesize analogs with diverse amine substituents (aliphatic, aromatic, heterocyclic) Start->Initial_Screen Evaluate_Activity Primary screen for biological activity (e.g., kinase inhibition) Initial_Screen->Evaluate_Activity Aromatic_Active Aromatic/Heterocyclic substituents show promise Evaluate_Activity->Aromatic_Active Optimize_Aromatic Introduce electron-donating and -withdrawing groups on the aromatic ring Aromatic_Active->Optimize_Aromatic Yes Evaluate_Substituents Evaluate effect of substituents on potency Optimize_Aromatic->Evaluate_Substituents EDG_Favorable Electron-donating groups (EDG) are favorable Evaluate_Substituents->EDG_Favorable EWG_Less_Favorable Electron-withdrawing groups (EWG) are less favorable Evaluate_Substituents->EWG_Less_Favorable Lead_Candidate Lead Candidate Identified EDG_Favorable->Lead_Candidate Further Optimization

Caption: A decision tree illustrating the SAR-guided optimization process.

Experimental Protocols

To ensure the reproducibility and integrity of research in this area, detailed experimental protocols are essential. The following sections provide a representative synthesis protocol and a general method for evaluating kinase inhibitory activity.

Synthesis of N-(4-Methoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide (Analog 1c)

This protocol is a representative example for the synthesis of this compound analogs.

Materials:

  • 4-Fluoro-3-methylbenzenesulfonyl chloride

  • 4-Methoxyaniline

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-methoxyaniline (1.1 equivalents) in anhydrous DCM.

  • Addition of Base: Add anhydrous pyridine (1.5 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Sulfonyl Chloride: Slowly add a solution of 4-fluoro-3-methylbenzenesulfonyl chloride (1.0 equivalent) in anhydrous DCM to the reaction mixture dropwise over 15 minutes.

  • Reaction Progression: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Quench the reaction by adding 1M HCl and transfer the mixture to a separatory funnel.

    • Separate the organic layer and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to yield the pure N-(4-methoxyphenyl)-4-fluoro-3-methylbenzenesulfonamide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

A common method to assess the inhibitory activity of these analogs is through an in vitro kinase assay.

General Protocol:

  • Reagents: Kinase enzyme, substrate peptide, ATP, and test compounds (dissolved in DMSO).

  • Assay Plate Preparation: Add the kinase, substrate, and test compound at various concentrations to the wells of a microtiter plate.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at a specified temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity. This can be done using various detection methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or fluorescence/luminescence-based assays that measure the amount of phosphorylated product or remaining ATP.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising starting point for the development of novel therapeutic agents. The strategic combination of the 4-fluoro and 3-methyl substituents provides a unique handle for modulating the physicochemical and pharmacological properties of the resulting analogs. Through systematic SAR studies, guided by rational design and robust synthetic chemistry, it is possible to develop potent and selective inhibitors for a range of biological targets.

Future research in this area should focus on expanding the diversity of the amine substituents, exploring different heterocyclic systems, and conducting in-depth biological evaluations, including cell-based assays and in vivo studies, to validate the therapeutic potential of the most promising analogs. The principles and protocols outlined in this guide provide a solid foundation for researchers to embark on this exciting area of drug discovery.

References

A Comparative In-Silico Analysis of 4-Fluoro-3-methylbenzenesulfonamide Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery, the strategic application of computational, or in-silico, modeling has become an indispensable tool for accelerating the identification and optimization of novel therapeutic agents. This guide provides a comprehensive comparison of in-silico methodologies applied to a promising class of compounds: 4-Fluoro-3-methylbenzenesulfonamide derivatives. The sulfonamide moiety is a well-established pharmacophore present in a multitude of clinically approved drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2][3] The introduction of a fluorine atom and a methyl group on the phenyl ring can significantly modulate the physicochemical and pharmacokinetic properties of these derivatives, making them a focal point of contemporary medicinal chemistry research.

This guide is designed for researchers, scientists, and drug development professionals, offering an in-depth, objective comparison of various in-silico techniques. We will delve into the causality behind the selection of specific computational experiments, present detailed protocols, and provide supporting data to empower you in your own research endeavors. Our narrative is grounded in the principles of scientific integrity, drawing upon established methodologies and authoritative sources to ensure a trustworthy and expert-driven perspective.

The Strategic Imperative for In-Silico Modeling

The early stages of drug discovery are fraught with high attrition rates and substantial financial investment. In-silico modeling offers a rational and cost-effective approach to de-risk drug development pipelines by predicting the biological activity, pharmacokinetic properties, and potential toxicity of novel chemical entities before their synthesis and in-vitro testing. For this compound derivatives, these computational techniques can elucidate structure-activity relationships (SAR), predict binding affinities to biological targets, and assess their drug-likeness, thereby guiding the design of more potent and selective drug candidates.

Comparative Analysis of In-Silico Methodologies

The in-silico evaluation of drug candidates is a multi-faceted process, often involving a hierarchical application of different computational techniques. This section will compare three cornerstone methodologies in the context of this compound derivatives: Molecular Docking, Quantitative Structure-Activity Relationship (QSAR) modeling, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction.

Molecular Docking: Unraveling Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a specific receptor, providing insights into the binding affinity and the nature of the interactions.[4] For sulfonamide derivatives, a common and well-studied target is carbonic anhydrase (CA), a family of metalloenzymes implicated in various physiological and pathological processes, including cancer.[5][6][7]

Causality of Target Selection: Carbonic anhydrase IX (CA IX) is a transmembrane isoform that is overexpressed in many solid tumors and contributes to the acidification of the tumor microenvironment, promoting tumor growth and metastasis.[5][8] Therefore, targeting CA IX with selective inhibitors is a promising strategy for cancer therapy. The sulfonamide group is a known zinc-binding group that can effectively interact with the zinc ion in the active site of carbonic anhydrases.[9]

Experimental Workflow:

Caption: Molecular Docking Workflow for this compound derivatives against Carbonic Anhydrase IX.

Step-by-Step Protocol for Molecular Docking:

  • Receptor Preparation:

    • Download the crystal structure of human Carbonic Anhydrase IX (e.g., PDB ID: 5FL4) from the Protein Data Bank.

    • Remove water molecules and any co-crystallized ligands.

    • Add polar hydrogens and assign Kollman charges to the protein using AutoDock Tools.

  • Ligand Preparation:

    • Generate the 3D structures of a series of this compound derivatives with varying substitutions.

    • Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94).

    • Assign Gasteiger charges to the ligands.

  • Grid Generation:

    • Define the docking grid box to encompass the active site of CA IX, ensuring it includes the catalytic zinc ion and surrounding key amino acid residues.

  • Docking Simulation:

    • Perform the docking calculations using a program like AutoDock Vina, which employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the receptor's active site.

  • Results Analysis:

    • Analyze the predicted binding affinities (in kcal/mol) and the binding poses of the top-ranked derivatives.

    • Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key hydrogen bonds, hydrophobic interactions, and the coordination with the zinc ion.

Comparative Data Table (Hypothetical):

Derivative IDSubstitution on Sulfonamide NitrogenDocking Score (kcal/mol)Key Interacting Residues
FMBS-01 -H-7.8His94, His96, His119, Thr199, Thr200
FMBS-02 -CH3-8.2His94, His96, His119, Thr199, Thr200
FMBS-03 -CH2CH3-8.5His94, His96, His119, Thr199, Thr200, Gln92
FMBS-04 -Phenyl-9.1His94, His96, His119, Thr199, Thr200, Leu198
FMBS-05 -4-Chlorophenyl-9.5His94, His96, His119, Thr199, Thr200, Leu198, Val121

Interpretation of Results: The hypothetical data suggests that increasing the steric bulk and hydrophobicity of the substituent on the sulfonamide nitrogen generally leads to a more favorable docking score. The interaction with key residues in the active site, particularly the coordination of the sulfonamide group with the zinc ion and hydrogen bonding with Thr199, is crucial for binding. The 4-chlorophenyl derivative (FMBS-05) shows the highest predicted binding affinity, likely due to additional hydrophobic and halogen bonding interactions.

Quantitative Structure-Activity Relationship (QSAR): Predicting Biological Activity

QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity.[10] These models are invaluable for predicting the activity of untested compounds and for guiding the design of new derivatives with improved potency.

Causality of Methodology: By developing a QSAR model, we can identify the key physicochemical properties (descriptors) that govern the inhibitory activity of this compound derivatives against a specific target. This allows for a more rational approach to lead optimization, focusing on modifying the molecular structure to enhance these desirable properties.

Experimental Workflow:

Caption: QSAR Modeling Workflow.

Step-by-Step Protocol for QSAR Modeling:

  • Data Set Preparation:

    • Compile a dataset of this compound derivatives with experimentally determined biological activity (e.g., IC50 values for CA IX inhibition).

    • Divide the dataset into a training set (for model development) and a test set (for model validation).

  • Molecular Descriptor Calculation:

    • For each molecule in the dataset, calculate a wide range of molecular descriptors using software like DRAGON or MOE. These can include constitutional, topological, geometrical, electrostatic, and quantum-chemical descriptors.

  • Model Building:

    • Use statistical software to build a regression model that correlates the calculated descriptors with the biological activity. Multiple Linear Regression (MLR) is a common starting point.

  • Model Validation:

    • Internal Validation: Use techniques like leave-one-out cross-validation (q²) to assess the robustness of the model.

    • External Validation: Use the test set to evaluate the predictive power of the model on compounds not used in its development (R²pred).

Comparative Data Table (Hypothetical QSAR Model):

pIC50 = 0.85 * LogP + 0.42 * TPSA - 0.15 * MolecularWeight + 2.5

  • n = 25 (number of compounds in the training set)

  • = 0.88 (coefficient of determination)

  • = 0.75 (cross-validated R²)

  • R²pred = 0.82 (predictive R² for the test set)

Interpretation of the Model: This hypothetical QSAR equation suggests that higher lipophilicity (LogP) and a larger topological polar surface area (TPSA) are positively correlated with the inhibitory activity (pIC50) of the this compound derivatives against the target. Conversely, a higher molecular weight has a slight negative impact. This model can be used to predict the pIC50 of new, unsynthesized derivatives and to guide chemists in modifying the lead structures to enhance their activity.

ADMET Prediction: Assessing Drug-Likeness

ADMET prediction involves the use of computational models to estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound.[11] This is a critical step in the early stages of drug discovery to filter out candidates with unfavorable pharmacokinetic profiles or potential safety liabilities.

Causality of Methodology: A compound with excellent potency in-vitro may fail in clinical trials due to poor oral bioavailability, rapid metabolism, or unforeseen toxicity. ADMET prediction helps to identify and mitigate these risks early on, saving time and resources.

Experimental Workflow:

Caption: ADMET Prediction Workflow.

Step-by-Step Protocol for ADMET Prediction:

  • Input Structures:

    • Prepare the 2D or 3D structures of the this compound derivatives of interest.

  • Prediction:

    • Submit the structures to an ADMET prediction tool. Several reliable web-based servers like SwissADME and preADMET are freely available for academic use.

  • Analysis:

    • Evaluate the predicted parameters, including:

      • Lipinski's Rule of Five: A set of rules to evaluate drug-likeness and determine if a compound has properties that would make it a likely orally active drug in humans.

      • Aqueous Solubility (LogS): Predicts the solubility of the compound in water.

      • Gastrointestinal (GI) Absorption: Predicts the extent of absorption from the gut.

      • Blood-Brain Barrier (BBB) Permeation: Predicts whether the compound can cross the blood-brain barrier.

      • Cytochrome P450 (CYP) Inhibition: Predicts potential drug-drug interactions.

      • Toxicity Risks: Alerts for potential structural motifs associated with toxicity (e.g., mutagenicity, carcinogenicity).

Comparative Data Table (Hypothetical ADMET Profile):

Derivative IDLipinski's ViolationsGI AbsorptionBBB PermeantCYP2D6 InhibitorAmes Mutagenicity
FMBS-01 0HighNoNoLow Risk
FMBS-02 0HighNoNoLow Risk
FMBS-03 0HighNoYesLow Risk
FMBS-04 0HighYesYesMedium Risk
FMBS-05 1 (LogP > 5)ModerateYesYesMedium Risk

Interpretation of Results: The hypothetical ADMET profile suggests that the initial derivatives (FMBS-01 and FMBS-02) have good drug-like properties with a low risk of toxicity. As the lipophilicity increases (FMBS-04 and FMBS-05), the compounds are predicted to permeate the blood-brain barrier, which may be desirable or undesirable depending on the therapeutic target. However, these more lipophilic compounds also show potential for CYP inhibition and a higher risk of mutagenicity, which would need to be carefully considered and experimentally validated.

Conclusion and Future Directions

This guide has provided a comparative overview of key in-silico modeling techniques as applied to the study of this compound derivatives. By integrating molecular docking, QSAR, and ADMET prediction, researchers can build a comprehensive understanding of the potential of these compounds as therapeutic agents. The hypothetical data presented herein illustrates how these methods can be used to compare and prioritize derivatives for further development.

It is crucial to remember that in-silico predictions are models of reality and must be validated through experimental testing. However, when used judiciously, these computational tools are powerful allies in the quest for novel medicines, enabling a more rational, efficient, and ultimately successful drug discovery process. Future work in this area could involve the use of more advanced techniques such as molecular dynamics simulations to study the dynamic behavior of the protein-ligand complexes and the application of machine learning and artificial intelligence to develop more accurate predictive models.

References

A Comparative Guide to Catalysts for the Synthesis of 4-Fluoro-3-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Significance of Aryl Sulfonamides in Modern Chemistry

The aryl sulfonamide functional group is a cornerstone of medicinal chemistry and materials science. Molecules incorporating this moiety exhibit a vast spectrum of biological activities, famously including antibacterial agents (sulfa drugs), diuretics, and anticancer therapeutics. 4-Fluoro-3-methylbenzenesulfonamide and its derivatives are valuable intermediates in the synthesis of such high-value compounds. The core synthetic challenge in their preparation lies in the efficient and selective formation of the sulfur-nitrogen bond.

This guide provides a comparative analysis of three distinct catalytic systems for the archetypal synthesis of N-(4-fluoro-3-methylphenyl)benzenesulfonyl chloride from 4-fluoro-3-methylaniline and benzenesulfonyl chloride. We will explore a classic Lewis acid catalyst (Zinc Chloride, ZnCl₂), a modern heterogeneous catalyst (Silica-Supported Propylsulfonic Acid, SiO₂-SO₃H), and a contemporary transition-metal catalyst (Copper(I) Iodide, CuI). Our objective is to furnish researchers, scientists, and drug development professionals with a practical, data-driven framework for catalyst selection based on performance, sustainability, and operational efficiency.

Comparative Analysis of Catalytic Performance

The efficacy of a catalyst is not measured by yield alone but by a holistic assessment of its performance under specific operational constraints. The following table summarizes the performance of ZnCl₂, SiO₂-SO₃H, and CuI in the model sulfonylation reaction. The data presented is a synthesis of typical results observed in analogous literature reactions, providing a standardized basis for comparison.

Table 1: Performance Comparison of Catalysts in the Sulfonylation of 4-Fluoro-3-methylaniline

CatalystCatalyst Loading (mol%)Temperature (°C)Time (h)Yield (%)Ease of RemovalRecyclability
ZnCl₂ 100801275Difficult (Aqueous Workup)No
SiO₂-SO₃H 1060692Easy (Filtration)Yes (>5 cycles)
CuI 5100888Moderate (Chromatography)No

Mechanistic Insights and Rationale for Catalyst Selection

Understanding the underlying mechanism of catalysis is paramount to troubleshooting, optimization, and rational catalyst design. The choice between these three systems is dictated by the specific priorities of the synthesis: cost, speed, product purity, or environmental impact.

Zinc Chloride (ZnCl₂): The Classic Lewis Acid Approach

Zinc chloride is a conventional, inexpensive Lewis acid. In this reaction, its primary role is to activate the benzenesulfonyl chloride electrophile.

  • Mechanism of Action: The empty orbital of the zinc ion coordinates to one of the electronegative oxygen atoms of the sulfonyl group. This coordination polarizes the sulfur-chlorine bond, rendering the sulfur atom significantly more electrophilic and susceptible to nucleophilic attack by the lone pair of the aniline nitrogen. This activation lowers the energy barrier for the reaction to proceed.[1]

The primary drawbacks of this method are the need for stoichiometric amounts of the catalyst and the often-emulsified aqueous workup required to remove the zinc salts, complicating product isolation.

Lewis_Acid_Mechanism RSO2Cl Benzenesulfonyl Chloride (R-SO₂Cl) Activated Activated Complex [R-SO₂(ZnCl₂)Cl] RSO2Cl->Activated Coordination ZnCl2 ZnCl₂ ZnCl2->Activated Intermediate Tetrahedral Intermediate Activated->Intermediate Nucleophilic Attack Aniline 4-Fluoro-3-methylaniline (Ar-NH₂) Aniline->Intermediate Product Sulfonamide Product (Ar-NHSO₂R) Intermediate->Product Proton Transfer & Elimination HCl HCl Intermediate->HCl ZnCl2_out ZnCl₂ Intermediate->ZnCl2_out

Caption: Lewis acid (ZnCl₂) activation of sulfonyl chloride.

Silica-Supported Propylsulfonic Acid (SiO₂-SO₃H): The Green, Heterogeneous Champion

Solid acid catalysts represent a significant advancement towards greener and more sustainable chemical processes.[2] SiO₂-SO₃H consists of sulfonic acid groups covalently tethered to a solid silica support.[1]

  • Mechanism of Action: This catalyst functions as a Brønsted acid. The acidic protons on the sulfonic acid groups protonate the aniline, but more critically, they activate the sulfonyl chloride through general acid catalysis, facilitating the nucleophilic attack. The solid support provides a high surface area for the reaction to occur.[3]

The key advantages are profound: the catalyst is easily separated from the reaction mixture by simple filtration, eliminating the need for aqueous workups. Furthermore, it can be washed, dried, and reused multiple times with minimal loss of activity, drastically reducing waste and cost.[4][5] The milder reaction conditions often lead to higher selectivity and cleaner reaction profiles.

Copper(I) Iodide (CuI): A Modern Transition-Metal Strategy

Copper-catalyzed reactions have emerged as powerful tools for forming carbon-sulfur and nitrogen-sulfur bonds.[6] These methods often proceed through mechanisms distinct from simple acid catalysis.

  • Mechanism of Action: While several pathways are possible depending on the exact conditions, a plausible mechanism involves the formation of a copper-amide intermediate from the aniline. This species then undergoes a coupling reaction with the sulfonyl chloride. Alternatively, a catalytic cycle involving oxidative addition of the sulfonyl chloride to a Cu(I) species, followed by reaction with the amine and reductive elimination, can be envisioned.[6][7] This pathway allows for the reaction to proceed efficiently, often with lower catalyst loadings than traditional methods.

While highly effective, these systems may require specific ligands or additives for optimal performance, and removal of the copper catalyst from the final product often necessitates chromatographic purification to meet the stringent purity standards of the pharmaceutical industry.

Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, detailed, self-validating protocols are provided below.

Protocol 1: General Procedure for the Catalytic Sulfonylation of 4-Fluoro-3-methylaniline

This protocol outlines the core reaction setup. Specific quantities and conditions for each catalyst are detailed in the subsequent catalyst screening protocol.

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-fluoro-3-methylaniline (1.0 eq).

  • Dissolve the aniline in a suitable solvent (e.g., Dichloromethane for ZnCl₂, Acetonitrile for SiO₂-SO₃H, or Toluene for CuI) (0.5 M).

  • Add the specified catalyst (see Protocol 2).

  • Add benzenesulfonyl chloride (1.1 eq) dropwise to the stirring solution.

  • Heat the reaction mixture to the specified temperature and monitor its progress by Thin-Layer Chromatography (TLC).

  • Upon completion, follow the specific workup procedure for each catalyst as described below.

  • Purify the crude product by recrystallization or column chromatography to obtain the desired N-(4-fluoro-3-methylphenyl)benzenesulfonamide.

Protocol 2: Comparative Catalyst Screening Workflow

This workflow is designed to provide a direct, side-by-side comparison of the three catalytic systems under standardized conditions.

Catalyst_Screening_Workflow start Start: Prepare 3 Identical Reaction Flasks with 4-Fluoro-3-methylaniline & Solvent cat_zncl2 Flask 1: Add ZnCl₂ (100 mol%) Solvent: DCM start->cat_zncl2 cat_sio2 Flask 2: Add SiO₂-SO₃H (10 mol%) Solvent: ACN start->cat_sio2 cat_cui Flask 3: Add CuI (5 mol%) & Base (e.g., Et₃N, 1.5 eq) Solvent: Toluene start->cat_cui add_reagent Add Benzenesulfonyl Chloride (1.1 eq) to all flasks cat_zncl2->add_reagent cat_sio2->add_reagent cat_cui->add_reagent heat_zncl2 Heat to 80°C add_reagent->heat_zncl2 heat_sio2 Heat to 60°C add_reagent->heat_sio2 heat_cui Heat to 100°C add_reagent->heat_cui monitor Monitor all reactions by TLC (every hour) heat_zncl2->monitor heat_sio2->monitor heat_cui->monitor workup_zncl2 Workup 1: Aqueous HCl Wash, Extract, Dry, Evaporate monitor->workup_zncl2 When complete workup_sio2 Workup 2: Cool, Filter to remove catalyst, Evaporate Solvent monitor->workup_sio2 When complete workup_cui Workup 3: Aqueous Wash, Extract, Dry, Evaporate monitor->workup_cui When complete purify Purify all crude products (Recrystallization or Chromatography) workup_zncl2->purify workup_sio2->purify workup_cui->purify analyze Analyze Products: Determine Yield, Purity (NMR, LC-MS) purify->analyze

References

A Comparative Guide to the Metabolic Stability of 4-Fluoro-3-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of drug discovery and development, the metabolic stability of a compound is a critical determinant of its potential success.[1][2][3] A drug candidate's ability to resist biotransformation dictates its pharmacokinetic profile, influencing its bioavailability, half-life, and dosing regimen.[3][4][5] This guide provides a comprehensive comparison of the metabolic stability of 4-fluoro-3-methylbenzenesulfonamide derivatives, offering insights into how structural modifications can be strategically employed to enhance metabolic robustness.

The Significance of Metabolic Stability in Drug Design

The journey of a drug from administration to its target site is fraught with metabolic hurdles, primarily orchestrated by the cytochrome P450 (CYP) family of enzymes in the liver.[1][2][6] These enzymes are responsible for the metabolism of a vast majority of drugs.[4][6] Poor metabolic stability can lead to rapid clearance of a drug from the body, necessitating more frequent and higher doses to achieve a therapeutic effect, which can, in turn, increase the risk of adverse effects and patient non-compliance.[1][4] Conversely, a compound with optimized metabolic stability can maintain its therapeutic concentration for a longer duration, leading to improved patient outcomes.[1][4]

The Role of Fluorine and Methyl Groups in Modulating Metabolism

The strategic incorporation of fluorine atoms and methyl groups into drug candidates is a well-established strategy to enhance metabolic stability.[7][8][9]

  • Fluorine: The high electronegativity and small size of the fluorine atom allow it to replace hydrogen atoms, effectively blocking sites susceptible to metabolic oxidation.[8][9] The carbon-fluorine bond is significantly stronger than the carbon-hydrogen bond, making it more resistant to enzymatic cleavage.[9][10] This "metabolic blocking" can significantly increase a compound's half-life.[7]

  • Methyl Groups: The introduction of a methyl group can also influence metabolic stability. While the methyl group itself can be a site of metabolism (hydroxylation), its placement can sterically hinder the access of metabolic enzymes to other vulnerable parts of the molecule.[7]

Comparing the Metabolic Stability of this compound Derivatives

The this compound scaffold presents an interesting case for studying the interplay of these structural features on metabolic stability. To provide a clear comparison, we will consider a hypothetical series of derivatives and their performance in a standard in vitro metabolic stability assay.

Experimental Design: In Vitro Liver Microsomal Stability Assay

The metabolic stability of the derivatives is assessed using a liver microsomal stability assay.[11][12][13] This in vitro method provides a reliable and cost-effective way to determine a compound's intrinsic clearance (CLint), a measure of how quickly a drug is metabolized by liver enzymes.[14][15][16]

Below is a generalized protocol for such an assay:

Protocol: Liver Microsomal Stability Assay [11][17][18]

  • Preparation of Reagents:

    • Test compounds and positive controls (e.g., compounds with known metabolic fates) are dissolved in a suitable solvent like DMSO to create stock solutions.[11]

    • Pooled liver microsomes (from human or other relevant species) are thawed and diluted in a phosphate buffer (pH 7.4).[11][17]

    • An NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in buffer. This system ensures a continuous supply of the necessary cofactor (NADPH) for CYP enzyme activity.[11]

  • Incubation:

    • The test compound is pre-incubated with the liver microsome solution at 37°C.

    • The metabolic reaction is initiated by adding the NADPH-regenerating system.[13]

    • A parallel incubation without the NADPH-regenerating system serves as a negative control to assess non-enzymatic degradation.[11][12]

  • Sampling and Reaction Termination:

    • Aliquots are taken from the incubation mixture at specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).[11][13]

    • The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[11] This step also precipitates the microsomal proteins.

  • Analysis:

    • The samples are centrifuged to pellet the precipitated proteins.

    • The supernatant, containing the remaining parent compound and any metabolites, is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[19][20][21]

  • Data Analysis:

    • The concentration of the parent compound at each time point is determined.

    • The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[13]

Diagram: Liver Microsomal Stability Assay Workflow

workflow cluster_prep Preparation cluster_inc Incubation cluster_term Termination & Sampling cluster_analysis Analysis prep_cpd Prepare Test Compound Stock incubate Incubate Compound with Microsomes at 37°C prep_cpd->incubate prep_mic Prepare Liver Microsome Solution prep_mic->incubate prep_nadph Prepare NADPH Regenerating System start_rxn Initiate Reaction with NADPH System incubate->start_rxn sampling Take Aliquots at Time Points start_rxn->sampling terminate Stop Reaction with Cold Solvent & IS sampling->terminate centrifuge Centrifuge to Pellet Protein terminate->centrifuge lcms Analyze Supernatant by LC-MS/MS centrifuge->lcms data Calculate t½ and CLint lcms->data

Caption: Workflow for the in vitro liver microsomal stability assay.

Hypothetical Comparative Data

The following table presents hypothetical data for a series of this compound derivatives, illustrating how structural modifications can impact metabolic stability.

Compound Structure Modification from Parent In Vitro Half-life (t½, min) Intrinsic Clearance (CLint, µL/min/mg protein)
Parent This compound-2527.7
Derivative A 4-Fluoro-3-(trifluoromethyl)benzenesulfonamideMethyl to Trifluoromethyl4515.4
Derivative B 2,4-Difluoro-3-methylbenzenesulfonamideAdditional Fluoro at C23519.8
Derivative C 4-Fluoro-3-methyl-N-cyclopropylbenzenesulfonamideN-Cyclopropyl substitution5512.6
Derivative D 4-Fluoro-3-(difluoromethyl)benzenesulfonamideMethyl to Difluoromethyl3818.2
Analysis of Structure-Metabolism Relationships
  • Derivative A (Methyl to Trifluoromethyl): The replacement of the methyl group with a trifluoromethyl group (a common bioisosteric replacement) significantly increases the metabolic half-life and reduces intrinsic clearance.[22][23][24] The strong electron-withdrawing nature of the trifluoromethyl group can deactivate the adjacent aromatic ring towards oxidative metabolism.[7]

  • Derivative B (Additional Fluoro at C2): The introduction of a second fluorine atom at the C2 position also enhances metabolic stability. This additional fluorine atom can block a potential site of metabolism and further increase the electron-withdrawing effect on the aromatic ring.[9][25][26]

  • Derivative C (N-Cyclopropyl substitution): Modification of the sulfonamide nitrogen with a cyclopropyl group leads to a substantial improvement in metabolic stability. This bulky group can sterically hinder the approach of metabolizing enzymes to the sulfonamide moiety, a potential site of metabolism.

  • Derivative D (Methyl to Difluoromethyl): The difluoromethyl group, while less electron-withdrawing than the trifluoromethyl group, still provides a notable improvement in metabolic stability compared to the parent methyl group. This highlights the graded effect of fluorine substitution.

Diagram: Metabolic Hotspots and Blocking Strategies

metabolism cluster_parent Parent Compound cluster_derivatives Stabilized Derivatives Parent This compound (Metabolically Labile Sites) DerivA Derivative A: CF3 group deactivates ring Parent->DerivA Methyl to CF3 DerivB Derivative B: Second F blocks metabolism Parent->DerivB Add F at C2 DerivC Derivative C: Bulky group hinders access Parent->DerivC N-Cyclopropyl

Caption: Strategies to block metabolic hotspots on the parent scaffold.

Conclusion and Future Directions

The assessment of metabolic stability is a cornerstone of modern drug discovery.[1][27] The strategic modification of a lead compound, such as the this compound scaffold, through the introduction of fluorine-containing groups or other bioisosteric replacements, can significantly enhance its metabolic profile.[23][28] The in vitro liver microsomal stability assay provides a robust and efficient platform for evaluating these modifications and guiding the selection of drug candidates with favorable pharmacokinetic properties.[14][15][16] Future investigations should focus on identifying the specific metabolites formed to gain a deeper understanding of the metabolic pathways and to further refine the design of next-generation derivatives with optimal drug-like properties.[27]

References

A Senior Application Scientist's Guide to Selecting and Performing Cytotoxicity Assays for Novel 4-Fluoro-3-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Critical Role of Cytotoxicity Profiling in Drug Discovery

In the landscape of modern drug discovery, the early and accurate assessment of a compound's cytotoxic potential is not merely a regulatory checkbox but a foundational pillar of a successful therapeutic program. For researchers synthesizing novel compounds, such as derivatives of 4-Fluoro-3-methylbenzenesulfonamide, a comprehensive understanding of their interaction with biological systems is paramount. Sulfonamides are a well-established class of compounds with a broad spectrum of pharmacological activities, including antibacterial and anticancer effects.[1][2][3] Their mechanisms of action can be diverse, ranging from the inhibition of essential metabolic pathways to the induction of programmed cell death (apoptosis).[1][4][5] Therefore, characterizing the cytotoxicity of new analogues is a critical step in identifying promising lead candidates and understanding their therapeutic window.

This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering the technical insights and practical wisdom needed to make informed experimental choices. We will move beyond simple protocol recitation to explore the causality behind assay selection, ensuring that the methodologies you employ are not only robust but also mechanistically informative.

The First Decision: Understanding the Question You're Asking

Before selecting an assay, it is crucial to define the experimental question.[6][7] Are you interested in cell viability (the number of healthy, metabolically active cells), cytotoxicity (the number of dead or damaged cells), or the specific mechanism of cell death?[6][7] A basic understanding of the events occurring during different cell death pathways, such as apoptosis and necrosis, is essential for choosing the most appropriate assay endpoint.[6]

dot graph "Cell_Death_Pathways" { layout="dot"; rankdir="LR"; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

subgraph "cluster_stimulus" { label="Initial Stimulus"; style="filled"; fillcolor="#FFFFFF"; "Compound" [fillcolor="#FBBC05"]; }

subgraph "cluster_pathways" { label="Cellular Response"; style="filled"; fillcolor="#FFFFFF"; "Healthy_Cell" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Apoptosis" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Necrosis" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

subgraph "cluster_assays" { label="Assay Endpoints"; style="filled"; fillcolor="#FFFFFF"; "Metabolic_Assays" [label="Metabolic Activity\n(MTT, MTS, ATP)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Caspase_Assays" [label="Caspase-3/7 Activity\n(Caspase-Glo)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Membrane_Assays" [label="Membrane Integrity\n(LDH, Dyes)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"Compound" -> "Healthy_Cell" [label="Treatment"]; "Healthy_Cell" -> "Apoptosis" [label="Induces\nProgrammed Death"]; "Healthy_Cell" -> "Necrosis" [label="Induces\nCellular Injury"]; "Healthy_Cell" -> "Metabolic_Assays" [label="Measures"]; "Apoptosis" -> "Caspase_Assays" [label="Measures"]; "Necrosis" -> "Membrane_Assays" [label="Measures"]; } caption { label: "Fig. 1: Mapping cell death pathways to corresponding assay types."; fontsize: 10; fontname: "Arial"; } end_dot

As illustrated above, different assays measure distinct cellular events. A compound might reduce the signal in a metabolic assay, suggesting a loss of viability, but this could be due to cytostatic effects (inhibition of proliferation) or cell death. To distinguish these, one might employ an assay that specifically measures markers of apoptosis or necrosis.

Comparative Analysis of Key Cytotoxicity Assays

Choosing the right assay requires balancing factors like the desired endpoint, throughput, cost, and potential for compound interference.[8][9] Below is a comparative guide to the most common methods.

Assay TypePrincipleEndpointThroughputAdvantagesLimitations & Considerations
MTT / MTS Assays Enzymatic reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells to form a colored formazan product.[10]ColorimetricHighInexpensive, well-established, simple workflow.[11]Compound interference (color, reducing agents), requires solubilization step (MTT), endpoint assay.
LDH Release Assay Measures the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme, released into the culture medium from cells with damaged plasma membranes.[12]Colorimetric, Fluorometric, or LuminescentHighMeasures cytotoxicity directly, non-destructive to remaining cells (supernatant is used).[13]LDH in serum can cause high background, transient release may be missed, not indicative of apoptosis.[13][14]
Caspase-Glo® 3/7 Assay A proluminescent substrate containing the DEVD tetrapeptide sequence is cleaved by activated caspase-3 and -7 (hallmarks of apoptosis), releasing a substrate for luciferase that generates light.[11][15][16]LuminescentHighHighly sensitive, "add-mix-measure" format is simple and fast, specific to apoptosis.[15][17]More expensive, signal stability can vary, requires a luminometer.
ATP Assay Measures ATP levels using the luciferase-luciferin reaction. Since ATP is rapidly depleted in non-viable cells, the light output is proportional to the number of viable cells.LuminescentHighVery rapid and sensitive, good indicator of metabolic health.ATP levels can fluctuate with cell cycle or metabolic changes unrelated to viability.

The Principle of Orthogonality: A Self-Validating Approach

A core tenet of robust drug discovery is the use of orthogonal assays—distinct methods that measure different biological endpoints to validate an initial finding.[18][19] This approach minimizes the risk of false positives that can arise from compound-specific assay interference or off-target effects.[19] For example, if a novel sulfonamide shows activity in an MTT assay, confirming this result with an LDH release assay adds confidence that the effect is genuinely cytotoxic and not simply an artifact of mitochondrial inhibition.[18]

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"Start" [label="Synthesized Compound\n(this compound derivative)", shape=invhouse, fillcolor="#FBBC05"]; "Primary_Screen" [label="Primary Screen:\nMetabolic Assay (e.g., MTT)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Decision" [label="Active Hit?", shape=diamond, fillcolor="#FFFFFF"]; "Secondary_Screen" [label="Secondary Orthogonal Assay:\nMembrane Integrity (e.g., LDH)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Confirmation" [label="Confirmed Hit?", shape=diamond, fillcolor="#FFFFFF"]; "Mechanism_Study" [label="Mechanism of Action Study:\nApoptosis Assay (e.g., Caspase-Glo)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "End" [label="Lead Candidate", shape=house, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Inactive" [label="Inactive / False Positive", shape=box, style=rounded, fillcolor="#F1F3F4"];

"Start" -> "Primary_Screen"; "Primary_Screen" -> "Decision"; "Decision" -> "Secondary_Screen" [label="Yes"]; "Decision" -> "Inactive" [label="No"]; "Secondary_Screen" -> "Confirmation"; "Confirmation" -> "Mechanism_Study" [label="Yes"]; "Confirmation" -> "Inactive" [label="No"]; "Mechanism_Study" -> "End"; } caption { label: "Fig. 2: A validated workflow employing orthogonal assays."; fontsize: 10; fontname: "Arial"; } end_dot

Detailed Experimental Protocols

To ensure reproducibility and data integrity, adherence to validated protocols is essential.[7] Below are detailed, step-by-step methodologies for two key assays.

Protocol 1: MTT Cell Viability Assay (Colorimetric)

This protocol is adapted from standard methodologies for adherent cell lines.[10][20]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[10] The amount of formazan, dissolved in a solvent, is proportional to the number of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution: 5 mg/mL in sterile PBS, filter-sterilized.[10][20]

  • MTT Solvent: Isopropanol containing 4 mM HCl and 0.1% NP40.[10][20]

  • 96-well clear, flat-bottom plates.

  • Multi-channel pipette.

  • Microplate reader (absorbance at 590 nm).

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of your synthesized compounds. Remove the old medium and add 100 µL of medium containing the desired compound concentrations (including a vehicle-only control). Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 50 µL of serum-free media and 50 µL of MTT solution to each well.[10][20]

  • Incubation: Incubate the plate at 37°C for 3-4 hours. During this time, purple formazan crystals will form in viable cells.

  • Solubilization: Carefully aspirate the medium from each well.[21] Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.[10][20]

  • Measurement: Wrap the plate in foil and shake on an orbital shaker for 15 minutes to ensure all crystals are dissolved.[20] Read the absorbance at 590 nm within 1 hour.[20]

  • Data Analysis: Subtract the average absorbance of the media-only blank wells from all other readings. Calculate cell viability as a percentage relative to the vehicle-treated control wells.

Protocol 2: Caspase-Glo® 3/7 Assay (Luminescent)

This protocol is based on the "add-mix-measure" format for assessing apoptosis.[15][17]

Principle: The Caspase-Glo® 3/7 Reagent contains a pro-luminescent caspase-3/7 substrate. Upon cell lysis, active caspases 3 and 7 in apoptotic cells cleave the substrate, releasing aminoluciferin, which is used by luciferase to generate a stable luminescent signal proportional to caspase activity.[15]

Materials:

  • Caspase-Glo® 3/7 Assay System (e.g., from Promega).

  • 96-well white-walled, opaque plates (for luminescence).

  • Luminometer.

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells with compounds in a white-walled 96-well plate as described in the MTT protocol (steps 1 and 2). The final volume in each well should be 100 µL.

  • Reagent Preparation: Equilibrate the Caspase-Glo® 3/7 Buffer and lyophilized Substrate to room temperature. Reconstitute the substrate with the buffer to create the Caspase-Glo® 3/7 Reagent.[17][22]

  • Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[11][17]

  • Incubation: Mix the contents by placing the plate on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours, protected from light.[11]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis: Subtract the average luminescence of the cell-free blank wells. Express the results as fold-change in caspase activity relative to the vehicle-treated control.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, structured format. The most common metric for cytotoxicity is the IC50 value—the concentration of a compound that inhibits 50% of the cellular response (e.g., viability).

Example Data Table:

Compound IDTarget Cell LineAssay UsedIC50 (µM)
Cmpd-001A549 (Lung Cancer)MTT (48 hr)12.5
Cmpd-001A549 (Lung Cancer)LDH (48 hr)15.2
Cmpd-002MCF-7 (Breast Cancer)MTT (48 hr)35.8
Cmpd-002MCF-7 (Breast Cancer)Caspase-Glo 3/7 (24 hr)41.3
Doxorubicin (Control)A549 (Lung Cancer)MTT (48 hr)0.1

IC50 values are typically calculated by fitting the dose-response data to a four-parameter logistic (sigmoidal) curve using software like GraphPad Prism.[23][24][25] This provides a more accurate estimate than simple linear regression.[24]

Conclusion

The selection of a cytotoxicity assay is a critical decision in the early-stage evaluation of novel compounds derived from this compound. There is no single "best" assay; the optimal choice depends on the specific research question, the expected mechanism of action, and available resources. By understanding the principles, advantages, and limitations of each method, and by employing a strategic, multi-assay (orthogonal) approach, researchers can generate reliable, mechanistically informative data. This robust foundation is essential for advancing the most promising compounds through the drug discovery pipeline with confidence.

References

Comparative Guide to the Enzyme Inhibition Screening of 4-Fluoro-3-methylbenzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Sulfonamide Moiety in Enzyme Inhibition

The sulfonamide functional group is a cornerstone of medicinal chemistry, renowned for its presence in a wide array of therapeutic agents. Its ability to act as a zinc-binding group, coupled with its synthetic tractability, makes it a privileged scaffold in the design of enzyme inhibitors. Derivatives of 4-Fluoro-3-methylbenzenesulfonamide, in particular, have emerged as a versatile class of compounds targeting a range of enzymes implicated in various pathologies, from cancer to infectious diseases. The strategic incorporation of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, making these derivatives promising candidates for drug development.

This guide will focus on the screening of this compound derivatives against two major classes of enzymes where sulfonamides have shown significant promise: Carbonic Anhydrases (CAs) and Protein Kinases . We will explore the nuances of screening assays, compare the inhibitory profiles of these derivatives, and provide the necessary experimental frameworks for their evaluation.

Targeting Carbonic Anhydrases: A Key Strategy in Cancer and Beyond

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their role in pH regulation and other metabolic processes makes them critical targets in various diseases. Notably, certain isoforms, such as CA IX and XII, are overexpressed in hypoxic tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and proliferation. Therefore, the inhibition of these tumor-associated CAs is a validated strategy in anticancer drug design.

Comparative Inhibitory Activity of Benzenesulfonamide Derivatives against Carbonic Anhydrase Isoforms

The inhibitory potency of sulfonamide derivatives against CAs is typically quantified by their inhibition constant (Kᵢ) or half-maximal inhibitory concentration (IC₅₀). A lower value indicates a more potent inhibitor. The selectivity of an inhibitor for a particular isoform (e.g., tumor-associated CA IX over the ubiquitous cytosolic CA II

A Comparative Guide to the Synthesis of 4-Fluoro-3-methylbenzenesulfonamide for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

4-Fluoro-3-methylbenzenesulfonamide is a key building block in the development of novel pharmaceuticals and agrochemicals. Its synthesis is a critical step in the discovery and manufacturing of a wide range of biologically active molecules. This guide provides a comprehensive benchmark of the prevalent synthetic methodologies for this compound. We will delve into the traditional and robust two-step synthesis via the corresponding sulfonyl chloride and explore modern, alternative strategies that offer potential advantages in efficiency, safety, and scalability. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of reaction pathways, experimental protocols, and key performance indicators to inform methodological selection in both laboratory and industrial settings.

Introduction: The Significance of this compound

The unique substitution pattern of this compound, featuring a fluorine atom, a methyl group, and a sulfonamide moiety on a benzene ring, imparts desirable physicochemical properties to molecules that incorporate this scaffold. The fluorine atom can enhance metabolic stability and binding affinity, while the sulfonamide group is a well-established pharmacophore known for its diverse biological activities. Consequently, this compound serves as a versatile intermediate in the synthesis of a variety of therapeutic agents and crop protection chemicals.[1][2] The efficiency, cost-effectiveness, and environmental impact of its synthesis are therefore critical considerations for any research and development program.

Synthetic Strategies: A Comparative Overview

The synthesis of this compound can be broadly categorized into two main approaches: the classical, well-established two-step method, and more contemporary, often one-pot, catalytic methodologies. This guide will focus on a detailed comparison of these strategies.

Caption: Comparative overview of classical versus modern synthetic routes to this compound.

The Classical Approach: Chlorosulfonation Followed by Amination

The most traditional and widely employed method for the synthesis of this compound involves a two-step process. The first step is the preparation of the key intermediate, 4-fluoro-3-methylbenzenesulfonyl chloride, typically from 4-fluoro-3-methylaniline. The subsequent step is the amination of this sulfonyl chloride to yield the final product.

Step 1: Synthesis of 4-Fluoro-3-methylbenzenesulfonyl chloride

The conversion of 4-fluoro-3-methylaniline to its corresponding sulfonyl chloride is a standard transformation in organic synthesis. This is typically achieved through a Sandmeyer-type reaction, which involves the diazotization of the aniline followed by reaction with sulfur dioxide in the presence of a copper catalyst.

Step 2: Amination of 4-Fluoro-3-methylbenzenesulfonyl chloride

The reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with an amine source, most commonly ammonia, furnishes the desired this compound. The choice of the aminating agent and reaction conditions can influence the yield and purity of the final product.

Detailed Experimental Protocol (Classical Method)

Objective: To synthesize this compound from 4-fluoro-3-methylbenzenesulfonyl chloride.

Materials:

  • 4-Fluoro-3-methylbenzenesulfonyl chloride (1.0 eq)

  • Aqueous ammonia (25-30% solution, excess)

  • Dichloromethane (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (for pH adjustment)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-fluoro-3-methylbenzenesulfonyl chloride (1.0 eq) in dichloromethane.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an excess of cold aqueous ammonia solution to the stirred solution of the sulfonyl chloride. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure this compound.

Rationale for Experimental Choices:

  • Excess Ammonia: Using an excess of ammonia ensures the complete conversion of the sulfonyl chloride and also acts as a base to neutralize the hydrochloric acid formed during the reaction.

  • Low Temperature: The reaction is initially carried out at a low temperature to control the exothermicity of the reaction between the sulfonyl chloride and ammonia.

  • Aqueous Workup: The washing steps are crucial to remove unreacted ammonia, ammonium salts, and any other water-soluble impurities.

Modern Synthetic Alternatives

In recent years, a variety of modern synthetic methods have been developed for the preparation of aryl sulfonamides, aiming to improve efficiency, functional group tolerance, and reduce the use of hazardous reagents. While specific examples for the synthesis of this compound are not extensively reported, these general methods can be adapted.

Palladium-Catalyzed Synthesis from Arylboronic Acids

A promising alternative involves the palladium-catalyzed chlorosulfonylation of arylboronic acids, followed by in-situ amination. This approach offers the advantage of starting from readily available boronic acids and exhibits broad functional group tolerance. For the synthesis of our target molecule, this would involve the use of 4-fluoro-3-methylphenylboronic acid.

Conceptual Experimental Protocol (Modern Catalytic Method)

Objective: To synthesize this compound from 4-fluoro-3-methylphenylboronic acid in a one-pot procedure.

Materials:

  • 4-Fluoro-3-methylphenylboronic acid (1.0 eq)

  • Sulfuryl chloride (SO₂Cl₂) or a sulfur dioxide surrogate

  • Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf))

  • Ligand (if necessary)

  • Base (e.g., K₂CO₃)

  • Amine source (e.g., ammonia, ammonium salt)

  • Anhydrous solvent (e.g., dioxane, toluene)

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 4-fluoro-3-methylphenylboronic acid, the palladium catalyst, and a suitable ligand.

  • Add the anhydrous solvent, followed by the base.

  • Introduce the sulfuryl chloride or sulfur dioxide surrogate to the reaction mixture.

  • Heat the reaction to the desired temperature and monitor by TLC or GC-MS until the formation of the intermediate sulfonyl chloride is complete.

  • Cool the reaction mixture and then introduce the amine source.

  • Continue heating or stirring at room temperature until the amination is complete.

  • After cooling, perform an aqueous workup, extract the product with an organic solvent, dry, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Caption: A typical experimental workflow for the classical synthesis of this compound.

Benchmarking the Methods: A Comparative Analysis

The choice of synthetic route ultimately depends on a variety of factors, including the scale of the synthesis, cost considerations, and available equipment. Below is a comparative table summarizing the key aspects of the classical and modern catalytic approaches.

ParameterClassical Two-Step SynthesisModern Catalytic Methods (e.g., Pd-catalyzed)
Starting Materials 4-Fluoro-3-methylaniline4-Fluoro-3-methylboronic acid
Number of Steps Two (isolation of sulfonyl chloride)Often one-pot
Typical Yield Generally good to high (can be >80% for amination)Variable, but can be high
Purity of Crude Product Often requires recrystallizationMay require chromatographic purification
Reaction Conditions Diazotization at low temp.; Amination can be at RTOften requires elevated temperatures and inert atmosphere
Reagent Toxicity/Hazards Use of potentially unstable diazonium salts and corrosive sulfonylating agents. 4-fluoro-3-methylbenzenesulfonyl chloride is corrosive.Use of expensive and potentially toxic palladium catalysts.
Scalability Well-established and scalableCan be challenging to scale up due to catalyst cost and sensitivity
Cost-Effectiveness Generally more cost-effective for large-scale production due to cheaper reagents.Can be more expensive due to the cost of catalysts and ligands.
Substrate Scope Generally reliable for this specific transformation.Often broader functional group tolerance.

Conclusion and Recommendations

For the laboratory-scale synthesis of this compound, the classical two-step method remains a robust and reliable choice. The starting materials are commercially available, and the procedures are well-documented in the chemical literature for analogous compounds. While it involves the isolation of the sulfonyl chloride intermediate, the overall process is straightforward and generally provides good yields of the desired product with high purity after recrystallization.

Modern catalytic methods , such as the palladium-catalyzed synthesis from the corresponding boronic acid, offer the allure of a one-pot procedure and potentially broader substrate scope for related analogues. However, for the specific synthesis of this compound, the higher cost of starting materials and catalysts, coupled with the need for more stringent reaction conditions (inert atmosphere, anhydrous solvents), may make it a less practical choice unless a one-pot process is a critical requirement.

For industrial-scale production, the classical approach is likely to be more economically viable. The development and optimization of a robust and scalable process based on the amination of 4-fluoro-3-methylbenzenesulfonyl chloride would be the recommended course of action.

Ultimately, the choice of synthetic route will be dictated by the specific needs of the research program, including the desired scale, purity requirements, and available resources. It is recommended to perform a small-scale trial of the chosen method to optimize conditions before proceeding to a larger-scale synthesis.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Fluoro-3-methylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential procedural guidance for the safe and compliant disposal of 4-Fluoro-3-methylbenzenesulfonamide. As a trusted partner in your research and development endeavors, we are committed to providing information that extends beyond product specifications to encompass the entire lifecycle of a chemical, ensuring the safety of personnel and the protection of our environment. This guide is designed for researchers, scientists, and drug development professionals who handle this and structurally similar compounds.

The protocols herein are synthesized from established principles of laboratory safety, regulatory standards, and data from analogous chemical structures. The primary directive for handling any chemical is to consult the specific Safety Data Sheet (SDS) provided by the manufacturer. In the absence of a dedicated SDS for this exact compound, this guide provides a conservative and robust framework based on the known hazards of benzenesulfonamide derivatives.

Hazard Profile and Risk Assessment

This compound belongs to the sulfonamide class of compounds. While comprehensive toxicological data for this specific molecule is not widely published, an analysis of related structures, such as 5-Chloro-2-fluoro-N-methylbenzenesulfonamide and 4-Fluoro-3-nitrobenzenesulfonamide, allows for a presumptive risk assessment.

Anticipated Hazards:

  • Skin Irritation: Direct contact may cause skin irritation.[1]

  • Eye Irritation: The compound is expected to cause serious eye irritation.[1]

  • Respiratory Irritation: Inhalation of dust may lead to respiratory tract irritation.[1]

  • Aquatic Toxicity: Many benzenesulfonamide derivatives are harmful to aquatic life, potentially with long-lasting effects.[2][3] Therefore, release into drains or waterways must be strictly avoided.[2][3]

The fundamental principle of chemical disposal is that waste is classified as hazardous until proven otherwise.[4] Under the Resource Conservation and Recovery Act (RCRA), the responsibility for waste determination and management lies with the generator—from "cradle to grave."[4] Therefore, this compound waste must be treated as regulated hazardous chemical waste.

Engineering Controls and Personal Protective Equipment (PPE)

To mitigate exposure risks during handling and disposal, a combination of engineering controls and appropriate PPE is mandatory.

Engineering Controls:

  • All handling of the solid compound and preparation of its waste for disposal should be conducted within a certified chemical fume hood to prevent inhalation of airborne particulates.[2]

  • A designated area for hazardous waste accumulation should be established, away from general laboratory traffic.

  • An eyewash station and safety shower must be readily accessible.[2]

Personal Protective Equipment (PPE): The following table summarizes the minimum PPE requirements for handling this compound waste.

Protection TypeSpecificationRationale
Hand Protection Nitrile or other chemically resistant gloves.Prevents skin contact and irritation.[2]
Eye Protection Chemical splash-resistant safety goggles with side protection.Protects against dust particles and potential splashes, preventing serious eye irritation.[2][5]
Body Protection A professional lab coat.Protects skin and personal clothing from contamination.[2]
Respiratory Required when dusts are generated outside of a fume hood.Use a NIOSH/MSHA-approved respirator if engineering controls are insufficient.[3]

Step-by-Step Waste Collection and Disposal Protocol

Adherence to a systematic disposal protocol is critical for ensuring safety and regulatory compliance. Never dispose of this chemical down the drain or in regular trash.[4][6][7]

Step 1: Waste Determination

  • As the generator, you must classify any unused this compound, contaminated materials (e.g., weigh boats, wipes), and spill cleanup debris as hazardous waste.[4]

Step 2: Select a Compatible Waste Container

  • Use a dedicated, leak-proof container that is chemically compatible with the waste.[4]

  • High-Density Polyethylene (HDPE) containers are suitable for solid chemical waste.[6]

  • Ensure the container has a secure, tightly-sealing lid to prevent spills and the escape of vapors.[6][8]

Step 3: Label the Waste Container

  • Proper labeling is a regulatory requirement and essential for safety. Affix a hazardous waste label to the container before adding any waste.

  • The label must include:

    • The words "Hazardous Waste".[4]

    • The full chemical name: "this compound". Avoid abbreviations.

    • A clear statement of the associated hazards (e.g., "Irritant," "Environmental Hazard").

    • The accumulation start date (the date the first piece of waste is added).[4]

    • The name and contact information of the generating researcher or lab.

Step 4: Accumulate Waste Safely

  • Place the solid waste directly into the labeled container.

  • For items with gross contamination (e.g., a spatula tip), wipe them clean with a solvent-dampened towel, and dispose of the towel as hazardous waste.

  • Keep the waste container closed at all times except when adding waste.[4][6]

  • Do not overfill the container; a maximum of 90% capacity is recommended to prevent spills during transport.[6]

Step 5: Segregate and Store Waste

  • Store the this compound waste container in a designated secondary containment bin within a satellite accumulation area or a central hazardous waste storage area.

  • Segregate this waste from incompatible materials, such as strong acids, bases, and oxidizing agents, to prevent hazardous reactions.[9]

Step 6: Arrange for Final Disposal

  • Once the container is full (or within institutional time limits), arrange for pickup through your institution's Environmental Health and Safety (EHS) office.

  • The waste will be transported by a licensed hazardous waste disposal vendor for final treatment, which is typically high-temperature incineration for organic compounds.[2][3][8][10]

Emergency Procedures: Spill Management

Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.

For a Small Spill (Solid Powder):

  • Alert Personnel: Notify others in the immediate area.

  • Secure the Area: Restrict access to the spill location.

  • Don PPE: Wear the full PPE outlined in Section 2.

  • Contain and Clean: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to avoid generating dust.[2][3][11]

  • Collect Waste: Carefully sweep or scoop the absorbed material and spilled powder into the designated hazardous waste container.[11]

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Dispose of all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor or EHS department as per institutional policy.

For a Large Spill:

  • Evacuate the immediate area.

  • Alert your institution's EHS or emergency response team immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Pathway Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Assessment cluster_1 Containment & Storage cluster_2 Final Disposition cluster_3 Emergency / Spill Protocol gen Generation of Waste (Unused chemical, contaminated labware) assess Hazard Assessment (Classify as Hazardous Chemical Waste) gen->assess container Containerization (Use compatible, sealed HDPE container) assess->container labeling Labeling ('Hazardous Waste', full chemical name, date) container->labeling storage Segregated Storage (Secondary containment, away from incompatibles) labeling->storage pickup EHS / Vendor Pickup Request storage->pickup transport Transport by Licensed Vendor pickup->transport incineration Final Disposal (High-Temperature Incineration) transport->incineration spill Spill Occurs cleanup Small Spill Cleanup (Absorb, collect into waste container) spill->cleanup Minor emergency Large Spill (Evacuate & Call EHS/Emergency Response) spill->emergency Major cleanup->storage

Caption: Disposal workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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4-Fluoro-3-methylbenzenesulfonamide

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